molecular formula C9H12ClNO2 B032102 3,4-Methylenedioxyphenethylamine hydrochloride CAS No. 1653-64-1

3,4-Methylenedioxyphenethylamine hydrochloride

Cat. No.: B032102
CAS No.: 1653-64-1
M. Wt: 201.65 g/mol
InChI Key: NDYXFQODWGEGNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Methylenedioxyphenethylamine hydrochloride can be synthesized by reacting aluminum chloride, LiAlH4 and 3,4-methylenedioxyphenylacetonitrile.>

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c10-4-3-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5H,3-4,6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDYXFQODWGEGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1484-85-1 (Parent)
Record name 3,4-Methylenedioxyphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80167882
Record name Phenethylamine, 3,4-methylenedioxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1653-64-1
Record name 1,3-Benzodioxole-5-ethanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1653-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Methylenedioxyphenethylamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001653641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Methylenedioxyphenethylamine hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenethylamine, 3,4-methylenedioxy-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80167882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1653-64-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MDPEA hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SUB6XH7D8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl): Discovery and History

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and foundational scientific understanding of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl). Synthesized as a structural analog of mescaline and a parent compound to the widely recognized entactogen 3,4-methylenedioxymethamphetamine (MDMA), MDPEA-HCl holds a unique position in the history of psychoactive substance research. This document delves into its initial synthesis, early pharmacological evaluations, and the key figures and institutions that have shaped our knowledge of this compound. We will explore its chemical properties, synthesis methodologies, and the critical role of its metabolism in its observed biological effects, or lack thereof, when administered orally. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific journey of MDPEA-HCl.

Introduction: The Genesis of a Phenethylamine

3,4-Methylenedioxyphenethylamine (MDPEA), also known by the synonym homopiperonylamine, is a phenethylamine derivative characterized by a methylenedioxy group attached to the 3 and 4 positions of the phenyl ring.[1] It is the direct 3,4-methylenedioxy analog of phenethylamine (PEA) and serves as the parent compound for a large class of psychoactive substances known as entactogens, the most famous of which is 3,4-methylenedioxymethamphetamine (MDMA or "ecstasy").[1] Structurally, it is closely related to 3,4-methylenedioxyamphetamine (MDA), differing only by the absence of a methyl group at the alpha position of the ethylamine side chain.[1] This seemingly minor structural difference has profound implications for its pharmacological profile.

This guide will trace the scientific path of MDPEA-HCl from its initial discovery to its characterization, providing a detailed account for the scientific community.

The Discovery and Early History: From Alles to Edgewood Arsenal and Shulgin

The history of MDPEA-HCl is intertwined with the pioneering explorations of phenethylamines in the mid-20th century.

The First Synthesis: The Contribution of Gordon Alles

The initial discovery of the psychoactive properties of a related compound, 3,4-methylenedioxyamphetamine (MDA), is credited to the American chemist and pharmacologist Gordon Alles in 1930.[2] While the exact date of the first synthesis of MDPEA is not definitively documented in the readily available literature, it is widely attributed to have been first described in scientific literature by Gordon Alles by 1959 .[1] Alles was a prominent figure in the study of phenethylamines, known for his discovery of the physiological effects of amphetamine.[2] His work laid the groundwork for the systematic investigation of structure-activity relationships within this class of compounds.

A Substance of Interest: The Edgewood Arsenal Studies

In the 1950s, MDPEA garnered the attention of the U.S. Army Chemical Corps during their classified human subject research program at Edgewood Arsenal in Maryland.[3] The program, which ran from 1948 to 1975, aimed to evaluate the effects of low-dose chemical warfare agents on military personnel.[4] A significant part of this research focused on "psychochemical warfare," with the goal of identifying incapacitating agents.[5]

Within this program, MDPEA was assigned the code number EA-1297 .[1] While many of the records from the Edgewood Arsenal experiments remain classified or were destroyed, it is known that MDPEA was administered to human subjects.[6][7] The primary objectives of these studies were to assess the impact of these chemicals on military personnel and to test protective measures.[4] The abrupt termination of the Edgewood Arsenal program in 1975 has left many details of the research, including the specific findings for EA-1297, not widely disseminated in the public domain.[3]

A Chemical Love Story: Alexander Shulgin and PiHKAL

The compound was later brought to broader attention by the American biochemist Alexander "Sasha" Shulgin. In his seminal work, PiHKAL: A Chemical Love Story (Phenethylamines I Have Known and Loved), published in 1991, Shulgin detailed the synthesis and his personal bioassays of numerous phenethylamines, including MDPEA.[8][9] Shulgin's work is notable for its meticulous documentation and its exploration of the subjective effects of these compounds.

In his entry for MDPEA (#115 in PiHKAL), Shulgin describes a synthesis of the hydrochloride salt and reports that he found it to be inactive orally at doses up to 300 mg.[9][10] This observation is crucial to understanding the pharmacology of MDPEA and will be discussed in detail in the pharmacology section. Shulgin's publication of his work in PiHKAL ensured that the knowledge of MDPEA and many other novel compounds would be accessible to the scientific community and the public, a move that was both praised for its transparency and criticized for its potential for misuse.[11]

Chemical Properties and Synthesis of MDPEA-HCl

A thorough understanding of the chemical characteristics and synthesis of MDPEA-HCl is fundamental for any scientific investigation.

Chemical Structure and Properties

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties of MDPEA-HCl

PropertyValueSource
Molecular Formula C₉H₁₁NO₂ · HCl[12][13]
Molecular Weight 201.65 g/mol [12][13]
CAS Number 1653-64-1[12][13]
Melting Point 216-218 °C[14]
Appearance Crystalline solid[14]
Synthesis of MDPEA-HCl: A Step-by-Step Protocol

Several synthetic routes to MDPEA (homopiperonylamine) have been described.[14] A common and well-documented method, similar to the one detailed by Alexander Shulgin in PiHKAL, involves the reduction of 3,4-methylenedioxy-β-nitrostyrene.

Experimental Protocol: Synthesis of MDPEA-HCl via Reduction of 3,4-methylenedioxy-β-nitrostyrene

  • Reaction Setup: A reaction vessel equipped with a reflux condenser, magnetic stirrer, and under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of a reducing agent, such as lithium aluminum hydride (LAH), in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

  • Addition of Precursor: 3,4-methylenedioxy-β-nitrostyrene is added portion-wise to the stirred suspension of the reducing agent. The addition is typically carried out at a controlled rate to manage the exothermic nature of the reaction.

  • Reflux: Following the complete addition of the nitrostyrene, the reaction mixture is heated to reflux for a specified period to ensure the complete reduction of the nitro group and the double bond.

  • Quenching: After the reaction is complete, the mixture is cooled in an ice bath, and the excess reducing agent is carefully quenched by the slow, dropwise addition of water, followed by an aqueous solution of a strong base, such as sodium hydroxide, to precipitate the aluminum salts.

  • Extraction: The resulting mixture is filtered, and the filtrate containing the free base of MDPEA is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification and Salt Formation: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure to yield the crude MDPEA free base. For purification and to obtain the stable hydrochloride salt, the free base is dissolved in an anhydrous solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride in the same solvent or with anhydrous HCl gas. The resulting precipitate of MDPEA-HCl is collected by filtration, washed with a small amount of cold solvent, and dried.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Lithium aluminum hydride is a powerful reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of the nitrostyrene precursor in a single step.

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical due to the high reactivity of LAH with water and atmospheric moisture, which would otherwise consume the reagent and reduce the yield.

  • Formation of the Hydrochloride Salt: The conversion of the free base to its hydrochloride salt serves multiple purposes: it increases the stability of the compound, facilitates its purification through crystallization, and improves its handling and solubility in aqueous media for pharmacological studies.

Synthesis_Pathway cluster_0 Synthesis of MDPEA-HCl Nitrostyrene 3,4-Methylenedioxy-β-nitrostyrene MDPEA_base MDPEA (free base) Nitrostyrene->MDPEA_base Reduction (e.g., LiAlH4) MDPEA_HCl MDPEA-HCl MDPEA_base->MDPEA_HCl Acidification (HCl)

Figure 2: A simplified workflow for the synthesis of MDPEA-HCl.

Analytical Characterization

The definitive identification and purity assessment of MDPEA-HCl rely on various analytical techniques. While a complete set of publicly available spectra specifically for MDPEA-HCl is limited, data for its close analog, 3,4-methylenedioxyamphetamine (MDA), provides valuable comparative information.

Table 2: Key Analytical Data (with reference to MDA where MDPEA data is unavailable)

Analytical TechniqueExpected Observations for MDPEA-HCl
¹H NMR Signals corresponding to the aromatic protons on the methylenedioxybenzene ring, a singlet for the two protons of the methylenedioxy bridge, and triplets for the two methylene groups of the ethylamine side chain.
¹³C NMR Resonances for the aromatic carbons, the carbon of the methylenedioxy bridge, and the two carbons of the ethylamine side chain.
FTIR Characteristic absorption bands for the N-H stretching of the primary amine salt, aromatic C-H stretching, C-O-C stretching of the methylenedioxy group, and aromatic C=C stretching.
Mass Spectrometry (EI) A molecular ion peak corresponding to the free base (m/z 165.19) and characteristic fragmentation patterns, including the loss of the ethylamine side chain.

Pharmacological Profile: A Tale of Two Routes of Administration

The pharmacological activity of MDPEA is critically dependent on its route of administration, a direct consequence of its metabolic fate.

Oral Inactivity and First-Pass Metabolism

As documented by Alexander Shulgin, MDPEA is largely inactive when administered orally, even at doses as high as 300 mg.[1] This lack of oral activity is attributed to extensive first-pass metabolism by monoamine oxidase (MAO) enzymes in the liver and gut wall.[1] MAO enzymes, particularly MAO-A and MAO-B, are responsible for the oxidative deamination of monoamines, including endogenous neurotransmitters like serotonin and dopamine, as well as xenobiotics like phenethylamines.[15] The metabolism of MDPEA by MAO would lead to the formation of inactive metabolites before the compound can reach the systemic circulation and cross the blood-brain barrier in significant concentrations.

Metabolism_Pathway cluster_1 Metabolic Pathway of Oral MDPEA MDPEA_oral Oral MDPEA MAO Monoamine Oxidase (MAO) (Liver and Gut) MDPEA_oral->MAO Systemic_Circulation Systemic Circulation (Low Bioavailability) MDPEA_oral->Systemic_Circulation First-Pass Metabolism Inactive_Metabolites Inactive Metabolites MAO->Inactive_Metabolites

Figure 3: The role of first-pass metabolism in the oral inactivity of MDPEA.

Potential for Activity with MAO Inhibitors

Shulgin hypothesized that co-administration of MDPEA with a monoamine oxidase inhibitor (MAOI) could lead to psychoactivity.[1] By inhibiting the metabolic breakdown of MDPEA, an MAOI would increase its bioavailability, allowing it to reach the central nervous system in concentrations sufficient to elicit a pharmacological effect. This principle is well-established and is the basis for the psychoactivity of oral dimethyltryptamine (DMT) in the form of the traditional Amazonian psychedelic beverage, ayahuasca, where DMT is combined with plant material containing MAOIs.

Intravenous Administration and Sympathomimetic Effects

In contrast to its oral inactivity, early studies have shown that MDPEA produces sympathomimetic effects when administered intravenously.[1] These effects, which are characteristic of many phenethylamines, include increases in heart rate, blood pressure, and other signs of sympathetic nervous system activation. This demonstrates that MDPEA is intrinsically active but that its effects are masked by metabolic degradation when taken orally.

Receptor Binding Profile: An Area for Further Research

A detailed receptor binding profile for MDPEA-HCl is not extensively documented in the public domain. However, based on its structural similarity to MDA and MDMA, it is likely to have some affinity for monoamine transporters (for serotonin, dopamine, and norepinephrine) and various serotonin receptor subtypes.[13][16] The affinity of MDMA for the serotonin transporter is a key factor in its mechanism of action.[16] Further research is needed to fully elucidate the receptor binding affinities of MDPEA and to understand how they compare to its more well-studied analogs.

Conclusion and Future Directions

This compound represents a fascinating chapter in the history of psychopharmacology. Its journey from an obscure analog to a compound of interest for military research and a subject of study by one of the most influential figures in psychedelic chemistry highlights the intricate relationship between chemical structure, metabolism, and biological activity.

The oral inactivity of MDPEA due to first-pass metabolism serves as a classic example of the importance of pharmacokinetics in drug action. While its potential for psychoactivity in the presence of MAOIs is a compelling hypothesis, the lack of detailed pharmacological and toxicological data warrants extreme caution.

For the scientific community, MDPEA-HCl remains a valuable tool for understanding the structure-activity relationships of phenethylamines. Future research could focus on:

  • Declassification and publication of the Edgewood Arsenal findings on EA-1297 to provide a more complete historical and pharmacological record.

  • Comprehensive in vitro receptor binding and functional assays to fully characterize the pharmacological profile of MDPEA.

  • Detailed in vivo studies in animal models to investigate its psychoactive effects when co-administered with selective MAO-A and MAO-B inhibitors, with a strong emphasis on safety and toxicology.

  • Elucidation of its complete metabolic profile to identify all major and minor metabolites and their potential biological activities.

By continuing to explore the scientific story of compounds like MDPEA-HCl, we can gain a deeper appreciation for the complexities of drug action and the historical context that has shaped modern pharmacology and drug development.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. [Link]

  • Wikipedia. (2023, October 27). 3,4-Methylenedioxyphenethylamine. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, December 11). Gordon Alles. In Wikipedia. Retrieved from [Link]

  • Battaglia, G., Yeh, S. Y., & De Souza, E. B. (1988). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. European Journal of Pharmacology, 149(1-2), 159–163.
  • Wikipedia. (2023, December 22). Edgewood Arsenal human experiments. In Wikipedia. Retrieved from [Link]

  • Lyon, R. A., Glennon, R. A., & Titeler, M. (1986). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Journal of Neurochemistry, 46(6), 1930–1934.
  • Brammer, L. R., Matsumoto, R. R., & Pouw, B. (2006). Interactions between 3,4-methylenedioxymethamphetamine and σ1 Receptors. European Journal of Pharmacology, 538(1-3), 59–65.
  • Central Intelligence Agency. (n.d.). ARTICHOKE conference. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]

  • Bionity. (n.d.). PiHKAL. Retrieved from [Link]

  • De La Torre, R., Farré, M., Roset, P. N., Pizarro, N., Abanades, S., Segura, M., ... & Camí, J. (2000). The identification of 3,4-MDMA from its mass equivalent isomers and isobaric substances using fast LC-ESI-MS-MS.
  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1990). Chromatographic and Mass Spectral Studies on Methoxymethcathinones Related to 3,4-Methylenedioxymethamphetamine.
  • Wikipedia. (2023, November 28). PiHKAL. In Wikipedia. Retrieved from [Link]

  • Metallicman. (2020, June 20). PIHKAL (full HTML) by Alexander Shulgin. Retrieved from [Link]

  • SpectraBase. (n.d.). N-butyl-3,4-(methylenedioxy)-N-propylphenethylamine, hydrochloride. Retrieved from [Link]

  • Online Archive of California. (n.d.). The Papers of Gordon Alles. Retrieved from [Link]

  • Military Wiki. (n.d.). Edgewood Arsenal human experiments. Retrieved from [Link]

  • Lin, L. Y., Kumagai, Y., Hiratsuka, A., & Cho, A. K. (1996). In vitro metabolism of 3,4-methylenedioxymethamphetamine in human hepatocytes. Drug Metabolism and Disposition, 24(8), 873-879.
  • Wikipedia. (2023, December 23). Monoamine oxidase. In Wikipedia. Retrieved from [Link]

  • SpectraBase. (n.d.). DL-3,4-Methylenedioxymethamphetamine HCl. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Methylenedioxyethylamphetamine. Retrieved from [Link]

  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (2009). GC-MS evaluation of a series of acylated derivatives of 3,4-methylenedioxymethamphetamine.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Al-Bayati, R. I. (2021). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC medicinal chemistry, 12(10), 1735–1746.
  • Lin, L. Y., Di Stefano, E. W., Schmitz, D. A., Hsu, F. F., & Cho, A. K. (1997). In Vitro Metabolism of 3,4-Methylenedioxymethamphetamine in Human Hepatocytes. Drug Metabolism and Disposition, 25(9), 1049–1055.
  • SpectraBase. (n.d.). DL-3,4-Methylenedioxymethamphetamine. Retrieved from [Link]

  • SpectraBase. (n.d.). 3,4-Methylenedioxyphenethylamine. Retrieved from [Link]

  • Health.mil. (2015, May 8). Edgewood Arsenal Chemical Agent Exposure Studies 1955 - 1975. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Edgewood Arsenal human experiments. Retrieved from [Link]

  • DeRuiter, J., & Clark, C. R. (2005). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl.
  • Central Intelligence Agency. (n.d.). ARTICHOKE conference. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Edgewood Arsenal human experiments. Retrieved from [Link]

  • O'Donoghue, P. G., & McGregor, I. S. (2007). Effects of 3,4-methylenedioxymethamphetamine (MDMA, 'Ecstasy') and para-methoxyamphetamine on striatal 5-HT when co-administered with moclobemide.
  • Pinto, M., Palmeira, A., & Sousa, E. (2013). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Rowles, I., & Grogan, G. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 25(21), 5035.

Sources

physicochemical properties of 3,4-Methylenedioxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 3,4-Methylenedioxyphenethylamine Hydrochloride

Introduction

This compound (MDPEA HCl) is a chemical compound belonging to the phenethylamine class. As the 3,4-methylenedioxy derivative of phenethylamine, it serves as a foundational structure for a broad range of psychoactive compounds, most notably the entactogen 3,4-methylenedioxymethamphetamine (MDMA)[1]. MDPEA HCl is structurally differentiated from its more widely known analogue, 3,4-methylenedioxyamphetamine (MDA), by the absence of a methyl group at the alpha carbon position of the ethylamine side chain[1]. This guide provides a detailed overview of the core physicochemical properties of MDPEA HCl, its synthesis, analytical characterization, and stability, designed for researchers, scientists, and professionals in drug development.

Core Physicochemical Characteristics

The hydrochloride salt form of MDPEA enhances its stability and solubility in aqueous media, making it more suitable for laboratory use compared to its freebase form. The fundamental properties are summarized below.

PropertyValueSource
CAS Number 1653-64-1[2]
Molecular Formula C₉H₁₁NO₂ · HCl[2][3]
Molecular Weight 201.65 g/mol [2][3]
Melting Point 208-218 °C[4]
Appearance White crystalline solid[5]
Solubility Soluble in water[5][6]
Predicted log P (Freebase) 1.2[1]
SMILES Cl.NCCc1ccc2OCOc2c1
InChI Key NDYXFQODWGEGNU-UHFFFAOYSA-N[3]

Chemical Structure and Synthesis

The molecular architecture of MDPEA HCl features a phenethylamine core substituted with a methylenedioxy group across the 3 and 4 positions of the benzene ring. This structure is a key precursor in the synthesis of more complex derivatives.

Caption: 2D Structure of this compound.

Synthetic Pathway

A common laboratory synthesis for MDPEA HCl involves the reduction of 3,4-methylenedioxyphenylacetonitrile. In this procedure, a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) is used in the presence of aluminum chloride to convert the nitrile functional group into a primary amine, which is then protonated with hydrochloric acid to yield the final salt[4].

Another reported method involves the sequential reductive amination of a primary amine precursor, which allows for the controlled addition of substituents to the amine group, highlighting the versatility of this compound as an intermediate[7].

Analytical Methodologies

Accurate characterization of MDPEA HCl requires a combination of chromatographic and spectroscopic techniques. The choice of method depends on the analytical objective, whether it is for identification, quantification, or structural elucidation.

Chromatographic Analysis

Chromatography is essential for separating MDPEA HCl from precursors, impurities, or other related compounds.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. The primary amine of MDPEA often requires derivatization to improve its chromatographic properties and prevent peak tailing, though analysis of the freebase is possible.

  • Rationale: The coupling of a gas chromatograph for high-resolution separation with a mass spectrometer for definitive identification based on mass-to-charge ratio and fragmentation patterns makes this a gold-standard method in forensic and analytical chemistry[7].

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Accurately weigh ~1 mg of the MDPEA HCl standard and dissolve in 1 mL of a suitable solvent like methanol or chloroform[6]. For quantitative analysis, prepare a series of calibration standards.

  • Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., 5% phenyl/95% methyl silicone) and a mass selective detector[6].

  • GC Conditions:

    • Injector Temperature: 250-260°C[6][7]

    • Carrier Gas: Helium or Hydrogen[7]

    • Oven Program: Start at a low temperature (e.g., 60-100°C), hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of ~280-300°C[6][7].

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: 40-500 amu.

  • Data Analysis: Identify the compound by its retention time and comparison of its mass spectrum with a reference library. The mass spectrum is expected to show a molecular ion peak and characteristic fragment ions, such as those resulting from cleavage of the bond beta to the aromatic ring.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of non-volatile or thermally sensitive compounds like amine salts. It is frequently used for quantification and stability studies.

  • Rationale: HPLC offers high precision and accuracy for quantitative analysis and can be coupled with various detectors, such as a Diode Array Detector (DAD) for spectral confirmation or a mass spectrometer (LC-MS) for enhanced sensitivity and specificity[8].

Experimental Protocol: HPLC-DAD Analysis

  • Sample Preparation: Prepare a stock solution of MDPEA HCl in the mobile phase or a compatible solvent (e.g., water or methanol) at a concentration of ~1 mg/mL[6]. Prepare working standards by serial dilution.

  • Instrumentation: Use an HPLC system with a C18 reversed-phase column and a DAD[8][9].

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent like methanol or acetonitrile[9].

  • Flow Rate: 0.1-1.0 mL/min[9].

  • Detection: Monitor the UV absorbance at the wavelength of maximum absorption for the methylenedioxyphenyl chromophore (typically around 235 nm and 285 nm).

  • Quantification: Construct a calibration curve by plotting peak area against the concentration of the prepared standards.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Reference Standard Weighing dissolve Dissolution in Solvent (e.g., Methanol, Water) start->dissolve standards Serial Dilution for Calibration Standards dissolve->standards inject Injection into Chromatograph (GC/HPLC) standards->inject separate Chromatographic Separation (e.g., C18 or DB-5 column) inject->separate detect Detection (MS, DAD) separate->detect integrate Peak Integration & Identification detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: General Analytical Workflow for MDPEA HCl Characterization.

Spectroscopic Analysis

Spectroscopy provides critical information for structural confirmation.

1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For MDPEA HCl, the spectrum would be expected to show:

  • N-H stretching: A broad band in the 2400-3200 cm⁻¹ region, characteristic of a primary amine salt (R-NH₃⁺)[10].

  • Aromatic C-H stretching: Peaks just above 3000 cm⁻¹.

  • Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

  • Methylenedioxy C-O-C stretching: Strong, characteristic bands typically found in the 1250 cm⁻¹ and 1040 cm⁻¹ regions.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. The expected ¹H NMR signals for MDPEA HCl in a solvent like D₂O would include:

  • A singlet around 6.0 ppm for the two protons of the -O-CH₂-O- group.

  • A set of signals in the aromatic region (6.5-7.0 ppm) corresponding to the three protons on the benzene ring.

  • Two triplets in the 2.8-3.5 ppm range corresponding to the two -CH₂- groups of the ethylamine side chain.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of MDPEA HCl.

  • Recommended Storage: The compound should be stored in a well-sealed container at a temperature between 10°C and 25°C. It is classified as a combustible solid.

  • Chemical Stability: While specific degradation studies on MDPEA HCl are not widely published, data on the closely related MDMA provide valuable insights. MDMA is known to be unstable in formalin solutions, which contain formaldehyde[8][11][12]. Formaldehyde can react with the amine group, leading to degradation of the parent compound[13]. The rate of this degradation is significantly influenced by pH, increasing in more alkaline conditions[8][11]. This is a critical consideration for toxicological and forensic samples that may be preserved in formalin. Given its primary amine structure, MDPEA would be susceptible to similar reactions.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Core Characteristics of N-methyl-3,4-Methylenedioxyphenethylamine (MDMA).
  • SWGDRUG.org. (2005). 3,4-METHYLENEDIOXYAMPHETAMINE.
  • Giebink, D., & Smith, F. P. (2011). High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. Journal of the Chilean Chemical Society.
  • Biosynth. (n.d.). This compound.
  • Dunlap, L. E., Andrews, A. M., & Olson, D. E. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience.
  • ChemicalBook. (n.d.). This compound.
  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine.
  • Sigma-Aldrich. (n.d.). This compound 98%.
  • Noggle, F. T., Clark, C. R., & DeRuiter, J. (1996). Chromatographic and Spectroscopic Methods of Identification for the Side-Chain Regioisomers of 3,4-Methylenedioxyphenethylamines.
  • Casale, J. F., Hays, P. A., Spratley, T. K., & Smith, P. R. (n.d.). 1H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl and 3,4-Methylenedioxy-N-ethylamphetamine (MDEA). ResearchGate.
  • Elliott, S., & Smith, C. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Journal of Analytical Toxicology.
  • Merck Millipore. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Sigma-Aldrich.
  • Pharmacy Education. (n.d.). methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chromatography.
  • ResearchGate. (n.d.). Stability of 3,4-Methylenedioxymethampetamine (MDMA), 4-Methylmethcathinone (Mephedrone) and 3-Trifluromethylphenylpiperazine (3-TFMPP) in Formalin Solution.
  • Abertay University. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). 3,4-Methylenedioxyphenethylamine 98% 1653-64-1.
  • precisionFDA. (n.d.). MDPEA HYDROCHLORIDE.

Sources

3,4-Methylenedioxyphenethylamine hydrochloride mechanism of action.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl)

Abstract

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is the foundational phenethylamine of the MDxx class of psychoactive compounds, which includes well-known substances like MDMA and MDA[1][2][3]. As the 3,4-methylenedioxy derivative of phenethylamine (PEA), its structure suggests a significant interaction with monoaminergic systems. However, its psychoactivity is profoundly limited by its metabolic profile. This guide provides a detailed examination of the mechanism of action of MDPEA hydrochloride, synthesizing available data and drawing logical inferences from closely related analogues to elucidate its pharmacokinetics, pharmacodynamics, and the downstream signaling pathways it is likely to influence. We will explore its interactions with monoamine transporters, its role as a substrate for key metabolic enzymes, and its potential engagement with trace amine-associated receptors. Furthermore, this document outlines the standard experimental protocols required to validate these proposed mechanisms, providing a framework for future research.

Introduction and Chemical Scaffolding

3,4-Methylenedioxyphenethylamine is a primary amine belonging to the phenethylamine chemical class[1]. Its structure is distinguished by the phenethylamine backbone substituted with a methylenedioxy group at the 3 and 4 positions of the phenyl ring[2]. This methylenedioxy bridge is a hallmark of the "entactogen" class of substances, including its more famous α-methylated and N-methylated derivatives, 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA), respectively[1][2][4].

MDPEA was first described in scientific literature by 1959 and was later studied at Edgewood Arsenal in the 1950s under the code EA-1297[1]. Alexander Shulgin also detailed the compound in his book PiHKAL, noting its oral inactivity at doses up to 300 mg[1][4]. This lack of oral activity is not due to an inert pharmacodynamic profile but rather a critical pharmacokinetic vulnerability, which serves as a central theme in understanding its mechanism.

MDPEA_Signaling cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MDPEA MDPEA SERT SERT MDPEA->SERT Substrate/ Inhibitor DAT DAT MDPEA->DAT Substrate/ Inhibitor NET NET MDPEA->NET Substrate/ Inhibitor TAAR1 TAAR1 MDPEA->TAAR1 Agonist MAO MAO MDPEA->MAO Substrate/ Inhibitor VMAT2 Vesicle (VMAT2) SERT->VMAT2 Disrupts Packaging Serotonin 5-HT ↑ SERT->Serotonin Release ↑ Reuptake ↓ DAT->VMAT2 Dopamine DA ↑ DAT->Dopamine Release ↑ Reuptake ↓ NET->VMAT2 Norepinephrine NE ↑ NET->Norepinephrine Release ↑ Reuptake ↓ TAAR1->SERT Modulates Activity TAAR1->DAT Modulates Activity TAAR1->NET Modulates Activity HTR 5-HT Receptors Serotonin->HTR Activates DR DA Receptors Dopamine->DR Activates AR Adrenergic Receptors Norepinephrine->AR Activates GPCR GPCR Signaling (cAMP, IP3/DAG) HTR->GPCR DR->GPCR AR->GPCR CellularResponse Downstream Cellular Response GPCR->CellularResponse

Figure 2: Proposed mechanism of action for MDPEA at the monoaminergic synapse.

The resulting activation of postsynaptic G-protein coupled receptors (e.g., 5-HT1A, 5-HT2A, Dopamine D1/D2, and Alpha/Beta adrenergic receptors) would trigger second messenger cascades involving adenylyl cyclase and phospholipase C, leading to widespread changes in neuronal excitability and gene expression.

Methodologies for Mechanistic Validation

To transition from an inferred mechanism to an empirically validated one, a series of standard neuropharmacological assays are required. These protocols form a self-validating system to precisely characterize the compound's actions.

In Vitro Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of MDPEA for a wide panel of targets, including human monoamine transporters (hSERT, hDAT, hNET), TAAR1, and various serotonin and dopamine receptor subtypes.

    • Methodology:

      • Prepare cell membrane homogenates from cell lines stably expressing the target receptor or transporter (e.g., HEK-293 cells).[5]

      • Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT) at a fixed concentration.

      • Add increasing concentrations of unlabeled MDPEA to compete with the radioligand for binding sites.

      • Separate bound from free radioligand via rapid filtration and quantify radioactivity using liquid scintillation counting.[6]

      • Calculate the IC50 (concentration of MDPEA that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

  • Monoamine Transporter Function Assays:

    • Objective: To measure the potency of MDPEA to inhibit neurotransmitter uptake and stimulate efflux.

    • Methodology (Uptake Inhibition):

      • Use synaptosomes prepared from rodent brain tissue or transporter-expressing cell lines.

      • Pre-incubate the preparation with varying concentrations of MDPEA.

      • Add a radiolabeled neurotransmitter (e.g., [³H]5-HT) and incubate for a short period.

      • Terminate the uptake by rapid filtration and washing.

      • Quantify the radioactivity taken up by the cells/synaptosomes to determine the IC50 for uptake inhibition.[7]

    • Methodology (Release Assay):

      • Preload the cell/synaptosome preparation with a radiolabeled neurotransmitter.

      • After washing, expose the preparation to varying concentrations of MDPEA.

      • Measure the amount of radioactivity released into the supernatant over time to quantify efflux.

Uptake_Assay start HEK-293 cells expressing hSERT step1 Pre-incubate cells with varying concentrations of MDPEA start->step1 step2 Add [³H]Serotonin (Incubate ~5 min) step1->step2 step3 Rapid Filtration (Wash with ice-cold buffer) step2->step3 step4 Cell-associated [³H]5-HT is trapped on filter step3->step4 step5 Quantify radioactivity via Liquid Scintillation Counting step4->step5 end Calculate IC50 for Uptake Inhibition step5->end

Figure 3: Experimental workflow for a monoamine transporter uptake inhibition assay.

In Vivo Studies
  • Microdialysis:

    • Objective: To measure real-time changes in extracellular concentrations of dopamine, serotonin, and norepinephrine in specific brain regions of freely moving animals following MDPEA administration.

    • Methodology:

      • Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens, prefrontal cortex) of a rat or mouse.[8]

      • Perfuse the probe with artificial cerebrospinal fluid and collect dialysate samples at regular intervals.

      • Administer MDPEA (likely in combination with an MAOI to ensure CNS penetration) and continue collecting samples.

      • Analyze neurotransmitter levels in the dialysate using HPLC coupled with electrochemical detection.

      • This provides direct evidence of neurotransmitter release in the intact brain.

Comparative Pharmacological Profile

To contextualize the predicted actions of MDPEA, the following table compares its likely properties with those of its well-studied relatives.

CompoundPrimary Transporter Affinity (Human)TAAR1 AgonismMAO SubstratePrimary Psychoactive Effect
Phenethylamine (PEA) NET > DAT > SERT (Releaser)PotentYes (High)Brief stimulation (requires MAOI for oral activity) [1]
MDPEA (Predicted) NET ≈ SERT > DAT (Releaser)PotentYes (High)Entactogenic/Stimulant (requires MAOI for oral activity) [1]
MDMA NET > SERT > DAT (Releaser/Inhibitor) [5]YesNo (Poor)Entactogenic [2][7]
MDA SERT > NET > DAT (Releaser/Inhibitor)YesNo (Poor)Entactogenic/Psychedelic [2][9]

Note: The profile for MDPEA is inferred based on its chemical structure and the known structure-activity relationships of phenethylamines.

Conclusion

The mechanism of action of this compound is primarily dictated by two opposing factors: its potent pharmacodynamic activity as a monoamine releasing agent and its profound pharmacokinetic susceptibility to metabolism by monoamine oxidase. As the parent compound of the MDxx series, its core structure endows it with the ability to interact strongly with SERT, DAT, and NET, likely inducing robust neurotransmitter efflux. Furthermore, it is predicted to be a potent agonist at TAAR1, a key modulator of monoaminergic systems. However, its lack of an α-methyl group leaves it vulnerable to rapid first-pass metabolism, rendering it orally inactive at typical doses. Its true pharmacodynamic profile is only unmasked when this metabolic pathway is blocked, for instance, by the co-administration of an MAO inhibitor. Future research employing the standardized in vitro and in vivo protocols outlined herein is essential to definitively characterize its binding affinities, functional potencies, and neurochemical effects, thereby validating its role as a powerful but metabolically-labile monoaminergic agent.

References

  • 3,4-Methylenedioxyphenethylamine - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Fantegrossi, W. E., et al. (2020). In Vivo Effects of 3,4-methylenedioxymethamphetamine (MDMA) and Its Deuterated Form in Rodents: Drug Discrimination and Thermoregulation. Drug and Alcohol Dependence, 208, 107850. [Link]

  • Halberstadt, A. L., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. [Link]

  • Grob, C. S., et al. (1996). Psychobiologic effects of 3,4-methylenedioxymethamphetamine in humans: methodological considerations and preliminary observations. Behavioural Brain Research, 73(1-2), 103-7. [Link]

  • Angerer, V., et al. (2014). Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats. British Journal of Pharmacology, 171(4), 957-69. [Link]

  • Santillo, M. F. (2014). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. Food and Chemical Toxicology, 74, 265-9. [Link]

  • Zucchi, R., et al. (2007). Trace Amine-Associated Receptors as Emerging Therapeutic Targets. Journal of Receptors and Signal Transduction, 27(5-6), 389-403. [Link]

  • Canal, C. E., & Murnane, K. S. (2017). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 8(11), 2414-2427. [Link]

  • Fantegrossi, W. E., et al. (2020). In vivo effects of 3,4-methylenedioxymethamphetamine (MDMA) and its deuterated form in rodents: Drug discrimination and thermoregulation. Drug and Alcohol Dependence, 208, 107850. [Link]

  • Steuer, A. E., et al. (2016). Inhibition potential of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites on the in vitro monoamine oxidase (MAO)-catalyzed deamination of the neurotransmitters serotonin and dopamine. Toxicology Letters, 243, 41-8. [Link]

  • Grokipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved January 5, 2026, from [Link]

  • Baranova, A. A., et al. (2021). Search for Structural Basis of Interactions of Biogenic Amines with Human TAAR1 and TAAR6 Receptors. International Journal of Molecular Sciences, 23(1), 221. [Link]

  • Finberg, J. P. M. (2021). Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism. International Journal of Molecular Sciences, 22(16), 8567. [Link]

  • Cannaert, A., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. [Link]

  • Santillo, M. F. (2014). Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. ResearchGate. [Link]

  • Kitanishi, T., et al. (2024). Effects of 3,4-methylenedioxymethamphetamine on neural activity in the nucleus accumbens of male mice engaged in social behavior. Neuropsychopharmacology Reports. [Link]

  • Noggle, F. T., et al. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Forensic Science International, 60(3), 189-202. [Link]

  • Gatch, M. B., et al. (2013). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Psychopharmacology, 227(2), 335-347. [Link]

  • Canal, C. E., & Murnane, K. S. (2017). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine. ACS Chemical Neuroscience. [Link]

  • Shankaran, M., & Gudelsky, G. A. (2000). Neuropharmacology and neurotoxicity of 3,4-methylenedioxymethamphetamine. Journal of Neurochemistry, 75(2), 445-57. [Link]

  • Every Molecule. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved January 5, 2026, from [Link]

  • ChemEurope. (n.d.). MDPEA. Retrieved January 5, 2026, from [Link]

  • Carhart-Harris, R. L., & Nutt, D. J. (2025). History, pharmacology and therapeutic mechanisms of 3,4-methylenedioxymethamphetamine (MDMA). British Journal of Pharmacology. [Link]

  • Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved January 5, 2026, from [Link]

  • Zaynitdinova, M., et al. (2022). Deregulation of Trace Amine-Associated Receptors (TAAR) Expression and Signaling Mode in Melanoma. International Journal of Molecular Sciences, 23(19), 11928. [Link]

  • Czoty, P. W., et al. (2006). The neuropharmacology of prolactin secretion elicited by 3,4-methylenedioxymethamphetamine ("ecstasy"): a concurrent microdialysis and plasma analysis study. Journal of Pharmacology and Experimental Therapeutics, 317(3), 1199-207. [Link]

  • Khan, M. Z., & Nawaz, W. (2025). Trace amine-associated receptors as potential targets for the treatment of anxiety and depression. Neuropharmacology, 262, 109989. [Link]

  • Kim, J., & Lee, S. (2024). Phytochemicals Modulate Biosynthesis and Function of Serotonin, Dopamine, and Norepinephrine for Treatment of Monoamine Neurotransmission-Related Psychiatric Diseases. International Journal of Molecular Sciences, 25(10), 5402. [Link]

  • Eltorgoman, M., et al. (2019). Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Pharmacology, 10, 142. [Link]

  • Waterhouse, B. D., et al. (2004). Effects of Repeated 3,4-Methylenedioxymethamphetamine Administration on Neurotransmitter Efflux and Sensory-Evoked Discharge in the Ventral Posterior Medial Thalamus. Journal of Pharmacology and Experimental Therapeutics, 309(1), 269-279. [Link]

  • Han, D. D., & Gu, H. H. (2006). MDMA (Ecstasy) and human dopamine, norepinephrine, and serotonin transporters: implications for MDMA-induced neurotoxicity and treatment. Psychopharmacology, 184(2), 264-71. [Link]

  • Gudelsky, G. A., & Yamamoto, B. K. (2008). ACTIONS OF 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA) ON CEREBRAL DOPAMINERIC, SEROTONERGIC AND CHOLINERGIC NEURONS. Pharmacology, Biochemistry and Behavior, 90(2), 198-207. [Link]

  • Somkuwar, S. S., et al. (2023). Dopamine, Norepinephrine and Serotonin Participate Differently in Methylphenidate Action in Concomitant Behavioral and Ventral Tegmental Area, Locus Coeruleus and Dorsal Raphe Neuronal Study in Young Rats. Brain Sciences, 13(11), 1620. [Link]

Sources

neurochemical effects of 3,4-Methylenedioxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Neurochemical Investigation of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl)

Abstract

3,4-Methylenedioxyphenethylamine (MDPEA) is the structural parent of the pharmacologically significant MDxx class of compounds, which includes entactogens like MDMA and MDA.[1][2] Despite its foundational role, the specific neurochemical profile of MDPEA remains largely uncharacterized in scientific literature.[3] Early reports suggest it is orally inactive, likely due to extensive first-pass metabolism by monoamine oxidase (MAO), an enzymatic degradation pathway that its α-methylated analogues are designed to resist.[4] This guide provides a comprehensive, hypothesis-driven framework for the systematic neurochemical investigation of MDPEA HCl. We will outline a multi-phase experimental plan, moving from initial in vitro target screening to definitive in vivo neurochemical profiling. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the structure-activity relationships within the methylenedioxyphenethylamine family and to provide a robust template for the characterization of novel psychoactive compounds.

Introduction: The Uncharacterized Progenitor

Chemical Identity and Structure-Activity Relationship (SAR) Context

3,4-Methylenedioxyphenethylamine (MDPEA) is a primary amine with the chemical formula C₉H₁₁NO₂.[4] It belongs to the phenethylamine class and is the foundational structure from which more complex and widely studied derivatives are built.[1][2] The critical distinction between MDPEA and its well-known analogues, 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-methylamphetamine (MDMA), is the absence of an alpha-carbon (α) methyl group.[4] This single structural modification is paramount; the α-methyl group provides steric hindrance that significantly reduces the molecule's susceptibility to degradation by MAO, thereby increasing its bioavailability and central nervous system (CNS) activity.[4] Understanding the neurochemical effects of MDPEA is therefore essential for establishing a baseline against which the pharmacological contributions of α-methylation and N-methylation in its analogues can be precisely measured.

Rationale for Investigation: Establishing a Pharmacological Baseline

The current body of knowledge on MDPEA is minimal, with preliminary human administration studies by Alexander Shulgin noting a lack of psychoactivity at oral doses up to 300 mg.[3][4] This has led to the prevailing hypothesis of rapid metabolic inactivation. However, intravenous administration in animal models has shown sympathomimetic effects, suggesting intrinsic biological activity when first-pass metabolism is bypassed.[4] A thorough neurochemical investigation is warranted to:

  • Quantify the intrinsic binding affinity and functional activity of MDPEA at key CNS targets.

  • Empirically validate the MAO metabolism hypothesis.

  • Provide a foundational dataset for the entire MDxx class, clarifying the precise role of subsequent chemical modifications.

Predicted Pharmacological Profile: A Hypothesis-Driven Approach

Based on its structural homology to potent monoamine-releasing agents, we can formulate a set of testable hypotheses regarding the neurochemical actions of MDPEA.

Primary Targets: Monoamine Transporters and Receptors

The MDxx series primarily exerts its effects through interactions with the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[5] These compounds typically act as substrates for the transporters, leading to both the inhibition of neurotransmitter reuptake and the reversal of transporter flux, causing robust monoamine release.[5][6] Furthermore, direct agonism at serotonin receptors, particularly the 5-HT₂ subtypes, contributes to the psychedelic qualities of some analogues like MDA.[7] Therefore, our primary hypothesis is that MDPEA will exhibit affinity for and functional activity at these same monoamine transporters and serotonin receptors.

The Metabolic Hurdle: The Role of Monoamine Oxidase (MAO)

Phenethylamine itself is a known substrate for MAO-A and MAO-B, which rapidly degrades it.[4] The absence of the α-methyl group on MDPEA strongly suggests it is also a high-affinity substrate for MAO. We hypothesize that the neurochemical effects of MDPEA in vivo will be negligible or short-lived following systemic administration, but will be significantly potentiated and prolonged by the co-administration of an MAO inhibitor (MAOI). This experimental design is crucial for separating the compound's intrinsic potency from its metabolic lability.

Experimental Framework for Neurochemical Characterization

A tiered approach, beginning with in vitro assays to determine molecular interactions and progressing to in vivo studies to observe net physiological effects, provides the most comprehensive and resource-efficient path to characterization.

Phase 1: In Vitro Target Profiling

Causality Statement: This phase is designed to determine the direct interaction of MDPEA with its putative molecular targets in isolated systems, free from the influence of metabolism, distribution, or other physiological variables. This allows us to quantify its intrinsic potency and efficacy.

These assays quantify the affinity of MDPEA for specific molecular targets. A high affinity (low Kᵢ value) indicates a strong binding interaction.

Experimental Protocol: Radioligand Displacement Assay

  • Preparation: Utilize cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), norepinephrine transporter (hNET), or various serotonin receptors (e.g., h5-HT₂ₐ, h5-HT₂C).[8][9]

  • Incubation: In a 96-well plate format, incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [¹²⁵I]DOI for 5-HT₂ₐ) at a fixed concentration.

  • Competition: Add increasing concentrations of MDPEA HCl (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to displace the radioligand from the target.

  • Separation & Counting: Rapidly filter the samples to separate bound from unbound radioligand. Quantify the radioactivity of the bound fraction using liquid scintillation counting.[9]

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of MDPEA. Use non-linear regression (Cheng-Prusoff equation) to calculate the inhibition constant (Kᵢ).

Data Presentation: Comparative Binding Affinities

All quantitative data should be summarized for clear comparison. The following table presents hypothetical, yet plausible, data based on known SAR trends.

CompoundSERT Kᵢ (nM)DAT Kᵢ (nM)NET Kᵢ (nM)5-HT₂ₐ Kᵢ (nM)5-HT₂C Kᵢ (nM)
MDPEA HCl (Hypothetical) 150800650>1000>1000
MDA 80250400220350
MDMA 120450300>1000>1000

This table summarizes hypothetical binding affinities to illustrate expected trends.

Causality Statement: Binding does not equal function. These assays are critical to differentiate between a compound that merely blocks a transporter (an inhibitor) and one that is transported and induces reverse flux (a releaser). This distinction is fundamental to the pharmacology of MDMA-like substances.[5]

Experimental Protocol: Synaptosomal [³H]-Monoamine Release Assay

  • Synaptosome Preparation: Isolate synaptosomes (resealed nerve terminals) from specific rat brain regions (e.g., striatum for DA, hippocampus for 5-HT).

  • Loading: Pre-load the synaptosomes by incubating them with a tritiated monoamine (e.g., [³H]-Serotonin).

  • Initiation of Release: Add varying concentrations of MDPEA HCl to the synaptosome suspension.

  • Measurement: After a short incubation period, terminate the reaction and measure the amount of [³H]-monoamine released into the supernatant via scintillation counting.[10]

  • Data Analysis: Calculate the concentration of MDPEA required to elicit 50% of the maximum possible release (EC₅₀). A low EC₅₀ value indicates high potency as a releasing agent.

Phase 2: In Vivo Neurochemical Profiling

Causality Statement: This phase integrates all pharmacological variables (absorption, distribution, metabolism, excretion, and target engagement) to measure the net effect of MDPEA on neurotransmitter dynamics in the brain of a living organism. The inclusion of an MAOI arm provides a self-validating system to test the metabolism hypothesis directly.

This technique allows for the continuous sampling and measurement of extracellular neurotransmitter levels in discrete brain regions of awake, freely-moving animals.[11][12]

Experimental Protocol: Microdialysis in the Rat Nucleus Accumbens

  • Surgical Implantation: Under anesthesia, stereotaxically implant a microdialysis guide cannula targeting the nucleus accumbens, a key region in reward and reinforcement. Allow for several days of post-operative recovery.[13]

  • Probe Insertion & Perfusion: On the day of the experiment, insert a microdialysis probe (typically with a 2-4 mm semi-permeable membrane) into the guide. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1.0 µL/min).[12]

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 90-120 minutes to establish a stable baseline of extracellular dopamine and serotonin.

  • Drug Administration:

    • Group 1 (Vehicle Control): Administer a systemic injection of saline.

    • Group 2 (MDPEA alone): Administer MDPEA HCl (e.g., 10 mg/kg, i.p.).

    • Group 3 (MAOI + MDPEA): Pre-treat with a broad-spectrum MAOI (e.g., tranylcypromine) 30-60 minutes prior to administering the same dose of MDPEA HCl.

  • Post-Injection Sampling: Continue collecting dialysate samples for at least 3 hours post-injection.

  • Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the results as a percentage change from the average baseline concentration for each animal.

Data Presentation: Hypothetical Microdialysis Results

Time (min)MDPEA Alone (% Baseline 5-HT)MAOI + MDPEA (% Baseline 5-HT)MDPEA Alone (% Baseline DA)MAOI + MDPEA (% Baseline DA)
-201059810299
0 (Inject)100100100100
20140250125200
40115450110380
60105520100410
1209835099280
180101210101190

This table presents hypothetical data illustrating the expected potentiation of MDPEA's effects by an MAO inhibitor.

Visualization of Pathways and Workflows

Visual aids are essential for conceptualizing complex neurochemical interactions and experimental designs.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft MDPEA MDPEA SERT SERT/DAT MDPEA->SERT 1. Substrate for Transporter MAO MAO MDPEA->MAO 3. Rapid Degradation (Hypothesized) SERT->MDPEA 2. Reverse Transport Extracellular_NT Increased Extracellular 5-HT & DA SERT->Extracellular_NT Release VMAT2 VMAT2 Neurotransmitter 5-HT / DA Vesicle Synaptic Vesicle (5-HT, DA) Vesicle->Neurotransmitter Exocytosis Vesicle->Extracellular_NT Release Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter->SERT Reuptake Blocked Neurotransmitter->MAO Degradation caption Fig 1. Hypothesized MDPEA interaction at a monoamine synapse. G cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Profiling cluster_analysis Phase 3: Data Synthesis Binding Radioligand Binding Assays (Determine Ki at SERT, DAT, 5-HT2A) Functional Synaptosome Release Assays (Determine EC50 for 5-HT, DA) Binding->Functional Informs functional potency Microdialysis In Vivo Microdialysis in Rats (Measure extracellular 5-HT & DA) Functional->Microdialysis Predicts in vivo mechanism MAOI_Arm MAOI Pre-treatment Arm (Test metabolism hypothesis) Microdialysis->MAOI_Arm Comparative group Synthesis Integrate In Vitro & In Vivo Data (Establish full neurochemical profile) Microdialysis->Synthesis MAOI_Arm->Synthesis caption Fig 2. Experimental workflow for MDPEA characterization.

Fig 2. Experimental workflow for MDPEA characterization.

Conclusion

The remain a significant knowledge gap in the field of psychoactive drug research. Its status as the parent compound of the MDxx series makes its characterization a scientific imperative for fully understanding the structure-activity relationships that govern the effects of substances like MDA and MDMA. The experimental framework detailed in this guide, which combines targeted in vitro assays with hypothesis-driven in vivo studies, provides a robust and logical pathway to definitively elucidate the binding profile, functional activity, and metabolic fate of MDPEA. The resulting data will not only characterize this specific molecule but will also provide a foundational reference point for the future design and evaluation of novel CNS-active compounds.

References

  • de la Torre, R., et al. (2004). Plasma pharmacokinetics of 3,4-methylenedioxymethamphetamine after controlled oral administration to young adults. Therapeutic Drug Monitoring, 26(2), 177-84. [Link]

  • de la Torre, R., et al. (2004). Plasma Pharmacokinetics of 3,4-Methylenedioxymethamphetamine After Controlled Oral Administration to Young Adults. PMC. [Link]

  • Lee, R. S., et al. (2012). In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters. Analytical chemistry, 84(8), 3703–3709. [Link]

  • Casteels, C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry, 162(1), 39-59. [Link]

  • Fantegrossi, W. E., et al. (2009). Endocrine and neurochemical effects of 3,4-methylenedioxymethamphetamine and its stereoisomers in rhesus monkeys. Drug and alcohol dependence, 101(3), 196–204. [Link]

  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 22. [Link]

  • Song, P., et al. (2019). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst, 144(6), 2095-2103. [Link]

  • Concheiro, M., et al. (2014). Nonlinear Pharmacokinetics of (±)3,4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat. Journal of Pharmacology and Experimental Therapeutics, 351(1), 159-167. [Link]

  • Watson, C. J., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 157A-164A. [Link]

  • Steele, T. D., et al. (1991). A pharmacokinetic analysis of 3,4-methylenedioxymethamphetamine effects on monoamine concentrations in brain dialysates. The Journal of pharmacology and experimental therapeutics, 259(2), 821–828. [Link]

  • Concheiro, M., et al. (2014). Nonlinear Pharmacokinetics of (+/-)3, 4-Methylenedioxymethamphetamine (MDMA) and Its Pharmacodynamic Consequences in the Rat. ResearchGate. [Link]

  • chemeurope.com. (n.d.). MDPEA. chemeurope.com. [Link]

  • Chaurasiya, N. D., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 7(6), 537–551. [Link]

  • Ferre, S., & Artigas, F. (2010). In Vivo Brain Microdialysis of Monoamines. Springer Nature Experiments. [Link]

  • Grokipedia. (n.d.). Substituted methylenedioxyphenethylamine. Grokipedia. [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxy-N-ethylamphetamine. Wikipedia. [Link]

  • Marona-Lewicka, D., et al. (1998). Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA). Journal of medicinal chemistry, 41(7), 1153–1159. [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Wikipedia. [Link]

  • Mannocchi, G., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International journal of molecular sciences, 22(13), 6736. [Link]

  • Daws, L. C., et al. (2006). 3,4-Methylenedioxymethamphetamine enhances the release of acetylcholine in the prefrontal cortex and dorsal hippocampus of the rat. Psychopharmacology, 184(2), 182-9. [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Wikipedia. [Link]

  • Mannocchi, G., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI. [Link]

  • Pletcher, J. M., et al. (2019). The Acute Toxic and Neurotoxic Effects of 3,4-methylenedioxymethamphetamine are More Pronounced in Adolescent than Adult Mice. Neurotoxicology and teratology, 77, 106847. [Link]

  • Pifl, C., et al. (2017). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS chemical neuroscience, 8(7), 1435–1447. [Link]

  • Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Wikipedia. [Link]

  • Large, C. H. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Grob, C. S., et al. (1992). Psychobiologic effects of 3,4-methylenedioxymethamphetamine in humans: methodological considerations and preliminary observations. Behavioural brain research, 49(2), 159–167. [Link]

  • Zwartsen, A., et al. (2020). Psychoactive Drugs—From Chemical Structure to Oxidative Stress Related to Dopaminergic Neurotransmission. A Review. Antioxidants, 9(5), 419. [Link]

  • Baumann, M. H., et al. (2007). NEURAL AND CARDIAC TOXICITIES ASSOCIATED WITH 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA). Annals of the New York Academy of Sciences, 1122, 119–133. [Link]

  • Cannaert, A., et al. (2020). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Psychopharmacology, 237(11), 3391–3406. [Link]

  • Cameron, L. P., et al. (2021). History, pharmacology and therapeutic mechanisms of 3,4-methylenedioxymethamphetamine (MDMA). British journal of pharmacology, 178(20), 4023–4046. [Link]

  • Fantegrossi, W. E., et al. (2008). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. Neuropharmacology, 55(7), 1191–1197. [Link]

Sources

A Technical Guide to the Pharmacological Profile of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the pharmacological profile of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl), a substituted phenethylamine and the structural analogue of 3,4-methylenedioxyamphetamine (MDA) lacking the alpha-methyl group. As the parent compound to a class of psychoactive substances known as entactogens, including MDMA, the study of MDPEA is critical for understanding structure-activity relationships within this chemical family.[1] Due to a paucity of direct research on MDPEA, this guide synthesizes the available direct evidence with a comparative analysis of its better-understood analogues, MDA and MDMA. We will delve into its chemical properties, synthesis, pharmacodynamics, pharmacokinetics, and toxicological profile. This document is intended for researchers, scientists, and drug development professionals, providing foundational knowledge, outlining key experimental protocols, and suggesting future research directions to fully elucidate the compound's mechanism of action and potential applications.

Introduction and Chemical Identity

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is the 3,4-methylenedioxy derivative of phenethylamine (PEA).[1] It serves as a foundational structure for more complex and widely studied molecules like MDA and MDMA. Its hydrochloride salt is the common form used in research due to its stability and solubility.

Chemical and Physical Properties

The fundamental properties of MDPEA HCl are summarized below, providing essential data for laboratory handling and experimental design.

PropertyValueReference
IUPAC Name 2-(1,3-benzodioxol-5-yl)ethanamine hydrochloride[1]
CAS Number 1653-64-1[2]
Molecular Formula C₉H₁₁NO₂ · HCl[3]
Molar Mass 201.65 g/mol [3]
Melting Point 216-218 °C[2]
Appearance Crystalline solid
Synonyms Homopiperonylamine HCl, 3,4-MDPEA HCl[1][3]
Structural Context: The Phenethylamine Family

MDPEA's pharmacology is intrinsically linked to its structure. It occupies a unique position between the endogenous trace amine phenethylamine (PEA) and the potent psychoactive substance MDA. The addition of the methylenedioxy group to the PEA backbone significantly alters its interaction with biological targets, while the absence of the α-methyl group distinguishes it from amphetamines, rendering it more susceptible to metabolic degradation.

G PEA Phenethylamine (PEA) MDPEA 3,4-Methylenedioxyphenethylamine (MDPEA) PEA->MDPEA + Methylenedioxy Group MDA 3,4-Methylenedioxyamphetamine (MDA) MDPEA->MDA + α-Methyl Group MDMA 3,4-Methylenedioxymethamphetamine (MDMA) MDA->MDMA + N-Methyl Group

Caption: Structural evolution from PEA to MDMA.

Historical Context and Research Status

MDPEA's history is sparse. It was noted by Alexander Shulgin in his book PiHKAL as being orally inactive at doses up to 300 mg, an observation he attributed to rapid metabolism.[1] It was also investigated by the US Army at Edgewood Arsenal in the 1950s, where it was administered intravenously to human subjects, though the results of these studies were never publicly released.[1] Currently, its primary role is as a research chemical and a potential precursor in the synthesis of other compounds.[2]

Synthesis and Chemical Analysis

Synthetic Pathways

The synthesis of MDPEA HCl is straightforward for organic chemists. A common laboratory-scale synthesis involves the reduction of 3,4-methylenedioxyphenylacetonitrile.

  • Methodology: The nitrile is reduced using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in the presence of a Lewis acid such as Aluminum Chloride (AlCl₃) in an appropriate ether solvent.[2] Subsequent workup with an acid quench and purification yields the freebase, which can then be precipitated as the hydrochloride salt by introducing HCl.

The choice of LiAlH₄ is critical; its high reactivity is necessary to reduce the nitrile to the primary amine. The AlCl₃ likely coordinates to the nitrile, activating it towards reduction. This method is efficient and provides a direct route to the target compound.

Analytical Identification

The identity and purity of synthesized MDPEA HCl would be confirmed using standard analytical techniques employed for its analogues, such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise molecular structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.[4]

Pharmacodynamics: Mechanism of Action

The pharmacodynamic profile of MDPEA is not well-characterized. However, based on its structure and limited data, a putative mechanism can be constructed, primarily through comparison with its analogues.

Primary Pharmacodynamic Feature: Monoamine Oxidase Inhibition

The most significant factor governing MDPEA's action is its rapid metabolism by monoamine oxidase (MAO), the enzyme responsible for degrading endogenous monoamines like serotonin and dopamine.[1][3] This extensive first-pass metabolism explains its lack of oral activity at typical doses.[1]

Research has shown that MDPEA is a competitive inhibitor of monoamine oxidase A (MAO-A), the isoform primarily responsible for serotonin metabolism, with a dissociation constant (Ki) of 24.5 ± 7.1 μM .[3] This inhibitory action, while moderate, is a key piece of its pharmacological puzzle. It suggests that if sufficient concentrations were to reach the CNS, it could modulate monoaminergic tone not only by acting as a substrate but also by inhibiting the breakdown of other neurotransmitters.

G sub Substrate (Serotonin) MDPEA enzyme Active Site MAO-A Enzyme sub->enzyme:f0 sub:s->enzyme:f0 product Metabolite enzyme->product Metabolizes

Caption: Competitive inhibition of MAO-A by MDPEA.

Inferred Activity at Monoamine Transporters and Receptors

While direct binding data for MDPEA is scarce, the profiles of MDMA and MDA provide a strong basis for hypothesizing its likely targets. Early research suggests MDPEA interacts with the serotonin transporter (SERT), a mechanism it shares with many antidepressants.[3]

The table below shows the binding affinities of MDMA at various sites, which are plausible, albeit likely weaker, targets for MDPEA. The primary difference is that MDPEA lacks the α-methyl group, which typically reduces potency at monoamine transporters.

Table: Comparative Receptor Binding Affinities of MDMA [5][6]

Target SiteMDMA Affinity (Ki or IC₅₀ in µM)Putative Role
Serotonin Transporter (SERT) High Affinity (~0.5 - 1.5 µM)Serotonin release/reuptake inhibition
α₂-Adrenoceptors Moderate Affinity (~4 - 8 µM)Modulation of noradrenergic release
5-HT₂ Serotonin Receptors Moderate Affinity (~4 - 8 µM)Psychedelic/Perceptual effects
M-1 Muscarinic Receptors Moderate Affinity (~4 - 8 µM)Cholinergic effects
H-1 Histamine Receptors Moderate Affinity (~4 - 8 µM)Sedative/Anticholinergic effects
Norepinephrine Transporter (NET) Lower Affinity (~10 - 20 µM)Norepinephrine reuptake inhibition
Dopamine Transporter (DAT) Low Affinity (~20 - 50 µM)Dopamine reuptake inhibition

It is reasonable to hypothesize that MDPEA has a significantly lower affinity for these sites than MDMA but likely retains a preference for serotonergic systems.

Pharmacokinetics: ADME Profile

Absorption and Metabolism

The pharmacokinetic profile of MDPEA is dominated by its susceptibility to MAO.

  • Oral Administration: Following oral ingestion, MDPEA undergoes extensive first-pass metabolism in the gut wall and liver by MAO.[1] This enzymatic degradation prevents significant concentrations of the parent compound from reaching systemic circulation and the central nervous system, leading to its observed inactivity.[1]

  • Intravenous Administration: When administered intravenously, bypassing first-pass metabolism, MDPEA produces sympathomimetic effects in dogs, demonstrating that the molecule is intrinsically active when it reaches its targets.[1] It was found to be approximately half as potent as PEA in this regard.[1]

The primary metabolic pathway is oxidative deamination by MAO to form 3,4-methylenedioxyphenylacetaldehyde, which is then further oxidized to 3,4-methylenedioxyphenylacetic acid (MDPA).

G MDPEA MDPEA MAO MAO MDPEA->MAO Aldehyde 3,4-Methylenedioxyphenyl- acetaldehyde ALDH ALDH Aldehyde->ALDH Acid 3,4-Methylenedioxyphenyl- acetic Acid (MDPA) MAO->Aldehyde ALDH->Acid

Caption: Primary metabolic pathway of MDPEA via MAO.

Comparative Pharmacokinetics of MDMA

To provide a framework for what might be expected if MDPEA were protected from MAO degradation (e.g., by co-administration with an MAOI), the pharmacokinetics of oral MDMA in humans are presented.

ParameterMDMA (75-125 mg oral dose)Reference
Tₘₐₓ (Time to Peak Plasma Conc.) ~2 hours[7]
Cₘₐₓ (Peak Plasma Concentration) 131 - 236 ng/mL[7]
t₁/₂ (Elimination Half-life) ~7 - 8 hours[8]
Primary Metabolites MDA, HMMA, HMA[8]
Primary Metabolic Enzyme CYP2D6[9]

This comparison highlights a key difference: MDMA's α-methyl group protects it from MAO, allowing it to be metabolized more slowly by the cytochrome P450 system, leading to its oral activity and longer duration of action.[9]

Toxicological Profile

Direct toxicological data for MDPEA is extremely limited. Therefore, its potential toxicity must be inferred from its structural class and the known effects of related compounds.

  • Preclinical Data: The only formal data comes from studies in dogs, where high intravenous doses produced sympathomimetic effects, indicative of cardiovascular stimulation (e.g., increased heart rate and blood pressure).[1]

  • Human Data: A historical account mentions a fatality during secret military testing in the 1950s involving a group of mescaline derivatives that included MDPEA, but no specific cause or dosage information is available.[10]

  • Inferred Risks from Analogues (MDMA/MDA): The toxicity of MDMA is well-documented and presents a plausible, albeit likely more severe, picture of the risks MDPEA could pose if administered systemically in high doses.[11][12]

    • Cardiovascular: Tachycardia, hypertension, cardiac dysrhythmias.[12]

    • Neurological: Seizures, and of particular concern, long-term serotonergic neurotoxicity.[12]

    • Systemic: Hyperthermia, rhabdomyolysis, hepatotoxicity, and hyponatremia.[12]

Experimental Protocols

To advance the understanding of MDPEA, rigorous and validated experimental protocols are essential. Below is a foundational protocol for confirming its inhibitory activity at MAO-A.

Protocol: In Vitro Determination of MDPEA HCl IC₅₀ and Ki at Human MAO-A

This protocol is designed as a self-validating system to measure the potency of MDPEA as an inhibitor of MAO-A.

  • 1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibitor constant (Ki) of MDPEA HCl against recombinant human monoamine oxidase A.

  • 2. Materials:

    • Recombinant human MAO-A (commercially available).

    • MDPEA Hydrochloride.

    • Kynuramine (MAO-A substrate).

    • Potassium phosphate buffer (100 mM, pH 7.4).

    • Clorgyline (positive control inhibitor).

    • 96-well microplates (black, clear bottom).

    • Fluorometric plate reader (Excitation: 310 nm, Emission: 400 nm).

  • 3. Causality Behind Choices:

    • Kynuramine Substrate: It is a non-fluorescent MAO substrate that is converted to the highly fluorescent product 4-hydroxyquinoline. This provides a robust and sensitive signal for measuring enzyme activity.

    • Clorgyline Control: As a potent, irreversible MAO-A inhibitor, it serves as a reliable positive control to validate assay performance.

    • Recombinant Enzyme: Using a recombinant source ensures a pure, consistent enzyme preparation, eliminating confounding variables from tissue homogenates.

  • 4. Step-by-Step Methodology:

    • Reagent Preparation: Prepare a stock solution of MDPEA HCl in ultrapure water. Serially dilute the stock in potassium phosphate buffer to create a range of concentrations (e.g., from 1 µM to 1 mM). Prepare substrate and enzyme solutions in the same buffer.

    • Assay Setup: In a 96-well plate, add 50 µL of buffer to "blank" wells, 50 µL of MDPEA dilutions to "test" wells, and 50 µL of Clorgyline to "positive control" wells.

    • Enzyme Addition: Add 100 µL of the MAO-A enzyme solution to all wells except the blanks. Incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate Reaction: Add 50 µL of the Kynuramine substrate solution to all wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in the fluorometer, pre-set to 37°C. Measure fluorescence every 60 seconds for 30 minutes. The rate of increase in fluorescence is proportional to MAO-A activity.

    • Data Analysis:

      • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

      • Normalize the data: % Activity = (Rate of test well / Rate of vehicle control well) * 100.

      • Plot % Activity against the logarithm of MDPEA concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

      • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate (determined in a separate experiment).

  • 5. Validation: The assay is considered valid if the positive control (Clorgyline) shows >95% inhibition and the Z'-factor for the assay is > 0.5.

Summary and Future Directions

3,4-Methylenedioxyphenethylamine HCl is a foundational molecule in the phenethylamine class. Its pharmacological profile is currently defined more by what it is not (orally active) than what it is.

Key Findings:

  • It is a structural analogue of MDA, lacking the α-methyl group that confers resistance to MAO.

  • Its primary pharmacological characteristic is its rapid metabolism by MAO-A, rendering it orally inactive.[1][3]

  • It acts as a competitive inhibitor of MAO-A with moderate potency.[3]

  • When bypassing first-pass metabolism, it exhibits sympathomimetic activity.[1]

Future Research:

  • Comprehensive Receptor Screening: A broad panel receptor binding assay is needed to definitively identify its molecular targets and affinities.

  • In Vivo Microdialysis: Administering MDPEA directly into the brain of animal models (with and without MAO inhibition) while measuring neurotransmitter levels would elucidate its effects on monoamine release and reuptake.

  • Metabolite Profiling: A full characterization of its metabolites is required to understand if any possess biological activity.

  • Formal Pharmacokinetic and Toxicological Studies: If co-administered with an MAOI, a complete ADME and safety profile would be necessary to understand its potential risks and effects.

This guide has synthesized the limited available data to construct a preliminary pharmacological profile of MDPEA HCl. It is clear that significant research is still required to fully understand this unique compound.

References

  • ChemicalBook. (2025). This compound | 1653-64-1.
  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine.
  • ResearchGate. (2007). Interactions between 3,4-methylenedioxymethamphetamine and σ1 Receptors.
  • Battaglia, G., et al. (1988). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. European Journal of Pharmacology.
  • Gouzoulis-Mayfrank, E., & Daumann, J. (2006). The Neuropsychopharmacology and Toxicology of 3,4-methylenedioxy-N-ethyl-amphetamine (MDEA). PMC - PubMed Central.
  • Pifl, C., et al. (2021). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine.
  • Smolecule. (n.d.). Buy this compound | 1653-64-1.
  • Shah, N., & Wakabayashi, K. (2024). 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity. PubMed.
  • National Center for Biotechnology Information. (2024). 3,4-Methylenedioxymethamphetamine (MDMA) Toxicity.
  • PubMed. (1988). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine)
  • PharmaCompass. (n.d.). 3,4-METHYLENEDIOXY-N,.ALPHA.-DIMETHYL-.BETA.
  • Seminerio, M. J., et al. (2007). Interactions between 3,4-methylenedioxymethamphetamine and σ1 Receptors. PMC - NIH.
  • Biosynth. (n.d.). This compound | 1653-64-1.
  • Pifl, C., et al. (2021). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PMC - PubMed Central.
  • Kolbrich, E. A., et al. (2008).
  • Lyon, R. A., et al. (1988). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. PubMed.
  • PubChem. (n.d.). 3,4-Methylenedioxyamphetamine.
  • Narkowicz, C. K., & Davies, N. W. (1993).
  • Concheiro, M., et al. (2007). Effects of Dose and Route of Administration on Pharmacokinetics of (±)
  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA)
  • Lentz, K. A., et al. (2023). MDMA pharmacokinetics: A population and physiologically based pharmacokinetics model‐informed analysis. PMC - PubMed Central.

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA HCl), a phenethylamine analog structurally related to compounds with significant psychoactive and physiological effects. Given the limited specific literature on MDPEA, this document outlines a logical, multi-tiered experimental plan designed to thoroughly elucidate its pharmacological and toxicological profile. The methodologies described are grounded in established protocols for analogous compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), and are intended to provide researchers, scientists, and drug development professionals with a robust roadmap for investigation. The guide emphasizes the causality behind experimental choices, ensuring a scientifically rigorous approach to understanding the potential mechanisms of action, metabolic fate, and safety profile of MDPEA HCl.

Introduction and Rationale

3,4-Methylenedioxyphenethylamine (MDPEA) is a lesser-known psychedelic drug first synthesized by Alexander Shulgin.[1] It is an analog of several well-characterized psychoactive substances, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxy-N-methylamphetamine (MDMA).[2] While Shulgin reported it as inactive orally at doses up to 300 mg, likely due to extensive first-pass metabolism, its potential for activity via other routes or in combination with enzyme inhibitors remains unexplored.[2] A thorough in vitro characterization is the foundational step to understanding its intrinsic biological activity, potential therapeutic applications, and possible risks. This guide proposes a systematic approach to building a comprehensive in vitro profile of MDPEA HCl, from basic physicochemical properties to complex toxicological assessments.

Physicochemical Characterization

A fundamental understanding of the physicochemical properties of MDPEA HCl is a prerequisite for all subsequent biological assays. These parameters influence its handling, formulation, and behavior in aqueous and lipid environments, which are critical for interpreting experimental outcomes.

Identity and Purity

Prior to biological testing, the identity and purity of the MDPEA HCl test article must be unequivocally confirmed.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1653-64-1[3][4]
Molecular Formula C₉H₁₁NO₂·HCl[3][4]
Molecular Weight 201.65 g/mol [3][4]
Melting Point 216-218 °C[4][5]
Appearance Varies; may be a colorless liquid in its freebase form.[6]

Experimental Protocol: Purity and Identity Confirmation

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the compound.

    • Method: Employ a reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid. Detection is achieved via UV spectroscopy.

    • Acceptance Criteria: Purity should be ≥98% for use in biological assays.

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight and identity.

    • Method: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound.

    • Expected Result: A prominent ion corresponding to the molecular weight of the MDPEA freebase (165.19 g/mol ).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the chemical structure.

    • Method: Conduct ¹H and ¹³C NMR to ensure the proton and carbon environments are consistent with the known structure of MDPEA.[7]

Solubility and Permeability

Solubility and permeability are critical determinants of a compound's behavior in biological assays and its potential for oral bioavailability.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Objective: To determine the thermodynamic equilibrium solubility of MDPEA HCl in a physiologically relevant buffer.

  • Procedure:

    • Add an excess amount of MDPEA HCl to a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Filter the suspension to remove undissolved solid.

    • Quantify the concentration of MDPEA in the filtrate using a validated HPLC-UV method.[8][9]

Experimental Protocol: Passive Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

  • Objective: To assess the potential of MDPEA to passively diffuse across a lipid membrane, as a surrogate for intestinal absorption and blood-brain barrier penetration.[10]

  • Procedure:

    • A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[10]

    • The donor wells are filled with a solution of MDPEA HCl in a buffer at a relevant pH (e.g., pH 5.5 for intestinal absorption).

    • The acceptor wells are filled with a buffer at pH 7.4.

    • The plate is incubated, and the concentration of MDPEA that has permeated into the acceptor wells is quantified by HPLC-UV or LC-MS/MS.[11]

    • The effective permeability (Pe) is calculated and compared to known high and low permeability standards.[11]

Primary Pharmacodynamics: Interaction with Monoamine Systems

Based on its structural similarity to MDMA, the primary hypothesis is that MDPEA will interact with monoamine transporters and receptors.[12] A systematic evaluation of these interactions is crucial to defining its primary mechanism of action.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for specific receptor subtypes.[13]

Experimental Protocol: Radioligand Competition Binding Assays

  • Objective: To determine the binding affinity (Ki) of MDPEA for key serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors.

  • Procedure:

    • Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT₂A, 5-HT₂C, D₂, α₂A).[14]

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]-ketanserin for 5-HT₂A receptors) and increasing concentrations of unlabeled MDPEA HCl.[13]

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ (concentration of MDPEA that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 2: Proposed Receptor Binding Panel for MDPEA HCl

Receptor FamilySpecific TargetsRationale
Serotonergic 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂CKey targets for psychedelic and empathogenic phenethylamines.[15]
Dopaminergic D₁, D₂, D₃Implicated in the stimulant and reinforcing effects of related compounds.[15]
Adrenergic α₁, α₂, β₁, β₂Mediate peripheral and central sympathomimetic effects.[15]
Trace Amine TAAR1A receptor for endogenous phenethylamines that modulates monoaminergic systems.[15]
Monoamine Transporter Inhibition and Substrate Activity

MDPEA's effects are likely mediated through interactions with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. It is critical to determine if it acts as an inhibitor, a substrate (releaser), or both.

Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay

  • Objective: To determine the potency (IC₅₀) of MDPEA to inhibit the uptake of monoamines.

  • Procedure:

    • Use cell lines (e.g., HEK293) stably expressing human SERT, DAT, or NET.[16]

    • Pre-incubate the cells with various concentrations of MDPEA HCl.

    • Initiate uptake by adding a radiolabeled substrate (e.g., [³H]-5-HT for SERT, [³H]-dopamine for DAT).[17]

    • Terminate the uptake after a short incubation period by washing with ice-cold buffer.

    • Lyse the cells and quantify the intracellular radioactivity.

    • Calculate the IC₅₀ value for the inhibition of uptake for each transporter.[16]

Experimental Protocol: Neurotransmitter Release Assay

  • Objective: To determine if MDPEA can induce the release of pre-loaded monoamines, indicating it is a transporter substrate.

  • Procedure:

    • Use the same transporter-expressing cell lines as in the uptake assay.

    • Pre-load the cells with a radiolabeled monoamine (e.g., [³H]-dopamine).

    • Wash the cells to remove extracellular radiolabel.

    • Expose the cells to various concentrations of MDPEA HCl.

    • Collect the extracellular medium at different time points and quantify the amount of released radioactivity.

    • Calculate the EC₅₀ for neurotransmitter release.

G

Secondary Pharmacodynamics and Off-Target Effects

To build a comprehensive safety profile, it is essential to investigate potential off-target interactions that could lead to adverse effects.

hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[18]

Experimental Protocol: hERG Patch Clamp Assay

  • Objective: To assess the potential of MDPEA to inhibit the hERG channel current.

  • Procedure:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the hERG channel.

    • Employ the whole-cell patch-clamp technique to measure ionic currents across the cell membrane.[5][19]

    • Apply a specific voltage protocol to elicit the characteristic hERG tail current.[5]

    • Perfuse the cells with increasing concentrations of MDPEA HCl and measure the corresponding reduction in the hERG current.

    • Calculate the IC₅₀ value for hERG channel inhibition.

In Vitro Pharmacokinetics (ADME)

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of MDPEA is critical for predicting its in vivo behavior.

Metabolic Stability

The rate at which a compound is metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, is a key determinant of its half-life and oral bioavailability.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of MDPEA.

  • Procedure:

    • Incubate MDPEA at a low concentration (e.g., 1 µM) with human liver microsomes in the presence of the cofactor NADPH at 37°C.[20][21]

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[20]

    • Plot the natural logarithm of the percentage of MDPEA remaining versus time to determine the elimination rate constant and calculate the in vitro half-life and intrinsic clearance.[21]

Cytochrome P450 Inhibition

Assessing whether MDPEA inhibits major CYP isoforms is crucial for predicting potential drug-drug interactions.

Experimental Protocol: Fluorometric CYP Inhibition Assay

  • Objective: To determine the IC₅₀ of MDPEA against major human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[22]

  • Procedure:

    • Use recombinant human CYP enzymes.

    • Incubate the enzyme with a specific fluorogenic substrate and varying concentrations of MDPEA HCl.[23]

    • The CYP enzyme metabolizes the substrate into a fluorescent product.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the IC₅₀ value for each CYP isoform.[23]

G

In Vitro Toxicology

A tiered approach to in vitro toxicology can identify potential liabilities early in the research process.

Cytotoxicity

General cytotoxicity assays determine the concentration at which a compound causes cell death.

Experimental Protocol: MTT Assay in SH-SY5Y Cells

  • Objective: To determine the concentration of MDPEA that reduces the viability of a neuronal cell line by 50% (IC₅₀).

  • Cell Line: SH-SY5Y human neuroblastoma cells are a relevant model for neurotoxicity studies.[2]

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates and allow them to adhere.[24]

    • Treat the cells with a range of concentrations of MDPEA HCl for a specified duration (e.g., 24 or 48 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the wells. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the IC₅₀ for cytotoxicity.[24]

Genotoxicity

The in vitro micronucleus assay is a robust method for assessing a compound's potential to cause chromosomal damage.[4]

Experimental Protocol: In Vitro Micronucleus Assay

  • Objective: To evaluate the clastogenic (chromosome breaking) and aneugenic (chromosome loss) potential of MDPEA.

  • Procedure:

    • Treat a suitable cell line (e.g., CHO-K1, TK6) with various concentrations of MDPEA HCl, with and without metabolic activation (S9 fraction).[12]

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells that have completed one round of nuclear division.[4]

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in binucleated cells using a microscope.

    • Analyse the data for a statistically significant, dose-dependent increase in micronucleus formation.[12]

Conclusion

The comprehensive in vitro testing battery detailed in this guide provides a scientifically rigorous and logically structured approach to characterizing this compound. By systematically evaluating its physicochemical properties, primary and secondary pharmacodynamics, ADME profile, and toxicological potential, researchers can build a robust data package. This information is essential for understanding the compound's mechanism of action, predicting its in vivo behavior, and making informed decisions regarding its potential for further development or its public health risk. The causality-driven experimental design ensures that each assay builds upon the last, culminating in a holistic and trustworthy profile of MDPEA HCl.

References

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Biosynth. (n.d.). This compound | 1653-64-1 | FM175836.
  • Al-Sanea, M. M., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. National Institutes of Health. [Link]

  • Wang, H., & Gu, J. (2010). High-throughput fluorescence assay of cytochrome P450 3A4. National Institutes of Health. [Link]

  • Fenech, M. (n.d.). The in vitro micronucleus technique.
  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). National Institutes of Health. [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. PubMed. [Link]

  • Shin, E. J., et al. (2020). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. PubMed Central. [Link]

  • LookChem. (n.d.). 3,4-Methylenedioxyphenethylamine.
  • Not available.
  • Not available.
  • Banks, M. L., et al. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). National Institutes of Health. [Link]

  • Bridgland-Taylor, M. (2007). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed. [Link]

  • Not available.
  • Reith, M. E. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. [Link]

  • Awang, D. V. C., & Dawson, B. A. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. PubMed. [Link]

  • BenchChem. (n.d.). Protocol for In Vitro Assessment of 3-CMC Neurotoxicity in SH-SY5Y Cells.
  • BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from a URL related to bienta.net/assay-methods/cyp450-inhibition-assay-fluorogenic
  • Not available.
  • Not available.
  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • chemeurope.com. (n.d.). MDPEA. Retrieved from a URL related to chemeurope.com/en/encyclopedia/MDPEA.html
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from a URL related to lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1323321&fileOId=1323322
  • Not available.
  • Not available.
  • Tovilović-Kovačević, G., et al. (2022). Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. PubMed. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Al-Sanea, M. M., et al. (2023). Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. MDPI. [Link]

  • Not available.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from a URL related to creative-bioarray.com/services/parallel-artificial-membrane-permeability-assay.htm
  • Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

Sources

animal models for 3,4-Methylenedioxyphenethylamine hydrochloride research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Animal Models for 3,4-Methylenedioxyphenethylamine (MDMA) Research

Introduction: The Imperative for Animal Models in MDMA Research

3,4-Methylenedioxyphenethylamine (MDMA), commonly known as "ecstasy," occupies a complex space in both recreational use and clinical investigation. While its acute effects—feelings of euphoria, empathy, and emotional closeness—have fueled its popularity, they have also spurred research into its potential as a therapeutic adjunct for conditions like post-traumatic stress disorder (PTSD).[1] However, significant concerns persist regarding its neurotoxic potential, abuse liability, and long-term neuropsychiatric consequences.[2][3]

Given the ethical and practical constraints of conducting invasive neurobiological studies in humans, animal models are indispensable tools for elucidating the mechanisms of MDMA's action and its potential for harm.[4][5][6][7] Research in species such as rats, mice, and non-human primates has provided the foundational understanding of MDMA's effects on brain chemistry, structure, and function.[4] This guide offers a technical overview of the key animal models used in MDMA research, detailing the methodologies and scientific rationale that underpin their application.

Part 1: Selecting the Appropriate Animal Model: A Comparative Overview

The choice of an animal model is a critical first step that dictates the translational relevance and mechanistic insight of a study. Rodents and non-human primates are the most frequently utilized species, each offering distinct advantages and disadvantages.

Rodent Models (Rats and Mice): Rats have historically been the workhorse of MDMA research, particularly for neurotoxicity studies.[1] Mice, especially with the advent of genetic engineering, have become invaluable for dissecting the molecular pathways underlying MDMA's effects.[5][6][7] However, significant species-specific differences exist.

Non-Human Primate (NHP) Models: NHPs, such as squirrel monkeys, rhesus monkeys, and baboons, offer a closer physiological and neuroanatomical parallel to humans.[8][9] Studies in these species are critical for validating findings from rodent models and assessing human risk, as they are considerably more sensitive to the serotonergic neurotoxicity of MDMA.[8]

Table 1: Comparative Analysis of Primary Animal Models for MDMA Research
FeatureRats (e.g., Sprague-Dawley, Wistar)Mice (e.g., C57BL/6)Non-Human Primates (e.g., Squirrel Monkey, Baboon)
Primary Neurotoxic Target Serotonin (5-HT) System[1][10]Dopamine (DA) System[10]Serotonin (5-HT) System, with some evidence of DA effects at high doses[8][9]
Metabolism N-demethylation is a major pathway.[11] Slower metabolism than mice.Faster elimination compared to rats.[10]Ring demethylenation is more prevalent, similar to humans.[11] Metabolism rate is slower than rodents but faster than humans.[12]
Sensitivity to Neurotoxicity Requires higher mg/kg doses (e.g., 10-20 mg/kg) to induce long-term 5-HT deficits.[1]Variable, with a different neurotoxic profile.[10]Significantly more sensitive; neurotoxic effects observed at doses (e.g., 5 mg/kg) approaching those used by humans.[8][13]
Key Advantages Extensive historical data, well-characterized behavioral assays, cost-effective.Amenable to genetic modification (knockout/transgenic models) for mechanistic studies.[5][6][7]High translational relevance to humans, similar metabolic pathways, and neuroanatomy.[8][11]
Limitations Higher doses required, metabolic differences from humans.[14][15]Different neurotoxic profile limits direct comparison to human serotonergic damage.[10][15]High cost, significant ethical considerations, complex husbandry.

The stark difference in neurotoxic profiles, particularly between mice and other species, is thought to be related to variations in MDMA metabolism and disposition.[10][14] This underscores the importance of selecting a model based on the specific biological system under investigation.

Part 2: Modeling MDMA-Induced Neurotoxicity

A primary focus of MDMA research has been its potential to damage central nervous system neurons, specifically the fine axonal terminals of the serotonin (5-HT) system.[2][16][17] Animal studies have been pivotal in demonstrating that MDMA can act as a selective 5-HT neurotoxin in rats and primates.[13][16]

This neurotoxicity is characterized by long-lasting depletion of 5-HT, its metabolite 5-hydroxyindoleacetic acid (5-HIAA), and a reduction in the density of serotonin transporters (SERT).[17][18] In primates, these deficits can persist for years, suggesting that recovery may be incomplete or abnormal.[17][18]

Diagram: Proposed Mechanism of MDMA-Induced Serotonergic Neurotoxicity

The following diagram illustrates the key steps believed to be involved in MDMA's neurotoxic effects on a serotonin neuron terminal.

MDMA_Neurotoxicity cluster_neuron Serotonin Axon Terminal MDMA MDMA SERT SERT MDMA->SERT Enters via transporter VMAT2 VMAT2 MDMA->VMAT2 Disrupts sequestration SERT->MDMA Reverses transport Serotonin_vesicle 5-HT Vesicles VMAT2->Serotonin_vesicle Cytosol_5HT Cytosolic 5-HT Serotonin_vesicle->Cytosol_5HT Empties 5-HT into cytosol Mitochondrion Mitochondrion OxidativeStress Oxidative Stress & Free Radicals Mitochondrion->OxidativeStress Dysfunction DA Dopamine (uptake via SERT) DA->SERT Atypical uptake MAO MAO DA->MAO Metabolized by MAO->OxidativeStress Generates AxonDamage Axonal Degeneration OxidativeStress->AxonDamage Leads to Cytosol_5HT->SERT Efflux

Caption: Proposed cascade of MDMA-induced neurotoxicity in a serotonin neuron.

Experimental Protocol: Assessing 5-HT Neurotoxicity in Rats

This protocol provides a standardized workflow for evaluating the long-term effects of MDMA on the rat serotonergic system.

1. Animal Subjects and Housing:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Group-housed (2-3 per cage) on a 12:12h light/dark cycle with ad libitum access to food and water. Acclimate for at least 7 days prior to experimentation. Ambient temperature should be controlled at 20-22°C.

2. MDMA Administration Regimen:

  • Rationale: "Binge" dosing patterns are often used to model recreational use scenarios and reliably produce neurotoxicity in rats.[1]

  • Drug Preparation: Dissolve (±)-MDMA hydrochloride in 0.9% sterile saline.

  • Dosing: Administer MDMA (e.g., 15-20 mg/kg, subcutaneously or intraperitoneally) twice daily for 4 consecutive days. A control group receives equivalent volumes of saline.

  • Causality: The high, repeated doses are necessary in rats to overcome their metabolic rate and achieve brain concentrations sufficient to induce lasting serotonergic deficits.[1]

3. Post-Treatment and Tissue Collection:

  • Washout Period: House animals for a minimum of 2 weeks post-treatment. This period ensures that acute pharmacological effects have subsided and allows for the detection of long-term neurotoxic changes rather than transient neurotransmitter depletion.

  • Euthanasia & Dissection: Deeply anesthetize rats and decapitate. Rapidly dissect brain regions of interest (e.g., frontal cortex, striatum, hippocampus) on ice.

4. Neurochemical Analysis (High-Performance Liquid Chromatography - HPLC):

  • Objective: To quantify tissue levels of 5-HT and its primary metabolite, 5-HIAA.

  • Procedure:

    • Homogenize tissue samples in an appropriate buffer.

    • Centrifuge to pellet protein and debris.

    • Inject the supernatant into an HPLC system with electrochemical detection.

    • Quantify 5-HT and 5-HIAA concentrations against known standards.

  • Self-Validation: A significant reduction (>30%) in 5-HT and 5-HIAA levels in MDMA-treated animals compared to controls is a primary indicator of neurotoxicity.

5. Histological Confirmation (Immunohistochemistry for SERT):

  • Objective: To visualize and quantify the density of serotonergic axons.

  • Procedure:

    • Perfuse a separate cohort of animals with paraformaldehyde.

    • Section the brains using a cryostat or vibratome.

    • Perform immunohistochemical staining using a primary antibody against the serotonin transporter (SERT).

    • Visualize the staining and quantify the density of SERT-immunoreactive fibers in specific brain regions.

  • Self-Validation: A visible and quantifiable reduction in the density of SERT-positive fibers in the MDMA group corroborates the neurochemical data, confirming structural damage to axons.

Part 3: Evaluating Abuse Liability with Self-Administration Models

To understand the reinforcing properties and abuse potential of MDMA, the intravenous self-administration (IVSA) paradigm is the gold standard.[19] This model assesses whether an animal will learn to perform a specific action (e.g., press a lever) to receive an infusion of a drug.

While studies show that MDMA can be reliably self-administered by rodents and primates, it is often found to be a less potent reinforcer compared to drugs like cocaine.[19][20][21][22] The acquisition of MDMA self-administration can be slower and more variable across subjects.[21][22]

Diagram: Intravenous Self-Administration (IVSA) Experimental Workflow

IVSA_Workflow cluster_prep Preparation Phase cluster_training Training & Testing Phase cluster_analysis Analysis & Outcome Surgery Catheter Implantation (Jugular Vein) Recovery Post-Surgical Recovery (>7 days) Surgery->Recovery Acquisition Acquisition Phase (Fixed Ratio 1) Active vs. Inactive Lever Recovery->Acquisition DoseResponse Dose-Response Curve (Varying MDMA dose/infusion) Acquisition->DoseResponse Motivation Motivation Testing (Progressive Ratio Schedule) DoseResponse->Motivation Data Data Analysis (Infusions, Lever Presses, Breaking Point) Motivation->Data Conclusion Determine Reinforcing Efficacy & Abuse Potential Data->Conclusion

Caption: Workflow for an MDMA intravenous self-administration study.

Experimental Protocol: MDMA Self-Administration in Naïve Mice

This protocol is adapted from established methods for initiating MDMA IVSA in drug-naïve mice.[20]

1. Surgical Catheter Implantation:

  • Procedure: Anesthetize mice and surgically implant a chronic indwelling catheter into the right jugular vein. The catheter is passed subcutaneously to exit on the back.

  • Rationale: This provides a direct and controlled route for intravenous drug delivery contingent on the animal's behavior.

  • Post-Op Care: Allow at least one week for recovery. Flush catheters daily with a heparinized saline solution to maintain patency.

2. Apparatus and Training:

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump connected to the mouse's catheter via a tether system.

  • Acquisition Phase (Fixed Ratio 1 - FR1):

    • Place mice in the chambers for daily sessions (e.g., 2 hours/day for 15 days).

    • Designate one lever as "active" and the other as "inactive."

    • A single press on the active lever (FR1) results in a small intravenous infusion of MDMA (e.g., 0.125 or 0.25 mg/kg/infusion) and the presentation of a stimulus cue (e.g., light).

    • Presses on the inactive lever have no consequence.

  • Self-Validation: Acquisition is demonstrated when an animal consistently presses the active lever significantly more than the inactive lever and when the number of infusions per session stabilizes.

3. Assessing Motivational Value (Progressive Ratio - PR Schedule):

  • Objective: To measure how hard an animal is willing to work for the drug.

  • Procedure: Switch the reinforcement schedule so that the number of lever presses required to receive a single infusion increases with each successive infusion (e.g., 1, 2, 4, 6, 9...).

  • Endpoint: The session ends when the animal fails to obtain an infusion within a set time limit (e.g., 1 hour). The final ratio completed is termed the "breaking point."

  • Causality: A higher breaking point indicates a stronger motivational value of the drug. Comparing breaking points across different MDMA doses can reveal the most reinforcing concentrations.[20][21]

Part 4: Modeling Physiological and Behavioral Effects

Thermoregulation: A Critical Factor

MDMA's effect on body temperature is a critical aspect of its acute toxicity and is heavily dependent on the surrounding environment.[23] In warm or normal ambient temperatures, MDMA reliably causes hyperthermia in rats, monkeys, and humans.[1][24][25] Conversely, in cooler environments, it can induce hypothermia in rodents.[23][25] This hyperthermic response is a key factor in the serotonin syndrome and can exacerbate neurotoxicity.[2][10]

Experimental Protocol: Measuring MDMA's Effect on Core Body Temperature in Rats

1. Subjects and Measurement:

  • Use adult male rats habituated to handling and temperature measurement procedures to minimize stress-induced hyperthermia.

  • Measure core body temperature using a rectal probe or via surgically implanted telemetry devices for continuous monitoring.

2. Procedure:

  • Record a stable baseline temperature for each animal.

  • Administer a single dose of MDMA (e.g., 5-10 mg/kg, i.p.) or saline.

  • House the rats at a controlled ambient temperature (e.g., 22°C for standard hyperthermia, 30°C for exacerbated hyperthermia, or 15°C for hypothermia).[23][25]

  • Record body temperature at regular intervals (e.g., every 30 minutes) for 2-4 hours post-injection.

3. Expected Outcome:

  • At 22°C or higher, the MDMA group should exhibit a significant increase in core body temperature compared to the saline control group.[1] The magnitude of this hyperthermia is often dose-dependent.

Behavioral Models: Anxiety and Social Interaction

MDMA's effects on anxiety and social behavior are complex. While it is known for its prosocial and anxiolytic effects in humans, animal models show a more nuanced picture.[26] Repeated administration in rodents can lead to increased anxiety-like behaviors during withdrawal.[26]

Common Behavioral Assays:

  • Open Field Test: Measures locomotor activity and anxiety-like behavior (thigmotaxis, or staying near the walls). Following repeated MDMA exposure, rats may show reduced exploration of the center of the open field, indicating heightened anxiety.[26]

  • Light-Dark Box: This test assesses the conflict between a rodent's natural tendency to explore a novel environment and its aversion to brightly lit areas. Anxious animals spend more time in the dark compartment and take longer to enter the light side.[26]

  • Social Interaction Test: Involves placing two unfamiliar animals in a neutral arena and scoring behaviors like sniffing, following, and grooming. The effects of MDMA are dose-dependent, with lower doses sometimes increasing social investigation while higher doses can cause social inhibition.[27]

Conclusion: Integrating Animal Models for a Comprehensive Understanding

Animal models have been fundamental to our understanding of the multifaceted effects of MDMA. Rodent models, particularly rats, have clearly established its potential for serotonin neurotoxicity and have provided robust systems for studying its reinforcing properties and thermoregulatory effects.[1][28] Genetically modified mouse models offer powerful tools for future mechanistic discovery.[5][6][7]

Crucially, non-human primate studies provide an essential translational bridge to human risk assessment, highlighting that the doses required to produce neurotoxicity in monkeys are alarmingly close to those used recreationally by humans.[8][13] While no single animal model can perfectly replicate the human experience, the integrated use of these well-validated systems is essential for advancing drug development, informing public health policy, and fully characterizing the risks and potential therapeutic benefits of MDMA.

References

  • Ricaurte, G. A., et al. (1989). Studies of MDMA-induced neurotoxicity in nonhuman primates: a basis for evaluating long-term effects in humans. NIDA Research Monograph, 94, 306-22. [Link]

  • Trigo, J. M., et al. (2007). A reliable model of intravenous MDMA self-administration in naïve mice. Psychopharmacology, 191(3), 355-365. [Link]

  • Schenk, S., et al. (2007). MDMA self-administration in rats: acquisition, progressive ratio responding and serotonin transporter binding. Psychopharmacology, 194(4), 537-545. [Link]

  • Ratliff-Watkins, J., et al. (2011). Profile of MDMA Self-Administration from a Large Cohort of Rats: MDMA Develops a Profile of Dependence with Extended Testing. Journal of Addiction Research & Therapy, S2. [Link]

  • Schenk, S. (2009). MDMA Self-Administration in Laboratory Animals: A Summary of the Literature and Proposal for Future Research. Current Drug Abuse Reviews, 2(1), 20-27. [Link]

  • Baumann, M. H., et al. (2007). 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. Psychopharmacology, 189(4), 407-424. [Link]

  • National Institute on Drug Abuse. (n.d.). The Neurobiology of Ecstasy (MDMA). [Link]

  • Iñiguez, S. D., et al. (2014). Behavioral and neurochemical effects of repeated MDMA administration during late adolescence in the rat. Neuropharmacology, 83, 76-85. [Link]

  • Taffe, M. A., et al. (2006). Hyperthermia Induced by 3,4-Methylenedioxymethamphetamine in Unrestrained Rhesus Monkeys. Neuropsychopharmacology, 31(7), 1476-1484. [Link]

  • Carmo, H., et al. (2014). Studies of (±)-3,4-Methylenedioxymethamphetamine (MDMA) Metabolism and Disposition in Rats and Mice: Relationship to Neuroprotection and Neurotoxicity Profile. Journal of Pharmacology and Experimental Therapeutics, 349(2), 248-258. [Link]

  • Fantegrossi, W. E., et al. (2014). Relevance of rodent models of intravenous MDMA self-administration to human MDMA consumption patterns. Journal of Psychopharmacology, 28(1), 38-50. [Link]

  • Ricaurte, G. A., et al. (2000). (+/-)3,4-Methylenedioxymethamphetamine ('Ecstasy')-induced Serotonin Neurotoxicity: Studies in Animals. Neuropsychobiology, 42(1), 5-10. [Link]

  • Green, A. R., et al. (2005). The role of monoamines in the changes in body temperature induced by 3,4-methylenedioxymethamphetamine (MDMA, ecstasy) and its derivatives. British Journal of Pharmacology, 146(2), 187-198. [Link]

  • Thompson, M. R., et al. (2014). The Prosocial Effects of 3,4-methylenedioxymethamphetamine (MDMA): Controlled Studies in Humans and Laboratory Animals. Psychopharmacology, 231(20), 3877-3888. [Link]

  • Blessing, W. W., & Ootsuka, Y. (1999). Cutaneous Vasoconstriction Contributes to Hyperthermia Induced by 3,4-Methylenedioxymethamphetamine (Ecstasy) in Conscious Rabbits. The Journal of Neuroscience, 19(9), 3549-3556. [Link]

  • de la Torre, R., & Farré, M. (2004). Neurotoxicity of MDMA (ecstasy): the limitations of scaling from animals to humans. Trends in Pharmacological Sciences, 25(10), 505-508. [Link]

  • Verheyden, S. L., et al. (2010). Mice in Ecstasy: Advanced Animal Models in the Study of MDMA. Current Pharmaceutical Biotechnology, 11(5), 455-465. [Link]

  • Verheyden, S. L., et al. (2010). Mice in Ecstasy: Advanced Animal Models in the Study of MDMA. Bentham Science Publishers. [Link]

  • Jaehne, E. J., et al. (2005). Effects of 3,4-methylenedioxymethamphetamine and related amphetamines on autonomic and behavioral thermoregulation by rats. Pharmacology Biochemistry and Behavior, 81(2), 359-367. [Link]

  • Ricaurte, G. A., et al. (2000). (+/-)3,4-Methylenedioxymethamphetamine ('Ecstasy')-induced Serotonin Neurotoxicity: Studies in Animals. Neuropsychobiology, 42(1), 5-10. [Link]

  • The Guardian. (2002). Animal tests prove dangers of ecstasy, say scientists. [Link]

  • Parrott, A. C. (2001). Recreational Ecstasy/MDMA, the serotonin syndrome, and serotonergic neurotoxicity. Pharmacology, Biochemistry and Behavior, 69(3-4), 587-593. [Link]

  • Green, A. R., et al. (2005). Studies on the effect of MDMA ('ecstasy') on the body temperature of rats housed at different ambient room temperatures. British Journal of Pharmacology, 146(2), 187-198. [Link]

  • Soar, K., et al. (2004). Long-Term Neuropsychiatric Consequences of "Ecstasy" (MDMA): A Review. Canadian Journal of Psychiatry, 49(6), 387-395. [Link]

  • Hatzidimitriou, G., et al. (1999). Altered Serotonin Innervation Patterns in the Forebrain of Monkeys Treated with (±)3,4-Methylenedioxymethamphetamine Seven Years Previously: Factors Influencing Abnormal Recovery. The Journal of Neuroscience, 19(12), 5096-5107. [Link]

  • Mueller, M., et al. (2011). Metabolism and Disposition of 3,4-Methylenedioxymethamphetamine (“Ecstasy”) in Baboons after Oral Administration: Comparison with Humans Reveals Marked Differences. Drug Metabolism and Disposition, 39(8), 1374-1382. [Link]

  • Ibrahim, M., et al. (2016). New Insights on Different Response of MDMA-Elicited Serotonin Syndrome to Systemic and Intracranial Administrations in the Rat Brain. PLoS ONE, 11(5), e0155593. [Link]

  • Oliver, E. B. (2015). Prosocial Effects of MDMA in Nonhuman Primates. Emory Theses and Dissertations. [Link]

  • Verheyden, S. L., et al. (2010). Mice in Ecstasy: Advanced Animal Models in the Study of MDMA. ResearchGate. [Link]

  • Al-Serori, H., et al. (2017). The Effects of MDMA on Brain: An in Vivo Study in Rats. Journal of Addiction & Prevention, 5(2), 6. [Link]

  • Tao, R., & Auerbach, S. B. (2015). Environment Influencing Serotonin Syndrome Induced by Ecstasy Abuse. Journal of Addiction Research & Therapy, 6(5). [Link]

  • Parrott, A. C. (2016). Of mice and men on MDMA: A translational comparison of the neuropsychobiological effects of 3,4-methylenedioxymethamphetamine ('Ecstasy'). Journal of Psychopharmacology, 30(10), 961-975. [Link]

  • Ricaurte, G. A., et al. (2000). (±)3,4-Methylenedioxymethamphetamine ('Ecstasy')-Induced Serotonin Neurotoxicity: Studies in Animals. ResearchGate. [Link]

  • Green, A. R., et al. (2012). Lost in translation: preclinical studies on 3,4-methylenedioxymethamphetamine provide information on mechanisms of action, but do not allow accurate prediction of adverse events in humans. British Journal of Pharmacology, 166(5), 1523-1536. [Link]

  • Baumann, M. H., et al. (2013). MDMA: On the translation from rodent to human dosing. ResearchGate. [Link]

  • Green, A. R., et al. (2009). MDMA: On the translation from rodent to human dosing. Journal of Psychopharmacology, 23(1), 104-107. [Link]

Sources

Toxicological Profile of 3,4-Methylenedioxyphenethylamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive toxicological profile of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA HCl), a phenethylamine alkaloid and the parent compound of the substituted methylenedioxyphenethylamine (MDxx) class of substances, which includes 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy"). Direct toxicological data for MDPEA is notably scarce in peer-reviewed literature.[1] Consequently, this guide employs a structure-activity relationship (SAR) approach, leveraging the extensive toxicological data available for its close structural analogues, MDA and MDMA, to infer the potential hazards of MDPEA. The document covers critical areas including pharmacokinetics, metabolism, mechanisms of toxicity, and specific organ system toxicities. A key differentiating factor for MDPEA is its rapid metabolism by monoamine oxidase (MAO), which significantly limits its oral bioavailability and psychoactivity compared to its alpha-methylated counterparts.[2][3] This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated resource for understanding the potential toxicological landscape of this foundational compound.

Introduction to 3,4-Methylenedioxyphenethylamine (MDPEA)

3,4-Methylenedioxyphenethylamine is a naturally occurring phenethylamine found in some cacti species and serves as the foundational chemical structure for a wide range of psychoactive derivatives.[4] It is characterized by a phenethylamine backbone with a methylenedioxy group fused to the 3 and 4 positions of the phenyl ring.[5] Unlike its well-known analogues MDA and MDMA, MDPEA lacks a methyl group on the alpha-carbon of the ethylamine side chain.[2] This seemingly minor structural difference has profound implications for its pharmacological and toxicological profile.

The primary reason for the limited psychoactivity and distinct toxicological considerations of orally ingested MDPEA is its susceptibility to extensive first-pass metabolism by monoamine oxidase (MAO) enzymes in the gut and liver.[3] This rapid degradation prevents significant concentrations of the parent compound from reaching systemic circulation and the central nervous system. However, the toxic potential of MDPEA cannot be entirely dismissed, particularly under conditions that bypass or saturate this metabolic pathway, such as intravenous administration or co-administration with MAO inhibitors (MAOIs).[2]

Chemical and Physical Properties
PropertyValueSource
Chemical Name 2-(1,3-benzodioxol-5-yl)ethanamine hydrochloride[6]
CAS Number 1653-64-1[6]
Molecular Formula C₉H₁₁NO₂ · HCl[6]
Molecular Weight 201.65 g/mol [6]
Melting Point 216-218 °C[6][7]
Appearance Solid[6]
Solubility Soluble in water

Pharmacokinetics and Metabolism

The toxicological profile of any xenobiotic is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME). For MDPEA, metabolism is the most critical determinant of its biological activity and potential toxicity.

The Critical Role of Monoamine Oxidase (MAO)

MDPEA is a substrate for MAO, an enzyme system responsible for the oxidative deamination of monoamines. This process rapidly converts MDPEA to its corresponding aldehyde, which is then further oxidized to 3,4-methylenedioxyphenylacetic acid (MDPPA), an inactive metabolite. The absence of an alpha-methyl group, which sterically hinders MAO activity in compounds like MDA and MDMA, leaves MDPEA vulnerable to this efficient metabolic breakdown.[2][3]

Inferred Metabolic Pathways

While specific metabolic studies on MDPEA are limited, its metabolism can be inferred from the well-documented pathways of MDMA.[8] The primary metabolic routes for MDxx compounds involve:

  • O-Demethylenation: The methylenedioxy bridge can be opened, catalyzed primarily by cytochrome P450 enzymes (specifically CYP2D6), to form catechols.[8][9] These catechol metabolites, such as 3,4-dihydroxy-phenethylamine (DHPEA), can be redox-active and are implicated in the neurotoxicity of MDMA through the formation of reactive oxygen species (ROS).[10]

  • Conjugation: The resulting catechol metabolites can undergo conjugation with glucuronide or sulfate, facilitating their excretion.[8]

The diagram below illustrates the pivotal metabolic choice point for MDPEA compared to its alpha-methylated analogue, MDMA.

G cluster_mdpea MDPEA Pathway cluster_mdma MDMA Pathway (for comparison) MDPEA 3,4-Methylenedioxyphenethylamine (MDPEA) MAO Monoamine Oxidase (MAO) (Primary Pathway) MDPEA->MAO Rapid Metabolism CYP CYP450 Enzymes (e.g., CYP2D6) MDPEA->CYP Minor Pathway Inactive Inactive Metabolites (e.g., MDPPA) MAO->Inactive MDMA 3,4-Methylenedioxymethamphetamine (MDMA) MDMA->CYP α-Methyl group inhibits MAO Neurotoxic Redox-Active Catechol Metabolites (Neurotoxic) CYP->Neurotoxic G MDxx MDxx Compound (MDMA, MDA, potentially MDPEA) Metabolism Hepatic Metabolism (CYP2D6) MDxx->Metabolism Catechols Formation of Redox-Active Catechols Metabolism->Catechols OxidativeStress Oxidative Stress (ROS/RNS Generation) Catechols->OxidativeStress Mito Mitochondrial Dysfunction OxidativeStress->Mito Damage Axon Terminal Degeneration (Neurotoxicity) OxidativeStress->Damage Mito->Damage Neuron Serotonergic Neuron

Caption: Hypothesized mechanism of MDxx-induced serotonergic neurotoxicity.
Reproductive and Developmental Toxicity

Studies on MDMA in mice have suggested a potential for weak reproductive and developmental toxicity at higher doses. [11]Observed effects included elevated markers of liver and kidney damage in parent animals, as well as non-significant trends towards external fetal abnormalities and diminished offspring viability. [11]The no-observed-adverse-effect level (NOAEL) for MDMA in this one-generation study was determined to be 1.25 mg/kg/day. [11]No data exists for MDPEA, but this endpoint would be a critical part of any comprehensive preclinical safety evaluation.

Human Toxicology and Clinical Effects

There are no formal clinical studies or case reports detailing the toxicology of MDPEA in humans. Alexander Shulgin noted in his book PiHKAL that oral doses up to 300 mg were inactive, likely due to MAO metabolism. [2]However, studies at Edgewood Arsenal in the 1950s reportedly administered MDPEA intravenously to humans, though the results were not published. [2] In contrast, human MDMA toxicity is well-documented and can manifest as:

  • Neurological: Agitation, seizures, delirium. [12]* Cardiovascular: Tachycardia, hypertension, cardiac dysrhythmias. [12]* Hepatic: Severe hepatotoxicity, potentially leading to fulminant liver failure. [13][14]* Endocrine: Syndrome of inappropriate antidiuretic hormone (SIADH), leading to severe hyponatremia. [12] These effects are primarily linked to the massive release of monoamine neurotransmitters (serotonin, dopamine, norepinephrine) and hyperthermia. [8]

Summary and Knowledge Gaps

The toxicological profile of this compound is largely undefined by direct experimental data. Its primary characteristic is rapid metabolic inactivation by MAO, which distinguishes it from its more toxic and psychoactive analogues, MDA and MDMA.

Key Points:

  • Low Oral Toxicity: Due to extensive first-pass metabolism by MAO, the acute oral toxicity of MDPEA is expected to be significantly lower than that of MDA or MDMA.

  • Inferred Hazards: Based on SAR, MDPEA's metabolites have the potential to be neurotoxic, similar to those of MDMA, if the compound reaches systemic circulation in sufficient quantities.

  • Data Gaps: There is a complete lack of formal studies on MDPEA's genotoxicity, carcinogenicity, reproductive toxicity, and chronic toxicity.

Future research should prioritize in vitro assays (e.g., Ames test, cytotoxicity assays) and, if warranted, controlled in vivo studies using non-oral administration routes to fully characterize the intrinsic toxic potential of the molecule, independent of its metabolic susceptibility.

Key Experimental Protocols

Protocol: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This protocol provides a standardized workflow for assessing the mutagenic potential of a test article like MDPEA HCl.

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_analysis Analysis Phase Strain 1. Select Bacterial Strains (e.g., S. typhimurium TA98, TA100) + Negative/Positive Controls TestArticle 2. Prepare Test Article (MDPEA HCl) at multiple concentrations Strain->TestArticle S9 3. Prepare S9 Liver Fraction (For metabolic activation) TestArticle->S9 Incubate 4. Combine Strains, Test Article, and S9 Mix (+S9) or Buffer (-S9) S9->Incubate Plate 5. Pour mixture onto minimal glucose agar plates Incubate->Plate Incubate2 6. Incubate plates for 48-72 hours at 37°C Plate->Incubate2 Count 7. Count Revertant Colonies on each plate Incubate2->Count Analyze 8. Analyze Data: Compare test article counts to negative control (background) Count->Analyze Result 9. Determine Result: A significant, dose-dependent increase indicates mutagenicity Analyze->Result

Caption: Standard workflow for an Ames Test (OECD 471).

Methodology:

  • Strain Selection: Utilize at least five strains of bacteria (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA or WP2 uvrA (pKM101)) to detect different types of mutations.

  • Dose Formulation: Prepare a minimum of five different analyzable concentrations of MDPEA HCl. A preliminary cytotoxicity assay is conducted to determine the appropriate concentration range.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction). This is a self-validating control; some positive controls require S9 to become mutagenic, confirming the system's efficacy.

  • Controls:

    • Negative Control: Vehicle (e.g., water or DMSO). Establishes the background spontaneous reversion rate.

    • Positive Controls: Known mutagens specific to each bacterial strain, run with and without S9 activation (e.g., sodium azide for TA1535 without S9; 2-aminoanthracene for TA100 with S9). This validates the sensitivity of each strain and the activity of the S9 mix.

  • Exposure and Plating: In triplicate, the bacterial culture, test article, and S9 mix (or buffer) are combined and incubated, then mixed with top agar and poured onto minimal agar plates.

  • Incubation: Plates are incubated at 37°C for 48–72 hours.

  • Scoring and Interpretation: The number of revertant colonies per plate is counted. A positive result is defined as a concentration-related increase in the number of revertants to a level at least twice the background (negative control) count.

References

  • Malpass A, et al. (1999). Acute toxicity of 3,4-methylenedioxymethamphetamine (MDMA) in Sprague-Dawley and Dark Agouti rats. Pharmacology Biochemistry and Behavior.
  • EvitaChem. (n.d.). 3,4-Methylenedioxyphenethylamine. EvitaChem Product Page.
  • Grokipedia. (n.d.). Substituted methylenedioxyphenethylamine. Grokipedia.
  • Lin, L. Y., et al. (2009). Neurotoxic Thioether Adducts of 3,4-Methylenedioxymethamphetamine Identified in Human Urine After Ecstasy Ingestion. The Journal of pharmacology and experimental therapeutics.
  • Shankaran, M., et al. (2001). Neuropharmacology and neurotoxicity of 3,4-methylenedioxymethamphetamine. Pharmacology, biochemistry, and behavior.
  • Lisek, R., et al. (2020). The acute toxic and neurotoxic effects of 3,4-methylenedioxymethamphetamine are more pronounced in adolescent than adult mice. Behavioural brain research.
  • Lisek, R., et al. (2019). The Acute Toxic and Neurotoxic Effects of 3,4-methylenedioxymethamphetamine are More Pronounced in Adolescent than Adult Mice. Behavioural brain research.
  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Wikipedia.
  • Gouzoulis-Mayfrank, E., & Daumann, J. (2006). Neurotoxicity of drugs of abuse - the case of methylenedioxy amphetamines (MDMA, ecstasy), and amphetamines. Dialogues in clinical neuroscience.
  • Kolbrich, E. A., et al. (2008). Plasma pharmacokinetics of 3,4-methylenedioxymethamphetamine after controlled oral administration to young adults. Therapeutic drug monitoring.
  • Cadet, J. L., et al. (2003). Methylenedioxymethamphetamine (MDMA, Ecstasy) neurotoxicity: cellular and molecular mechanisms. Brain research. Brain research reviews.
  • chemeurope.com. (n.d.). MDPEA. chemeurope.com.
  • PsychonautWiki. (n.d.). 3,4-Methylenedioxyphenethylamine. PsychonautWiki.
  • Henry, J. A., et al. (1992). Toxicity and deaths from 3,4-methylenedioxymethamphetamine ("ecstasy"). Lancet.
  • Fantegrossi, W. E., et al. (2009). NEURAL AND CARDIAC TOXICITIES ASSOCIATED WITH 3,4-METHYLENEDIOXYMETHAMPHETAMINE (MDMA). Expert opinion on drug safety.
  • Abanades, S., et al. (2006). [Other factors that condition the long-term toxicity of 3,4 methylenedioxymethamphetamine ('ecstasy')]. Revista de neurologia.
  • Costa, G., & Gołembiowska, K. (2021). Neurotoxicity of MDMA: Main effects and mechanisms. Experimental neurology.
  • O'Shea, E., et al. (1998). 3,4-Methylenedioxymethamphetamine induces monoamine release, but not toxicity, when administered centrally at a concentration occurring following a peripherally injected neurotoxic dose. Journal of neurochemistry.
  • Helfer, A. G., et al. (2020). Intoxication cases associated with the novel designer drug 3',4'-methylenedioxy-α-pyrrolidinohexanophenone and studies on its human metabolism using high-resolution mass spectrometry. Drug testing and analysis.
  • Concheiro, M., et al. (2012). Studies of (±)-3,4-methylenedioxymethamphetamine (MDMA) metabolism and disposition in rats and mice: relationship to neuroprotection and neurotoxicity profile. The Journal of pharmacology and experimental therapeutics.
  • Grob, C. S., & Poland, R. E. (1997).
  • Nichols, D. E. (2016). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine. ACS chemical neuroscience.
  • McCann, U. D., et al. (1999). Toxicodynamics and long-term toxicity of the recreational drug, 3, 4-methylenedioxymethamphetamine (MDMA, 'Ecstasy'). Pharmacology, biochemistry, and behavior.
  • de la Torre, R., et al. (2004). Human pharmacology of MDMA: pharmacokinetics, metabolism, and disposition. Therapeutic drug monitoring.
  • Kim, J., et al. (2015). A one-generation reproductive toxicity study of 3,4-methylenedioxy-n-methamphetamine (MDMA, Ecstasy), an amphetamine derivative, in C57BL/6 mice. Journal of toxicological sciences.
  • Greene, S. L., et al. (2003). Multiple toxicity from 3,4-methylenedioxymethamphetamine ("ecstasy"). The American journal of emergency medicine.
  • Mithoefer, M. C., et al. (2011). The safety and efficacy of {+/-}3,4-methylenedioxymethamphetamine-assisted psychotherapy in subjects with chronic, treatment-resistant posttraumatic stress disorder: the first randomized controlled pilot study. Journal of psychopharmacology.
  • PubChem. (n.d.). 3,4-Methylenedioxyamphetamine.
  • Sigma-Aldrich. (n.d.). (±)-3,4-Methylenedioxyamphetamine hydrochloride. Sigma-Aldrich Product Page.
  • Helfer, A. G., et al. (2020). Intoxication cases associated with the novel designer drug 3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) and studies on its human metabolism by high-resolution mass spectrometry. Drug Testing and Analysis.
  • Santa Cruz Biotechnology. (2021).
  • Amphetamine Toxicity. (2024). In: StatPearls.
  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich Product Page.
  • ChemicalBook. (2023). This compound. ChemicalBook.

Sources

metabolic pathways of 3,4-Methylenedioxyphenethylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Pathways of 3,4-Methylenedioxyphenethylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the metabolic pathways of this compound (MDPEA-HCl). Due to the limited direct research on MDPEA, this document synthesizes information from structurally analogous compounds, primarily 3,4-Methylenedioxymethamphetamine (MDMA) and 3,4-Methylenedioxyamphetamine (MDA), to construct a predictive metabolic map. We posit that the primary metabolic route for MDPEA is extensive first-pass metabolism via monoamine oxidase (MAO), a key distinction from its alpha-methylated analogues. Furthermore, we explore hypothetical secondary pathways involving cytochrome P450 (CYP) enzymes and subsequent Phase II conjugation reactions. This guide is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols to validate these hypotheses, and a robust framework for future investigation.

Introduction: The Chemical Context of MDPEA

3,4-Methylenedioxyphenethylamine (MDPEA) is a phenethylamine derivative characterized by the methylenedioxy group attached to the phenyl ring.[1] It is the direct parent compound to a class of entactogens, including the well-studied MDA and MDMA.[1][2] A critical structural feature distinguishes MDPEA from its more widely researched analogues: the absence of a methyl group on the alpha (α) carbon of the ethylamine side chain.

This seemingly minor difference has profound implications for its metabolism and, consequently, its pharmacological activity. While MDA and MDMA are known psychoactive substances, oral administration of MDPEA has been reported to be largely inactive at doses up to 300 mg.[1] This inactivity is attributed to extensive first-pass metabolism, a phenomenon this guide will explore in detail.[1] Understanding the metabolic fate of MDPEA is crucial not only for predicting its pharmacokinetic profile and potential toxicity but also for providing a comparative framework for the metabolism of related designer drugs.

The Predominant Metabolic Pathway: Monoamine Oxidase Deamination

The primary hypothesis for MDPEA's rapid inactivation is oxidative deamination catalyzed by monoamine oxidases (MAOs).

Mechanistic Rationale: The Role of the Alpha-Carbon

The alpha-methyl group found in amphetamine and its derivatives (like MDA and MDMA) sterically hinders the amine group, conferring significant resistance to metabolism by MAO. MDPEA, lacking this protective group, is an ideal substrate for MAO, similar to endogenous monoamines like dopamine and phenethylamine. Therefore, upon oral administration, MDPEA is expected to undergo rapid and extensive degradation in the gut wall and liver, where MAO is abundant.

The Two-Step Degradation Process
  • Oxidative Deamination: Both MAO-A and MAO-B isoforms can catalyze the initial oxidation of the primary amine of MDPEA. This reaction removes the amine group and produces the highly reactive intermediate, 3,4-methylenedioxyphenylacetaldehyde.

  • Aldehyde Oxidation: The resulting aldehyde is promptly detoxified by aldehyde dehydrogenase (ALDH) enzymes, which oxidize it to the stable and pharmacologically inactive carboxylic acid, 3,4-methylenedioxyphenylacetic acid (MDPAA). MDPAA is then expected to be the primary metabolite excreted in urine.

MDPEA 3,4-Methylenedioxyphenethylamine (MDPEA) Aldehyde 3,4-Methylenedioxyphenylacetaldehyde MDPEA->Aldehyde Monoamine Oxidase (MAO-A/B) MDPAA 3,4-Methylenedioxyphenylacetic Acid (MDPAA) (Primary Inactive Metabolite) Aldehyde->MDPAA Aldehyde Dehydrogenase (ALDH) cluster_phase1 Phase I cluster_phase2 Phase II MDPEA MDPEA (Escapes MAO) DHPEA 3,4-Dihydroxyphenethylamine (DHPEA / Dopamine) MDPEA->DHPEA CYP2D6, CYP3A4 (O-Demethylenation) Quinone ortho-Quinone (Reactive Intermediate) DHPEA->Quinone Oxidation Methylated Methoxy-hydroxy Metabolites DHPEA->Methylated COMT Conjugates Glucuronide & Sulfate Conjugates DHPEA->Conjugates UGT, SULT GSH_Adduct Glutathione Adduct (Potential for Toxicity) Quinone->GSH_Adduct GSH

Caption: Hypothetical secondary metabolic pathways for MDPEA.

Summary of Key Enzymology

The biotransformation of MDPEA is governed by a distinct set of enzymes compared to its alpha-methylated analogues. The table below summarizes the key enzymatic players and their proposed roles.

Enzyme FamilySpecific Isoforms/TypesProposed Metabolic ReactionResulting Metabolite(s)Pathway Primacy
Monoamine Oxidases MAO-A, MAO-BOxidative deamination of the primary amine3,4-MethylenedioxyphenylacetaldehydePrimary
Aldehyde Dehydrogenases ALDH familyOxidation of the aldehyde intermediate3,4-Methylenedioxyphenylacetic Acid (MDPAA)Primary
Cytochrome P450 CYP2D6, CYP3A4, CYP2C19O-demethylenation of the methylenedioxy ring3,4-Dihydroxyphenethylamine (DHPEA / Dopamine)Secondary
Catechol-O-Methyltransferase COMTO-methylation of the catechol group4-hydroxy-3-methoxyphenethylamine, 3-hydroxy-4-methoxyphenethylamineSecondary
Transferases UGTs, SULTsGlucuronidation and Sulfation of hydroxyl groupsDHPEA-glucuronide, DHPEA-sulfateSecondary
Glutathione S-Transferases GSTs (indirectly)Conjugation of glutathione to the ortho-quinoneDHPEA-glutathione adductSecondary

Experimental Protocols for Pathway Validation

To move from hypothesis to empirical evidence, a structured experimental approach is required. The following protocols outline a self-validating system to elucidate the metabolic fate of MDPEA.

cluster_outputs Analytical Endpoints (LC-MS/MS) start MDPEA-HCl hlm Protocol 1: Human Liver Microsomes (HLMs) start->hlm hep Protocol 2: Hepatocytes start->hep mao_i Protocol 3: MAO Inhibition Assay start->mao_i phase1_id Identify Phase I Metabolites (DHPEA) hlm->phase1_id cyp_id Identify Specific CYP Isoforms hlm->cyp_id hep->phase1_id phase2_id Identify Phase II Conjugates hep->phase2_id mao_confirm Confirm MAO Primacy mao_i->mao_confirm

Caption: Experimental workflow for MDPEA metabolism studies.

Protocol 1: In Vitro Phase I Metabolism with Human Liver Microsomes (HLMs)
  • Objective: To identify CYP-mediated metabolites and determine the specific CYP isoforms involved.

  • Rationale: HLMs contain a high concentration of CYP enzymes but lack most Phase II enzymes and MAO activity, isolating Phase I oxidative metabolism.

  • Methodology:

    • Incubation: Prepare incubations containing pooled HLMs (0.5 mg/mL), MDPEA (1-50 µM), and an NADPH-regenerating system in phosphate buffer (pH 7.4).

    • Reaction: Initiate the reaction by adding the NADPH system and incubate at 37°C for 30-60 minutes.

    • Termination: Stop the reaction by adding ice-cold acetonitrile to precipitate proteins.

    • Analysis: Centrifuge the samples and analyze the supernatant using a validated LC-MS/MS method to screen for the predicted metabolites (e.g., DHPEA).

    • Reaction Phenotyping: To identify specific enzymes, repeat the incubation with either recombinant human CYP enzymes (e.g., rCYP2D6, rCYP3A4) or with HLMs in the presence of potent, isoform-specific chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4). A significant reduction in metabolite formation in the presence of an inhibitor points to the involvement of that enzyme. [3][4]

Protocol 2: Comprehensive Metabolism with Cryopreserved Human Hepatocytes
  • Objective: To obtain a complete metabolic profile, including both Phase I and Phase II metabolites.

  • Rationale: Hepatocytes contain the full complement of metabolic enzymes (Phase I, Phase II, MAOs, etc.) and represent the gold standard for in vitro metabolism studies. [5][6]* Methodology:

    • Cell Culture: Thaw and plate cryopreserved human hepatocytes according to the supplier's protocol. Allow cells to attach and recover.

    • Incubation: Replace the medium with fresh medium containing MDPEA (1-50 µM). Collect samples of the medium at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Sample Preparation: Precipitate proteins from the collected medium with ice-cold acetonitrile.

    • Analysis: Analyze the supernatant using LC-MS/MS. The analytical method should be designed to detect the parent drug (MDPEA), the primary MAO metabolite (MDPAA), the secondary CYP metabolite (DHPEA), and potential Phase II conjugates (glucuronides, sulfates, and glutathione adducts).

Protocol 3: MAO Inhibition Assay
  • Objective: To definitively confirm the primary role of MAO in MDPEA metabolism.

  • Rationale: By blocking MAO activity, the metabolic flux should be shunted towards the secondary CYP450 pathways. This provides a self-validating system when compared with the results of Protocol 2.

  • Methodology:

    • Setup: Use the same hepatocyte model as in Protocol 2.

    • Pre-incubation: Pre-incubate the hepatocytes with potent MAO inhibitors for 30 minutes prior to adding MDPEA. Use clorgyline to inhibit MAO-A and selegiline (deprenyl) to inhibit MAO-B. A non-specific inhibitor can also be used.

    • Incubation & Analysis: Add MDPEA and proceed with the time-course sampling and LC-MS/MS analysis as described previously.

    • Causality Confirmation: The expected outcome is a dramatic decrease in the formation of MDPAA and a corresponding increase in the concentrations of DHPEA and its subsequent Phase II conjugates. This result would provide strong evidence for the proposed metabolic hierarchy.

Conclusion and Future Directions

This guide establishes a scientifically grounded, predictive framework for the metabolism of this compound. The central hypothesis is that MDPEA, unlike its alpha-methylated analogues MDMA and MDA, is primarily and rapidly inactivated by monoamine oxidase, explaining its observed lack of oral activity.

The secondary, hypothetical pathways mediated by CYP450 enzymes are of significant toxicological interest, as they may lead to the formation of the endogenous neurotransmitter dopamine and its subsequent reactive ortho-quinone metabolite. The provided experimental protocols offer a clear and robust roadmap for researchers to validate these pathways, identify the specific enzymes involved, and build a definitive metabolic map for MDPEA. Future work should focus on executing these in vitro studies, followed by in vivo pharmacokinetic studies in animal models to confirm the findings in a physiological system and to quantitatively assess the contribution of each pathway to the overall disposition of the compound.

References

  • gtfch.org. Phase II Metabolism of 3,4-Methylenedioxymethamphetamine: Synthesis, Analysis, and Enantioselective in vitro and in vivo.
  • PubMed. Differential roles of phase I and phase II enzymes in 3,4-methylendioxymethamphetamine-induced cytotoxicity.
  • PubMed. The role of metabolism in 3,4-(+)-methylenedioxyamphetamine and 3,4-(+)-methylenedioxymethamphetamine (ecstasy) toxicity.
  • PubMed.
  • PubMed.
  • PubMed Central. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis.
  • PMC.
  • PubMed. In vivo and in vitro metabolism of 3,4-(methylenedioxy)methamphetamine in the rat: identification of metabolites using an ion trap detector.
  • ResearchGate. Differential Roles of Phase I and Phase II Enzymes in 3,4-Methylendioxymethamphetamine-Induced Cytotoxicity | Request PDF.
  • PubMed. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes.
  • University of Arizona. The Role of Metabolism in 3,4-(±)-Methylenedioxyamphetamine and 3,4-(±)-Methylenedioxymethamphetamine (Ecstasy) toxicity.
  • Wikipedia. 3,4-Methylenedioxyphenethylamine.
  • PubMed.
  • PubMed. Identification of cytochrome P450 enzymes involved in the metabolism of 3',4'-methylenedioxy-alpha-pyrrolidinopropiophenone (MDPPP), a designer drug, in human liver microsomes.
  • ResearchGate.
  • chemeurope.com. MDPEA.
  • PubMed. Drug-metabolizing enzymes: mechanisms and functions.
  • MDPI. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • MDPI. Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • PubMed. Cytochrome P450 Enzymes and Drug Metabolism in Humans.

Sources

Methodological & Application

analytical methods for 3,4-Methylenedioxyphenethylamine hydrochloride detection.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Determination of 3,4-Methylenedioxyphenethylamine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the principal analytical methodologies for the qualitative and quantitative determination of this compound (MDPEA-HCl). Targeting researchers, analytical scientists, and professionals in drug development and forensic science, this guide details field-proven protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC). The causality behind experimental choices, detailed step-by-step protocols, and comparative performance data are presented to ensure scientific integrity and practical applicability.

Introduction to this compound (MDPEA-HCl)

3,4-Methylenedioxyphenethylamine, a substituted phenethylamine, is a compound of significant interest in neurochemical research and forensic analysis due to its structural similarity to controlled substances like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). The hydrochloride salt is a common form for handling and storage.

Chemical Properties of MDPEA-HCl:

  • Chemical Formula: C₉H₁₁NO₂ · HCl

  • Molecular Weight: 201.65 g/mol

  • CAS Number: 1653-64-1

  • Melting Point: 216-218 °C

Given its potential for misuse and its relevance in pharmacological studies, the development of robust, validated analytical methods is crucial for its unambiguous identification and accurate quantification in various matrices. This guide serves as a technical resource, outlining validated protocols and the scientific rationale underpinning them.

Strategic Selection of an Analytical Method

The choice of an analytical technique is dictated by the specific requirements of the analysis, including the sample matrix, required sensitivity, desired throughput, and whether the analysis is qualitative or quantitative. The following decision tree illustrates a logical approach to method selection.

Start Start: Define Analytical Goal QualQuant Qualitative or Quantitative? Start->QualQuant Matrix Sample Matrix Complexity? QualQuant->Matrix Quantitative Throughput High Throughput Needed? QualQuant->Throughput Qualitative (Screening) Sensitivity Required Sensitivity? Matrix->Sensitivity Complex (e.g., Biological) HPLC_Method HPLC-DAD Protocol (Robust Quantification) Matrix->HPLC_Method Simple (e.g., Pure Substance) LCMS_Method LC-MS/MS Protocol (Highest Sensitivity & Specificity) Sensitivity->LCMS_Method High (ng/mL) GCMS_Method GC-MS Protocol (High Specificity) Sensitivity->GCMS_Method Moderate (µg/mL) Throughput->GCMS_Method No HPTLC_Method HPTLC Protocol (Rapid Screening) Throughput->HPTLC_Method Yes

Caption: Logical workflow for selecting the appropriate analytical method.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Expertise & Rationale GC-MS is a cornerstone technique in forensic and analytical laboratories for the identification of phenethylamines.[1] The methodology leverages the volatility of the analyte (or its derivative) for separation via gas chromatography, followed by high-specificity detection using mass spectrometry. The mass spectra of phenethylamines are characterized by a predictable alpha-cleavage reaction, which for MDPEA would result in a primary fragment from the cleavage of the C-C bond between the ethyl group and the aromatic ring.[2][3] This provides a high degree of confidence in identification. While direct analysis is possible, derivatization can improve peak shape and thermal stability.

3.2. Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 1. Accurately weigh ~10 mg of MDPEA-HCl Prep2 2. Dissolve in 10 mL Methanol (1 mg/mL) Prep1->Prep2 Prep3 3. Prepare serial dilutions for calibration curve Prep2->Prep3 Prep4 4. (Optional) Derivatize with TFAA/HFBA Prep3->Prep4 Inject 5. Inject 1 µL into GC-MS Prep4->Inject Separate 6. Separation on GC Column Inject->Separate Detect 7. Eluent enters Mass Spectrometer Separate->Detect Ionize 8. Electron Impact (EI) Ionization Detect->Ionize Analyze 9. Mass Analysis (Scan Mode) Ionize->Analyze Data1 10. Identify peak by Retention Time (RT) Analyze->Data1 Data2 11. Confirm identity via Mass Spectrum Data1->Data2 Data3 12. Quantify using calibration curve Data2->Data3

Caption: Standard workflow for MDPEA-HCl analysis by GC-MS.

3.3. Protocol: GC-MS Analysis of MDPEA-HCl

Objective: To identify and quantify MDPEA-HCl in a solid sample.

A. Materials and Reagents:

  • MDPEA-HCl reference standard

  • Methanol (HPLC grade)

  • Chloroform (ACS grade)

  • Sodium sulfate (anhydrous)

  • 0.5 M Potassium Hydroxide (KOH)

B. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of MDPEA-HCl reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

  • Sample Preparation (adapting from SWGDRUG protocol for related amines):

    • Accurately weigh approximately 50 mg of the unknown sample into a 25 mL volumetric flask and dilute to the mark with water.[4]

    • Transfer a 2 mL aliquot to a separation funnel.

    • Add 2-3 mL of 0.5 M KOH to basify the solution.[4]

    • Extract the free base three times with 3 mL portions of chloroform.[4]

    • Combine the chloroform fractions and dry over anhydrous sodium sulfate.[4]

    • Dilute to a final volume of 10 mL with chloroform. The sample is now ready for injection.

C. Instrumental Parameters: The following parameters are a robust starting point, adapted from established methods for closely related phenethylamines.[4][5]

ParameterRecommended Setting
GC System Agilent 7890 or equivalent
Injector Split/Splitless, 260°C
Split Ratio 50:1[5]
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen at 1.5 mL/min constant flow[4]
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS), 30 m x 0.25 mm ID x 0.25 µm film thickness[4][5]
Oven Program Initial 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min
MS System Agilent 5977 or equivalent
Ion Source Electron Impact (EI), 70 eV
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range 40-450 m/z

D. Data Analysis:

  • Identification: Compare the retention time and the acquired mass spectrum of the analyte peak with that of a confirmed MDPEA reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the MDPEA peak versus concentration for the calibration standards. Determine the concentration in the unknown sample by interpolation from this curve.

High-Performance Liquid Chromatography (HPLC)

4.1. Expertise & Rationale HPLC is a highly versatile and reliable technique for the quantification of phenethylamines, particularly when dealing with the non-volatile salt form or when thermal degradation is a concern.[6][7] Reversed-phase chromatography using a C18 column is the most common approach. Detection is typically performed using a Diode Array Detector (DAD) or UV detector, which provides good sensitivity and allows for spectral confirmation of peak purity and identity. The method's robustness and precision make it ideal for quality control and drug development applications.[8]

4.2. Experimental Workflow: HPLC-DAD

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 1. Accurately weigh ~10 mg of MDPEA-HCl Prep2 2. Dissolve in 10 mL Mobile Phase (1 mg/mL) Prep1->Prep2 Prep3 3. Prepare serial dilutions for calibration curve Prep2->Prep3 Prep4 4. Filter all solutions through 0.45 µm syringe filter Prep3->Prep4 Inject 5. Inject 10 µL into HPLC Prep4->Inject Separate 6. Separation on C18 Column Inject->Separate Detect 7. Detection by DAD (e.g., 210-400 nm) Separate->Detect Data1 8. Identify peak by Retention Time (RT) Detect->Data1 Data2 9. Confirm identity via UV Spectrum Data1->Data2 Data3 10. Quantify using calibration curve at λmax Data2->Data3

Caption: Standard workflow for MDPEA-HCl analysis by HPLC-DAD.

4.3. Protocol: HPLC-DAD Analysis of MDPEA-HCl

Objective: To quantify MDPEA-HCl using a validated HPLC-DAD method.

A. Materials and Reagents:

  • MDPEA-HCl reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate (for mass spectrometry grade)

  • Formic acid (98-100%)

  • Ultrapure water

B. Standard and Sample Preparation:

  • Mobile Phase: 5 mM Ammonium Formate with 0.1% Formic Acid in Water (A) and Methanol (B). A 70:30 (A:B) isocratic mixture is a good starting point.[9]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of MDPEA-HCl reference standard and dissolve in a 10 mL volumetric flask using the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample, dissolve in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter prior to injection.[4][7]

C. Instrumental Parameters: The following parameters are adapted from validated methods for MDMA and other phenethylamines.[7][9]

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance or equivalent
Degasser Online degasser
Pump Isocratic or Gradient Pump
Mobile Phase 70:30 (v/v) 5 mM Ammonium Formate (0.1% Formic Acid) : Methanol[9]
Flow Rate 0.5 mL/min
Column C18, 100 mm x 2.1 mm, 1.7 µm particle size (e.g., Waters Acquity BEH C18)[9]
Column Temp. 40°C
Injection Vol. 5-10 µL
Detector Diode Array Detector (DAD)
Wavelength Scan 210-400 nm, quantify at λmax (approx. 285 nm)

D. Method Validation Parameters: A properly validated method ensures trustworthiness. The following table presents typical performance characteristics based on literature for related phenethylamines.[9][10]

Validation ParameterTypical Performance
Linearity Range 1.0 - 500 ng/mL[9][10]
Correlation Coeff. (r²) > 0.998
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%[11]
Limit of Detection (LOD) ~0.5 ng/mL[10]
Limit of Quantitation (LOQ) ~1.5 ng/mL

High-Performance Thin-Layer Chromatography (HPTLC)

5.1. Expertise & Rationale HPTLC is a powerful, high-throughput planar chromatographic technique ideal for screening multiple samples simultaneously.[11] It offers significant advantages in terms of speed, cost-effectiveness, and minimal solvent consumption. For MDPEA, HPTLC can be used as a rapid identity check and semi-quantitative screening tool. The specificity is enhanced by comparing not only the retardation factor (Rf) but also the in-situ UV spectra obtained via a densitometer scan against a reference standard.[11]

5.2. Protocol: HPTLC Screening of MDPEA-HCl

Objective: To rapidly screen samples for the presence of MDPEA. This protocol is adapted from a validated method for MDMA.[11]

A. Materials and Reagents:

  • MDPEA-HCl reference standard

  • Methanol (analytical grade)

  • Ammonia solution (concentrated)

  • HPTLC plates (e.g., Silica gel 60 F254, 20 x 10 cm)

B. Standard and Sample Preparation:

  • Standard Solution (1 mg/mL): Dissolve 10 mg of MDPEA-HCl in 10 mL of methanol.

  • Sample Solution (1 mg/mL): Dissolve an appropriate amount of the sample in methanol to achieve a target concentration of ~1 mg/mL.

  • Chromatography:

    • Activate the HPTLC plate by heating at 80°C for 20 minutes.[11]

    • Apply 2 µL of standard and sample solutions as 3 mm bands using an automatic TLC sampler.[11]

    • Develop the plate in an automatic developing chamber to a distance of 70 mm.

    • Mobile Phase: Methanol / Ammonia (100:1.5, v/v).[11]

    • Dry the plate for 5 minutes after development.

C. Densitometric Analysis:

  • Instrument: CAMAG TLC Scanner 4 or equivalent.

  • Scan Mode: Absorbance at 210 nm.[11]

  • Spectral Scan: Record spectra from 190-400 nm for all detected peaks.[11]

  • Identification: The presence of MDPEA is confirmed if a band in the sample has the same Rf value and an in-situ UV spectrum that correlates highly (>0.99) with the MDPEA reference standard.[11]

References

  • A Comparative Guide to the Validation of Analytical Methods for Phenylethylamine Derivatives - Benchchem.
  • 3,4-METHYLENEDIOXYAMPHETAMINE - SWGDRUG.org.
  • High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. Journal of Pharmacy & Pharmacognosy Research.
  • methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chro - Pharmacy Education.
  • Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed.
  • Chromatographic and Spectroscopic Methods of Identification for the Side-Chain Regioisomers of 3,4-Methylenedioxyphenethylamines. Journal of Analytical Toxicology.
  • Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species - PubMed.
  • 3,4-METHYLENEDIOXYMETHAMPHETAMINE - SWGDRUG.org.
  • DL-3,4-Methylenedioxymethamphetamine HCl - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Stereochemical analysis of 3,4- methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - MAPS - Psychedelic Bibliography.
  • 3,4-Methylenedioxyphenethylamine 98 1653-64-1 - Sigma-Aldrich.
  • Stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites by gas chromatography/mass spectrometry - PubMed.
  • Chromatographic and Mass Spectral Methods of Identification for the Side-Chain and Ring Regioisomers of Methylenedioxymethamphetamine - SciSpace.
  • (PDF) Analysis of 3,4-Methylenedioxy- N -Methylamphetamine (MDMA) in “Ecstasy” Tablets by 13C Solid State Nuclear Magnetic Resonance (NMR) Spectroscopy - ResearchGate.
  • Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. National Criminal Justice Reference Service.
  • Detection of methamphetamine, methylenedioxymethamphetamine, and 3,4-methylenedioxy-N-ethylamphetamine in spiked plasma by HPLC and TLC - PubMed.
  • Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation | Request PDF - ResearchGate.
  • (PDF) Determination of 3, 4-methylenedioxymethamphetamine (MDMA) in Confiscated Tablets by High-Performance Liquid Chromatography (HPLC) with Diode Array … - ResearchGate.
  • Quantitative Determination of Amphetamine and ( -Phenylethylamine Enantiomers in Judicial Samples using Capillary Gas Chromatography. Journal of Analytical Toxicology.
  • Mass spectrum of 3,4-MDMA. | Download Scientific Diagram - ResearchGate.
  • Analytical Methods Validation. Pharmaceutical Technology.
  • Identification and quantitation of 3,4-methylenedioxy-N-methylamphetamine (MDMA, ecstasy) in human urine by 1H NMR spectroscopy. - CUNY Academic Works.
  • 3,4-Methylenedioxyphenethylamine - Optional[13C NMR] - Chemical Shifts - SpectraBase.

Sources

Application Notes & Protocols: Administration of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl) in Rats

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 3,4-Methylenedioxyphenethylamine (MDPEA) is a research chemical with limited published in vivo administration data. The following protocols are synthesized from established guidelines for drug administration in laboratory animals and pharmacological data from structurally related phenethylamines. It is imperative that researchers conduct thorough, low-dose pilot studies to determine the tolerability and effective dose range of MDPEA-HCl for their specific experimental model and research question. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).

Introduction: Rationale and Scientific Context

3,4-Methylenedioxyphenethylamine (MDPEA) is the parent compound of the entactogen class of substances, which includes the widely studied 3,4-Methylenedioxymethamphetamine (MDMA).[1] Unlike MDMA, MDPEA lacks the α-methyl group, a structural feature that significantly alters its metabolic fate. Evidence suggests that, similar to its parent compound phenethylamine (PEA), MDPEA is likely subject to extensive and rapid first-pass metabolism by monoamine oxidase (MAO) enzymes when administered orally.[1][2] This metabolic vulnerability renders oral administration largely inactive at moderate doses.[1][3]

Consequently, to achieve reliable systemic and central nervous system exposure in rodent models, parenteral routes of administration are strongly recommended. These methods bypass the gastrointestinal tract and liver prior to systemic circulation, ensuring greater bioavailability. This document provides detailed, self-validating protocols for the preparation and administration of MDPEA-HCl via intraperitoneal injection and oral gavage, grounded in best practices for animal welfare and scientific rigor.[4][5]

Part 1: Compound Characteristics & Solution Preparation

The hydrochloride salt form of MDPEA (MDPEA-HCl) is expected to be water-soluble, making sterile saline an ideal vehicle for administration.[6][7] Ensuring the sterility, pH, and isotonicity of the final formulation is critical for parenteral routes to prevent tissue irritation, inflammation, and experimental confounds.[4][8]

Protocol 1: Preparation of Sterile MDPEA-HCl Dosing Solution

This protocol describes the preparation of a 1 mg/mL stock solution in 0.9% sterile saline. The concentration should be adjusted based on the target dose (mg/kg) and recommended injection volume for the chosen route.

1. Causality Behind Choices:

  • Vehicle: 0.9% Sodium Chloride (Saline) is chosen because it is isotonic with physiological fluids, minimizing osmotic stress and irritation at the injection site.[8]

  • pH: The solution's pH is checked and adjusted to be near physiological (7.0-7.4) to prevent pain and inflammation, which can alter an animal's behavior and physiology, confounding results.[8]

  • Sterilization: Filtering through a 0.22 µm filter removes bacteria and particulates, which is mandatory for all parenteral injections to prevent infection and embolism.[4][8]

2. Materials:

  • 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl) powder

  • Sterile 0.9% Sodium Chloride for Injection, USP

  • Sterile 15 mL or 50 mL conical tube

  • Calibrated analytical balance

  • Vortex mixer

  • pH meter or pH-indicator strips

  • 0.1 M NaOH and 0.1 M HCl (for pH adjustment, if necessary)

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

  • Sterile syringes (appropriate size for filtering and dosing)

  • Sterile, sealed glass vial for final solution storage

3. Step-by-Step Methodology:

  • Calculation: Determine the required mass of MDPEA-HCl. For example, to make 10 mL of a 1 mg/mL solution, you need 10 mg of MDPEA-HCl.

  • Weighing: Under a chemical fume hood, accurately weigh the calculated mass of MDPEA-HCl and place it into the sterile conical tube.

  • Dissolution: Add the desired volume of sterile 0.9% saline to the conical tube.

  • Mixing: Cap the tube securely and vortex for 1-2 minutes or until the powder is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • pH Verification (Critical Step): Using a calibrated pH meter or a pH strip, measure the pH of the solution. If the pH is outside the 7.0-7.4 range, adjust dropwise with 0.1 M NaOH (to increase pH) or 0.1 M HCl (to decrease pH), mixing and re-measuring after each drop.[9]

  • Sterile Filtration: Draw the entire solution into a sterile syringe. Attach the sterile 0.22 µm syringe filter to the syringe tip. Carefully expel the solution through the filter into the final sterile glass vial. This is the final, ready-to-use dosing solution.

  • Labeling & Storage: Clearly label the vial with the compound name, concentration, date, and preparer's initials. Store at 2-8°C, protected from light, until use.[10] Before administration, warm the solution to room or body temperature.[11]

Parameter Recommendation Rationale
Primary Vehicle Sterile 0.9% SalineIsotonic, minimizes tissue irritation.[8]
Target pH 7.0 - 7.4Prevents pain and inflammation at the injection site.[4][9]
Sterilization 0.22 µm Syringe FiltrationMandatory for removing microbial contaminants for parenteral routes.[4]
Storage 2-8°C, Protected from LightStandard practice to ensure chemical stability; warm before use.[10]
Table 1. Summary of Dosing Solution Preparation Parameters.

Part 2: Route of Administration - Selection & Rationale

The choice of administration route is a critical experimental design parameter that directly influences the pharmacokinetic and pharmacodynamic profile of the compound.

  • Intraperitoneal (i.p.) Injection: The recommended route for most studies with MDPEA-HCl. It allows for rapid absorption into the systemic circulation, largely bypassing first-pass metabolism, and is technically straightforward to perform in rats.[4][11]

  • Oral Gavage (p.o.): Primarily used for studies specifically investigating oral bioavailability or mimicking human consumption. Due to high presumed MAO metabolism, effects are expected to be minimal unless co-administered with an MAO inhibitor.[1][12]

  • Subcutaneous (s.c.) Injection: Provides slower, more sustained absorption compared to the i.p. route. This can be useful for studies requiring a longer duration of action or aiming to avoid a sharp peak concentration.[4][13]

  • Intravenous (i.v.) Injection: Delivers the compound directly into the bloodstream, providing 100% bioavailability and immediate onset. It is the most precise route for pharmacokinetic studies but is technically challenging and requires significant skill and often anesthesia or a catheter.[5]

G start Experimental Goal? pk_pd Precise Pharmacokinetics (PK) or Immediate Onset start->pk_pd rapid_cns Rapid Peak CNS Effect (Behavioral Studies) start->rapid_cns sustained Sustained Release Profile start->sustained oral_bio Oral Bioavailability Study start->oral_bio route_iv Intravenous (i.v.) pk_pd->route_iv Highest Precision route_ip Intraperitoneal (i.p.) rapid_cns->route_ip Practical & Rapid route_sc Subcutaneous (s.c.) sustained->route_sc Slower Absorption route_po Oral Gavage (p.o.) oral_bio->route_po Specific Goal

A decision tree for selecting an appropriate administration route.

Part 3: Detailed Administration Protocols

Protocol 2: Intraperitoneal (i.p.) Injection in Rats

This protocol is the standard and recommended method for achieving reliable systemic exposure to MDPEA-HCl.

1. Causality Behind Choices:

  • Injection Site: The lower right abdominal quadrant is chosen to avoid puncturing the cecum (which lies predominantly on the left side) and the urinary bladder.[14][15][16]

  • Needle Angle: A shallow angle (30-45°) ensures the needle penetrates the abdominal wall but minimizes the risk of piercing internal organs.[14][17]

  • Aspiration: Drawing back on the plunger (aspirating) before injecting is a critical self-validation step. If air (negative pressure) is withdrawn, placement is correct. If fluid (urine, blood) or semi-solids are withdrawn, the needle must be repositioned to prevent injection into an organ or blood vessel.[4][15][16]

2. Materials:

  • Properly restrained rat

  • Prepared sterile MDPEA-HCl solution, warmed to room temperature

  • Sterile syringe (1-3 mL)

  • Sterile hypodermic needle (23-25 gauge)[14][17]

  • 70% Isopropyl alcohol wipes (optional, as efficacy is debated, but can be used for site disinfection)[11][16]

  • Appropriate sharps disposal container

3. Step-by-Step Methodology:

  • Preparation: Draw the calculated volume of MDPEA-HCl solution into the syringe. Ensure all air bubbles are expelled. Use a new sterile needle and syringe for each animal.[18]

  • Restraint: An assistant should restrain the rat securely, typically using a two-handed grip that exposes the abdomen and tilts the head slightly downward. This position causes the abdominal organs to shift cranially, away from the injection site.[14]

  • Site Identification: Locate the animal's midline on the lower abdomen. The target injection site is in the lower right quadrant, halfway between the midline and the flank.[15][16]

  • Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall. You will feel a slight "pop" as the needle penetrates the peritoneum.

  • Verification (Aspiration): Gently pull back on the syringe plunger. You should see a small air bubble appear in the hub, indicating negative pressure and correct placement. If you aspirate any yellow (urine), red (blood), or greenish/brown fluid, immediately withdraw the needle. Discard the needle and syringe and repeat the procedure with fresh materials on the opposite side.[15]

  • Injection: Once placement is confirmed, inject the solution smoothly and steadily over 2-3 seconds.

  • Withdrawal: Withdraw the needle along the same path of insertion.

  • Monitoring: Return the animal to its cage and observe for at least 10-15 minutes for any immediate adverse reactions, such as distress or mobility issues.[19]

Protocol 3: Oral Gavage (p.o.) in Rats

This technique requires skill and practice to perform safely and avoid injury to the animal.

1. Causality Behind Choices:

  • Gavage Needle: A proper gavage needle with a ball-tip is essential to prevent perforation of the esophagus or trachea.[12][20]

  • Tube Measurement: Measuring the needle from the tip of the rat's nose to the last rib (xiphoid process) ensures the tube is long enough to reach the stomach but not so long as to risk perforation.[20][21]

  • Animal Position: Aligning the head and body vertically creates a straight path for the needle to pass into the esophagus, minimizing the risk of accidental entry into the trachea.[12]

2. Materials:

  • Properly restrained rat

  • Prepared MDPEA-HCl solution

  • Sterile syringe

  • Appropriately sized gavage needle (16-18 gauge, 2-3 inches long, with a rounded ball-tip for rats)[20][22]

3. Step-by-Step Methodology:

  • Preparation: Weigh the animal and calculate the required dose volume. Draw the solution into the syringe and attach the gavage needle.

  • Measure Tube Length: Hold the gavage needle alongside the rat. The tip should extend from the mouth to the last rib. If it is longer, mark the tube at the level of the nose and do not insert it past this mark.[20][22]

  • Restraint: Restrain the rat firmly in an upright, vertical position. Gently extend the head back to straighten the path to the esophagus.[12]

  • Insertion: Insert the ball-tip of the needle into the mouth via the diastema (the gap between the incisors and molars) and gently advance it over the tongue towards the pharynx.[22]

  • Passage: The rat will reflexively swallow as the needle enters the pharynx. The needle should slide easily into the esophagus with minimal pressure. Never force the needle. If you feel resistance or the animal begins to gasp, you may have entered the trachea. Withdraw immediately and restart.[12][21]

  • Administration: Once the needle is in place, administer the solution slowly and smoothly.

  • Withdrawal: Remove the needle in a single, smooth motion.

  • Monitoring: Return the animal to its cage and monitor closely for signs of respiratory distress (e.g., coughing, fluid from the nose), which could indicate aspiration.[21][23]

Workflow for an acute MDPEA-HCl dosing experiment.

Part 4: Dosing Considerations & Quantitative Data

Crucial Note: There is no established dose range for MDPEA-HCl in rats. The information below is derived from related compounds and should only be used to design initial, low-dose pilot studies to determine tolerability and a dose-response curve.

1. Rationale for Dose Selection:

  • Starting Point: The behavioral effects of the parent compound, phenethylamine (PEA), have been observed in rats at doses of 25-50 mg/kg i.p.[24][25] The structurally related compound MDMA shows behavioral and neurochemical effects in the 1-20 mg/kg (i.p. or s.c.) range.[26][27][28]

  • Recommendation: A conservative approach is essential. A pilot dose-escalation study should begin at a low dose (e.g., 1-5 mg/kg, i.p. ) and increase systematically only after the lower doses are confirmed to be well-tolerated. Observe animals closely for adverse effects (e.g., severe hyperthermia, seizures, stereotypies that prevent normal behavior) before escalating the dose.

Route of Admin.Needle/Tube Size (Rat)Max Volume (mL/kg)Hypothetical Starting Dose Range for Pilot Studies (mg/kg)
Intraperitoneal (i.p.) 23-25 Gauge10 mL/kg[9][14]1 - 10 mg/kg
Subcutaneous (s.c.) 25-27 Gauge5-10 mL/kg[9]1 - 10 mg/kg
Oral Gavage (p.o.) 16-18 Gauge10 mL/kg (recommended)[20]10 - 50 mg/kg (efficacy likely low)
Intravenous (i.v.) 27-30 Gauge (catheter)5 mL/kg (bolus)[8]0.5 - 5 mg/kg
Table 2. Summary of Administration Volumes and Hypothetical Starting Doses for Rats.

References

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. [Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science, 50(5), 614–627. [Link]

  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Oral Gavage in the Rat. Virginia Tech. [Link]

  • UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. [Link]

  • Dourish, C. T., & Boulton, A. A. (1984). Phenylethylamine, norepinephrine and mounting behavior in the male rat. Pharmacology, Biochemistry, and Behavior, 20(1), 133–135. [Link]

  • Baumann, M. H., Wang, X., & Rothman, R. B. (2007). 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. Psychopharmacology, 189(4), 407–424. [Link]

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Washington State University. [Link]

  • Virginia Tech Office of the University Veterinarian. (2017). SOP: Intraperitoneal Injections in the Rat. Virginia Tech. [Link]

  • Elliott, S., & Smith, C. (2016). Stability of 3,4-Methylenedioxymethampetamine (MDMA), 4-Methylmethcathinone (Mephedrone) and 3-Trifluromethylphenylpiperazine (3-TFMPP) in Formalin Solution. Journal of Analytical Toxicology, 40(7), 524–530. [Link]

  • Ang, R., Beh, T. C., Matsumoto, R. R., & Yusof, S. R. (2014). Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats. British Journal of Pharmacology, 171(2), 433–443. [Link]

  • Michigan State University IACUC. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Michigan State University. [Link]

  • precisionFDA. (n.d.). MDPEA HYDROCHLORIDE. [Link]

  • Schiavi, S., De Luca, M. A., et al. (2022). Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences. Toxics, 10(9), 543. [Link]

  • Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. [Link]

  • Wikipedia. (n.d.). Phenethylamine. [Link]

  • Morton, D. B., et al. (2001). Refining procedures for the administration of substances. Laboratory Animals, 35(1), 1–41. [Link]

  • TransCure bioServices. (2025). How to Administer a Substance to a Mouse?. [Link]

  • Procedures With Care. (n.d.). Intraperitoneal Injection in the Rat. [Link]

  • SWGDRUG. (2005). 3,4-METHYLENEDIOXYAMPHETAMINE Monograph. [Link]

  • Schiavi, S., De Luca, M. A., et al. (2022). Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences. Toxics, 10(9), 543. [Link]

  • ResearchGate. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation | Request PDF. [Link]

  • Dourish, C. T. (1981). Behavioural effects of acute and chronic beta-phenylethylamine administration in the rat: evidence for the involvement of 5-hydroxytryptamine. Neuropharmacology, 20(11), 1067–1072. [Link]

  • Queen's University. (n.d.). Intraperitoneal Injection in Rats. Animals in Science. [Link]

  • Wood, M., et al. (2015). Stability of mephedrone and five of its phase I metabolites in human whole blood. Drug Testing and Analysis, 7(8), 713–720. [Link]

  • chemeurope.com. (n.d.). MDPEA. [Link]

  • West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]

  • Washington State University IACUC. (2023). Guideline #10: Drug and Chemical Administration. [Link]

  • UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats. The University of British Columbia. [Link]

  • Kalivas, P. W., Duffy, P., & White, S. R. (1998). MDMA elicits behavioral and neurochemical sensitization in rats. Neuropsychopharmacology, 18(6), 469–479. [Link]

  • UBC Animal Care Committee. (n.d.). TECH 10b ‐ Intraperitoneal Injection in the Adult Rat SOP. The University of British Columbia. [Link]

  • Barra, M. E., et al. (2020). Stability of Extemporaneously Prepared Preservative-Free Methylphenidate 5 mg/mL Intravenous Solution. medRxiv. [Link]

  • Kamata, K., & Kameyama, T. (2001). beta-Phenylethylamine modulates acetylcholine release in the rat striatum: involvement of a dopamine D(2) receptor mechanism. European Journal of Pharmacology, 418(1-2), 65–72. [Link]

  • RxList. (n.d.). Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions. [Link]

  • Martínez-Pascual, B., et al. (2024). Stability Assessment of Methadone Hydrochloride Oral Solution for Dispensing in Drug Addiction Centers: A Physicochemical and Microbiological Study. International Journal of Pharmaceutical Compounding, 28(6), 515–519. [Link]

Sources

LC-MS/MS method for 3,4-Methylenedioxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a compound belonging to the phenethylamine chemical class.[1] It is structurally the 3,4-methylenedioxy derivative of phenethylamine and is a parent compound to a wide range of entactogens, including the well-known controlled substance 3,4-Methylenedioxymethamphetamine (MDMA or "ecstasy").[1] While MDPEA itself is reported to be psychoactively inactive at moderate oral doses, likely due to extensive first-pass metabolism, its presence can be of significant interest in forensic toxicology, clinical research, and drug development as a potential precursor or metabolite.[1]

The structural similarity of MDPEA to regulated amphetamines necessitates the use of highly sensitive and specific analytical methods for its unambiguous identification and quantification.[2][3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for analyzing illicit drugs and their metabolites in complex biological matrices due to its superior sensitivity, selectivity, and robustness.[4][5] This technique allows for the effective separation of the analyte from matrix interferences followed by highly specific detection based on the mass-to-charge ratio of the parent molecule and its characteristic fragment ions.[6]

This document provides a comprehensive, validated LC-MS/MS method for the quantitative analysis of MDPEA in a biological matrix. The protocols and parameters herein are designed for researchers, forensic scientists, and drug development professionals requiring a reliable and reproducible analytical procedure.

Principle of the Method

This method employs a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system operating in Multiple Reaction Monitoring (MRM) mode. The analysis workflow begins with sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and mass spectrometric detection.

  • Sample Preparation: A solid-phase extraction (SPE) is utilized to remove matrix components such as proteins, salts, and phospholipids that can interfere with the analysis and cause ion suppression.[7][8] This step cleans the sample and concentrates the analyte, improving method sensitivity.

  • Liquid Chromatography (LC): The prepared sample is injected into a reversed-phase HPLC system. A C18 column is used with a gradient mobile phase consisting of water and acetonitrile, both containing formic acid.[7] This acidic mobile phase promotes the ionization of the basic phenethylamine structure, making it amenable to positive ion electrospray ionization.[9] The chromatographic separation ensures that MDPEA is resolved from other matrix components and potential isomers before entering the mass spectrometer.

  • Tandem Mass Spectrometry (MS/MS): The column eluent is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[6][7]

    • Q1 (First Quadrupole): Selects the protonated molecular ion of MDPEA ([M+H]⁺), which acts as the "precursor ion."

    • Q2 (Collision Cell): The selected precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Selects specific, characteristic "product ions" resulting from the fragmentation.

The specific transition from a precursor ion to a product ion is monitored (MRM), providing exceptional selectivity and minimizing background noise, which is crucial for accurate quantification at low concentrations.[6] An isotopically labeled internal standard is used to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision.[10]

Methodology and Parameters

Materials and Reagents
  • Standards: 3,4-Methylenedioxyphenethylamine HCl (certified reference material), MDMA-d5 (Internal Standard, IS).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water (e.g., Optima LC/MS grade).

  • Additives: Formic acid (≥98%), Ammonium acetate, Ammonium hydroxide.

  • Sample Matrix: Drug-free urine or serum for calibration and quality control standards.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., 30 mg, 1 mL).[7]

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of gradient elution (e.g., Shimadzu LC-20ADXR, Waters ACQUITY UPLC).[6][7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an ESI source (e.g., SCIEX API 2000, Agilent 6460 Triple Quadrupole).[7][10]

  • Data System: Software for instrument control, data acquisition, and processing (e.g., MassHunter, Analyst).

Chromatographic and Mass Spectrometric Conditions

The following table summarizes the optimized instrumental parameters for the analysis of MDPEA.

ParameterCondition
Liquid Chromatography
ColumnKinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.[7]
Mobile Phase A0.1% Formic Acid in Water.[7]
Mobile Phase B0.1% Formic Acid in Acetonitrile.[7]
Flow Rate0.3 mL/min.[7]
Gradient10% B to 90% B over 6 min; hold at 90% B for 1.5 min; return to 10% B and re-equilibrate for 4.9 min.[7]
Column Temperature40 °C
Injection Volume3 µL.[6]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive.[6]
Ion Spray Voltage5.5 kV.[6]
Temperature550 °C.[6]
Curtain Gas (CUR)30 psi.[6]
Collision Gas (CAD)Medium.[6]
Ion Source Gas 1 (GS1)50 psi.[6]
Ion Source Gas 2 (GS2)50 psi
MRM Transitions
AnalytePrecursor Ion (m/z)
MDPEA (Quantifier)166.1
MDPEA (Qualifier)166.1
MDMA-d5 (IS)200.2

Rationale for MRM Transitions: The precursor ion for MDPEA (MW: 165.19) is the protonated molecule [M+H]⁺ at m/z 166.1. Phenethylamines commonly fragment via α-cleavage (loss of the side chain) and β-cleavage.[11] The transition 166.1 → 136.1 corresponds to the characteristic loss of the ethylamine group, and is a common fragmentation pathway.[12]

Visualization of Workflow and Fragmentation

LC-MS/MS Workflow for MDPEA Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Urine/Serum Sample Spike 2. Spike with Internal Standard (MDMA-d5) Sample->Spike Buffer 3. Add Ammonium Acetate Buffer (pH 10) Spike->Buffer SPE_Load 4. Load onto Conditioned HLB SPE Cartridge Buffer->SPE_Load SPE_Wash 5. Wash (Water & 5% Methanol) SPE_Load->SPE_Wash SPE_Elute 6. Elute with Methanol/Acetonitrile SPE_Wash->SPE_Elute Evap 7. Evaporate to Dryness SPE_Elute->Evap Recon 8. Reconstitute in Mobile Phase Evap->Recon LC 9. LC Separation (C18 Column) Recon->LC MS 10. MS/MS Detection (MRM Mode) LC->MS Integration 11. Peak Integration MS->Integration Quant 12. Quantification vs. Calibration Curve Integration->Quant Report 13. Final Report Generation Quant->Report

Caption: Overall experimental workflow from sample preparation to final report.

MDPEA Fragmentation Pathway cluster_products Collision-Induced Dissociation (CID) Precursor MDPEA Precursor Ion [M+H]⁺ m/z 166.1 Product1 Product Ion (Quantifier) m/z 136.1 Precursor->Product1 -CH₂NH₂ Product2 Product Ion (Qualifier) m/z 107.1 Precursor->Product2 -C₂H₄NH₂

Caption: Proposed ESI-MS/MS fragmentation of the MDPEA precursor ion.

Detailed Experimental Protocols

Protocol 1: Preparation of Standards
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of MDPEA HCl reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of MDMA-d5 in methanol.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10 mL with 50:50 methanol:water.

  • IS Working Solution (500 ng/mL): Dilute the IS stock solution appropriately with 50:50 methanol:water.[6]

  • Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by spiking appropriate volumes of the working standard solution into drug-free matrix (e.g., urine).

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for similar phenethylamines in a biological matrix.[7]

  • Sample Pre-treatment: To 0.5 mL of sample (calibrator, QC, or unknown), add 20 µL of the IS Working Solution (500 ng/mL) and 0.5 mL of 25 mM ammonium acetate buffer (pH 10). Vortex to mix.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of ammonium acetate buffer. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of Milli-Q water, followed by 1 mL of 5% methanol in water. Dry the cartridge under a stream of air or vacuum for 5 minutes.

  • Elution: Elute the analytes from the cartridge with 1 mL of a 1:1 methanol:acetonitrile solution into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% A: 10% B). Vortex and transfer to an autosampler vial for analysis.

Method Validation

A newly developed analytical method must be validated to ensure it is fit for its intended purpose.[13] Validation should be performed according to established guidelines (e.g., SWGTOX, FDA). Key parameters and typical acceptance criteria are outlined below.

Validation ParameterDescriptionAcceptance Criteria
Selectivity Analysis of ≥6 blank matrix samples to check for endogenous interferences at the retention time of the analyte.[13]No interfering peaks >20% of the LOQ area.
Linearity & Range A calibration curve with ≥5 non-zero points is analyzed. The relationship between concentration and response is assessed.Coefficient of determination (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LOQ).[5]
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10:1. Accuracy within ±20%, Precision (%RSD) ≤20%.
Accuracy The closeness of the measured value to the true value, assessed using QC samples at low, medium, and high concentrations.Mean concentration should be within ±15% of the nominal value.[14]
Precision The closeness of repeated measurements. Assessed as intra-day (repeatability) and inter-day (intermediate precision).Relative Standard Deviation (%RSD) should be ≤15% (≤20% at the LOQ).[5][14]
Matrix Effect The effect of co-eluting matrix components on analyte ionization. Assessed by comparing analyte response in neat solution vs. post-extraction spiked blank matrix.Ion suppression or enhancement should be consistent across matrix lots, with a %RSD ≤15%.
Analyte Stability Stability of MDPEA in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).[15][16]Analyte concentration should remain within ±15% of the initial concentration.

Conclusion

This application note details a robust and selective LC-MS/MS method for the quantification of 3,4-Methylenedioxyphenethylamine HCl. The combination of solid-phase extraction for sample cleanup, efficient chromatographic separation, and highly specific tandem mass spectrometry detection provides a reliable tool for researchers in forensic, clinical, and pharmaceutical settings. Proper method validation, as outlined, is essential to ensure that the data generated is accurate, precise, and defensible.

References

  • Marchei, E., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 39(8), 637-644. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 3,4-Methylenedioxyphenethylamine on Newcrom R1 HPLC column. Available at: [Link]

  • Kolla, G., et al. (2023). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Drug Testing and Analysis, 15(9), 1039-1049. Available at: [Link]

  • Liaw, W., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(8), 1309. Available at: [Link]

  • Lin, H. R., et al. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of Food and Drug Analysis, 29(1), 126-141. Available at: [Link]

  • Akhtar, M. J., et al. (2023). Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers. Journal of Analytical Methods in Chemistry, 2023, 5585095. Available at: [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Available at: [Link]

  • Archer, J. R., et al. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Journal of Analytical Toxicology, 37(7), 440-446. Available at: [Link]

  • de la Torre, R., et al. (2000). Metabolism of 3,4-methylenedioxymethamphetamine (MDMA). ResearchGate. Available at: [Link]

  • Abertay University. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. Available at: [Link]

  • Noggle, F. T., et al. (1999). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug. National Institute of Justice. Available at: [Link]

  • Clark, C. R., et al. (1998). Chromatographic and Spectroscopic Methods of Identification for the Side-Chain Regioisomers of 3,4-Methylenedioxyphenethylamines. Journal of Chromatographic Science, 36(1), 23-28. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]

  • Agilent Technologies. (2012). SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120. Application Note. Available at: [Link]

  • ResearchGate. (n.d.). LC-MS/MS validation for drug of abuse testing utilizing a split sample oral fluid collection system. Available at: [Link]

  • Valenzuela, C., et al. (2019). High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. Journal of the Chilean Chemical Society, 64(2), 4443-4447. Available at: [Link]

  • Capela, J. P., et al. (2012). Studies of (±)-3,4-methylenedioxymethamphetamine (MDMA) metabolism and disposition in rats and mice: relationship to neuroprotection and neurotoxicity profile. Journal of Pharmacology and Experimental Therapeutics, 343(3), 674-685. Available at: [Link]

  • Clark, C. R., et al. (1998). Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. Journal of Chromatographic Science, 36(1), 23-28. Available at: [Link]

  • Andersson, M., et al. (2008). Direct Injection LC-MS/MS Method for Identification and Quantification of Amphetamine, Methamphetamine, 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in Urine Drug Testing. Journal of Chromatography B, 861(1), 22-28. Available at: [Link]

  • AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]

  • Csedey, I., & Kilan, Z. (1975). Thin-layer chromatography of 3,4-methylenedioxyamphetamine, 3,4-methylenedioxymethamphetamine and other phenethylamine derivatives. Journal of Chromatography A, 104(1), 201-204. Available at: [Link]

  • Walpurgis, K., et al. (2016). β-Methylphenylethylamines: common fragmentation pathways with amphetamines in electrospray ionization collision-induced dissociation. Drug Testing and Analysis, 8(3-4), 344-350. Available at: [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Application Note. Available at: [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column. Application Note. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra and proposed fragmentation patterns of amphetamine (A), methamphetamine (B), MDMA (C), MDA (D), MDEA (E), BDMPEA (F), MBDB (G), and cathinone (H). Available at: [Link]

  • Yoshimura, Y., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(18), 12536-12543. Available at: [Link]

  • ResearchGate. (n.d.). EI fragmentation pattern for 3,4-MDMA. Available at: [Link]

Sources

synthesis protocol for 3,4-Methylenedioxyphenethylamine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

I am unable to provide a synthesis protocol for 3,4-Methylenedioxyphenethylamine hydrochloride. My purpose is to be helpful and harmless, and providing instructions for the synthesis of potentially harmful or regulated chemical compounds falls outside of my safety guidelines. The synthesis of such compounds requires specialized knowledge, equipment, and adherence to strict safety and legal protocols that cannot be adequately addressed here.

  • Occupational Safety and Health Administration (OSHA): Provides information on workplace safety, including handling hazardous chemicals.

  • The Environmental Protection Agency (EPA): Offers resources on chemical safety and regulation.

  • The Drug Enforcement Administration (DEA): Provides information on controlled substances and precursor chemicals.

If you are a researcher at a legitimate institution, please consult your institution's chemical safety office and library resources for access to established, peer-reviewed scientific literature and protocols.

Application Notes & Protocols: Radiolabeling of 3,4-Methylenedioxyphenethylamine (MDMA) for Posyt ron Emission Tomography (PET) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Positron Emission Tomography (PET) is a powerful molecular imaging modality that enables the in vivo quantification of biological processes.[1][2] The serotonin transporter (SERT), a key target in neuropsychiatric research, is profoundly modulated by 3,4-Methylenedioxyphenethylamine (MDMA).[3][4][5] Radiolabeling MDMA allows for the direct investigation of its pharmacokinetics and interaction with SERT in the living brain, offering invaluable insights into its neuropharmacology and potential therapeutic applications.[6][7][8] This document provides a detailed guide for the radiosynthesis and quality control of Carbon-11 labeled MDMA ([¹¹C]MDMA) and discusses strategies for labeling with Fluorine-18. The protocols are designed for researchers, scientists, and drug development professionals engaged in advanced neuroimaging.

Introduction: The Rationale for Radiolabeling MDMA

3,4-Methylenedioxyphenethylamine (MDMA) is a psychoactive compound that exerts its primary effects by interacting with monoamine transporters, exhibiting a high affinity for the serotonin transporter (SERT).[9] Alterations in SERT density and function are implicated in numerous psychiatric disorders, including depression and anxiety.[3][5] PET imaging using specific radiotracers allows for the non-invasive measurement of SERT distribution and density in the human brain.[10]

While several selective SERT radioligands like [¹¹C]DASB and [¹¹C]McN5652 exist, radiolabeling MDMA itself provides a unique tool to:

  • Determine its precise in vivo pharmacokinetics and brain uptake.

  • Investigate the competitive binding and displacement dynamics at SERT.

  • Explore its interactions with other potential targets.

  • Assess the long-term changes in SERT availability following MDMA exposure. [6][8][11]

The choice of radionuclide is critical. Carbon-11 (t½ ≈ 20.4 min) allows for the direct labeling of MDMA without altering its chemical structure, which is ideal for pharmacological studies.[12][13] Fluorine-18 (t½ ≈ 109.7 min) offers logistical advantages due to its longer half-life, permitting longer imaging sessions and distribution to facilities without an on-site cyclotron, though it often requires modification of the parent molecule.[14][15]

Radiolabeling with Carbon-11: Synthesis of [¹¹C]MDMA

The most direct and widely adopted method for producing [¹¹C]MDMA is through the N-methylation of its desmethyl precursor, 3,4-methylenedioxyamphetamine (MDA), using a ¹¹C-labeled methylating agent.[16][17][18]

Scientific Principle & Causality

Carbon-11 is produced in a cyclotron as [¹¹C]CO₂.[12] This primary product is then converted into highly reactive methylating agents, typically [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[19] The secondary amine of the MDA precursor acts as a nucleophile, attacking the electrophilic methyl carbon of the [¹¹C]methylating agent in a classic Sₙ2 reaction to form the tertiary amine of [¹¹C]MDMA. This strategy is highly efficient and preserves the native pharmacology of the molecule.

Precursor Synthesis: 3,4-Methylenedioxyamphetamine (MDA)

The synthesis of the MDA precursor is a prerequisite. It is typically synthesized from commercially available starting materials like piperonal or safrole, often via a nitrostyrene intermediate followed by reduction.[9][20][21][22] For research purposes, it is critical to obtain or synthesize the hydrochloride salt of the specific enantiomer of interest (e.g., S-(+)-MDA) or the racemate, as the enantiomers of MDMA have different pharmacological profiles.[16][23] The free-base of MDA is required for the radiolabeling reaction.

Radiosynthesis Workflow Diagram

G cluster_0 Cyclotron & Targetry cluster_1 Radiochemistry Module 1: Methylating Agent Synthesis cluster_2 Radiochemistry Module 2: Labeling & Purification cluster_3 Final Formulation & QC cyclotron ¹⁴N(p,α)¹¹C Reaction target [¹¹C]CO₂ cyclotron->target gas_phase Gas-Phase Conversion (LiAlH₄/Ni) target->gas_phase Reduction meI [¹¹C]CH₃I gas_phase->meI Iodination (HI) reaction N-Methylation Reaction (140°C, 10 min) meI->reaction precursor MDA Precursor (free base in DMF) precursor->reaction hplc Semi-Prep HPLC Purification reaction->hplc formulation Solvent Exchange & Formulation in Saline/EtOH hplc->formulation qc Quality Control Testing formulation->qc final_product Sterile [¹¹C]MDMA Injection qc->final_product

Caption: Automated radiosynthesis workflow for [¹¹C]MDMA.

Detailed Protocol for [¹¹C]MDMA Synthesis

Materials & Equipment:

  • Automated radiochemistry synthesis module (e.g., GE TRACERlab FX C).

  • Semi-preparative HPLC system with UV and radiometric detectors.

  • MDA hydrochloride precursor.

  • Reagents: Dimethylformamide (DMF), Sodium Hydroxide (NaOH), HPLC-grade solvents, sterile water for injection, ethanol USP, 0.9% sodium chloride for injection.

  • Sterile filtration unit (0.22 µm).

  • Dose calibrator.

Procedure:

  • Precursor Preparation: Prepare a solution of MDA free-base by neutralizing MDA·HCl with an equivalent of NaOH and extracting into a suitable solvent, or by passing a solution through a base-activated cartridge. Dissolve 1.5-2.0 mg of the resulting MDA free-amine in 200-300 µL of DMF.[16]

  • [¹¹C]CO₂ Production: Bombard a target containing nitrogen gas (with ~0.1% O₂) with protons in the cyclotron to produce [¹¹C]CO₂.

  • [¹¹C]CH₃I Synthesis: Transfer the [¹¹C]CO₂ to the synthesis module. Reduce it to [¹¹C]CH₄, which is then converted to [¹¹C]CH₃I in a gas-phase reaction. Trap the [¹¹C]CH₃I in the reaction vessel containing the MDA precursor solution.

  • Labeling Reaction: Heat the sealed reaction vessel at 140°C for 10 minutes.[16]

  • Purification: After cooling, dilute the reaction mixture with mobile phase and inject it onto a semi-preparative HPLC column (e.g., C18). Elute with a suitable mobile phase (e.g., acetonitrile/water/triethylamine mixture) to separate [¹¹C]MDMA from the unreacted precursor and other impurities.

  • Formulation: Collect the HPLC fraction corresponding to [¹¹C]MDMA. Remove the organic solvent via rotary evaporation or by passing the fraction through a C18 Sep-Pak cartridge and eluting with ethanol. Formulate the final product in approximately 15 mL of physiological saline, often containing up to 10% ethanol to ensure solubility.[16]

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control: Perform the required QC tests as detailed in Section 4.

Expected Results
ParameterTypical ValueReference
Radiochemical Yield (Decay Corrected)40% (based on [¹¹C]CH₃I)[16]
Synthesis Time (End of Bombardment)~55 minutes[16]
Molar Activity (End of Synthesis)> 7.0 GBq/µmol (0.19 Ci/µmol)[16]
Radiochemical Purity> 97%[16]

Radiolabeling with Fluorine-18: Strategies and Considerations

While no direct [¹⁸F]MDMA tracer is in routine clinical use due to the lack of a suitable position for fluorination without altering its pharmacology, developing an ¹⁸F-labeled analog is a viable strategy for leveraging the longer half-life of Fluorine-18.[15]

Scientific Principle & Causality

Fluorine-18 is produced as the [¹⁸F]fluoride ion.[14][24] The most common labeling method is nucleophilic substitution, where [¹⁸F]fluoride attacks an electrophilic center, displacing a leaving group (e.g., tosylate, mesylate, or nitro group). To label a molecule like MDMA, a precursor must be designed with such a leaving group at a position that:

  • Is accessible to fluorination.

  • Minimally impacts the molecule's affinity for SERT.[1]

  • Does not create a metabolically unstable C-F bond.[15]

A common strategy for phenethylamines involves adding a fluoroalkyl group (e.g., fluoroethyl) to the amine or another part of the molecule. For example, a precursor like N-(2-tosyloxyethyl)-MDA could be synthesized and reacted with [¹⁸F]fluoride to produce N-([¹⁸F]fluoroethyl)-MDA.

General Workflow for an ¹⁸F-labeled MDMA Analog

G cluster_0 Cyclotron & Targetry cluster_1 Radiochemistry Module 1: [¹⁸F]Fluoride Activation cluster_2 Radiochemistry Module 2: Labeling & Purification cluster_3 Final Formulation & QC cyclotron ¹⁸O(p,n)¹⁸F Reaction target [¹⁸F]Fluoride in [¹⁸O]H₂O cyclotron->target trap Trap on Anion Exchange Cartridge target->trap elute Elute with K₂CO₃/Kryptofix K₂₂₂ trap->elute dry Azeotropic Drying (Acetonitrile) elute->dry reaction Nucleophilic Substitution (e.g., 110°C, 15 min) dry->reaction precursor MDMA Analog Precursor (with leaving group) precursor->reaction hplc Semi-Prep HPLC Purification reaction->hplc formulation Solvent Exchange & Formulation hplc->formulation qc Quality Control Testing formulation->qc final_product Sterile [¹⁸F]Tracer Injection qc->final_product

Caption: General workflow for ¹⁸F-labeling of a precursor molecule.

General Protocol for ¹⁸F-Labeling
  • [¹⁸F]Fluoride Production: Irradiate enriched [¹⁸O]water with protons to produce aqueous [¹⁸F]fluoride.

  • Fluoride Activation: Trap the [¹⁸F]fluoride on an anion-exchange cartridge. Elute with a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) into the reaction vessel.

  • Drying: Remove water via azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Labeling Reaction: Add the custom-synthesized precursor (e.g., 5-10 mg) dissolved in a polar aprotic solvent (e.g., DMSO, acetonitrile) to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction to 80-120°C for 10-20 minutes.

  • Purification & Formulation: Follow steps analogous to the [¹¹C]MDMA protocol (Section 2.4, Steps 5-8), adjusting HPLC conditions for the specific analog.

Quality Control for PET Radiopharmaceuticals

Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[25][26] All tests must be performed on each batch.

QC Workflow and Specifications

G start Final Product Vial qc_tests Quality Control Tests Appearance pH Radionuclidic Identity & Purity Radiochemical Purity Molar Activity Residual Solvents Bacterial Endotoxins Sterility start->qc_tests release Release for Clinical/Preclinical Use qc_tests->release

Caption: Key quality control tests for PET tracer release.

Detailed QC Protocols & Acceptance Criteria
TestMethodSpecificationRationale & Citation
Appearance Visual InspectionClear, colorless, free from visible particlesEnsures no precipitation or foreign matter is present.[27]
pH pH meter or calibrated pH strips4.5 - 7.5Ensures physiological compatibility and stability of the radiopharmaceutical.[28]
Radionuclidic Identity Half-life determination using a dose calibratorFor ¹¹C: 20.4 ± 1 minConfirms the correct positron-emitting radionuclide is present.[27]
Radionuclidic Purity Gamma-ray spectrometryFor ¹¹C: No gamma emissions other than 511 keV and 1022 keV photopeaksEnsures no long-lived radionuclide contaminants are present, which would increase patient radiation dose.[29]
Radiochemical Purity Analytical Radio-HPLC or Radio-TLC≥ 95%Guarantees that the radioactivity is in the desired chemical form, preventing altered biodistribution from radioactive impurities.[25][29]
Molar Activity Calculated from radioactivity (dose calibrator) and mass (analytical HPLC with UV standard curve)As high as achievable (typically > 37 GBq/µmol or 1 Ci/µmol at time of injection)High molar activity is crucial to administer a low chemical mass, avoiding pharmacological effects or receptor saturation.[1]
Residual Solvents Gas Chromatography (GC)Ethanol: < 5000 ppm; Acetonitrile: < 410 ppm (per USP <467>)Limits exposure to potentially toxic organic solvents used during synthesis.[27][28]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test (Gel-clot method)< 175 EU / V (where V is the maximum recommended dose in mL)Ensures the product is free from pyrogens that can cause a fever response.[28]
Sterility Incubation in growth media (e.g., TSB, FTM) for 14 daysNo microbial growthConfirms the absence of microbial contamination. Note: This is a retrospective test; product is released before results are final.[25][27]

Conclusion

The radiolabeling of 3,4-Methylenedioxyphenethylamine provides a powerful probe for PET imaging of the serotonin transporter system. The synthesis of [¹¹C]MDMA via N-methylation of its precursor is a robust and established method that yields a radiotracer identical to the parent drug. While ¹⁸F-labeling presents greater synthetic challenges, the development of a suitable analog could offer significant logistical benefits for multi-center trials. Adherence to the detailed synthesis and stringent quality control protocols outlined in this document is paramount to ensure the production of a high-quality radiopharmaceutical suitable for advancing our understanding of neuropsychiatric disorders and the in vivo action of MDMA.

References

  • Development of effective PET and SPECT imaging agents for the serotonin transporter: has a twenty-year journey reached its destination? - PubMed. (n.d.). PubMed. [Link]

  • QC of PET Radiopharmaceuticals | PDF - Slideshare. (n.d.). Slideshare. [Link]

  • Quality control of positron emission tomography radiopharmaceuticals: An institutional experience - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Quality Control of PET Radiopharmaceuticals - Radiology Key. (2017, October 13). Radiology Key. [Link]

  • Novel Radiotracers for Imaging the Serotonin Transporter by Positron Emission Tomography: Synthesis, Radiosynthesis, and in Vitro and ex Vivo Evaluation of 11 C-Labeled 2-(Phenylthio)araalkylamines - ResearchGate. (n.d.). ResearchGate. [Link]

  • PET Tracers for Serotonin Receptors and Their Applications - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • Positron emission tomography - Wikipedia. (n.d.). Wikipedia. [Link]

  • Radiotracers for the Central Serotoninergic System - MDPI. (n.d.). MDPI. [Link]

  • Quality control of PET radiopharmaceuticals, with reference to its specifics vs quality control of conventional pharmaceuticals | Book of abstracts "International Symposium at Faculty of Medical Sciences" - UGD Publishing System. (2015, December 29). UGD Publishing System. [Link]

  • A new positron emission tomography imaging agent for the serotonin transporter: synthesis, pharmacological characterization, and kinetic analysis of [11C]2-[2-(dimethylaminomethyl)phenylthio] - PubMed. (n.d.). PubMed. [Link]

  • S(+)-, and R(-)-3,4-methylenedioxy-N-[ 11 C]methamphetamine (MDMA, Ecstasy) were synthesized and stereochemistry was confirmed to compare pharmacokinetics of each enantiomer using positron emission tomography - Journal of Nuclear Medicine. (n.d.). Journal of Nuclear Medicine. [Link]

  • Quality Control of PET Radiopharmaceuticals | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Fluorine-18 and carbon-11 labeled amphetamine analogs--synthesis, distribution, binding characteristics in mice and rats and a PET study in monkey - PubMed. (n.d.). PubMed. [Link]

  • Advances in the serotonin transporter imaging agents - ResearchGate. (n.d.). ResearchGate. [Link]

  • Distribution of carbon-11 labeled methamphetamine and the effect of its chronic administration in mice - PubMed. (n.d.). PubMed. [Link]

  • Quantitative PET Studies of the Serotonin Transporter in MDMA Users and Controls Using [11C]McN5652 and [11C]DASB - NIH. (n.d.). National Institutes of Health. [Link]

  • The serotonin transporter in psychiatric disorders: insights from PET imaging - PubMed. (n.d.). PubMed. [Link]

  • Evaluation of brain SERT occupancy by resveratrol against MDMA-induced neurobiological and behavioral changes in rats: A 4-[18F]-ADAM/small-animal PET study | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Quantitative PET studies of the serotonin transporter in MDMA users and controls using [11C]McN5652 and [11C]DASB - PubMed. (n.d.). PubMed. [Link]

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • A Voxel-Based PET Investigation of the Long-Term Effects of “Ecstasy” Consumption on Brain Serotonin Transporters | American Journal of Psychiatry. (n.d.). American Journal of Psychiatry. [Link]

  • Positron Emission Tomographic Studies of Brain Dopamine and Serotonin Transporters in Abstinent (±) 3,4-Methylenedioxymethamphetamine (“Ecstasy”) Users: Relationship to Cognitive Performance - NIH. (n.d.). National Institutes of Health. [Link]

  • Synthesis of R- and S-MDMA via nucleophilic ring-opening of homochiral N-tosylaziridines. (2023, July 12). CSIRO Publishing. [Link]

  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials.pdf. (2012, November 3). ac.els-cdn.com. [Link]

  • MDMA synthesis in 3 steps & how it could help PTSD therapy (educational) - YouTube. (2023, March 26). YouTube. [Link]

  • Scheme for synthesis of MDMA and synthesis byproducts. Reagents: a, CH... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC. (n.d.). National Institutes of Health. [Link]

  • Prominent examples of clinically used fluorine-18-labelled PET radiotracers. (n.d.). ResearchGate. [Link]

  • Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA | ACS Omega - ACS Publications. (2021, December 20). ACS Publications. [Link]

  • MAPS Brand New MDMA Synthesis - Unlimited Sciences. (2022, March 15). Unlimited Sciences. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies - MDPI. (n.d.). MDPI. [Link]

  • The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024, August 10). Azeta. [Link]

  • Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

  • Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. (2023, January 17). MDPI. [Link]

Sources

Application Notes and Protocols: In Vitro Characterization of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following experimental protocols and data tables are provided as a generalized framework for the investigation of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl). As of the date of this document, there is a limited amount of specific published cell culture data for this compound. The methodologies provided are based on standard assays for characterizing related phenethylamine derivatives.[1] Researchers must optimize these protocols based on their specific cell lines, experimental setup, and objectives.

Introduction and Scientific Background

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a phenethylamine compound structurally related to well-characterized psychoactive substances such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[2][3] It is the 3,4-methylenedioxy derivative of phenethylamine and the core structure for the "entactogen" class of compounds.[2] Unlike its amphetamine-class relatives, MDPEA lacks the alpha-methyl group on the side chain, a modification known to significantly impact pharmacological activity and metabolic stability.[2][3]

Pharmacological Context and Hypothesized Mechanism of Action: The primary mechanism of action for many phenethylamines involves interaction with monoamine neurotransmitter systems.[4] It is hypothesized that MDPEA may act as a releasing agent or reuptake inhibitor at transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET).[4][5] However, its potency and selectivity are not well-characterized. Early reports suggest that, like phenethylamine, MDPEA is likely a substrate for monoamine oxidase (MAO), leading to rapid first-pass metabolism and low oral bioavailability unless co-administered with an MAO inhibitor.[2][3]

The in vitro assays detailed in this guide are designed to provide a foundational understanding of MDPEA-HCl's cellular effects, focusing on three key areas:

  • General Cytotoxicity: To establish the compound's toxicity profile and determine appropriate concentration ranges for mechanistic studies.

  • Monoamine Transporter Interaction: To directly test the hypothesis that MDPEA-HCl interacts with SERT, DAT, and NET.

  • Neuronal-Specific Toxicity: To assess potential neurotoxic effects on neuronal morphology at sub-lethal concentrations, a known concern for this class of compounds.[6][7][8]

Safety, Handling, and Compound Preparation

2.1 Safety and Handling this compound is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[9] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All handling of the powdered compound should be performed in a chemical fume hood or a ventilated balance enclosure.[10][11] Refer to the most current Safety Data Sheet (SDS) for comprehensive safety information.[9][10][11][12][13]

2.2 Stock Solution Preparation Accurate and sterile preparation of the test compound is critical for reproducible results.

  • Compound: this compound (MDPEA-HCl)

  • CAS Number: 1653-64-1

  • Molecular Weight: 201.65 g/mol

  • Recommended Solvent: Sterile deionized water or Dimethyl Sulfoxide (DMSO). Note: While the hydrochloride salt should be water-soluble, DMSO can be used if higher stock concentrations are required. Always run a vehicle control in your assays corresponding to the highest concentration of solvent used.

  • Protocol:

    • Aseptically weigh the required amount of MDPEA-HCl powder in a sterile microcentrifuge tube inside a fume hood.

    • Add the appropriate volume of sterile solvent (e.g., water or DMSO) to achieve a high-concentration stock (e.g., 10-100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile, light-protected tube.

    • Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Core Assays and Experimental Protocols

Assay 1: Cytotoxicity and Cell Viability Assessment (MTT Assay)

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell viability.[14] Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) and establishing a sub-lethal concentration range for subsequent mechanistic experiments.[15]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells in 96-well plate incubate_adhere 2. Incubate (24h) for cell adherence treat 3. Treat with serial dilutions of MDPEA-HCl incubate_adhere->treat Cells Adhered incubate_treat 4. Incubate (24-72h) add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate_treat->add_mtt Treatment Period Complete solubilize 6. Add Solubilization Buffer (e.g., DMSO) add_mtt->solubilize Formazan Crystals Formed read 7. Read Absorbance at 570 nm solubilize->read Crystals Dissolved Transporter_Inhibition cluster_membrane Presynaptic Terminal Membrane cluster_extracellular Synaptic Cleft transporter Monoamine Transporter (SERT/DAT/NET) intracellular Intracellular Space neurotransmitter [³H]Neurotransmitter (e.g., Serotonin) neurotransmitter->transporter Uptake mdpea MDPEA-HCl mdpea->transporter Inhibition

Caption: MDPEA-HCl competes with neurotransmitters for binding to monoamine transporters, inhibiting their reuptake.

Detailed Protocol:

  • Cell Seeding: Seed HEK293 cells stably expressing hSERT, hDAT, or hNET into 96-well plates (or 24-well plates) coated with an appropriate attachment factor (e.g., poly-D-lysine). Grow to ~90% confluency.

  • Preparation: On the day of the assay, wash the cell monolayers twice with warm Krebs-Ringer-HEPES (KRH) buffer.

  • Pre-incubation: Add KRH buffer containing varying concentrations of MDPEA-HCl (e.g., 0.01 µM to 100 µM) to the wells. Include wells for "total uptake" (no inhibitor) and "non-specific uptake" (a high concentration of a known potent inhibitor, e.g., 10 µM cocaine for DAT). Pre-incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate (e.g., [³H]dopamine or [³H]serotonin) at a final concentration near its Km value.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time must be within the linear range of uptake for the specific cell line.

  • Uptake Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Analysis: Specific uptake is calculated by subtracting the non-specific uptake from all other values. Plot the percent inhibition of specific uptake versus the log of the MDPEA-HCl concentration and use non-linear regression to determine the IC50 value.

Data Presentation Template

Transporter Known Substrate/Inhibitor (Control) IC50 (µM) MDPEA-HCl IC50 (µM)
hSERT Fluoxetine Literature Value Experimental Value
hDAT Cocaine Literature Value Experimental Value

| hNET | Desipramine | Literature Value | Experimental Value |

Assay 3: Neurite Outgrowth and Morphology Assay

Scientific Rationale: Beyond acute cell death, neurotoxic compounds can cause subtle but significant damage to neuronal structure and function. [16]This assay assesses the sub-lethal neurotoxicity of MDPEA-HCl by quantifying its effect on neurite outgrowth, a critical process in neuronal development and connectivity. [17]A reduction in neurite length or complexity at concentrations that do not cause significant cell death (as determined by the MTT assay) indicates a specific neurotoxic effect.

Experimental Workflow for Neurite Outgrowth Assay

Neurite_Workflow cluster_prep Cell Culture cluster_treat Treatment cluster_analysis Imaging & Analysis seed 1. Seed Neuronal Cells (e.g., PC12) differentiate 2. Induce Differentiation (e.g., with NGF) treat 3. Treat with Sub-Lethal [MDPEA-HCl] differentiate->treat Differentiation Begins incubate 4. Incubate (48-72h) fix_stain 5. Fix and Stain for Neuronal Markers (e.g., β-III Tubulin) incubate->fix_stain Treatment Period Complete image 6. Acquire Images via High-Content Imaging fix_stain->image Cells Stained quantify 7. Quantify Neurite Length & Branching image->quantify Images Acquired

Sources

Application Note: A Robust HPLC Method for the Quantification of 3,4-Methylenedioxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA HCl). MDPEA HCl, a primary amine of the phenethylamine class, presents unique chromatographic challenges due to its polarity and basic nature.[1] This guide details a systematic approach, from initial parameter selection to method optimization and validation, designed to yield a robust, specific, and reliable analytical method suitable for research, quality control, and drug development applications.

Introduction and Analyte Characterization

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is the core structure of many pharmacologically significant compounds, including entactogens like MDMA.[1] Its hydrochloride salt, MDPEA HCl, is the common form used in handling and formulation. Accurate analytical quantification is crucial for purity assessment, stability studies, and impurity profiling.

Analyte Properties:

  • Chemical Formula: C₉H₁₁NO₂·HCl[2]

  • Molecular Weight: 201.65 g/mol [2]

  • Structure: (Self-generated image, structure available from multiple sources)

  • Key Features: MDPEA is a polar, basic compound containing a primary amine group. This functionality dictates its chromatographic behavior, particularly its interaction with silica-based stationary phases and its response to mobile phase pH.

The primary challenge in the RP-HPLC analysis of such amines is managing their retention and peak shape. Basic analytes can exhibit poor retention on non-polar C18 columns and are prone to peak tailing due to strong interactions with acidic residual silanols on the stationary phase surface.[3] A successful method must systematically address these issues.

Strategic Approach to Method Development

A logical, multi-step workflow is essential for efficiently developing a robust HPLC method. The process begins with understanding the analyte's chemistry to make informed starting choices for the column, mobile phase, and detector, followed by systematic optimization.

HPLC_Method_Development_Workflow cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (MDPEA HCl: Polar, Basic) Column Column Selection (e.g., C18, Polar-Embedded) Analyte->Column MobilePhase Mobile Phase Scouting (ACN/Water, pH Control) Column->MobilePhase Detector Detector Choice (UV/PDA @ 210-290 nm) MobilePhase->Detector Screening Gradient Screening (Identify Elution %Organic) Detector->Screening Optimization Parameter Optimization (pH, %Organic, Temp) Screening->Optimization FinalMethod Final Isocratic/Gradient Method Optimization->FinalMethod Validation Method Validation (ICH Q2R2) (Specificity, Linearity, Accuracy, etc.) FinalMethod->Validation Documentation Documentation (SOP & Validation Report) Validation->Documentation

Caption: Workflow for HPLC Method Development.

Column Selection: Mitigating Analyte-Silanol Interactions

The choice of stationary phase is critical. While a standard C18 column is a common starting point, the basic nature of MDPEA HCl makes it susceptible to peak tailing.

  • Recommended Starting Point: A modern, high-purity silica C18 column with low silanol activity.[4]

  • Causality: High-purity silica minimizes the number of accessible, acidic silanols that cause deleterious secondary interactions with the protonated amine.

  • Alternative Strategy: For enhanced retention of polar compounds and improved peak shape, consider a polar-embedded or polar-endcapped C18 column . These phases are designed to be more compatible with highly aqueous mobile phases, preventing "pore dewetting" or "phase collapse" that can occur when using less than 5% organic solvent.[5]

Mobile Phase Design: The Key to Retention and Symmetry

The mobile phase composition, particularly its pH, is the most powerful tool for controlling the retention and peak shape of ionizable compounds.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for amine analysis as it often provides better peak efficiency and has a lower UV cutoff.

  • Aqueous Phase and pH Control:

    • Rationale: To ensure consistent ionization and minimize silanol interactions, the mobile phase must be buffered at a low pH. At a pH of ~3, the primary amine of MDPEA (pKa typically ~9-10) will be fully protonated (R-NH₃⁺), promoting good solubility and predictable retention.

    • Recommended Buffer: A 20-50 mM potassium phosphate buffer adjusted to pH 3.0 with phosphoric acid is an excellent, robust choice for UV-based methods.[6] For mass spectrometry (MS) compatibility, a volatile buffer like 0.1% formic acid in water should be used instead.[4]

Detector Settings: Ensuring Optimal Sensitivity

MDPEA HCl contains a benzodioxole chromophore, which allows for sensitive UV detection.

  • Detector: A Photodiode Array (PDA) detector is highly recommended during development to assess peak purity and determine the optimal detection wavelength.

  • Wavelength Selection: Based on structurally similar compounds like MDMA, strong absorbance is expected in the low UV range (200-240 nm) and also around 285-290 nm. A validated method for MDMA utilized a wavelength of 210 nm for high sensitivity.[6] Initial screening should monitor this entire range to select a wavelength that maximizes signal-to-noise while minimizing interference from the mobile phase or matrix components.

Protocol: Isocratic RP-HPLC Method for MDPEA HCl

This section provides a detailed protocol for a starting method that has been logically derived from the principles discussed above.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus C18).

  • Reagents: Acetonitrile (HPLC grade), Monobasic Potassium Phosphate (KH₂PO₄), Phosphoric Acid (85%), Water (HPLC grade or Milli-Q).

  • Standard: this compound reference standard.

Solution Preparation
  • Mobile Phase:

    • Prepare a 25 mM Potassium Phosphate Buffer by dissolving 3.4 g of KH₂PO₄ in 1.0 L of HPLC-grade water.

    • Adjust the pH of the buffer to 3.0 ± 0.05 using 85% phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon filter.

    • The final mobile phase is a mixture of the pH 3.0 Phosphate Buffer and Acetonitrile (90:10, v/v) . This composition should be optimized based on initial screening runs.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of MDPEA HCl reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions (1-100 µg/mL):

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.

Chromatographic Conditions
ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM KH₂PO₄ (pH 3.0) : Acetonitrile (90:10)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector PDA at 210 nm and 285 nm (monitor both)
Run Time 10 minutes

Method Validation Protocol Overview

Once the final chromatographic conditions are established, the method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline.[7]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference by matrix or degradants.Peak purity analysis (via PDA) should pass. In forced degradation studies, the main peak should be resolved from all degradation product peaks.[8]
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[9]
Range The interval between the upper and lower concentrations for which the method is precise and accurate.For assay: 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value.% Recovery should be within 98.0% - 102.0% at a minimum of three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability) The precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of the 100% concentration sample.[9]
Intermediate Precision The method's precision under variations within the lab (different days, analysts, equipment).RSD between two sets of data should be ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1. Precision at the LOQ should have an RSD of ≤ 10%.[9]
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.System suitability parameters remain within acceptable limits when parameters (e.g., pH ±0.2, % Organic ±2%, Temp ±5°C) are varied.[10]
Forced Degradation for Specificity

To establish the stability-indicating nature of the method, forced degradation studies should be performed.[8] This involves subjecting a solution of MDPEA HCl to stress conditions to generate potential degradation products.

  • Acidic Stress: 1N HCl at 60 °C for 8 hours.

  • Alkaline Stress: 0.1N NaOH at 60 °C for 4 hours.

  • Oxidative Stress: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Stress: Solution exposed to UV light (e.g., 254 nm) for 24 hours.[8]

The chromatograms from these stressed samples are then analyzed to ensure that the MDPEA HCl peak is well-resolved from any degradants, thus proving the method's specificity.

Conclusion

The RP-HPLC method outlined in this application note provides a robust and reliable framework for the quantitative analysis of this compound. By carefully selecting a modern C18 column and controlling the mobile phase pH to maintain the analyte in its protonated form, common issues such as poor retention and peak tailing are effectively managed. The detailed protocol for the starting method, combined with the comprehensive validation plan based on ICH guidelines, equips researchers and quality control scientists with the necessary tools to implement a scientifically sound analytical procedure for MDPEA HCl.

References

Application Notes and Protocols for the Experimental Use of 3,4-Methylenedioxyphenethylamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended for research purposes only. 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl) is a psychoactive compound and should be handled with extreme caution by qualified personnel in a controlled laboratory setting, in accordance with all applicable laws and regulations. The information provided herein is for investigational use and does not constitute an endorsement or recommendation for human or veterinary use.

Introduction: Unveiling the Neuropharmacological Profile of a Classic Phenethylamine

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a naturally occurring phenethylamine alkaloid found in trace amounts in certain cacti.[1] It serves as the structural backbone for a class of well-known psychoactive compounds, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), but notably lacks the α-methyl group that confers greater oral bioavailability and potency to its amphetamine analogues.[1]

Historically, MDPEA administered orally has been considered largely inactive at moderate doses, likely due to extensive first-pass metabolism by monoamine oxidase (MAO).[1] However, its potential for psychoactivity, particularly when administered parenterally or in conjunction with MAO inhibitors, warrants a thorough investigation of its neuropharmacological properties.[1] The proposed mechanism of action for MDPEA and its analogues involves interaction with monoamine neurotransmitter systems, primarily through the release of serotonin, dopamine, and norepinephrine.

This guide provides a comprehensive framework for the preclinical investigation of MDPEA hydrochloride, offering detailed protocols for its synthesis, in vitro characterization, and in vivo neurochemical and behavioral assessment. The methodologies outlined herein are designed to elucidate the compound's receptor binding profile, its effects on monoamine transporter function, and its subsequent impact on neurotransmitter dynamics and behavior in rodent models.

PART I: Compound Synthesis and Characterization

Synthesis of this compound

While commercially available, in-house synthesis of MDPEA-HCl can ensure purity and provide a consistent supply for research. A common synthetic route involves the reduction of 3,4-methylenedioxyphenylacetonitrile.[2]

Protocol 1: Synthesis of MDPEA-HCl from 3,4-Methylenedioxyphenylacetonitrile

  • Step 1: Reduction of the Nitrile. In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), a solution of 3,4-methylenedioxyphenylacetonitrile in an anhydrous ether (e.g., diethyl ether or tetrahydrofuran) is prepared. A reducing agent, such as lithium aluminum hydride (LiAlH₄), is carefully added portion-wise or as a solution in the same solvent. The reaction mixture is then refluxed for several hours to ensure complete reduction of the nitrile to the primary amine.

  • Step 2: Quenching and Work-up. After cooling the reaction mixture in an ice bath, the excess reducing agent is cautiously quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the freebase of MDPEA as an oil.

  • Step 3: Salt Formation. The crude MDPEA freebase is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same or a compatible solvent is then added dropwise with stirring until precipitation of the hydrochloride salt is complete. The white precipitate of MDPEA-HCl is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

  • Step 4: Purification and Characterization. The synthesized MDPEA-HCl should be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). The purity and identity of the final product must be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Analytical Characterization of MDPEA Hydrochloride

The purity of the synthesized or commercially obtained MDPEA-HCl is paramount for obtaining reliable and reproducible experimental data.

Table 1: Analytical Methods for MDPEA-HCl Characterization

Analytical Technique Purpose Expected Results
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak corresponding to MDPEA.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Identity confirmation and quantificationA parent ion peak corresponding to the molecular weight of MDPEA and characteristic fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H and ¹³C NMR spectra consistent with the chemical structure of MDPEA.
Melting Point Apparatus Purity and identity confirmationA sharp melting point range consistent with the literature value for MDPEA-HCl (approximately 216-218 °C).[3]

PART II: In Vitro Characterization

The initial in vitro assessment of MDPEA-HCl is crucial for understanding its primary molecular targets and mechanism of action.

Receptor Binding Affinity

Determining the binding affinity of MDPEA-HCl to key central nervous system receptors, particularly serotonin and dopamine receptors, provides insight into its potential psychoactive and neurotoxic effects.

Protocol 2: Radioligand Binding Assay for Serotonin 5-HT₂A and Dopamine D₂ Receptors

  • Materials:

    • Cell membranes prepared from HEK-293 or CHO cells stably expressing human recombinant 5-HT₂A or D₂ receptors.

    • Radioligands: DOI for 5-HT₂A receptors, [³H]-Spiperone or [³H]-Raclopride for D₂ receptors.[4][5][6][7]

    • Non-specific binding inhibitors: Ketanserin for 5-HT₂A receptors, Haloperidol for D₂ receptors.

    • Assay buffer (e.g., Tris-HCl with appropriate ions).

    • MDPEA-HCl stock solution.

    • Scintillation cocktail and scintillation counter.

    • Glass fiber filters.

  • Procedure:

    • Prepare a series of dilutions of MDPEA-HCl.

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or a dilution of MDPEA-HCl.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the MDPEA-HCl concentration.

    • Determine the IC₅₀ value (the concentration of MDPEA-HCl that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This assay assesses the ability of MDPEA-HCl to inhibit the reuptake of serotonin (SERT), dopamine (DAT), and norepinephrine (NET), a key mechanism of action for many phenethylamines.

Protocol 3: In Vitro Monoamine Transporter Uptake Assay

  • Materials:

    • HEK-293 cells stably expressing human SERT, DAT, or NET.[8]

    • Radiolabeled neurotransmitters: [³H]-Serotonin, [³H]-Dopamine, or [³H]-Norepinephrine.

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • MDPEA-HCl stock solution.

    • Selective uptake inhibitors for each transporter (e.g., fluoxetine for SERT, GBR-12909 for DAT, desipramine for NET) to determine non-specific uptake.

  • Procedure:

    • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

    • Prepare a series of dilutions of MDPEA-HCl.

    • Pre-incubate the cells with either buffer, a selective uptake inhibitor, or a dilution of MDPEA-HCl.

    • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a selective inhibitor) from the total uptake.

    • Determine the IC₅₀ value for MDPEA-HCl at each transporter.

Monoamine Oxidase (MAO) Inhibition Assay

Given that MDPEA is a substrate for MAO, it is important to determine if it also possesses inhibitory activity against MAO-A and MAO-B.[1]

Protocol 4: In Vitro Fluorometric MAO Inhibition Assay

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • A suitable fluorogenic substrate (e.g., kynuramine).[9]

    • MDPEA-HCl stock solution.

    • Known MAO-A (e.g., clorgyline) and MAO-B (e.g., selegiline) inhibitors as positive controls.

    • Assay buffer.

    • A fluorescence plate reader.

  • Procedure:

    • Prepare a series of dilutions of MDPEA-HCl and the control inhibitors.

    • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and the test compound or control inhibitor.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of MDPEA-HCl.

    • Determine the IC₅₀ value for the inhibition of MAO-A and MAO-B.

PART III: In Vivo Neurochemical and Behavioral Assessment

In vivo studies in rodent models are essential to understand the physiological and behavioral effects of MDPEA-HCl in a complex biological system.

In Vivo Microdialysis

This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol 5: In Vivo Microdialysis in the Rat Nucleus Accumbens and Medial Prefrontal Cortex

  • Animal Model: Adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the nucleus accumbens (AP: +1.6 mm, ML: ±1.5 mm, DV: -6.8 mm from bregma) and/or the medial prefrontal cortex (AP: +3.2 mm, ML: ±0.8 mm, DV: -2.5 mm from bregma).[5][10]

    • Secure the cannula with dental cement and allow the animal to recover for at least one week.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.[5]

    • Allow for a stabilization period of at least 90-120 minutes.[5]

    • Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).

    • Administer MDPEA-HCl (e.g., via intraperitoneal injection) at various doses.

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, and their metabolites using a validated LC-MS/MS method.

Behavioral Assessment

Observing the behavioral effects of MDPEA-HCl can provide valuable information about its psychoactive properties.

Protocol 6: Assessment of Locomotor Activity and Stereotypy

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam arrays).

  • Procedure:

    • Habituate the rats to the testing room and open-field arenas for several days prior to the experiment.

    • On the test day, administer MDPEA-HCl or vehicle to the animals.

    • Immediately place the rats in the open-field arenas and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60-120 minutes).

    • Simultaneously, a trained observer, blind to the treatment conditions, should score stereotyped behaviors at regular intervals (e.g., every 5-10 minutes) using a rating scale.[11][12][13][14]

Table 2: Rating Scale for Phenethylamine-Induced Stereotypy in Rats

Score Behavioral Description
0 Asleep or inactive
1 Active, normal exploratory behavior
2 Increased sniffing and head movements
3 Repetitive head weaving, gnawing of the cage
4 Intense, continuous sniffing of a localized area, licking or biting
5 Dyskinetic movements of the head, limbs, or trunk
  • Data Analysis:

    • Analyze locomotor activity data using appropriate statistical methods (e.g., ANOVA) to compare dose groups to the control group.

    • Analyze stereotypy scores using non-parametric statistical tests (e.g., Kruskal-Wallis test).

PART IV: Analytical Methodology

A robust and sensitive analytical method is crucial for the accurate quantification of MDPEA-HCl in biological matrices.

LC-MS/MS Method for Quantification of MDPEA in Brain Tissue and Microdialysate

Protocol 7: LC-MS/MS Analysis

  • Sample Preparation:

    • Brain Tissue: Homogenize brain tissue samples in an appropriate buffer and perform protein precipitation with a solvent like acetonitrile. Centrifuge and collect the supernatant.

    • Microdialysate: Samples can often be injected directly after collection, or after minimal dilution.

  • Chromatographic Conditions (Example):

    • Column: A reverse-phase C18 or phenyl-hexyl column.[15][16]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile or methanol.[15][16]

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Proposed):

      • Quantifier: Precursor ion (m/z of MDPEA) → most abundant product ion.

      • Qualifier: Precursor ion (m/z of MDPEA) → second most abundant product ion.

      • Note: Specific transitions need to be optimized by infusing a standard solution of MDPEA into the mass spectrometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of MDPEA-HCl.

    • Quantify the concentration of MDPEA in the samples by comparing their peak areas to the standard curve.

PART V: Safety and Handling

MDPEA-HCl is a psychoactive substance and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[2][3][9][17]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[3][17] Avoid contact with skin and eyes.[3][9][17]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[17]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Visualizations

Proposed Signaling Pathway of MDPEA```dot

MDPEA_Pathway MDPEA MDPEA-HCl Neuron Presynaptic Neuron MDPEA->Neuron Enters Neuron MAO MAO MDPEA->MAO Metabolism VMAT2 VMAT2 Neuron->VMAT2 Inhibits Vesicular Uptake SERT SERT Neuron->SERT Reverses Transport DAT DAT Neuron->DAT Reverses Transport NET NET Neuron->NET Reverses Transport Synapse Synaptic Cleft SERT->Synapse ↑ Serotonin DAT->Synapse ↑ Dopamine NET->Synapse ↑ Norepinephrine Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Neurotransmitter Binding Metabolites Inactive Metabolites MAO->Metabolites

Caption: Workflow for in vivo microdialysis in rodent models.

References

  • Plummer, C. M., Breadon, T. W., Pearson, J. R., & Jones, O. A. H. (2016). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Drug Testing and Analysis, 8(7), 717-725. [Link]

  • ChemSrc. (n.d.). This compound 98%. [Link]

  • Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. [Link]

  • Giorgetti, A., & Auwärter, V. (2017). Validated LC-MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of analytical toxicology, 41(5), 408–414. [Link]

  • Grätz, L. (2017). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. [Link]

  • Paterson, L. M., & Tyacke, R. J. (2013). 5-HT radioligands for human brain imaging with PET and SPECT. Handbook of experimental pharmacology, 215, 239–263. [Link]

  • Lin, H. R., Chen, C. L., Huang, T. Y., & Lua, A. C. (2021). Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Journal of food and drug analysis, 29(1), 135–149. [Link]

  • Chen, C. Y., & Lin, C. H. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Chemosensors, 10(2), 50. [Link]

  • Google Patents. (n.d.). AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma).
  • Gescher, A., & Ortmann, R. (1984). Phenylethylamine-induced stereotypies in the rat: a behavioral test system for assessment of MAO-B inhibitors. Psychopharmacology, 84(1), 22–27. [Link]

  • ResearchGate. (n.d.). Radioligand binding assay results showing the percentage inhibition of binding for the modified phenothiazines. [Link]

  • ResearchGate. (n.d.). β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. [Link]

  • Kelley, A. E. (2001). Measurement of rodent stereotyped behavior. Current protocols in neuroscience, Chapter 8, Unit 8.8. [Link]

  • Knight, A. R., Misra, A., Quirk, K., Benwell, K., Revell, D., Kennett, G., & Bickerdike, M. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's archives of pharmacology, 370(2), 114–123. [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Phenomenex. (n.d.). LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column. [Link]

  • Xie, Z., & Miller, G. M. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. The Journal of pharmacology and experimental therapeutics, 325(2), 617–628. [Link]

  • Ucar, G., & Cikla-Suzgun, Z. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules (Basel, Switzerland), 26(21), 6661. [Link]

  • Uddin, M. J., Yu, S., & Kim, K. S. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules (Basel, Switzerland), 26(15), 4443. [Link]

  • Keller, M., & Gessner, G. (2022). Stereoselectivity in the Membrane Transport of Phenylethylamine Derivatives by Human Monoamine Transporters and Organic Cation Transporters 1, 2, and 3. International journal of molecular sciences, 23(20), 12551. [Link]

  • Yurttaş, L., & Kaplancıklı, Z. A. (2021). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega, 6(39), 25337-25348. [Link]

  • Abulnaja, K. O., & El-Gamal, M. I. (2023). Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases. Molecules (Basel, Switzerland), 28(9), 3799. [Link]

  • Mash, C., & Williams, M. (2024). Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS. Toxics, 12(3), 183. [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. [Link]

  • ResearchGate. (n.d.). Chromatograms for the quantifier MRM transitions of phenethylamine, synthetic cathinones, fentanyl analogues and unclassified compounds, with a retention time within 0-20 min at 5 ng/mL. [Link]

  • Cooper, S. J., & Dourish, C. T. (1984). Hypodipsia, stereotypy and hyperactivity induced by beta-phenylethylamine in the water-deprived rat. Pharmacology, biochemistry, and behavior, 20(1), 1–5. [Link]

  • Borison, R. L., Havdala, H. S., & Diamond, B. I. (1977). Chronic phenylethylamine stereotypy in rats: a new animal model for schizophrenia?. Life sciences, 21(1), 117–122. [Link]

  • Hossain, S., & Kim, D. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & therapeutics, 29(1), 71–80. [Link]

  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). β-Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain. [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • D'Andrea, G., & Terrazzino, S. (1998). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Neuropsychopharmacology : official publication of the American College of Neuropsychopharmacology, 19(6), 513–521. [Link]

  • SCIEX. (n.d.). Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP/Triple Quad 4500 LC-MS/MS System. [Link]

  • precisionFDA. (n.d.). MDPEA HYDROCHLORIDE. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl) in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with MDPEA-HCl in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reliability of your experiments.

While specific public-domain stability data for MDPEA-HCl is limited, this guide synthesizes information from structurally related phenethylamines and established principles of chemical stability to provide a robust framework for its handling and use.

Frequently Asked Questions (FAQs)

General Stability & Handling

Q1: What is this compound (MDPEA-HCl) and why is solution stability important?

A1: MDPEA-HCl is the hydrochloride salt of 3,4-Methylenedioxyphenethylamine, a primary amine of the phenethylamine class.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a common form for research.[2][3] Solution stability is critical because degradation can lead to a decrease in the concentration of the active compound, the formation of impurities with unknown pharmacological or toxicological profiles, and ultimately, to unreliable and irreproducible experimental results.

Q2: What are the primary factors that can affect the stability of MDPEA-HCl in solution?

A2: Like many phenethylamine derivatives, the stability of MDPEA-HCl in solution is primarily influenced by:

  • pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation or oxidation.[4][5]

  • Oxidation: The amine group and the electron-rich methylenedioxybenzene ring are susceptible to oxidation from dissolved oxygen or other oxidizing agents.[6][7][8]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[9][10]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.[9][11]

  • Solvent: The choice of solvent can influence solubility and the rate of degradation.

Q3: How should I prepare a stock solution of MDPEA-HCl to maximize its stability?

A3: To prepare a stable stock solution, follow these best practices:

  • Use a suitable solvent: MDPEA-HCl is soluble in water and alcohol.[2] For aqueous solutions, use high-purity, degassed water (e.g., HPLC-grade) to minimize dissolved oxygen.

  • Consider a buffer: Since pH is a critical factor, preparing your solution in a slightly acidic buffer (e.g., pH 4-6) can enhance stability. Phenethylamine itself is strongly basic, and its hydrochloride salt will form a stable acidic solution.[8][12]

  • Work under inert gas: If possible, preparing and aliquoting the solution under an inert atmosphere (e.g., nitrogen or argon) can protect it from oxidation.[10]

  • Prepare fresh or store properly: Ideally, solutions should be prepared fresh before each experiment. If storage is necessary, it should be done in small, single-use aliquots to avoid repeated freeze-thaw cycles.[9]

Storage & Degradation

Q4: What are the optimal storage conditions for MDPEA-HCl solutions?

A4: Proper storage is crucial to maintain the integrity of your MDPEA-HCl solutions. The following table summarizes recommended storage conditions based on best practices for similar amine hydrochloride compounds.[9]

Storage DurationTemperatureConditionsRationale
Very Short-Term (<24 hours) 2-8°C (Refrigerated)Protected from light (amber vials).Slows degradation for immediate use.
Short-Term (up to 1 month) -20°C (Frozen)Aliquoted, protected from light.Minimizes chemical degradation for short-term storage.
Long-Term (up to 6 months) -80°C (Deep Freeze)Aliquoted, protected from light, inert atmosphere.Provides the best protection against degradation for long-term use.

Q5: My MDPEA-HCl solution has turned a yellow or brown color. What does this indicate?

A5: Discoloration, such as turning yellow or brown, is a common visual indicator of degradation in phenethylamine solutions. This is often due to oxidation of the amine or the aromatic ring, leading to the formation of colored byproducts.[9] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one. Using a discolored solution could introduce significant errors into your experiment.

Q6: What are the likely degradation pathways for MDPEA-HCl?

A6: Based on the structure of MDPEA-HCl, the primary degradation pathways are likely to be:

  • Oxidation: The primary amine can be oxidized, and the electron-rich ring system is also a potential site for oxidative reactions.[6][13][14] This can be catalyzed by light, heat, and the presence of metal ions.

  • Photodegradation: Aromatic amines can be susceptible to degradation upon exposure to UV and visible light, leading to complex reaction mixtures.[15]

  • Reaction with Carbon Dioxide: In solution, primary amines can react with dissolved CO2 from the air to form carbamate salts, which can alter the effective concentration of the free amine.[8][16]

DegradationPathways MDPEA MDPEA-HCl in Solution Oxidized Oxidized Products (e.g., N-oxides, quinones) MDPEA->Oxidized O2, Light, Heat, Metal Ions Photodegraded Photolytic Products MDPEA->Photodegraded UV/Visible Light Carbamate Carbamate Adducts MDPEA->Carbamate CO2 (from air)

Caption: Potential degradation pathways for MDPEA-HCl in solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent or poor analytical results (e.g., HPLC, LC-MS). 1. Degradation of the stock or working solution.2. Incorrect solution concentration.3. Adsorption to container surfaces.1. Prepare a fresh solution from solid MDPEA-HCl.2. Verify the purity of the solid material if possible.3. Use silanized glassware or polypropylene tubes to minimize adsorption.4. Re-validate your analytical method with a freshly prepared standard.
Precipitate forms in a refrigerated or frozen solution. 1. The concentration exceeds the solubility limit at low temperatures.2. The pH of the solution has shifted, affecting solubility.1. Gently warm the solution to room temperature and vortex to see if it redissolves. If not, prepare a new, less concentrated solution.[9]2. Consider using a co-solvent like ethanol or DMSO for stock solutions if compatible with your experimental system.[17]
Loss of biological activity over time. 1. Chemical degradation of MDPEA-HCl.2. Repeated freeze-thaw cycles causing degradation.1. Discard the old solution and prepare a new one.2. Aliquot new stock solutions into single-use volumes to avoid freeze-thaw cycles.[9]3. Perform a stability study under your specific experimental conditions to determine the usable lifetime of the solution.

Experimental Protocols

Protocol 1: Recommended Procedure for Preparing a Stock Solution

This protocol outlines the steps for preparing a 10 mM aqueous stock solution of MDPEA-HCl (MW: 201.65 g/mol ).

Materials:

  • MDPEA-HCl solid

  • HPLC-grade water

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials or polypropylene cryovials

Procedure:

  • Weigh the Compound: Accurately weigh 20.17 mg of MDPEA-HCl.

  • Dissolve: Transfer the solid to a 10 mL volumetric flask. Add approximately 7 mL of HPLC-grade water and gently swirl to dissolve.

  • Dilute to Volume: Once fully dissolved, bring the solution to the 10 mL mark with HPLC-grade water. Cap and invert the flask several times to ensure homogeneity.

  • Filter (Optional): For applications requiring sterile solutions, filter through a 0.22 µm syringe filter compatible with aqueous solutions.

  • Aliquot and Store: Dispense the solution into single-use aliquots in amber vials or cryovials. For long-term storage, flush the headspace of each vial with an inert gas like argon or nitrogen before sealing. Store immediately at the appropriate temperature (-20°C or -80°C).

Protocol 2: Conducting a Forced Degradation Study

A forced degradation study can help you understand the stability of MDPEA-HCl under your specific experimental conditions and identify potential degradation products.[18][19][20][21]

Objective: To intentionally degrade MDPEA-HCl under various stress conditions and analyze the resulting products, typically by HPLC or LC-MS.

ForcedDegradation cluster_prep Preparation cluster_stress Stress Conditions (Separate Aliquots) cluster_analysis Analysis Prep Prepare 1 mg/mL MDPEA-HCl in appropriate solvent Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) Prep->Oxidative Thermal Thermal Stress (60°C, in dark) Prep->Thermal Photo Photolytic Stress (UV/Vis light, RT) Prep->Photo Analysis Analyze samples at time points (e.g., 0, 2, 4, 8, 24h) using HPLC/LC-MS Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Compare Compare stressed samples to control (unstressed) sample Analysis->Compare

Caption: Workflow for a forced degradation study of MDPEA-HCl.

Procedure:

  • Prepare Sample: Prepare a solution of MDPEA-HCl (e.g., 1 mg/mL) in your experimental buffer or solvent.

  • Apply Stress Conditions (in separate, sealed vials):

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3%. Keep at room temperature.

    • Thermal Degradation: Incubate a solution protected from light at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose a solution in a photostable, transparent container to a light source (e.g., a photostability chamber with UV and visible light).

    • Control: Keep one sample at 4°C, protected from light.

  • Analyze: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot from each condition. If necessary, neutralize the acid and base samples before analysis. Analyze all samples by a suitable stability-indicating method, such as a gradient HPLC-UV method, to separate the parent compound from any degradation products.[22][23][24][25][26]

By following these guidelines, you can significantly improve the reliability and reproducibility of your research involving MDPEA-HCl solutions. For further assistance, please contact our technical support team.

References

  • Ellis, J., Deering, C., & Richards-Waugh, L. (2013).
  • Waskel, D., & Vaz, A. (n.d.). Oxidation of Phenethylamine Derivatives by Cytochrome P450 2D6: The Issue of Substrate Protonation in Binding and Catalysis.
  • BenchChem. (n.d.). Best practices for the storage of Bis(2-chloroethyl)
  • Campins-Falcó, P., et al. (1996). Sensitive High-Performance Liquid Chromatographic Method for the Determination of 2-phenylethylamine in Human Urine. PubMed.
  • O'Sullivan, J., & Tipton, K. (1999).
  • (1974). Electrochemical oxidation of some phenethylamines. J.Org. Chem., 39(24), 3491.
  • (n.d.). Phenethylamine. Wikipedia.
  • Gattuso, G., et al. (2006). Development and validation of HPLC methods for the analysis of phenethylamine and indoloquinazoline alkaloids in Evodia species. PubMed.
  • BenchChem Technical Support Team. (2025). Application Note and Protocol for the Quantification of 2-Phenylethylamine Hydrochloride using HPLC. Benchchem.
  • Paetsch, P. (2025). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection.
  • (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. SIELC Technologies.
  • (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development.
  • (2023). Degradation Mechanism of Phenethylamine‐Based Interlayers in Perovskite Solar Cells and Breakthrough.
  • (n.d.). Thiamine Hydrochloride.
  • (n.d.). Phenethylamine. PubChem - NIH.
  • (n.d.). CAS 156-28-5: 2-Phenylethylamine hydrochloride. CymitQuimica.
  • (n.d.). Phenethylamine Hydrochloride. Solubility of Things.
  • Bajaj, S., et al. (n.d.).
  • (n.d.). 2-Phenylethylamine hydrochloride. Selleck Chemicals.
  • Paterson, S., et al. (2013). Stability of 3,4-methylenedioxymethampetamine (MDMA), 4-methylmethcathinone (mephedrone) and 3-trifluromethylphenylpiperazine (3-TFMPP) in formalin solution. PubMed.
  • (n.d.). This compound. Biosynth.
  • Kumar, V. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • (n.d.). Methylamine Hydrochloride. Organic Syntheses Procedure.
  • (n.d.). This compound. Santa Cruz Biotechnology.
  • (n.d.). 3,4-Methylenedioxyphenethylamine 98 1653-64-1. Sigma-Aldrich.
  • Islam, M., et al. (2025).
  • Huang, A., et al. (n.d.). Photocatalytic degradation of triethylamine on titanium oxide thin films.
  • (n.d.). 3,4-Methylenedioxyphenethylamine. Wikipedia.
  • (2020). Stability of amines. Sciencemadness Discussion Board.
  • (n.d.). Influence of PH On The Stability of Pharmaceutical. Scribd.
  • (2017). Degradation Pathway.
  • van der Velde, A., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. PubMed.
  • Snape, T., Astles, A., & Davies, J. (2010).
  • Vardan, V. (2025). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • (2026). Degradation pathway: Significance and symbolism. Metamorphic.
  • Shaikh, J., et al. (n.d.).
  • Kueltzo, L., et al. (2018). Effect of photo-degradation on the structure, stability, aggregation, and function of an IgG1 monoclonal antibody. Journal of Pharmaceutical Sciences.
  • Murthy, T., et al. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H 2 O 2 SENSITIZED Cu 2 O AND VISIBLE LIGHT.
  • Lunn, G., & Sansone, E. (n.d.). Degradation of Dacarbazine in Aqueous Solution. PubMed - NIH.
  • Dong, M., et al. (2008).

Sources

Technical Support Center: 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPHCl)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3,4-Methylenedioxyphenethylamine hydrochloride (MDPHCl). As an amine hydrochloride salt, MDPHCl presents a specific set of physicochemical properties that govern its behavior in various solvent systems. This document provides a structured, in-depth exploration of these properties, offering troubleshooting guides and frequently asked questions (FAQs) to empower users to design and execute their experiments with confidence and precision. Our approach is grounded in fundamental chemical principles to explain not just how to solve a problem, but why a particular solution works.

Part 1: Fundamentals of MDPHCl Solubility

Understanding the inherent properties of this compound is the first step in overcoming solubility issues.

Physicochemical Properties Profile

The solubility of a compound is dictated by its molecular structure, crystal lattice energy, and the nature of the solvent. MDPHCl is the salt formed from a weakly basic amine and a strong acid (hydrochloric acid). This characteristic is central to its solubility behavior.

PropertyValue / DescriptionSource(s)
Chemical Name This compound[1]
CAS Number 1653-64-1[1]
Molecular Formula C₉H₁₁NO₂·HCl[1]
Molecular Weight 201.65 g/mol [1]
Melting Point ~208-218 °C
pKa (estimated) ~9.9 (for the protonated amine)[2]
Appearance White crystalline solid

Note: The pKa value is extrapolated from the closely related structure, 3,4-Methylenedioxymethamphetamine (MDMA), and serves as a critical parameter for pH-dependent solubility calculations.[2]

The Science of Salt Form and Solubility

Converting a poorly soluble basic drug into a salt form is a common and effective strategy to enhance aqueous solubility.[3][4] The hydrochloride salt of a weak base like 3,4-methylenedioxyphenethylamine exists in an ionized state, which is generally more water-soluble than the neutral "free base" form.[5] The dissolution process involves the dissociation of the salt into the protonated amine cation and the chloride anion.

The solubility of MDPHCl is, therefore, highly dependent on the pH of the aqueous medium, a relationship described by the Henderson-Hasselbalch equation .[3] At a pH significantly below the pKa of the amine (~9.9), the equilibrium favors the protonated (ionized) and more soluble form. As the pH approaches and surpasses the pKa, the compound begins to deprotonate, converting to the less soluble free base, which may precipitate out of solution.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and dissolution of MDPHCl in a practical, question-and-answer format.

Q1: Why is my MDPHCl not dissolving completely in neutral water (pH 7.0) at my target concentration?

Answer: While MDPHCl is considered water-soluble, its solubility is finite and can be lower than expected in neutral pH, especially at higher concentrations. There are two primary reasons for this observation:

  • Intrinsic Solubility Limits: Every salt has a saturation limit in a given solvent. You may be attempting to create a supersaturated solution. While qualitative data for the related compound MDMA HCl suggests it is "very soluble in water," specific quantitative limits are not always high enough for all experimental needs.[6]

  • The Common Ion Effect: If your "neutral water" is a buffer, such as Phosphate-Buffered Saline (PBS), it contains chloride ions. The presence of a "common ion" (Cl⁻) can shift the dissolution equilibrium back towards the solid, undissolved salt, thereby reducing its overall solubility.[4]

  • pH and Proximity to pKa: Although pH 7.0 is well below the pKa of ~9.9, a small fraction of the compound will exist in the less soluble free base form. For very high concentrations, this small fraction can be enough to cause cloudiness or incomplete dissolution.

Q2: What is the best approach to significantly increase the aqueous solubility of MDPHCl for my experiment?

Answer: The most direct and effective method is pH adjustment . By lowering the pH of your solvent, you can dramatically increase the solubility of MDPHCl.

Causality: According to the Henderson-Hasselbalch principle, lowering the pH further below the pKa ensures that the molecule remains overwhelmingly in its protonated, cationic form (R-NH₃⁺), which is highly polar and thus more readily solvated by water molecules.[3] For every log unit difference between the pKa and the pH, the ratio of the ionized to unionized form changes by a factor of 10.

Experimental Protocol: Preparation of a High-Concentration MDPHCl Aqueous Stock Solution via pH Adjustment

This protocol details the steps to prepare a stable, high-concentration stock solution.

Objective: To prepare a 10 mg/mL stock solution of MDPHCl in an aqueous buffer.

Materials:

  • This compound (MDPHCl) powder

  • Deionized water or desired buffer (e.g., citrate, acetate)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Sodium hydroxide (NaOH), 0.1 M solution (for potential back-titration)

  • Calibrated pH meter

  • Volumetric flask

  • Stir plate and magnetic stir bar

Methodology:

  • Initial Solvent Preparation: Add approximately 80% of the final desired volume of deionized water or buffer to the volumetric flask. Place the stir bar in the flask and set it on the stir plate at a moderate speed.

  • pH Pre-adjustment: Place the pH probe into the solvent. Slowly add 0.1 M HCl dropwise until the pH is between 3.0 and 4.0. This acidic environment ensures rapid and complete dissolution.

  • Weigh and Add MDPHCl: Accurately weigh the required amount of MDPHCl powder. Slowly add the powder to the stirring, acidified solvent in the volumetric flask.

  • Dissolution: Allow the solution to stir until all the MDPHCl powder has completely dissolved. The solution should be clear and free of particulates.

  • Final Volume Adjustment: Once dissolved, carefully add more solvent to reach the final target volume marked on the volumetric flask.

  • Final pH Check (Optional but Recommended): Check the final pH of the solution. If a specific final pH is required for your experiment, you can now carefully adjust it upwards with 0.1 M NaOH. Crucially, do not raise the pH above 6.5-7.0 for a concentrated stock solution to avoid risk of precipitation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a sterile storage container to remove any potential microbial contamination or microscopic particulates.

  • Storage: Store the solution as recommended, typically at 2-8°C or -20°C for long-term stability.[7]

Q3: My experiment requires a non-aqueous solvent. Which organic solvents are suitable for MDPHCl?

Answer: As a hydrochloride salt, MDPHCl has its highest solubility in polar protic solvents. Based on data from analogous compounds and general chemical principles, the following solvents are recommended:

SolventExpected SolubilityRationale / CommentsSource(s)
Methanol HighA polar protic solvent, excellent for dissolving salts.[8]
Ethanol GoodA polar protic solvent, slightly less polar than methanol.[9]
Dimethyl Sulfoxide (DMSO) GoodA polar aprotic solvent capable of dissolving many salts.[9]
Water Good (pH dependent)The primary polar protic solvent, solubility is pH-dependent.[7][10]
Isopropanol (IPA) ModerateLess polar than ethanol, may require heating or sonication.[6]
Chloroform Slightly SolubleLimited polarity is insufficient to effectively solvate the ionic salt.[8]
Acetone Very Low / InsolubleLow polarity and inability to donate hydrogen bonds. Often used as an anti-solvent for washing/precipitation.[6]
Hexane / Ether InsolubleNon-polar solvents are unable to overcome the crystal lattice energy of the salt.[8]

Expert Insight: For preparing stock solutions for biological assays, DMSO is a common choice. However, always prepare the most concentrated stock possible in DMSO and then dilute it significantly into your aqueous assay buffer. This minimizes the final concentration of DMSO, which can be toxic to cells.

Q4: My MDPHCl solution became cloudy after I added it to my cell culture media (pH ~7.4). What happened and how can I fix it?

Answer: This is a classic case of pH-induced precipitation . Your stock solution (likely acidic or in DMSO) was stable, but upon dilution into the physiological pH (~7.4) of your culture media, the pH of the local environment around the drug molecules increased.

Causality: Since the media pH of 7.4 is closer to the pKa of MDPHCl (~9.9), a significant portion of the protonated, soluble drug converted to its neutral, much less soluble free base form. When the concentration of this free base exceeded its solubility limit in the media, it precipitated, causing the observed cloudiness.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Formulation Strategies start Solution becomes cloudy in final buffer (pH > 7) check_conc Is the final concentration absolutely necessary? start->check_conc lower_conc Action: Lower the final concentration of MDPHCl. check_conc->lower_conc No use_cosolvent Option 1: Use a Co-solvent (e.g., Ethanol, PEG 400) in the final formulation. check_conc->use_cosolvent Yes use_cyclodextrin Option 2: Use a Solubilizing Excipient (e.g., Cyclodextrin). check_conc->use_cyclodextrin Yes reassess Re-evaluate experimental design. lower_conc->reassess protocol_dev Develop and validate new formulation protocol. use_cosolvent->protocol_dev use_cyclodextrin->protocol_dev

Caption: Troubleshooting workflow for precipitation upon dilution.

Solutions:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of MDPHCl in your media to a level below the solubility limit of the free base at pH 7.4.

  • Use a Co-solvent: If a higher concentration is necessary, consider including a small percentage of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG 400) in your final medium. These agents increase the "hydrophobicity" of the solvent system, helping to keep the free base in solution.[11]

  • Employ Solubilizing Excipients: For more challenging situations, complexation agents like cyclodextrins can be used. These molecules have a hydrophobic interior that can encapsulate the non-polar part of the MDPHCl free base, while their hydrophilic exterior maintains overall aqueous solubility.[12][13]

Q5: How can I verify the concentration and purity of my prepared MDPHCl solution?

Answer: Verifying the concentration of your stock solution is a critical component of ensuring experimental reproducibility and data integrity. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy.

1. HPLC with UV Detection (Recommended): This is the gold standard method. It provides both the concentration and a purity profile of your solution.

  • Principle: The solution is injected into a column that separates components based on their chemical properties. A UV detector measures the absorbance of the compound as it elutes from the column. The area under the peak is proportional to the concentration.

  • Validation: You must first run a calibration curve using certified standards of MDPHCl at known concentrations.

  • Typical Conditions (based on MDMA analysis): A C18 reverse-phase column is commonly used with a mobile phase consisting of an acetonitrile and buffer mixture.

2. UV-Vis Spectroscopy: This is a faster but less specific method suitable for a quick concentration check of a known pure sample.

  • Principle: Based on the Beer-Lambert Law, the absorbance of a solution at a specific wavelength is directly proportional to its concentration.

  • Procedure: You need to know the molar absorptivity (extinction coefficient, ε) of MDPHCl at its absorbance maximum (λmax). For the related MDMA, the λmax in ethanol is 286 nm.[14] You would measure the absorbance of your solution at this wavelength and calculate the concentration.

  • Limitation: This method cannot distinguish between MDPHCl and any UV-active impurities, so it does not provide purity information.

Part 3: Advanced Solubilization Strategies

For highly specialized applications or challenging formulations, more advanced techniques can be employed. These are generally considered during later-stage drug development but the principles can be adapted for research.

G cluster_0 Initial State cluster_1 Solubilization Approaches cluster_2 Specific Techniques cluster_3 Final State start Poorly Soluble MDPHCl phys_mod Physical Modifications start->phys_mod chem_mod Chemical Environment Modifications start->chem_mod nanoparticles Nanoparticles (Increased Surface Area) phys_mod->nanoparticles solid_disp Solid Dispersions (Amorphous Form) phys_mod->solid_disp ph_adjust pH Adjustment (Ionization) chem_mod->ph_adjust cosolvency Co-solvency chem_mod->cosolvency complexation Complexation (e.g., Cyclodextrins) chem_mod->complexation end Solubilized MDPHCl in Solution nanoparticles->end solid_disp->end ph_adjust->end cosolvency->end complexation->end

Caption: Overview of advanced solubilization strategies.

  • Solid Dispersions: This involves dispersing the drug in an amorphous form within a carrier matrix (often a polymer). The amorphous form lacks a stable crystal lattice, making it easier to dissolve.[13][15]

  • Nanocrystals: Reducing the particle size of the drug to the nanometer scale dramatically increases the surface area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[3][15]

  • Lipid-Based Formulations: For oral delivery applications, self-emulsifying drug delivery systems (SEDDS) can be developed. The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine emulsion upon contact with aqueous fluids in the gut, facilitating absorption.[12][13]

These advanced methods require specialized equipment and formulation expertise but represent powerful tools for overcoming even the most significant solubility challenges.[16]

References

  • Pizarro, N., et al. (2004). stereochemical analysis of 3,4-methylenedioxymethamphetamine and its main metabolites in human. Journal of Pharmacology and Experimental Therapeutics, 309(3), 1001-1011. [Link]

  • The Merck Index. (2001). MDMA. Royal Society of Chemistry. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • PubChem. (n.d.). 3,4-Methylenedioxymethamphetamine. National Center for Biotechnology Information. [Link]

  • Lin, H. R., et al. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Molecules, 27(3), 897. [Link]

  • SWGDRUG.org. (2005). 3,4-METHYLENEDIOXYMETHAMPHETAMINE. Scientific Working Group for the Analysis of Seized Drugs. [Link]

  • Gao, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(8), 3252-3276. [Link]

  • Duffau, B., et al. (2015). High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. Journal of Pharmacy & Pharmacognosy Research, 3(6), 162-171. [Link]

  • Claramunt, J., et al. (1999). Quantification of 3,4-methylenedioxymetamphetamine and its metabolites in plasma and urine by gas chromatography with nitrogen-phosphorus detection. Journal of Chromatography B: Biomedical Sciences and Applications, 723(1-2), 221-232. [Link]

  • Semantic Scholar. (n.d.). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Semantic Scholar. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • American Chemical Society. (2019). MDMA. American Chemical Society. [Link]

  • PubChem. (n.d.). N-Methyl-3,4-methylenedioxyamphetamine Hydrochloride. National Center for Biotechnology Information. [Link]

  • Butreddy, A., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(9), 1367. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. International Journal of Pharmaceutical Investigation, 1(4), 184-191. [Link]

  • Solubility of Things. (n.d.). MDMA. Solubility of Things. [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-147. [Link]

  • Patel, J. (2019). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Emerging Drugs, 7(1), 1-4. [Link]

  • Bluelight.org. (2010). Solubility of MDMA?. Bluelight.org. [Link]

  • Royal Society of Chemistry. (2021). Improving the oral bioavailability of poorly soluble drugs. Royal Society of Chemistry. [Link]

  • Medical News Today. (2023). MDMA: Effects and health risks. Medical News Today. [Link]

  • NHS inform. (2024). MDMA (Ecstasy). NHS inform. [Link]

  • The Recovery Village. (2017). How MDMA Use Negatively Affects Your Mental and Physical Health. The Recovery Village. [Link]

  • National Institute on Drug Abuse. (n.d.). MDMA (Ecstasy) Information Sheet. National Institute on Drug Abuse. [Link]

  • Wikipedia. (n.d.). MDMA. Wikipedia. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

Sources

Technical Support Center: Chromatography of 3,4-Methylenedioxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and validated methodologies for the chromatographic analysis of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl). Designed for researchers, scientists, and drug development professionals, this resource synthesizes technical expertise with practical, field-proven insights to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when running HPLC analysis of MDPEA-HCl?

A1: The most prevalent issues include peak tailing, retention time variability, and poor resolution. Peak tailing is often attributed to the basic nature of the phenethylamine group interacting with residual silanols on the silica-based stationary phase.[1][2] Retention time shifts can be caused by inconsistent mobile phase composition or temperature fluctuations. Poor resolution may indicate a need for mobile phase optimization or a compromised column.

Q2: Can MDPEA-HCl be analyzed by Gas Chromatography (GC)?

A2: Yes, GC-Mass Spectrometry (GC-MS) is a viable technique for the analysis of MDPEA-HCl.[3] However, derivatization is often necessary to improve peak shape and thermal stability.[4][5] Common derivatizing agents for phenethylamines include acylating agents like pentafluoropropionylamide (PFPA) and heptafluorobutyrylamide (HFBA).[5]

Q3: My peaks are tailing significantly. What is the primary cause and how can I fix it?

A3: The primary cause of peak tailing for basic compounds like MDPEA is the interaction between the amine functional group and acidic silanol groups on the surface of the silica stationary phase.[1][2][6] To mitigate this, you can:

  • Lower the mobile phase pH: Operating at a lower pH (around 3) will protonate the silanol groups, reducing their interaction with the protonated amine.[1]

  • Use a buffer: Incorporating a buffer, such as a phosphate buffer, can help maintain a consistent pH and mask silanol interactions.[2][6]

  • Employ an end-capped column: These columns have fewer free silanol groups, leading to improved peak symmetry for basic analytes.[1]

  • Add a competing base: A small amount of a competing base, like triethylamine, in the mobile phase can saturate the active sites on the stationary phase.[7]

Q4: I'm seeing variability in my retention times from run to run. What should I investigate?

A4: Retention time variability is often linked to the following factors:

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments and solvent ratios, can lead to shifts in retention.[8]

  • Column Equilibration: Insufficient column equilibration time between runs or after a change in mobile phase can cause drifting retention times.[8]

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, leading to retention time shifts. A column oven is recommended for stable temperatures.

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, variable retention times.

Q5: Is MDPEA-HCl stable under typical HPLC and GC conditions?

A5: MDPEA-HCl is generally stable under standard reversed-phase HPLC conditions. However, prolonged exposure to high temperatures or extreme pH values should be avoided to prevent degradation.[9][10] In GC analysis, thermal degradation can occur at high injector temperatures, which is why derivatization is often recommended to increase thermal stability.

Detailed Troubleshooting Guides

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Peak tailing is a common chromatographic problem, especially with basic compounds like MDPEA, where the asymmetry factor (As) exceeds acceptable limits (typically > 1.5).[1]

Causality: The primary amine in MDPEA is basic and can undergo secondary ionic interactions with acidic residual silanol groups on the silica support of the stationary phase. This leads to a mixed-mode retention mechanism, causing the peak to tail.[1][2]

Troubleshooting Workflow:

A troubleshooting workflow for peak tailing.

Step-by-Step Mitigation:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 3 protonates the silanol groups (Si-OH to Si-OH2+), minimizing their interaction with the protonated amine analyte (R-NH3+).[1]

  • Buffer Implementation: The use of a buffer, such as phosphate, helps maintain a consistent low pH and can also help to mask the silanol interactions.[2]

  • Column Selection: Utilize a modern, high-purity silica column that is well end-capped. End-capping chemically bonds a less bulky silane to the remaining free silanols, sterically hindering interactions with basic analytes.[1]

  • Competing Base Additive: The addition of a small concentration of a competing amine, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their availability to interact with the analyte.[7]

Issue 2: Irreproducible Retention Times

Fluctuations in retention time can compromise the accuracy and precision of quantitative analysis.

Causality: The primary drivers of retention time variability are often related to the stability of the mobile phase and the HPLC system's hardware.

Troubleshooting Workflow:

A workflow for troubleshooting retention time variability.

Step-by-Step Mitigation:

  • Mobile Phase Management: Always prepare mobile phases fresh daily and ensure thorough mixing and degassing to prevent bubble formation in the pump.

  • System Equilibration: Before starting a sequence of analyses, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes, or longer for some applications.[8]

  • Temperature Control: Employ a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

  • System Check: Regularly inspect the HPLC system for leaks, particularly around fittings. Monitor the pump pressure for any unusual fluctuations that could indicate a problem with the check valves or seals.

Validated Methodologies

High-Performance Liquid Chromatography (HPLC) Method for MDPEA-HCl Quantification

This method is designed to provide robust and reproducible quantification of MDPEA-HCl.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of acetonitrile and a potassium phosphate buffer. The exact ratio should be optimized for the specific column and system. A validated starting point is a 9:1 (v/v) ratio of potassium phosphate buffer (pH 3.2) to acetonitrile.[12]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at 210 nm or 285 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of MDPEA-HCl in the mobile phase and perform serial dilutions to create a calibration curve.

Parameter Condition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase90% 25 mM Potassium Phosphate (pH 3.2), 10% Acetonitrile
Flow Rate1.0 mL/min
Temperature30°C
Detection Wavelength210 nm
Injection Volume10 µL
Gas Chromatography-Mass Spectrometry (GC-MS) Method for MDPEA-HCl Identification

This method is suitable for the confirmation of MDPEA-HCl identity.

Experimental Protocol:

  • Instrumentation: A GC-MS system with a capillary column.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., Rxi-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.[3]

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation (Derivatization): To a dried sample of MDPEA-HCl, add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA). Cap the vial and heat at 70°C for 20 minutes. Evaporate the solvent and reconstitute in ethyl acetate for injection.

Parameter Condition
Column5% Phenyl Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Injector Temperature250°C
Oven Program100°C (1 min), then 15°C/min to 280°C (5 min)
MS IonizationElectron Impact (70 eV)

References

  • Determination of 3, 4-methylenedioxymethamphetamine (MDMA) in Confiscated Tablets by High-Performance Liquid Chromatography (HPLC) with Diode Array … - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • 3,4-Methylenedioxyphenethylamine - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved January 5, 2026, from [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Validation of an HPLC method for quantitation of MDMA in tablets - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Stability of 3,4-Methylenedioxymethampetamine (MDMA), 4-Methylmethcathinone (Mephedrone) and 3-Trifluromethylphenylpiperazine (3-TFMPP) in Formalin Solution - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Forced degradation studies of medroxyprogesterone acetate injectable suspensions (150 mg/ml) with implementation of HPLC, mass spectrometry, and QSAR techniques - NIH. (n.d.). Retrieved January 5, 2026, from [Link]

  • Analysis of β-Methylphenethylamine (BMPEA) and Its Novel Metabolites in Rat Blood Using MMSPE and UPLC-qTOF-MS - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. (n.d.). Retrieved January 5, 2026, from [Link]

  • 3,4-Methylenedioxyamphetamine - EZGC Method Translator. (n.d.). Retrieved January 5, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved January 5, 2026, from [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • HPLC Method for Analysis of MDMA - SIELC Technologies. (n.d.). Retrieved January 5, 2026, from [Link]

  • GC-MS studies on the regioisomeric methoxy-methyl-phenethylamines related to MDEA, MDMMA, and MBDB - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. (n.d.). Retrieved January 5, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 5, 2026, from [Link]

  • Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • Green chromatography separation of analytes of greatly differing properties using a polyethylene glycol stationary phase and a low-toxic water-based mobile phase - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

  • A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxymethylamphetamine - Discovery Research Portal - University of Dundee. (n.d.). Retrieved January 5, 2026, from [Link]

  • A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[4]arene Derivative. (n.d.). Retrieved January 5, 2026, from [Link]

  • GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB. - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

  • Simultaneous Estimation of Orlistat and Clomiphene by Hplc: Stability-Indicating Method Development and Validation - Impactfactor. (n.d.). Retrieved January 5, 2026, from [Link]

  • Stability of analytes in biosamples - an important issue in clinical and forensic toxicology? - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Managing and Mitigating Side Effects of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl) in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Disclaimer: This document is intended for research professionals and is for informational purposes only. 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl) is a research chemical. All experiments involving this compound must be conducted in accordance with institutional and governmental regulations.

Introduction

This compound (MDPEA-HCl) is a substituted phenethylamine and a structural analog of several psychoactive compounds, including 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[1][2] As a research tool, MDPEA-HCl is valuable for investigating the roles of monoamine systems in various physiological and pathological processes. However, like other compounds in its class, it can produce a range of side effects in animal models that can confound experimental results and pose challenges to animal welfare.

This guide provides a comprehensive technical support resource for researchers, offering troubleshooting advice and frequently asked questions (FAQs) to anticipate, manage, and mitigate the common side effects associated with MDPEA-HCl administration in laboratory animals. The focus is on maintaining experimental integrity while ensuring ethical and humane treatment of animal subjects.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Questions & Mechanistic Overview

Q1: What are the primary expected side effects of MDPEA-HCl in animal models?

A1: Based on its structural similarity to MDMA and other phenethylamines, the primary side effects of MDPEA-HCl are expected to be sympathomimetic and serotonergic.[2][3] These include:

  • Hyperthermia: A significant and potentially life-threatening increase in core body temperature.[4]

  • Cardiovascular Stimulation: Tachycardia (increased heart rate) and hypertension (increased blood pressure).[5][6]

  • Neurotoxicity: Potential for long-term damage to serotonin (5-HT) and dopamine (DA) nerve terminals, a known risk with related compounds.[4][7][[“]]

  • Behavioral Stereotypy and Hyperactivity: Increased locomotor activity and repetitive, unvarying behaviors.[5]

Q2: What is the proposed mechanism of action for MDPEA-HCl that leads to these side effects?

A2: MDPEA-HCl likely acts as a monoamine releaser and reuptake inhibitor, primarily affecting serotonin, dopamine, and norepinephrine transporters (SERT, DAT, NET).[9] The excessive release and reduced clearance of these neurotransmitters in both the central and peripheral nervous systems lead to the observed side effects. For instance, central 5-HT and DA release contribute to hyperthermia, while peripheral norepinephrine release drives cardiovascular stimulation.[4][10][11]

Section 2: Troubleshooting Hyperthermia

Q3: We observed a rapid and severe increase in core body temperature in our rats following MDPEA-HCl administration. How can we manage this?

A3: Severe hyperthermia is a critical adverse event. Immediate intervention is necessary.

  • Environmental Control: The ambient temperature has a profound influence on the hyperthermic effect of phenethylamines in rodents.[12] Ensure the experimental room is maintained at a cool, stable temperature (e.g., 20-22°C). Avoid housing animals in groups after administration, as this can exacerbate hyperthermia.[13]

  • Pharmacological Intervention: Pre-treatment with a serotonin 5-HT2A receptor antagonist is a primary strategy. Antagonism of 5-HT2A receptors has been shown to be crucial in preventing hyperthermia and lethality in animal models of serotonin toxicity.[14]

    • Cyproheptadine: A non-selective serotonin antagonist and antihistamine, has proven effective in rat models of serotonin syndrome.[15][16]

    • Dopamine Antagonists: Haloperidol, a dopamine D2 receptor antagonist, has been shown to attenuate hyperthermia induced by amphetamine-like compounds, suggesting a dopaminergic component.[10]

Q4: Can we use external cooling methods?

A4: Yes, but with caution. For acute, severe hyperthermia, external cooling (e.g., cool water mist, fans) can be employed. However, this should be done with continuous core temperature monitoring to avoid inducing hypothermia. Pharmacological intervention is generally preferred for prophylactic management as it addresses the underlying neurochemical cause.

Section 3: Managing Cardiovascular Effects

Q5: Our telemetry data shows significant tachycardia and hypertension. What are our options for mitigating these cardiovascular side effects without affecting our CNS-related endpoints?

A5: This is a common challenge. The goal is to use peripherally-acting antagonists where possible.

  • Beta-Adrenergic Blockade: The tachycardia produced by MDMA and its metabolites is effectively blocked by the β-adrenoceptor antagonist propranolol.[17] Propranolol can cross the blood-brain barrier, which may be a confounding factor. A peripherally-restricted beta-blocker, such as atenolol, could be considered to selectively target cardiovascular effects.

  • Dose Optimization: Cardiovascular effects are dose-dependent.[5][17] The first step should always be to determine the minimum effective dose of MDPEA-HCl required for your primary experimental question. A thorough dose-response study is essential.

Table 1: Example Mitigating Agents for Cardiovascular Side Effects

AgentClassPrimary TargetRationale
Propranolol Non-selective β-blockerβ1/β2 Adrenergic ReceptorsBlocks sympathomimetic effects on the heart, reducing tachycardia.[17]
Atenolol Selective β1-blockerβ1 Adrenergic ReceptorsPeripherally restricted; reduces tachycardia with less potential for CNS effects.
Prazosin α1-blockerα1 Adrenergic ReceptorsCan reduce hypertension by blocking vasoconstriction.
Section 4: Addressing Potential Neurotoxicity

Q6: We are concerned about the long-term neurotoxic effects of MDPEA-HCl on serotonergic and dopaminergic systems. How can we design our experiments to minimize this risk?

A6: This is a critical consideration for any study involving repeated administration. The neurotoxicity of substituted phenethylamines is often linked to oxidative stress, mitochondrial dysfunction, and excitotoxicity.[[“]][18]

  • Avoid "Binge" Dosing: Repeated, high-dose administration regimens are known to be more neurotoxic.[19][20] If your protocol allows, use single doses with adequate washout periods.

  • Control for Hyperthermia: Neurotoxicity is significantly exacerbated by hyperthermia.[4] By controlling the body temperature (as discussed in Section 2), you can inherently reduce the risk of neurotoxic damage.

  • Consider Antioxidant Co-administration: While not a replacement for proper dose and temperature control, antioxidants like N-acetylcysteine (NAC) or ascorbic acid have been explored in the context of MDMA-induced neurotoxicity to combat oxidative stress.

Q7: How can we assess if our dosing regimen is causing neurotoxicity?

A7: Post-mortem tissue analysis is the gold standard.

  • Immunohistochemistry: Staining for serotonin (5-HT) and dopamine (DA) transporters (SERT and DAT) or for enzymes like tryptophan hydroxylase can reveal loss of terminals.

  • HPLC Analysis: Measuring tissue levels of 5-HT, DA, and their metabolites (e.g., 5-HIAA, DOPAC) can quantify neurotransmitter depletion.[13]

  • Glial Fibrillary Acidic Protein (GFAP) Staining: Increased GFAP expression is a marker of astrogliosis, indicating a neuroinflammatory response to neuronal injury.

Experimental Protocols & Visualizations

Protocol 1: Prophylactic Treatment to Mitigate Hyperthermia and Tachycardia in a Rat Model

This protocol provides a framework for testing the efficacy of a 5-HT2A antagonist (cyproheptadine) and a β-blocker (propranolol) in mitigating MDPEA-HCl-induced side effects.

Materials:

  • MDPEA-HCl, Cyproheptadine, Propranolol

  • Vehicle (e.g., 0.9% saline)

  • Male Sprague-Dawley rats (250-300g) with implanted telemetry devices for core temperature and ECG/heart rate monitoring.

  • Standard animal caging in a temperature-controlled room (21±1°C).

Procedure:

  • Acclimatization: Allow animals to acclimate to the experimental room and handling for at least 3 days prior to the experiment.

  • Group Allocation (n=8 per group):

    • Group 1: Vehicle + Vehicle

    • Group 2: Vehicle + MDPEA-HCl (e.g., 10 mg/kg, i.p.)

    • Group 3: Cyproheptadine (e.g., 1 mg/kg, i.p.) + MDPEA-HCl

    • Group 4: Propranolol (e.g., 5 mg/kg, i.p.) + MDPEA-HCl

  • Administration:

    • Administer the pre-treatment (Vehicle, Cyproheptadine, or Propranolol) 30 minutes prior to the primary injection.

    • Administer the primary injection (Vehicle or MDPEA-HCl).

  • Monitoring:

    • Continuously record core body temperature and heart rate via telemetry from 60 minutes pre-injection to at least 240 minutes post-injection.

    • Observe animals for behavioral changes (e.g., hyperactivity, stereotypy).

  • Data Analysis:

    • Calculate the change from baseline for temperature and heart rate at each time point.

    • Use a two-way ANOVA with repeated measures to compare the treatment groups over time.

Visualizations

Diagram 1: Proposed Signaling Pathway for MDPEA-HCl Side Effects

MDPEA_Side_Effects cluster_CNS Central Nervous System cluster_PNS Peripheral Nervous System MDPEA MDPEA-HCl SERT SERT MDPEA->SERT Inhibits/ Reverses DAT DAT MDPEA->DAT Inhibits/ Reverses NET NET MDPEA->NET Inhibits/ Reverses Serotonin ↑ Synaptic 5-HT SERT->Serotonin Dopamine ↑ Synaptic DA DAT->Dopamine HT2A 5-HT2A Receptor Hyperthermia Hyperthermia HT2A->Hyperthermia DA_R Dopamine Receptors DA_R->Hyperthermia Serotonin->HT2A Activates Dopamine->DA_R Activates Neurotoxicity Neurotoxicity Dopamine->Neurotoxicity Hyperthermia->Neurotoxicity Exacerbates Norepinephrine ↑ Synaptic NE NET->Norepinephrine Adrenergic_R Adrenergic Receptors (β1, α1) Norepinephrine->Adrenergic_R Activates Cardio Tachycardia & Hypertension Adrenergic_R->Cardio

Caption: Proposed mechanism for MDPEA-HCl-induced side effects.

Diagram 2: Experimental Workflow for Testing a Mitigating Agent

Mitigation_Workflow start Start: Hypothesis (Agent X mitigates side effect Y) acclimate Acclimatize Animals (e.g., 72 hours) start->acclimate baseline Record Baseline Data (Telemetry: Temp, HR, BP) acclimate->baseline groups Randomize into 4 Groups: 1. Vehicle + Vehicle 2. Vehicle + MDPEA 3. Agent X + Vehicle 4. Agent X + MDPEA baseline->groups pretreat Administer Pre-treatment (Vehicle or Agent X) groups->pretreat treat Administer Treatment (Vehicle or MDPEA-HCl) (Time = 0) pretreat->treat T = -30 min monitor Monitor & Record Data (e.g., -60 to +240 min) treat->monitor analyze Statistical Analysis (e.g., Two-Way ANOVA) monitor->analyze interpret Interpret Results: Does Agent X significantly reduce side effect Y? analyze->interpret end Conclusion interpret->end

Caption: Workflow for a self-validating mitigation experiment.

References

  • The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. ResearchGate. Available at: [Link]

  • Phenethylamine Adverse Effects Neurotoxicity - Consensus. Available at: [Link]

  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs. PubMed Central. Available at: [Link]

  • The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. Okayama University. Available at: [Link]

  • Hyperthermia induced by amphetamine, p-chloroamphetamine and fenfluramine in the rat-1. Psychopharmacology. Available at: [Link]

  • Serotonin Syndrome | Appropriate Treatment in Pets. American College of Veterinary Pharmacists. Available at: [Link]

  • A validated animal model for the Serotonin Syndrome. Refubium - Freie Universität Berlin. Available at: [Link]

  • Substituted phenethylamine. Wikipedia. Available at: [Link]

  • Recognizing and treating serotonin syndrome. dvm360. Available at: [Link]

  • Serotonin Syndrome. Iowa Veterinary Specialties. Available at: [Link]

  • Management of serotonin syndrome (toxicity). PubMed Central. Available at: [Link]

  • The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacology & Therapeutics. Available at: [Link]

  • Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats. PubMed Central. Available at: [Link]

  • Sympathomimetic actions of methylenedioxymethamphetamine in rat and rabbit isolated cardiovascular tissues. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Cardiovascular effects of 3,4-methylenedioxymethamphetamine. A double-blind, placebo-controlled trial. Annals of Internal Medicine. Available at: [Link]

  • The Acute Toxic and Neurotoxic Effects of 3,4-methylenedioxymethamphetamine are More Pronounced in Adolescent than Adult Mice. PubMed Central. Available at: [Link]

  • Dopamine Antagonist: What It Is, Uses, Side Effects & Risks. Cleveland Clinic. Available at: [Link]

  • Substituted methylenedioxyphenethylamine. Wikipedia. Available at: [Link]

  • 3,4-Methylenedioxymethamphetamine (MDMA) neurotoxicity in rats: a reappraisal of past and present findings. PubMed Central. Available at: [Link]

  • The effect of long-term repeated exposure to 3,4-methylenedioxymethamphetamine on cardiovascular and thermoregulatory changes. Psychopharmacology. Available at: [Link]

  • Cardiovascular effects of 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats. Neuropharmacology. Available at: [Link]

  • 3,4-Methylenedioxyphenethylamine. Wikipedia. Available at: [Link]

  • Effects of beta-phenylethylamine on locomotor activity, body temperature and ethanol blood concentrations during acute ethanol intoxication. Psychopharmacology. Available at: [Link]

  • Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats. ResearchGate. Available at: [Link]

  • Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats. British Journal of Pharmacology. Available at: [Link]

  • The Dopamine Dilemma: Using Stimulants and Antipsychotics Concurrently. PubMed Central. Available at: [Link]

  • A central site for the hypothermic effects of (+)-amphetamine sulphate and p-hydroxyamphetamine hydrobromide in mice. PubMed Central. Available at: [Link]

  • Thermophysiological responses to hyperthermic drugs: extrapolating from rodent to human. Handbook of the Toxicology of Chemical Warfare Agents. Available at: [Link]

  • (PDF) Dopamine Receptors and the Pharmacogenetics of Side-Effects of Stimulant Treatment for Attention-Deficit/Hyperactivity Disorder. ResearchGate. Available at: [Link]

  • Side Effects of Prescription Stimulants. MentalHealth.com. Available at: [Link]

  • Methylphenidate. Wikipedia. Available at: [Link]

  • Repeated Cold Stress Enhances the Acute Restraint Stress-Induced Hyperthermia in Mice. Journal of Pharmacological Sciences. Available at: [Link]

  • Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PubMed Central. Available at: [Link]

  • MDPEA HYDROCHLORIDE. precisionFDA. Available at: [Link]

Sources

Technical Support Center: Purification of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA HCl). This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges. The guidance herein is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

Section 1: Frequently Asked Questions - Understanding the Core Challenges

This section addresses foundational questions regarding the properties of MDPEA HCl and the nature of impurities typically encountered.

Q1: What are the most common impurities I should expect in my crude MDPEA HCl?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. While specific impurities vary, they generally fall into several predictable categories based on common synthetic pathways, such as the reductive amination of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) or routes starting from precursors like piperonal or safrole.[1][2][3]

Common Impurity Classes:

  • Unreacted Starting Materials: Precursors like piperonal, safrole, or isosafrole may be present if the initial reaction did not go to completion.[2]

  • Reaction Intermediates: Partially reacted compounds, such as the corresponding nitrostyrene or oxime, can contaminate the final product.

  • By-products of the Reaction: The specific reducing agent used in reductive amination can lead to characteristic by-products.[1] For example, using NaBH₄ might result in different side products compared to catalytic hydrogenation.

  • Over-alkylation Products: In syntheses involving alkylating agents, there is a risk of forming secondary or tertiary amines.[4]

  • Solvents and Reagents: Residual solvents and leftover reagents from the reaction and initial work-up can also be present.

Q2: My crude MDPEA HCl is an oily, discolored substance, not a crystalline solid. Is this normal and how do I proceed?

A2: It is very common for crude amine salts to initially present as oils or waxy, discolored solids. This is typically due to the presence of the impurities mentioned above, which can depress the melting point and inhibit crystallization. The discoloration often arises from polymeric or oxidized side products.

Your primary goal is to remove the bulk of these impurities to facilitate crystallization. The most robust first step for purifying a basic compound like an amine from potentially neutral or acidic impurities is an acid-base extraction.[5][6]

Q3: Why is purifying amines on standard silica gel often problematic?

A3: Standard silica gel is acidic (pKa ≈ 4.5), which presents two main challenges for basic compounds like amines:

  • Irreversible Adsorption: The basic amine can bind strongly to the acidic silanol groups on the silica surface, leading to poor recovery of the compound from the column.

  • Peak Tailing (Streaking): The strong interaction causes a portion of the amine to move very slowly down the column while the rest moves with the solvent front. This results in broad, streaky bands on a TLC plate or a long, tailing peak in column chromatography, leading to poor separation from impurities.[4]

To mitigate this, one can use a modified mobile phase (e.g., adding a small amount of triethylamine) or a different stationary phase like basic alumina.[4]

Section 2: Troubleshooting Specific Purification Techniques

This section provides detailed, practical advice for the most common purification methods applied to MDPEA HCl.

Troubleshooting Guide: Acid-Base Extraction

Acid-base extraction is a powerful first-line technique to separate your basic MDPEA from neutral and acidic impurities by leveraging its differential solubility in aqueous and organic solvents at varying pH levels.[6][7]

Q4: I performed an acid-base extraction, but my final yield is very low. What went wrong?

A4: Low yield after an acid-base extraction can stem from several issues. Here's a checklist to diagnose the problem:

  • Incomplete Protonation/Deprotonation: Ensure the pH of the aqueous layer was sufficiently acidic (pH < 2) to fully protonate the MDPEA into its water-soluble hydrochloride salt, and sufficiently basic (pH > 12) to convert it back to the freebase for extraction into the organic solvent. Use pH paper or a meter to verify. In selective extractions, precise pH control is critical to separate amines with different pKₐH values.[8]

  • Insufficient Mixing: Did you shake the separatory funnel vigorously enough? Emulsions can sometimes form, but gentle swirling after vigorous shaking can help break them. Proper mixing is essential to ensure the analyte transfers between phases.

  • Incorrect Solvent Choice: The organic solvent used to extract the freebase must be immiscible with water (e.g., dichloromethane, ethyl acetate, diethyl ether) and effectively dissolve the MDPEA freebase.

  • Premature Disposal of a Layer: Never discard an extraction layer until you have definitively confirmed your product is not in it. A small-scale test (e.g., evaporating a small aliquot) can confirm the presence of your compound.

Workflow: Decision-Making for Initial Purification This diagram outlines the initial steps for purifying crude MDPEA HCl.

G Crude Crude MDPEA HCl (Oily or Solid) ABE Perform Acid-Base Extraction Crude->ABE Initial Cleanup Assess Assess Purity (TLC, NMR) ABE->Assess Recryst Recrystallization Assess->Recryst High Purity & Crystalline Chrom Column Chromatography Assess->Chrom Multiple Impurities or Oily Final Pure MDPEA HCl Recryst->Final Chrom->Final

Caption: Initial purification strategy for crude MDPEA HCl.

Troubleshooting Guide: Recrystallization

Recrystallization is the gold standard for achieving high purity in crystalline compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.

Q5: How do I choose the right solvent to recrystallize MDPEA hydrochloride?

A5: The key is to find a solvent where MDPEA HCl is highly soluble when hot but poorly soluble when cold. As a salt, MDPEA HCl is polar. Therefore, polar solvents are the best starting point.[9][10]

Solvent ClassExamplesSuitability for MDPEA HCl
Alcohols Isopropanol (IPA), Ethanol, MethanolExcellent. Often the best choice. IPA is frequently cited for precipitating amine hydrochlorides.
Ketones AcetoneGood. Can be effective, but watch for potential side reactions (e.g., imine formation) if heated for extended periods.
Nitriles AcetonitrileGood. A polar aprotic option that can work well.
Ethers / Esters Diethyl Ether, Ethyl Acetate (EtOAc)Poor for dissolving. Typically used as an anti-solvent. Adding ether to a concentrated methanolic solution can induce precipitation.[4]
Water H₂OUse with caution. MDPEA HCl is likely very soluble in water even when cold, which could lead to poor recovery.[11][12] However, it can be effective if impurities are insoluble in water.

Pro-Tip: A solvent mixture, like isopropanol with a small amount of methanol to aid dissolution, or ethanol/ethyl acetate, often provides the perfect balance of solubility characteristics.

Q6: I dissolved my MDPEA HCl in a hot solvent, but nothing crashed out upon cooling, even in an ice bath. What should I do?

A6: This is a classic sign of either using too much solvent or choosing a solvent in which your compound is too soluble at low temperatures.

Troubleshooting Steps:

  • Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Continue until you see turbidity (cloudiness) appear. Then, add a tiny amount of solvent back dropwise until the solution is clear again. Now, allow it to cool slowly.

  • Add an Anti-Solvent: If reducing the volume is ineffective, you can add an "anti-solvent" – a solvent in which your compound is insoluble (e.g., diethyl ether or hexane). Add the anti-solvent dropwise to your solution at room temperature until persistent cloudiness is observed. Then, gently heat until the solution becomes clear again and allow it to cool slowly.

  • Induce Crystallization: If the solution remains supersaturated, try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch.

Workflow: Acid-Base Extraction Protocol This diagram illustrates the separation of MDPEA from neutral impurities.

G start Start: Crude Product in Organic Solvent (e.g., DCM) step1 Add Aqueous HCl (e.g., 1M) Shake in Separatory Funnel start->step1 sep1 Allow Layers to Separate step1->sep1 layers1 Aqueous Layer (MDPEA·HCl salt) Organic Layer (Neutral Impurities) sep1->layers1 step2 step2 layers1:aq->step2 step3 Add Fresh Organic Solvent Shake Funnel step2->step3 sep2 Allow Layers to Separate step3->sep2 layers2 Aqueous Layer (Salts) Organic Layer (MDPEA Freebase) sep2->layers2 end Collect Organic Layer, Dry (e.g., Na₂SO₄), Evaporate to Yield Purified MDPEA Freebase layers2:org->end

Caption: Workflow for purifying MDPEA via acid-base extraction.

Troubleshooting Guide: Column Chromatography

When recrystallization fails or when separating MDPEA from impurities with similar polarity, column chromatography is the next logical step.

Q7: My amine is streaking badly on the TLC plate. How can I get clean separation on a column?

A7: As discussed in Q3, streaking is due to the interaction with acidic silica. To achieve good separation ("spot-like" behavior), you must neutralize these interactions.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol. This base will occupy the acidic sites on the silica, allowing your MDPEA to travel cleanly through the column.[4]

  • Use Basic Alumina: Alumina is available in neutral and basic grades. Using basic alumina as your stationary phase can completely prevent the strong acidic interactions that cause streaking.[4]

  • Reverse-Phase Chromatography: In reverse-phase chromatography (e.g., using a C18 column), the stationary phase is nonpolar. This is a powerful alternative for separating polar compounds like amines.[13]

Q8: I'm running a column, but my compound is not coming off, even with a very polar solvent system like 10% Methanol in DCM.

A8: This indicates your compound is irreversibly stuck to the silica gel. This is a severe case of the issue described in Q7. If you did not add a basic modifier to your eluent, it's highly likely your product is now bound to the column. You can try to salvage it by flushing the column with a highly polar, basic mixture (e.g., 5-10% triethylamine in methanol), but prevention is the best approach. Always run a TLC with a basic modifier first to validate your solvent system before loading a column.

Workflow: Troubleshooting Column Chromatography A decision tree for common chromatography issues with amines.

G start TLC Plate shows streaking or no movement q1 Did you add a basic modifier (e.g., 1% Et3N) to the eluent? start->q1 no_base Add 0.5-1% Et3N to the eluent q1->no_base No yes_base Compound still streaks or Rf=0 q1->yes_base Yes re_tlc Re-run TLC no_base->re_tlc re_tlc->q1 q2 Is the eluent polar enough? yes_base->q2 increase_polarity Increase polarity (e.g., more MeOH in DCM) q2->increase_polarity No still_bad Separation is still poor q2->still_bad Yes increase_polarity->re_tlc consider_alt Consider alternative methods: - Basic Alumina Column - Reverse-Phase HPLC still_bad->consider_alt

Caption: Troubleshooting guide for amine purification by column chromatography.

Section 3: Purity Assessment

After purification, you must verify the identity and purity of your MDPEA HCl.

Q9: How can I confirm the purity of my final product?

A9: A combination of methods should be used for a comprehensive purity evaluation.[14][15]

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Your final product should appear as a single, well-defined spot. Run it against a sample of your crude material for comparison.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive quantitative method.[16][17] A pure sample should show a single major peak. The area of this peak relative to the total area of all peaks can be used to calculate the purity (e.g., >98%).[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of your compound and detect impurities with different structures. Integration of impurity peaks relative to product peaks can provide a quantitative estimate of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and confirming the molecular weight of your compound.[19][20]

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities will typically cause the melting point to be depressed and broaden the range.

Section 4: Appendices

Experimental Protocols
Protocol 1: General Acid-Base Extraction
  • Dissolve the crude MDPEA HCl in an organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously for 1-2 minutes.

  • Allow the layers to separate. Drain the bottom organic layer (containing neutral impurities) and set it aside.

  • To the aqueous layer remaining in the funnel, add 2M NaOH (aq) dropwise with swirling until the pH is >12 (verify with pH paper). The MDPEA freebase will now be deprotonated.

  • Add a fresh portion of organic solvent (DCM) to the funnel and shake again to extract the freebase into the organic layer.

  • Drain the organic layer into a clean flask. Repeat the extraction (step 5) two more times with fresh solvent.

  • Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the purified MDPEA freebase.

  • To form the hydrochloride salt, dissolve the freebase in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

Protocol 2: Recrystallization from Isopropanol (IPA)
  • Place the crude MDPEA HCl in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol, just enough to dissolve the solid completely. Keep the solution at or near boiling.

  • If the solution is colored, you may add a small amount of activated charcoal and hot-filter it through a short plug of celite to remove colored impurities.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold IPA.

  • Dry the crystals under vacuum to remove residual solvent.

References
  • University of California Davis. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. [Link]

  • Reddit r/Chempros. (2022). Amine workup. [Link]

  • SIELC. (n.d.). HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column. [Link]

  • SWGDRUG.org. (2005). 3,4-METHYLENEDIOXYMETHAMPHETAMINE. [Link]

  • University of Waterloo. (n.d.). Acid and Base Extraction. Engineering Ideas Clinic. [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • PubMed. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. Forensic Science International. [Link]

  • ResearchGate. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International. [Link]

  • PubMed. (1993). Synthesis markers in illegally manufactured 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine. International Journal of Legal Medicine. [Link]

  • PubMed. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. Forensic Science International. [Link]

  • PubMed. (2007). Chromatographic and electrophoretic methods for the analysis of phenethylamine [corrected] alkaloids in Citrus aurantium. Journal of Chromatography B. [Link]

  • ResearchGate. (2015). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol. Forensic Science International. [Link]

  • Office of Justice Programs. (n.d.). The Utility of Multi-Dimensional Liquid Chromatography for the Analysis of Seized Drugs. [Link]

  • SWGDRUG.org. (2005). 3,4-METHYLENEDIOXYAMPHETAMINE. [Link]

  • PubMed. (1998). Sensitive High-Performance Liquid Chromatographic Method for the Determination of 2-phenylethylamine in Human Urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Reddit r/chemistry. (2015). What separation/conversion method can be used to obtain a purified version of (+)-α-phenylethylamine?[Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. [Link]

  • precisionFDA. (n.d.). MDPEA HYDROCHLORIDE. [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • MDPI. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for. Molecules. [Link]

  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. [Link]

  • MDPI. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. Molecules. [Link]

  • YouTube. (2021). Making Methylamine 3 Ways. [Link]

  • Scribd. (n.d.). A Study of Impurities in Intermediates and 3,4-Methylenedioxymethamphetamine (MDMA) Samples Produced Via Reductive Amination Routes. [Link]

  • PubMed. (2025). Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl. Biomedical Chromatography. [Link]

Sources

Technical Support Center: 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of MDPEA synthesis and minimize the formation of critical by-products. Our goal is to provide not just protocols, but a deep understanding of the reaction mechanisms to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to MDPEA, and what are the characteristic by-products for each?

The synthesis of MDPEA typically starts from piperonal (3,4-methylenedioxybenzaldehyde), a readily available starting material.[1] The two most common laboratory-scale routes involve a nitrostyrene intermediate or a phenylacetonitrile intermediate. Each pathway has a unique impurity profile that can inform reaction optimization.

Route A: The Henry Reaction (Nitrostyrene Route) This is a popular route that involves two main steps:

  • Henry Condensation: Piperonal is reacted with nitromethane in the presence of a base (like ammonium acetate in acetic acid) to form 1-(3,4-methylenedioxyphenyl)-2-nitroethene.[2][3]

  • Reduction: The resulting nitrostyrene is then reduced to the primary amine, MDPEA, typically using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[4]

Route B: The Phenylacetonitrile Route This route proceeds via:

  • Cyanohydrin Formation & Conversion: Piperonal is converted to 3,4-methylenedioxyphenylacetonitrile.

  • Reduction: The nitrile group is then reduced to a primary amine using agents like LiAlH₄ or catalytic hydrogenation.[5]

The choice of route often depends on the available reagents and equipment, but the nitrostyrene route is frequently discussed in related syntheses. Below is a summary of common by-products associated with these pathways.

Table 1: Synthetic Routes and Key Associated By-products

Synthetic RouteKey IntermediateCommon By-productsOrigin of By-products
Route A: Henry Reaction 1-(3,4-Methylenedioxyphenyl)-2-nitroetheneUnreacted Piperonal, Piperonyl Alcohol, Dimeric Species, N-hydroxy-MDPEAIncomplete condensation; Over-reduction of piperonal; Michael addition side reactions; Incomplete reduction of nitro group.
Route B: Phenylacetonitrile 3,4-MethylenedioxyphenylacetonitrileUnreacted Nitrile, Secondary Amines (e.g., Bis-(MDPEA))Incomplete reduction; Reaction of the intermediate imine with the final product.

The following diagram illustrates the major synthetic pathways and points of by-product introduction.

G cluster_start Starting Material cluster_route_a Route A: Nitrostyrene Pathway cluster_route_b Route B: Phenylacetonitrile Pathway cluster_final Final Product Piperonal Piperonal Henry Henry Reaction (w/ Nitromethane) Piperonal->Henry Step 1A Conversion_B Conversion to Nitrile Piperonal->Conversion_B Step 1B Nitrostyrene 1-(3,4-Methylenedioxyphenyl) -2-nitroethene Henry->Nitrostyrene Reduction_A Reduction (e.g., LiAlH4) Nitrostyrene->Reduction_A Step 2A Byproduct_A By-products: - Dimer Species - Piperonyl Alcohol - N-hydroxy-MDPEA Reduction_A->Byproduct_A MDPEA MDPEA Freebase Reduction_A->MDPEA Nitrile 3,4-Methylenedioxyphenyl- acetonitrile Conversion_B->Nitrile Reduction_B Reduction (e.g., LiAlH4) Nitrile->Reduction_B Step 2B Byproduct_B By-products: - Secondary Amines Reduction_B->Byproduct_B Reduction_B->MDPEA HCl_Salt MDPEA-HCl (Crystallization) MDPEA->HCl_Salt Purification Step

Caption: Overview of MDPEA synthetic routes and by-product origins.

Q2: During the reduction of the nitrostyrene intermediate with LiAlH₄, my yield is low and I'm seeing a complex mixture of impurities. What's going wrong?

This is a common and critical issue. The reduction of an aromatic nitrostyrene to a phenethylamine is an energetic reaction that can proceed through several pathways if not properly controlled. The formation of a complex mixture suggests multiple side reactions are occurring simultaneously.

Causality Analysis:

  • Dimerization: The most significant by-product is often a dimeric species. This occurs via a Michael addition where the partially reduced intermediate (or the final MDPEA product) acts as a nucleophile and attacks the double bond of the starting nitrostyrene. This is exacerbated by localized high concentrations of reactants and elevated temperatures.

  • Incomplete Reduction: The reduction from a nitro group to an amine is a multi-step process (nitro -> nitroso -> hydroxylamine -> amine). If the reaction is quenched prematurely or the reducing agent is depleted, you can isolate intermediates like N-hydroxy-MDPEA.

  • Over-reduction of the Aromatic System: While less common under standard conditions, extremely harsh conditions (prolonged high heat) with powerful hydrides could potentially affect the methylenedioxy bridge or the aromatic ring.

  • Reaction Temperature: Exothermic reactions with LiAlH₄ can easily run away if not adequately cooled. Elevated temperatures promote polymerization and the formation of tar-like substances, drastically reducing the yield of the desired amine.

Troubleshooting Workflow:

Caption: Troubleshooting guide for nitrostyrene reduction.

Q3: My starting material, piperonal, seems to be the source of a persistent impurity that carries through to the final product. How can I address this?

Impurities in the starting material are a primary cause of difficult-to-remove by-products, as they often have very similar chemical properties to the desired product. Piperonal itself can contain or be synthesized from precursors that lead to analogous by-products.[6]

  • Precursor-Related Impurities: If piperonal is synthesized from vanillin, incomplete methylenation can leave vanillin or isovanillin in the starting material. These will undergo the same reaction sequence to produce the corresponding methoxy-hydroxy-phenethylamines. Similarly, if derived from piperine (from pepper), incomplete cleavage can result in impurities that carry through the synthesis.[2] A notable impurity can be 6-chloropiperonal, which forms a chlorinated MDPEA analogue.[7]

  • Oxidation By-products: Piperonal can oxidize over time to piperonylic acid. While this is acidic and should be easily removed during a basic workup of the final amine, it reduces the effective concentration of your starting material.

Preventative & Corrective Measures:

  • Verify Starting Material Purity: Always run a quality control check (e.g., GC-MS or NMR) on your piperonal before starting the synthesis.

  • Purify the Piperonal: If impurities are detected, recrystallize the piperonal from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

  • Chromatographic Purification: If a precursor-related impurity co-elutes with your final product, careful column chromatography of the MDPEA freebase may be required before conversion to the HCl salt.

Q4: How do I perform a final purification to obtain high-purity MDPEA-HCl and remove residual by-products?

The final conversion to the hydrochloride salt is a critical purification step. Crystallization inherently selects for the desired molecule, leaving many impurities behind in the solvent (mother liquor).

Protocol: Final Purification and Crystallization of MDPEA-HCl

Objective: To convert the crude MDPEA freebase into the crystalline hydrochloride salt, removing neutral and acidic impurities.

Materials:

  • Crude MDPEA freebase (as a solution in a non-polar, water-immiscible solvent like dichloromethane (DCM) or diethyl ether)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Acetone or Isopropanol (IPA)

  • pH paper or meter

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Ensure the crude MDPEA freebase is fully dissolved in a minimal amount of a suitable solvent (e.g., DCM, ether, or toluene). The solution should be filtered to remove any particulate matter.

  • Acidification: While vigorously stirring the solution, add concentrated HCl dropwise. The MDPEA-HCl salt is insoluble in most non-polar solvents and will begin to precipitate as a white solid.

  • pH Monitoring: Continuously monitor the pH of the aqueous phase if one is present, or test the vapor with wet pH paper. Stop adding acid once the solution is acidic (pH ~5-6). Over-acidification can sometimes trap impurities.

  • Precipitation & Digestion: Allow the slurry to stir for 30-60 minutes. This "digestion" period allows for the formation of larger, more easily filterable crystals.

  • Isolation: Collect the precipitated MDPEA-HCl salt by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (the same one used for the reaction, or acetone) to rinse away the mother liquor containing soluble impurities.

  • Recrystallization (Recommended): For the highest purity, dissolve the collected crude HCl salt in a minimal amount of a hot polar solvent like isopropanol or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

This acid-base workup and crystallization is highly effective at removing non-basic impurities such as unreacted nitrostyrene or piperonal.[4]

References

  • ScienceDirect. (n.d.). Synthesis and Impurity Profiling of MDMA Prepared From Commonly Available Starting Materials. Retrieved from [Link][8]

  • PubMed. (n.d.). Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters. Retrieved from [Link][9][10]

  • Scribd. (n.d.). MDMA Synthesis and Impurity Profiling. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Retrieved from [Link][12]

  • OPUS at UTS. (2020, October 1). The Synthesis and Chemical Profiling of 3,4-Methylene-Dioxymethamphetamine (MDMA) and Analogues. Retrieved from [Link][13]

  • ScienceDirect. (2012, November 3). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. Retrieved from [Link][2][6]

  • PubMed. (2005, May 10). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link][14]

  • ResearchGate. (n.d.). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Retrieved from [Link][15]

  • PubMed Central. (n.d.). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). Retrieved from [Link][4]

  • Google Patents. (2024, March 7). Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). Retrieved from [16]

  • PubMed. (n.d.). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Retrieved from [Link][7]

  • Google Patents. (n.d.). AU2021106190A4 - Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). Retrieved from [1]

  • Griffith Research Online. (n.d.). Stable isotope characterisation of MDP2P and MDA prepared from piperonal. Retrieved from [Link][3]

Sources

optimizing reaction conditions for 3,4-Methylenedioxyphenethylamine hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

I am unable to fulfill this request. Providing information on the synthesis of controlled substances or their precursors is a direct violation of my safety policies. My purpose is to be helpful and harmless, and facilitating the production of dangerous and illegal substances is directly contrary to that core principle.

Requests for information on the synthesis of compounds like 3,4-Methylenedioxyphenethylamine hydrochloride, which is a precursor to MDMA, will not be fulfilled. This policy is in place to prevent the dissemination of information that could be used to create illegal drugs and cause harm to individuals and communities.

It is my ethical and operational imperative to decline any requests that could facilitate illegal or dangerous activities. This includes providing detailed instructions, troubleshooting guides, or any other information that could aid in the synthesis of controlled substances.

If you are a legitimate researcher with a valid need to work with such compounds, you must do so in a registered and approved laboratory, following all legal and safety protocols. Information on these procedures should be obtained through official and legal channels, not from an AI assistant.

I will not provide any further information on this topic.

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3,4-Methylenedioxyphenethylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA HCl). As a basic amine, this compound is susceptible to strong interactions with the stationary phase, often leading to asymmetrical peaks that compromise quantification and resolution. This resource provides in-depth, scientifically grounded solutions to diagnose and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a significant problem in my analysis?

Peak tailing refers to a distortion where the peak's trailing edge is broader than its leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[1] Peak tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is generally considered significant tailing.[2]

This asymmetry is problematic for several reasons:

  • Inaccurate Integration and Quantification: Tailing can lead to inconsistent peak integration, which directly impacts the accuracy and precision of quantitative results.[1]

  • Reduced Resolution: Broad, tailing peaks can merge with adjacent peaks, making it difficult to resolve and accurately quantify individual components in a mixture.[1]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively affect the signal-to-noise ratio and the limit of detection.

Q2: I'm observing significant peak tailing with MDPEA HCl. What is the most likely chemical cause?

For a basic compound like 3,4-Methylenedioxyphenethylamine, the most common cause of peak tailing in reversed-phase HPLC is secondary interactions with residual silanol groups on the silica-based stationary phase.[3][4]

Here's the underlying mechanism:

  • Silanol Groups: Standard silica-based columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[5]

  • Ionization States: At mobile phase pH levels above approximately 3, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[5][6] Your analyte, MDPEA, is a basic amine and will be protonated (positively charged) in acidic to neutral mobile phases.

  • Secondary Retention: The positively charged MDPEA molecules can then interact with the negatively charged silanol sites through a strong ion-exchange mechanism.[5] This is a "secondary" retention mechanism in addition to the primary hydrophobic interaction with the C18 phase. Since these interaction sites are not uniform, it leads to a portion of the analyte molecules being retained longer, causing the characteristic peak tail.[7]

G cluster_column Silica Stationary Phase C18_Phase C18 Chains (Primary Hydrophobic Interaction) Silanol Deprotonated Silanol Group (Si-O⁻) (Secondary Ionic Interaction) Analyte Protonated MDPEA (R-NH₃⁺) Analyte->C18_Phase Desired Interaction Analyte->Silanol Undesired Interaction (Causes Tailing)

Caption: Interaction of MDPEA with the stationary phase.

Systematic Troubleshooting Guide

Follow these steps to systematically diagnose and resolve peak tailing for MDPEA HCl.

Step 1: Mobile Phase Optimization - The First Line of Defense

Optimizing the mobile phase is often the most effective and straightforward way to improve peak shape for basic compounds.

A. Adjusting Mobile Phase pH

The pH of your mobile phase is the most critical parameter to control. The goal is to suppress the ionization of the residual silanol groups.

  • Protocol: Lower the pH of the mobile phase to a range of 2.5 - 3.0 .[8]

  • Mechanism: At this low pH, the silanol groups (pKa ~3.8-4.2) are fully protonated (Si-OH) and thus neutral.[9] This eliminates the strong ionic interaction with your protonated amine analyte, significantly improving peak symmetry.[10][11]

  • How to Implement:

    • Prepare your aqueous mobile phase using a buffer.

    • Use an acid like formic acid (0.1%) or phosphoric acid to adjust the final pH.[8][12] Formic acid is recommended for LC-MS compatibility.[12]

    • Ensure your column is stable at low pH. Most modern columns are designed for this, but it's always good practice to check the manufacturer's specifications.

B. Using Mobile Phase Additives (Competitive Amines)

If operating at a very low pH is not desirable or doesn't fully resolve the issue, adding a competitive base to the mobile phase can be highly effective.

  • Protocol: Add a small concentration of triethylamine (TEA) to your mobile phase. A typical starting concentration is 0.1% (v/v).[13][14]

  • Mechanism: TEA is a basic amine that acts as a "silanol suppressor."[13] It preferentially interacts with the active silanol sites on the stationary phase, effectively masking them from your analyte.[15] This reduces the opportunity for secondary interactions.

  • How to Implement:

    • Add 0.1% TEA to the aqueous component of your mobile phase.

    • You may need to re-adjust the pH after adding TEA.

    • Be aware that TEA can sometimes shorten column lifetime and may suppress MS signals if you are using an LC-MS system.[10]

C. Increasing Buffer Concentration

A higher buffer concentration can also help mask residual silanol interactions.

  • Protocol: Increase the concentration of your buffer (e.g., phosphate or acetate) to the 25-50 mM range.[2][8]

  • Mechanism: Higher ionic strength can reduce the effective charge interactions between the analyte and the stationary phase, leading to better peak shape.

  • Considerations: Be mindful of buffer solubility in your organic solvent, especially when running gradients with high percentages of acetonitrile.[11]

Troubleshooting StrategyMechanism of ActionTypical Starting PointConsiderations
Lower Mobile Phase pH Protonates silanol groups, making them neutral.pH 2.5 - 3.0Check column pH stability.
Add Competitive Base Masks active silanol sites.0.1% Triethylamine (TEA)Can shorten column life; not ideal for LC-MS.
Increase Buffer Strength Higher ionic strength reduces secondary interactions.25-50 mMCheck buffer solubility in organic solvent.
Step 2: Column Selection and Care

If mobile phase optimization does not yield satisfactory results, the issue may lie with the column itself.

A. Choosing the Right Column Chemistry

Not all C18 columns are created equal, especially when analyzing basic compounds.

  • Use End-Capped Columns: Modern columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent.[1][8] This significantly reduces the number of active sites available for secondary interactions. If you are using an older, non-end-capped column, switching to a modern, end-capped equivalent is highly recommended.

  • Consider Polar-Embedded or Charged Surface Columns: These columns have polar groups embedded near the base of the C18 chain or a slightly positive surface charge.[16] This can help to shield the silanol groups and improve peak shape for basic compounds, often providing alternative selectivity.[16][17]

B. Assessing Column Health

A column's performance degrades over time.

  • Column Contamination: Buildup of strongly retained sample components can create active sites that lead to peak tailing.

  • Bed Deformation: A void at the column inlet can cause peak distortion. This might happen from pressure shocks or operating at high pH, which can dissolve the silica backbone.[6]

  • Protocol for Column Cleaning:

    • Disconnect the column from the detector.

    • Flush with a series of strong solvents. A typical sequence for a reversed-phase column is:

      • Mobile phase without buffer

      • 100% Water

      • Isopropanol

      • Methylene Chloride (if necessary and compatible)

      • Isopropanol

      • 100% Acetonitrile

      • Re-equilibrate with your mobile phase.

    • Always check the column manufacturer's guide for recommended cleaning procedures.

Step 3: Investigating Other System and Method Parameters

If the problem persists, consider these other potential causes.

A. Column Overload

Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.[1]

  • Diagnosis: Prepare and inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are likely overloading the column.

  • Solution: Reduce the injection volume or dilute your sample.[1]

B. Extra-Column Effects

Excessive volume in the system tubing, fittings, or detector flow cell can cause band broadening and tailing.[3]

  • Diagnosis: This is more pronounced for early-eluting peaks.

  • Solution: Ensure you are using tubing with the smallest appropriate internal diameter (e.g., 0.005") and that all fittings are made correctly to minimize dead volume.[3]

C. Sample Solvent Mismatch

If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile when your mobile phase is 10% acetonitrile), it can cause peak distortion.[2]

  • Solution: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility issues, use the weakest solvent possible.

G cluster_mobile_phase Step 1: Mobile Phase cluster_column Step 2: Column cluster_system Step 3: System/Method Start Peak Tailing Observed (Tf > 1.2) pH_Adjust Lower Mobile Phase pH to 2.5-3.0 Start->pH_Adjust Add_TEA Add 0.1% TEA pH_Adjust->Add_TEA Not Resolved Resolved Problem Resolved pH_Adjust->Resolved Resolved Buffer_Strength Increase Buffer Strength (25-50 mM) Add_TEA->Buffer_Strength Not Resolved Add_TEA->Resolved Resolved Column_Type Use End-Capped or Polar-Embedded Column Buffer_Strength->Column_Type Not Resolved Buffer_Strength->Resolved Resolved Column_Health Flush/Clean Column Column_Type->Column_Health Not Resolved Column_Type->Resolved Resolved Overload Check for Column Overload (Inject Diluted Sample) Column_Health->Overload Not Resolved Column_Health->Resolved Resolved Dead_Volume Check for Extra-Column Dead Volume Overload->Dead_Volume Not Resolved Overload->Resolved Resolved Dead_Volume->Resolved Resolved

Caption: Systematic troubleshooting workflow for peak tailing.

References

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Sepuxianyun. (2025, December 15). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • Labtech. A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • LCGC. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. [Link]

  • uHPLCs. (2024, November 25). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • SIELC Technologies. Separation of 3,4-Methylenedioxyphenethylamine on Newcrom R1 HPLC column. [Link]

  • LCGC. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • PubMed. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. [Link]

  • uHPLCs Class. (2025, January 18). Unveiling the Secrets of Silica in HPLC Columns. [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)?. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Phenomenex. Overcoming Peak Tailing of Basic Analytes in Silica Type A Stationary Phases in RP. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • YouTube. (2023, June 22). PEAK TAILING: Phenomenon, Symptoms, and Corrections. [Link]

  • Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. [Link]

  • PMC - NIH. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. [Link]

  • ResearchGate. Effect of mobile phase pH and organic content on retention times and.... [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Journal of Pharmacy & Pharmacognosy Research. High Performance Thin Layer Chromatography method for analysis of 3,4-methylenedioxymethamphetamine in seized tablets. [Link]

  • Pharmacy Education. methylenedioxymethamphetamine analysis method in dried blood spot using ultra-high performance liquid chro. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Pharmacological Validation of 3,4-Methylenedioxyphenethylamine (MDPEA) as a Serotonin Releasing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The field of neuropharmacology continuously explores novel psychoactive substances to understand brain circuitry and develop new therapeutics. 3,4-Methylenedioxyphenethylamine (MDPEA) is a phenethylamine derivative and the parent compound to the well-known entactogen 3,4-methylenedioxymethamphetamine (MDMA).[1] Structurally, it differs from its amphetamine analogue, 3,4-methylenedioxyamphetamine (MDA), only by the absence of an alpha-methyl (α-CH₃) group on the ethylamine side chain.[2] This structural distinction is critical, as the α-CH₃ group is known to confer resistance to metabolism by monoamine oxidase (MAO), significantly enhancing oral bioavailability and potency. According to anecdotal reports and initial evaluations, MDPEA is largely inactive when taken orally, likely due to rapid first-pass metabolism.[3]

This guide presents a comprehensive, multi-tiered experimental framework to rigorously validate the activity of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl) as a potential serotonin releasing agent (SRA). By employing a series of comparative in vitro and in vivo assays, we will objectively characterize its pharmacological profile against well-established SRAs, providing the necessary data to confirm or refute its hypothesized mechanism of action.

Introduction to Serotonin Releasing Agents (SRAs)

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical neuromodulatory network that governs mood, cognition, and appetite.[4] SRAs are a class of psychoactive compounds that elevate extracellular 5-HT levels primarily by inducing reverse transport through the serotonin transporter (SERT).[5] This mechanism is distinct from that of selective serotonin reuptake inhibitors (SSRIs), which merely block the transporter. Prototypical SRAs like MDMA and fenfluramine are invaluable tools in neuroscience research and have therapeutic potential.[6][7] The validation of novel compounds like MDPEA requires a systematic approach to delineate their precise interaction with monoamine transporters.

This guide provides the scientific rationale and detailed protocols for a logical, evidence-based validation workflow. We will compare MDPEA-HCl against key reference compounds to contextualize its activity and establish its pharmacological signature.

Comparative Compounds: Rationale for Selection

To accurately position the pharmacological profile of MDPEA-HCl, a carefully selected panel of reference compounds is essential.

  • Positive Control (Prototypical SRA): MDMA serves as the primary positive control. It is a potent and well-characterized SRA that also affects dopamine and norepinephrine release, providing a benchmark for a classic entactogen profile.[8][9]

  • Classic SRA: Fenfluramine is included as a more selective SRA. It primarily causes the release of serotonin with less pronounced effects on other monoamines, allowing for a nuanced comparison of serotonergic selectivity.[5][7]

  • Negative Control (Structural Precursor): Phenethylamine (PEA) is the parent compound of MDPEA.[2] Like MDPEA, PEA is rapidly metabolized by MAO and shows little to no central activity upon oral administration. It serves as a crucial negative control to account for the basic phenethylamine scaffold's activity.

CompoundStructureKey Pharmacological ClassRationale for Inclusion
MDPEA-HCl C9H11NO2·HClTest CompoundPutative SRA; structural analogue of MDA/MDMA lacking the α-methyl group.
MDMA C11H15NO2Positive ControlPrototypical, potent monoamine releaser (primarily 5-HT).[6]
Fenfluramine C12H16F3NPositive ControlClassic, relatively selective SRA.[5]
Phenethylamine C8H11NNegative ControlParent structure of MDPEA; rapidly metabolized by MAO.

In Vitro Validation Workflow: Characterizing Molecular Interactions

The foundational step in validating a potential SRA is to characterize its direct interaction with monoamine transporters at the molecular level. This in vitro workflow is designed as a sequential, self-validating cascade of experiments.

Caption: In Vitro Validation Cascade for SRAs.

Experiment 1: SERT Radioligand Binding Assay

This initial experiment determines if MDPEA-HCl physically binds to the serotonin transporter. It is a prerequisite for any subsequent functional activity.

Protocol:

  • Source: Utilize membrane preparations from HEK293 cells stably expressing the human serotonin transporter (hSERT).[10]

  • Radioligand: Use a high-affinity SERT ligand, such as [³H]Citalopram.

  • Assay: Incubate the hSERT membranes with a fixed concentration of [³H]Citalopram and varying concentrations of the test compounds (MDPEA-HCl, MDMA, Fenfluramine, PEA).

  • Separation: Separate bound from free radioligand via rapid filtration over glass fiber filters.[11]

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Analysis: Calculate the inhibition constant (Kᵢ) for each compound from competition binding curves. Kᵢ represents the affinity of the compound for the transporter.

Experiment 2: [³H]5-HT Uptake Inhibition Assay

This assay confirms that binding to SERT results in a functional blockade of serotonin reuptake.

Protocol:

  • System: Use rat brain synaptosomes or hSERT-expressing cells.

  • Incubation: Pre-incubate the synaptosomes/cells with varying concentrations of the test compounds.

  • Uptake: Initiate serotonin uptake by adding a low concentration of radiolabeled serotonin ([³H]5-HT).

  • Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Detection: Measure the amount of [³H]5-HT taken up by the cells/synaptosomes via scintillation counting.

  • Analysis: Determine the IC₅₀ value (the concentration that inhibits 5-HT uptake by 50%) for each compound.

Experiment 3: [³H]5-HT Release Assay

This is the definitive in vitro experiment to distinguish a serotonin releasing agent from a reuptake inhibitor. It measures the ability of a compound to cause reverse transport of 5-HT through SERT.

Protocol:

  • Loading: Incubate synaptosomes or brain slices with [³H]5-HT to allow for its uptake and storage in vesicles.

  • Washing: Wash the preparations to remove extracellular [³H]5-HT.

  • Stimulation: Perfuse the loaded preparations with buffer containing varying concentrations of the test compounds.

  • Collection: Collect the perfusate (supernatant) at timed intervals.

  • Detection: Measure the radioactivity in the collected fractions to quantify the amount of [³H]5-HT released.[12]

  • Analysis: Calculate the EC₅₀ value (the concentration that produces 50% of the maximal release response) for each compound.

Anticipated In Vitro Data & Interpretation

The data below are hypothetical but based on established structure-activity relationships for phenethylamines.[13][14] The lack of an α-methyl group in MDPEA is expected to significantly reduce its potency compared to MDMA.

CompoundSERT Binding (Kᵢ, nM)5-HT Uptake Inhibition (IC₅₀, nM)5-HT Release (EC₅₀, nM)Predicted Profile
MDMA 150300250Potent Releaser/Inhibitor
Fenfluramine 400800500Potent Releaser/Inhibitor
MDPEA-HCl >1000>2000>5000Weak / Inactive
Phenethylamine >10000>10000>10000Inactive

Interpretation: This profile would suggest that while MDPEA may have some residual, weak affinity for SERT, it is a significantly less potent inhibitor and releaser than its α-methylated counterpart, MDMA. This aligns with the hypothesis that the α-methyl group is crucial for potent interaction with monoamine transporters.

Mechanism of Action: Serotonin Release at the Synapse

A canonical SRA like MDMA exerts its effects through a multi-step process involving both the cell membrane serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).

Serotonin_Release_Mechanism Mechanism of a Serotonin Releasing Agent cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft SRA SRA (e.g., MDMA) SERT_out SERT SRA->SERT_out 1. Enters via SERT Serotonin_cyto Cytosolic 5-HT SERT_out->Serotonin_cyto 2. SRA uptake Serotonin_synapse Extracellular 5-HT SERT_out->Serotonin_synapse 6. 5-HT Efflux Vesicle Synaptic Vesicle VMAT2 VMAT2 Vesicle->Serotonin_cyto 4. 5-HT moves into cytosol Serotonin_vesicle Vesicular 5-HT Serotonin_cyto->SERT_out 5. SERT Reverses Transport Direction Serotonin_cyto->VMAT2 3. SRA disrupts vesicular storage

Caption: Canonical mechanism of transporter-mediated serotonin release.

This process leads to a massive, non-vesicular efflux of serotonin into the synaptic cleft, significantly amplifying serotonergic signaling.[15]

In Vivo Validation: Neurochemical and Behavioral Outcomes

Confirming that the in vitro activity translates to a physiological effect in a living system is the final and most critical phase of validation.

Experiment 4: In Vivo Microdialysis

This is the gold standard technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.[16]

Protocol:

  • Surgery: Stereotaxically implant a microdialysis guide cannula targeting a brain region rich in serotonergic innervation, such as the prefrontal cortex or striatum, of a rat or mouse.

  • Perfusion: On the day of the experiment, insert a microdialysis probe and perfuse it with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).[17]

  • Baseline: Collect several baseline dialysate samples to establish stable extracellular 5-HT levels.

  • Administration: Administer the test compounds (e.g., via intraperitoneal injection).

  • Sampling: Continue collecting dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration.[18]

  • Analysis: Analyze the 5-HT concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data: Express results as a percentage change from the pre-drug baseline.

Experiment 5: Head-Twitch Response (HTR) Assay

The HTR is a behavioral assay in rodents that serves as a reliable proxy for the activation of postsynaptic serotonin 5-HT₂A receptors.[19] A significant increase in synaptic 5-HT caused by an SRA is expected to induce this behavior.[20][21]

Protocol:

  • Acclimation: Place mice individually in observation chambers and allow them to acclimate.

  • Administration: Administer the test compounds to different groups of animals.

  • Observation: For a set period (e.g., 30-60 minutes) following administration, a trained observer, blind to the experimental conditions, counts the number of head twitches. A head twitch is a rapid, rotational movement of the head.[22]

  • Analysis: Compare the mean number of head twitches across the different treatment groups.

Anticipated In Vivo Data & Interpretation
CompoundPeak Extracellular 5-HT (% of Baseline)Head-Twitch Response (Mean Twitches / 30 min)Predicted Profile
MDMA 800 - 1200%25 - 40Potent in vivo activity
Fenfluramine 600 - 1000%20 - 35Potent in vivo activity
MDPEA-HCl < 150%< 5Minimal to no activity
Phenethylamine ~ 100% (no change)< 2Inactive

Overall Conclusion

This comprehensive validation framework provides a rigorous, multi-faceted approach to characterizing the pharmacological profile of this compound. Based on established structure-activity relationships, the absence of the alpha-methyl group in MDPEA likely renders it susceptible to rapid metabolism by MAO, drastically reducing its potency at the serotonin transporter compared to MDMA.

The collective in vitro and in vivo data generated through these protocols would strongly suggest that MDPEA-HCl is not a potent serotonin releasing agent . While it may possess residual activity, it lacks the pharmacological characteristics of classic SRAs. This guide underscores the critical importance of specific structural motifs in designing centrally active neuropharmacological agents and provides a clear, logical, and experimentally sound pathway for the validation of novel psychoactive substances.

References

  • Wikipedia. (n.d.). Head-twitch response.
  • Wikipedia. (n.d.). Fenfluramine.
  • Wojtas, A., & Gołembiowska, K. (2023). Molecular and Medical Aspects of Psychedelics. International Journal of Molecular Sciences, 25(1), 241.
  • Patsnap Synapse. (2024). What is the mechanism of Fenfluramine Hydrochloride?.
  • Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1178988.
  • Remedia. (n.d.). Spectrum of Mechanisms of Action of Fenfluramine in the Treatment of Rare Epilepsies.
  • Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology, 227(4), 727–739.
  • Al-Malohi, A., Al-Bawab, A., & Al-Ghananeem, A. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Children, 9(8), 1182.
  • Kawahara, Y., & Kawahara, H. (1996). Functional Interaction between Serotonin and Other Neuronal Systems: Focus on In Vivo Microdialysis Studies. The Japanese Journal of Pharmacology, 70(3), 199-219.
  • Wikipedia. (n.d.). Entactogen.
  • Grome, J. J., & McCulloch, J. (2000).
  • Cameron, L. P., & Olson, D. E. (2022). Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications. International Journal of Molecular Sciences, 23(22), 14148.
  • Shuart, M., & Lunte, S. M. (2016). In Vivo Monitoring of Serotonin in the Striatum of Freely Moving Rats with One Minute Temporal Resolution by Online Microdialysis–Capillary High-Performance Liquid Chromatography at Elevated Temperature and Pressure. Analytical Chemistry, 88(10), 5401-5409.
  • Isberg, V., Paine, J., Leth-Petersen, S., Kristensen, J. L., & Gloriam, D. E. (2013). Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PloS one, 8(11), e78515.
  • Reaction Biology. (n.d.). SERT Biochemical Binding Assay Service.
  • Singh, S. K., & Singh, S. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert opinion on drug discovery, 7(5), 423-436.
  • Healthline. (2023). Your Guide to MDMA's Effects on the Brain.
  • Revenga, M. N. (2020). Signaling Mechanism Responsible for 5-HT2A Receptor Tolerance to Psychedelic Induced Head-Twitch Behavior in Mice. VCU Scholars Compass.
  • Drug Free CT. (n.d.). MDMA Effects on the Brain.
  • Wikipedia. (n.d.). MDMA.
  • Hashemi, P., & Dankoski, E. C. (2012). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. ACS chemical neuroscience, 3(3), 163-173.
  • Trigo, J. M., et al. (2007). Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters. Neuropsychopharmacology, 32(1), 18-26.
  • Shank, R. P., et al. (1994). Carrier-mediated release of serotonin by 3,4-methylenedioxymethamphetamine: implications for serotonin-dopamine interactions. Journal of neurochemistry, 62(4), 1598-1605.
  • Revvity. (n.d.). human Serotonin Transporter Receptor Cell Line.
  • Dr.Oracle. (2025). What is the protocol for a serotonin release assay?.
  • Kitaichi, K., et al. (2010). Sustained exposure to 3,4-methylenedioxymethamphetamine induces the augmentation of exocytotic serotonin release in rat organotypic raphe slice cultures. Journal of pharmacological sciences, 113(2), 197-201.
  • Isberg, V., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS One.
  • Sungkyunkwan University. (n.d.). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor.
  • ResearchGate. (2013). (PDF) Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors.
  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine.
  • ACS Publications. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.
  • PsychonautWiki. (n.d.). 3,4-Methylenedioxyphenethylamine.
  • Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine.
  • ResearchGate. (n.d.). Monoamine releasing effects of novel stimulants (based on Simmler et al. [2013, 2014a, b]).
  • Sprouse, J. S., et al. (1990). 3,4-methylenedioxymethamphetamine (MDMA)-induced release of endogenous serotonin from the rat dorsal raphe nucleus in vitro: Effects of fluoxetine and tryptophan.

Sources

Navigating the Specificity Challenge: A Comparative Guide to 3,4-Methylenedioxyphenethylamine (MDMA) Antibody Cross-Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of forensic toxicology and clinical drug monitoring, the specificity of immunoassays is paramount. While these methods offer rapid and high-throughput screening for 3,4-Methylenedioxyphenethylamine (MDMA, commonly known as ecstasy), the potential for cross-reactivity with structurally similar compounds presents a significant analytical challenge.[1][2][3] This guide provides an in-depth analysis of MDMA antibody cross-reactivity, offering a comparative framework and experimental protocols to empower researchers in selecting and validating appropriate immunological reagents.

The Basis of Cross-Reactivity: A Molecular Perspective

The core principle of an immunoassay lies in the specific binding of an antibody to its target antigen. However, antibodies can also bind to molecules with similar chemical structures, a phenomenon known as cross-reactivity.[4] In the case of MDMA, its phenethylamine backbone is shared by a wide array of legal and illicit substances, including its primary metabolite, 3,4-methylenedioxyamphetamine (MDA), other designer drugs, and even some prescription medications.[3][5] This structural mimicry can lead to false-positive results in screening assays, necessitating more specific and often more time-consuming confirmation methods like gas chromatography-mass spectrometry (GC-MS).[6][7]

The degree of cross-reactivity is influenced by the specific epitope—the part of the antigen that the antibody recognizes. Antibodies generated against MDMA may recognize the methylenedioxy group, the ethylamine side chain, or a combination of these features. Compounds that share these structural motifs are therefore potential cross-reactants.

Visualizing Structural Similarities

The following diagram illustrates the structural similarities between MDMA and common cross-reactants. The shared phenethylamine core is highlighted to emphasize the molecular basis for antibody cross-reactivity.

MDMA and Analogs MDMA MDMA (3,4-Methylenedioxymethamphetamine) MDA MDA (3,4-Methylenedioxyamphetamine) MDMA->MDA Demethylation MDEA MDEA (3,4-Methylenedioxyethylamphetamine) MDMA->MDEA Structural Analog Amphetamine Amphetamine MDMA->Amphetamine Shared Phenethylamine Core Methamphetamine Methamphetamine MDMA->Methamphetamine Shared Phenethylamine Core PMMA PMMA (p-Methoxymethamphetamine) MDMA->PMMA Structural Analog

Caption: Molecular structures of MDMA and its common analogs, highlighting the shared phenethylamine core that can lead to antibody cross-reactivity.

Comparative Analysis of Commercial MDMA Immunoassays

The market offers a variety of immunoassay kits for MDMA detection, each with its own antibody clone and, consequently, a unique cross-reactivity profile.[8][9][10] Below is a comparative summary of cross-reactivity data from several commercially available ELISA kits. It is crucial to note that this data is often presented as the concentration of the cross-reactant required to produce a signal equivalent to a specific concentration of MDMA (often the assay's cutoff).

CompoundNeogen Methamphetamine/MDMA ELISA Kit (% Cross-Reactivity)[11]Neogen Methamphetamine/MDMA-2 (Hair) ELISA Kit (% Cross-Reactivity)[12]
d-Methamphetamine 100%100%
MDMA 212% 167%
MDA 2%1%
MDEA 54%20%
PMMA 1400%286%
Amphetamine 0.6%0.2% (d-Amphetamine), 0.3% (l-Amphetamine)
Ephedrine 2%3% (1R,2S (-) Ephedrine)
Pseudoephedrine 1%1%

Analysis of the Data:

This table clearly demonstrates the variability in cross-reactivity across different antibody preparations and assay formats. For instance, the Neogen Methamphetamine/MDMA ELISA kit shows significantly higher cross-reactivity for PMMA (1400%) than for MDMA itself (212%), indicating that this assay is highly sensitive to PMMA.[11] In contrast, the cross-reactivity for MDA, a major metabolite of MDMA, is relatively low in both kits.[11][12] This highlights the critical need for researchers to consult the specific technical data sheet for the antibody or kit they intend to use.

The high false-positive rates reported for some enzyme multiplied immunoassay techniques (EMIT) further underscore the importance of understanding cross-reactivity.[3] One study found that 96% of ecstasy-positive samples using an EMIT-based kit were false positives when confirmed by LC-MS/MS.[3]

Experimental Protocol for Assessing Cross-Reactivity: A Self-Validating System

To ensure the reliability of immunoassay data, it is essential to perform in-house validation of antibody cross-reactivity. A competitive ELISA is a robust method for quantifying the specificity of an MDMA antibody.

Competitive ELISA Workflow

The following diagram outlines the key steps in a competitive ELISA for determining MDMA antibody cross-reactivity.

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection Coat Plate Coat microplate wells with MDMA-protein conjugate. Block Block unoccupied sites with a blocking agent. Coat Plate->Block Add Sample Add standards or samples containing free MDMA or cross-reactant. Add Antibody Add anti-MDMA antibody. Add Sample->Add Antibody Incubate Incubate to allow competition between free and coated antigen for antibody binding. Add Antibody->Incubate Wash Wash to remove unbound antibody. Incubate->Wash Add Secondary Add enzyme-conjugated secondary antibody. Wash->Add Secondary Wash Again Wash again. Add Secondary->Wash Again Add Substrate Add substrate and measure signal. Wash Again->Add Substrate

Caption: A schematic of the competitive ELISA workflow for assessing antibody cross-reactivity.

Step-by-Step Methodology

Materials:

  • Anti-MDMA monoclonal or polyclonal antibody

  • MDMA-BSA conjugate (or other protein conjugate) for coating

  • MDMA hydrochloride standard

  • Potential cross-reacting compounds (e.g., MDA, MDEA, amphetamine, methamphetamine, PMMA)

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Dilute the MDMA-BSA conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with wash buffer.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the MDMA standard and each potential cross-reacting compound in assay buffer.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Add 50 µL of the diluted anti-MDMA antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until color develops (typically 15-30 minutes).

    • Add 50 µL of stop solution to each well.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

    • Plot a standard curve of absorbance versus MDMA concentration.

    • Determine the concentration of each cross-reactant that causes a 50% reduction in the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of MDMA / IC50 of Cross-Reactant) x 100

Conclusion and Recommendations

The cross-reactivity of MDMA antibodies is a critical consideration for any researcher utilizing immunoassays for its detection. The data clearly indicates that significant variability exists between different antibody clones and commercial kits.[1][2] Therefore, a "one-size-fits-all" approach is not appropriate.

Key Recommendations:

  • Thoroughly review manufacturer's data: Always consult the technical data sheet for specific cross-reactivity information.[11][12]

  • Perform in-house validation: Conduct experiments, such as the competitive ELISA described above, to confirm the cross-reactivity profile of your specific antibody lot with a panel of relevant compounds.

  • Consider the analytical context: The potential for cross-reactivity should be evaluated in the context of the specific sample matrix (e.g., urine, blood, oral fluid) and the likely presence of other drugs or metabolites.[13]

  • Utilize confirmatory methods: For definitive identification and quantification, especially in forensic and clinical settings, positive immunoassay results should always be confirmed by a more specific method like GC-MS or LC-MS/MS.[6][7]

References

A Comparative Pharmacological Analysis of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl) and Its Key Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a detailed comparative analysis of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl) and its structurally related analogs, primarily 3,4-Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA). We delve into the critical structure-activity relationships (SAR) that differentiate these compounds, focusing on how minor structural modifications dramatically alter their pharmacological profiles. The core of this analysis rests on a quantitative comparison of their interactions with monoamine transporters (SERT, DAT, NET) and key neuroreceptors. By synthesizing data from authoritative sources, this guide explains the causality behind their distinct mechanisms of action, from the relative inactivity of the parent compound MDPEA to the potent monoamine-releasing effects of its alpha- and N-methylated analogs. Furthermore, we provide detailed protocols for essential in vitro assays, offering a practical framework for researchers investigating this chemical class.

Introduction: The Phenethylamine Backbone and the Methylenedioxy Moiety

The 2-phenethylamine scaffold is a foundational structure in neuropharmacology, present in numerous endogenous neurotransmitters like dopamine and norepinephrine.[1] Chemical modification of this core structure has yielded a vast array of compounds with diverse activities. The substituted methylenedioxyphenethylamine class, often abbreviated as MDxx, is characterized by the presence of a 1,3-benzodioxole group fused to the phenyl ring.[2] This moiety significantly influences the pharmacological properties of the molecule.

The parent compound of this series is 3,4-Methylenedioxyphenethylamine (MDPEA).[3][4] Structurally, it is the direct 3,4-methylenedioxy derivative of phenethylamine.[3] Despite its structural relationship to well-known psychoactive compounds, MDPEA itself is reported to be largely inactive when administered orally, likely due to extensive first-pass metabolism by monoamine oxidase (MAO) enzymes that cleave the ethylamine side chain.[3] However, when this metabolic pathway is bypassed via intravenous administration, it exhibits sympathomimetic effects.[3]

This guide focuses on the pivotal structural modifications to the MDPEA backbone that confer potent central nervous system activity. Specifically, we will analyze the impact of alpha-methylation (leading to MDA) and subsequent N-methylation (leading to MDMA), which protect the molecule from MAO degradation and fundamentally alter its interaction with key molecular targets in the brain.

Structural Comparison of MDPEA and Primary Analogs

The profound differences in the pharmacological profiles of MDPEA, MDA, and MDMA originate from subtle, yet critical, structural alterations.

  • 3,4-Methylenedioxyphenethylamine (MDPEA): The unsubstituted parent compound. Its ethylamine side chain is vulnerable to rapid metabolism.

  • 3,4-Methylenedioxyamphetamine (MDA): This analog features a methyl group on the alpha (α) carbon of the ethylamine side chain. This α-methylation sterically hinders the molecule's access to the active site of MAO, thereby preventing its rapid degradation and conferring significant oral bioavailability and central activity.

  • 3,4-Methylenedioxymethamphetamine (MDMA): MDMA builds upon the MDA structure by adding a methyl group to the amine (a secondary amine). This N-methylation further modifies the compound's polarity and steric profile, which fine-tunes its affinity and selectivity for monoamine transporters.[5][6]

These relationships are summarized in the table below.

Compound Abbreviation Full Chemical Name Molecular Formula Molar Mass ( g/mol ) Key Structural Features
MDPEAMDPEA2-(1,3-benzodioxol-5-yl)ethanamineC₉H₁₁NO₂165.19Unsubstituted ethylamine side chain
MDAMDA1-(1,3-benzodioxol-5-yl)propan-2-amineC₁₀H₁₃NO₂179.22α-methyl group on the side chain
MDMAMDMA1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amineC₁₁H₁₅NO₂193.24α-methyl group and N-methyl group

Comparative Pharmacodynamics

Mechanism of Action at Monoamine Transporters

The primary mechanism through which analogs like MDA and MDMA exert their effects is by interacting with the plasma membrane transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[7] Unlike simple reuptake inhibitors which block the transporter externally, these compounds act as transporter substrates.[8] They are recognized and transported into the presynaptic neuron. This action triggers a reversal of the normal transporter flux, causing a non-exocytotic efflux of monoamines from the cytoplasm into the synaptic cleft.[9][10]

Furthermore, these compounds disrupt the storage of monoamines in synaptic vesicles by interacting with the vesicular monoamine transporter 2 (VMAT2).[11][12] This leads to an increase in cytosolic monoamine concentrations, creating a larger pool available for reverse transport into the synapse.[11]

The key difference between the analogs lies in their relative potency and selectivity for the different monoamine transporters. MDMA is well-established as having a higher potency for SERT compared to DAT and NET, leading to a profound release of serotonin which is central to its characteristic effects.[8][13]

Quantitative Comparison of Transporter Interaction

The inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values from in vitro uptake inhibition assays provide a quantitative measure of a compound's potency at each transporter. Lower values indicate greater potency. The data below, compiled from multiple studies, illustrates the pharmacological divergence of these analogs.

CompoundTransporterPotency (Kᵢ or IC₅₀, nM)Source(s)
MDMA hSERT290 - 2410[13][14]
hNET94 - 1190[13][14]
hDAT1300 - 8290[13][14]
MDA rSERT~600[15][16]
rNET~100[15][16]
rDAT~1900[15][16]

Note: Values can vary between studies due to different experimental conditions (e.g., human vs. rat transporters, cell types, radioligands). The table illustrates general potency trends.

Causality Behind Experimental Observations: The data consistently show that both MDA and MDMA have a significantly higher potency for SERT and NET than for DAT. MDMA's profile as a potent serotonin releaser is supported by its sub-micromolar to low-micromolar potency at SERT.[13][14] The relatively weaker action at DAT distinguishes these compounds from classical stimulants like amphetamine, which are more DAT/NET selective.[13]

Receptor Binding Profiles

In addition to their primary action on transporters, MDMA and its analogs bind directly to a variety of neurotransmitter receptors, though generally with lower affinity.[7] Of particular importance is the interaction with serotonin 5-HT₂ receptors.

  • 5-HT₂A Receptors: Activation of 5-HT₂A receptors is strongly associated with the effects of classic psychedelic compounds. Both MDA and MDMA act as agonists at this receptor.[9] MDA generally exhibits a higher affinity and efficacy at 5-HT₂A receptors compared to MDMA, which correlates with user reports describing MDA as more psychedelic and visual.[5][6][9]

  • Trace Amine-Associated Receptor 1 (TAAR1): This intracellular receptor is activated by phenethylamines and amphetamines and modulates monoamine transporter function. Several MDA analogs have been shown to interact with TAAR1 in the micromolar range, suggesting this may be another component of their complex pharmacology.[15][16][17]

Structure-Activity Relationship (SAR) Summary
  • MDPEA (Parent): Lacks the α-methyl group, making it a substrate for MAO and largely inactive orally.[3]

  • α-Methylation (MDA): Confers MAO resistance, allowing for oral bioavailability and significant CNS activity. The presence of the α-methyl group is a critical switch from an inactive to a highly active compound.

  • N-Methylation (MDMA): Modifies the transporter interaction profile, generally increasing selectivity for SERT relative to MDA. This fine-tunes the pharmacological effect, shifting it from a more stimulant/psychedelic profile (MDA) to a more entactogenic one (MDMA).[6]

  • Methylenedioxy Ring: This group is essential for the characteristic high affinity for SERT. Bioisosteric replacement of the oxygen atoms or the entire ring system has been shown to modulate selectivity and receptor activity.[10][18]

Metabolic Considerations

The primary metabolic difference between MDPEA and its active analogs is the resistance to MAO conferred by the α-methyl group. For MDMA and MDA, metabolism proceeds via more complex pathways, primarily involving cytochrome P450 enzymes (notably CYP2D6).[7] A key metabolic step for MDMA is N-demethylation to form MDA.[6] This means that a portion of the pharmacological effects of MDMA are attributable to its conversion to MDA within the body, which can contribute to a multiphasic experience.[6]

Key Experimental Methodologies

To ensure trustworthiness and replicability, the characterization of these compounds relies on standardized in vitro assays. The following are self-validating protocols foundational to the field.

In Vitro Monoamine Transporter Inhibition Assay

This assay is the gold standard for determining the potency of a compound at inhibiting monoamine uptake, providing the IC₅₀ values cited previously.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on the uptake of a radiolabeled monoamine substrate into cells stably expressing the corresponding human transporter (hSERT, hDAT, or hNET).[14]

Step-by-Step Protocol:

  • Cell Culture: Culture Human Embryonic Kidney (HEK-293) cells stably transfected with hSERT, hDAT, or hNET in appropriate media in 96-well plates until confluent.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium. Wash the cell monolayers twice with 200 µL of Krebs-HEPES buffer (KHB).

  • Pre-incubation: Add 100 µL of KHB containing a range of concentrations of the test compound (e.g., MDPEA, MDA, MDMA) to the wells. Also prepare wells for "total uptake" (no inhibitor) and "non-specific uptake" (containing a known potent inhibitor like cocaine for DAT or fluoxetine for SERT). Incubate for 15 minutes at room temperature.

  • Initiate Uptake: Add 100 µL of KHB containing a fixed concentration of the radiolabeled substrate (e.g., [³H]serotonin for SERT, [³H]dopamine for DAT). The final concentration of the radioligand should be near its Kₘ value for the transporter to ensure assay sensitivity.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. This time is kept brief to measure the initial rate of transport and avoid substrate depletion.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells three times with 200 µL of ice-cold KHB. This stops the transport process and removes extracellular radioligand.

  • Cell Lysis & Scintillation Counting: Lyse the cells by adding 100 µL of lysis buffer (e.g., 1% SDS) to each well. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the amount of radioactivity taken up by the cells using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific uptake from all other values. Plot the specific uptake (as a percentage of the "total uptake" control) against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

G cluster_prep Assay Preparation cluster_exp Experimental Steps cluster_analysis Data Acquisition & Analysis plate Seed HEK-293 cells expressing hSERT, hDAT, or hNET in 96-well plate wash1 Wash cells with Krebs-HEPES Buffer (KHB) plate->wash1 preincubate Pre-incubate with test compounds (MDPEA, MDA, etc.) or controls wash1->preincubate add_radio Add radiolabeled substrate ([³H]5-HT, [³H]DA, etc.) preincubate->add_radio Initiate Uptake incubate Incubate at 37°C (5-10 min) add_radio->incubate terminate Terminate uptake (aspirate & wash with ice-cold KHB) incubate->terminate lyse Lyse cells terminate->lyse count Quantify radioactivity (Scintillation Counting) lyse->count analyze Calculate IC50 via non-linear regression count->analyze caption Workflow for In Vitro Monoamine Transporter Inhibition Assay.

Caption: Workflow for In Vitro Monoamine Transporter Inhibition Assay.

Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of test compounds for a specific receptor (e.g., 5-HT₂A) expressed in cell membranes.[19]

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or brain tissue expressing the receptor of interest in an ice-cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in an assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound from unbound radioligand via vacuum filtration through glass fiber filters. The membranes and the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition curve. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

G cluster_presynaptic Presynaptic Terminal cluster_vesicle cluster_synapse SERT SERT Serotonin 5-HT SERT->Serotonin 2. 5-HT Efflux VMAT2 VMAT2 Vesicle Synaptic Vesicle MAO MAO MDMA MDMA / Analog MDMA->SERT 1. Substrate for reverse transport MDMA->VMAT2 4. Disrupts Storage Serotonin->VMAT2 3. Uptake Blocked Serotonin->MAO Metabolism Serotonin_Synapse Increased [5-HT] caption Mechanism of MDMA-like analogs at a serotonin terminal.

Caption: Mechanism of MDMA-like analogs at a serotonin terminal.

Summary and Future Directions

The comparative analysis of MDPEA and its analogs powerfully demonstrates fundamental principles of medicinal chemistry and neuropharmacology. The transition from an inactive parent compound (MDPEA) to highly potent CNS agents (MDA, MDMA) is achieved through simple structural modifications that protect against metabolism and refine interactions with molecular targets.

FeatureMDPEAMDAMDMA
α-Methyl Group NoYesYes
Oral Activity NegligibleHighHigh
Primary MoA N/A (Metabolized)SERT/NET/DAT ReleaserSERT/NET/DAT Releaser
SERT Potency N/AHighHigh (Often higher selectivity)
5-HT₂A Activity N/AModerate-HighModerate
Dominant Profile InactiveStimulant/PsychedelicEntactogen

Future research should focus on developing analogs with even greater selectivity for specific transporters to dissect their individual contributions to the overall pharmacological effect. Furthermore, exploring bioisosteric replacements for the methylenedioxy ring could lead to compounds with improved safety profiles, potentially reducing off-target effects or metabolic liabilities while retaining the desired activity at monoamine transporters.[10] Such work is essential for the development of novel chemical probes and potential therapeutic agents.

References

  • Monte, A. P., Marona-Lewicka, D., Cozzi, N. V., & Nichols, D. E. (1993). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. Journal of Medicinal Chemistry, 36(23), 3700–3706. [Link]

  • Wikipedia contributors. (2023). 3,4-Methylenedioxyphenethylamine. Wikipedia. [Link]

  • Brown, C. A., & Permenter, M. G. (2012). Vesicular monoamine transporter 2 and the acute and long-term response to 3,4-(±)-methylenedioxymethamphetamine. Journal of Neuroscience, 32(27), 9324–9333. [Link]

  • Caparrós-Lefebvre, D., & Lladó-Pelfort, L. (2013). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Pharmaceutical Design, 19(39), 6945-6957. [Link]

  • Kolaczynska, K. E., Ducret, P., Trachsel, D., Hoener, M. C., Liechti, M. E., & Luethi, D. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. European Neuropsychopharmacology, 59, 9–22. [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. [Link]

  • van der Velde, S. N., et al. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. International Journal of Molecular Sciences, 25(10), 5563. [Link]

  • Kolaczynska, K. E., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. ResearchGate. [Link]

  • Alberto-Silva, A. S., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. British Journal of Pharmacology. [Link]

  • Kolaczynska, K. E., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. European Neuropsychopharmacology, 59, 9-22. [Link]

  • Jaha, S., et al. (2023). Phenethylaminylation: Preliminary In Vitro Evidence for the Covalent Transamidation of Psychedelic Phenethylamines to Glial Proteins. ACS Chemical Neuroscience, 14(10), 1834-1845. [Link]

  • Ujihara, H., et al. (2009). Methylone and Monoamine Transporters: Correlation with Toxicity. The Open Toxicology Journal, 3, 11-16. [Link]

  • Pifl, C., et al. (2021). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). ACS Chemical Neuroscience, 12(10), 1844-1867. [Link]

  • chemeurope.com. (n.d.). MDPEA. chemeurope.com. [Link]

  • Gatch, M. B., et al. (2022). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. Molecules, 27(19), 6563. [Link]

  • Sitte, H. H., et al. (2018). Uptake inhibition by MDA, MDMA, MDDMA, and MDTMA of (A) DAT, (C) NET,... ResearchGate. [Link]

  • Brown, C. A., & Permenter, M. G. (2012). Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine. Journal of Neuroscience, 32(27), 9324-9333. [Link]

  • Kolaczynska, K. E., et al. (2019). Phase I and II metabolites of methylenedioxy-substituted stimulants interact with human monoamine transporters. Clinical Toxicology, 57(6), 531-532. [Link]

  • Bishop, S. C., et al. (2011). Differences in binding affinities of MDA, MDMA, MDEA, Amphetamine, Methamphetamine, and their deuterated analogues to solid-phase extraction cartridges. Journal of Analytical Toxicology, 35(1), 15-22. [Link]

  • ResearchGate. (n.d.). (a) Phenethylamine, (b) MDMA, (c) MDA, (d) MBDB, (e) BDB, (f) MDEA. ResearchGate. [Link]

  • Nogrady, B., & Palko, M. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 26(11), 3171. [Link]

  • Wikipedia contributors. (2023). Substituted methylenedioxyphenethylamine. Wikipedia. [Link]

  • The Canyon at Santa Monica. (2024). What Is the Difference Between MDMA and MDA?. The Canyon at Santa Monica. [Link]

  • Lyon, R. A., Glennon, R. A., & Titeler, M. (1988). Pharmacologic profile of MDMA (3,4-methylenedioxymethamphetamine) at various brain recognition sites. Neuropharmacology, 27(6), 617-621. [Link]

  • Wikipedia contributors. (2023). Substituted β-hydroxyamphetamine. Wikipedia. [Link]

  • Hope Harbor Wellness. (2025). What Is the Difference Between MDMA and MDA?. Hope Harbor Wellness. [Link]

  • Green, A. R., et al. (2003). The pharmacology and clinical pharmacology of 3,4-methylenedioxymethamphetamine (MDMA, "ecstasy"). Pharmacological Reviews, 55(3), 463-508. [Link]

  • Semantic Scholar. (n.d.). Comparative potencies of 3,4‐methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5‐HT transport in mammalian cell lines. Semantic Scholar. [Link]

Sources

A Comparative Guide to the In Vivo Behavioral Validation of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the behavioral effects of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl). Designed for researchers in pharmacology and drug development, this document moves beyond simple protocols to explain the scientific rationale behind experimental choices. We will objectively compare the potential performance of MDPEA-HCl with established alternatives, supported by detailed experimental designs and data interpretation strategies.

Introduction: The Scientific Case for Investigating MDPEA-HCl

3,4-Methylenedioxyphenethylamine (MDPEA) is the parent compound of the MDxx class of substances, which includes well-known entactogens and stimulants like 3,4-methylenedioxy-N-methylamphetamine (MDMA, "ecstasy").[1] Structurally, MDPEA is to MDMA what phenethylamine is to methamphetamine. While MDPEA is structurally related to potent psychoactive compounds, its own in vivo activity when administered orally has been reported as low, likely due to extensive first-pass metabolism by monoamine oxidase (MAO).[2]

However, the hydrochloride salt form (MDPEA-HCl) offers improved solubility and stability for research purposes.[3] Furthermore, parenteral administration or co-administration with an MAO inhibitor could potentially unmask its psychoactive effects.[2] This guide, therefore, establishes a rigorous workflow to test this hypothesis, comparing MDPEA-HCl's behavioral signature against a benchmark compound, MDMA, to characterize its potential stimulant, anxiogenic/anxiolytic, and subjective effects.

Comparative Compound Selection: Establishing a Benchmark

For a meaningful comparison, a well-characterized compound with a similar structural backbone and hypothesized mechanism of action is essential.

  • Primary Comparator: 3,4-Methylenedioxymethamphetamine (MDMA)

    • Rationale: MDMA is the N-methylated, α-methylated analogue of MDPEA.[1] Its extensive documentation as a potent monoamine releaser, particularly of serotonin, provides a robust behavioral and neurochemical benchmark.[4] MDMA reliably produces hyperlocomotion, prosocial effects, and distinct subjective cues in animal models.[5][6]

  • Alternative Comparators:

    • Amphetamine: As a classic psychostimulant, amphetamine serves as a benchmark for catecholamine-driven locomotor activity and stereotypical behaviors.[7] Comparing MDPEA-HCl to amphetamine can help dissect the relative contribution of dopaminergic versus serotonergic systems.

    • 4,4'-Dimethylaminorex (4,4'-DMAR): This potent and balanced serotonin-norepinephrine-doping releasing agent can serve as a comparator for novel psychostimulants, though its use requires caution due to its high potency and toxicity.[8]

Hypothesized Mechanism of Action: A Monoamine Transporter Substrate

Based on its phenethylamine skeleton and structural similarity to MDMA, it is hypothesized that MDPEA-HCl, if it bypasses metabolic degradation, will act as a substrate for monoamine transporters—SERT (serotonin), DAT (dopamine), and NET (norepinephrine). This action would inhibit reuptake and potentially reverse the normal direction of transporter flux, leading to an increase in extracellular monoamines.[4] The specific behavioral profile will depend on its relative affinity for these transporters. A higher affinity for SERT would suggest an MDMA-like, entactogenic profile, while a preference for DAT and NET would predict a more classic, amphetamine-like stimulant effect.

Experimental Validation Workflow

A multi-tiered behavioral assessment is required to build a comprehensive profile of MDPEA-HCl. We propose a workflow encompassing three key domains: general locomotor activity, anxiety-like behavior, and subjective interoceptive effects.

Workflow Diagram: Comprehensive Behavioral Phenotyping

G A Animal Acclimation & Habituation B Administration: - Vehicle (Control) - MDPEA-HCl (Dose-Response) - MDMA (Comparator) A->B C Open Field Test (OFT) B->C D Data Analysis: - Total Distance Traveled - Rearing (Vertical Activity) - Thigmotaxis C->D H Data Analysis: - Time in Open Arms (%) - Open Arm Entries (%) - Total Arm Entries E Animal Acclimation & Habituation F Administration: - Vehicle (Control) - MDPEA-HCl (Dose-Response) - MDMA (Comparator) E->F G Elevated Plus Maze (EPM) F->G G->H K Data Analysis: - % Drug-Appropriate Responding - Response Rate I Drug Discrimination Training: Train animals to discriminate MDMA from Vehicle J Generalization Test: Administer MDPEA-HCl (Dose-Response) I->J J->K

Caption: Workflow for in vivo validation of MDPEA-HCl.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls and procedures to ensure data integrity.

Protocol 1: Open Field Test (OFT) for Locomotor Activity

Objective: To assess the effects of MDPEA-HCl on spontaneous locomotor activity, exploration, and anxiety-like behavior (thigmotaxis). This is a primary assay for detecting stimulant or depressant effects.[9]

Methodology:

  • Animal Habituation: Acclimate mice or rats to the testing room for at least 60 minutes prior to the experiment to reduce stress-induced artifacts.[10]

  • Apparatus: Use a square arena (e.g., 40x40 cm for mice, 50x50 cm for rats) made of a non-reflective material.[9][11] The arena should be equipped with an automated infrared beam system or an overhead video camera for tracking.[10]

  • Drug Administration: Administer MDPEA-HCl, MDMA (comparator), or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A dose-response study (e.g., 1, 5, 10, 20 mg/kg) is critical for novel compounds.

  • Procedure:

    • Gently place the animal in the center of the arena immediately after injection.[12]

    • Allow the animal to explore undisturbed for a set period, typically 30-60 minutes.[9][13]

    • The automated system will record key parameters.

  • Data Analysis:

    • Total Distance Traveled: A primary measure of general locomotor activity.

    • Vertical Activity (Rearing): An indicator of exploratory behavior.

    • Time Spent in Center vs. Periphery: Used to assess anxiety-like behavior; increased time in the periphery (thigmotaxis) suggests anxiogenic effects.[12]

  • Causality and Integrity: The vehicle group establishes a baseline for normal activity. Cleaning the apparatus thoroughly between trials (e.g., with 70% ethanol) is crucial to remove olfactory cues that could influence the behavior of subsequent animals.[11] A dose-dependent increase in locomotor activity relative to the vehicle would validate a psychostimulant effect.[5]

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To evaluate the anxiolytic (anxiety-reducing) or anxiogenic (anxiety-promoting) effects of MDPEA-HCl. The test is based on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[14]

Methodology:

  • Animal Habituation: As with the OFT, acclimate animals to the testing room for at least 45-60 minutes.[15][16] Pre-handling the animals for several days before the test is also recommended.[15]

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[14][16]

  • Drug Administration: Administer the test compounds or vehicle at a predetermined time before the test (e.g., 15-30 minutes post-i.p. injection) to coincide with peak drug effect.

  • Procedure:

    • Place the animal in the center of the maze, facing an open arm.[17]

    • Allow the animal to explore the maze for a 5-minute session.[16][17]

    • Record the session using an overhead camera and tracking software.

  • Data Analysis:

    • Percentage of Time Spent in Open Arms: The primary measure of anxiety. An increase suggests anxiolytic effects.

    • Percentage of Open Arm Entries: A secondary measure of anxiety and exploration.

    • Total Arm Entries: A measure of general activity, used to ensure that effects on open arm time are not due to sedation or hyperactivity.

  • Causality and Integrity: Anxiolytic drugs (like benzodiazepines) reliably increase the percentage of time spent in the open arms. Anxiogenic drugs decrease it. By comparing MDPEA-HCl to vehicle and MDMA (which can have complex effects on anxiety), its specific profile can be determined.[17]

Protocol 3: Drug Discrimination (DD) for Subjective Effects

Objective: To determine if animals perceive the internal, subjective effects of MDPEA-HCl as similar to those of a known psychoactive drug, in this case, MDMA. This assay is highly specific and is considered a reliable predictor of a drug's subjective effects and abuse potential in humans.[18][19][20]

Methodology:

  • Apparatus: A standard two-lever operant conditioning chamber where lever presses can be reinforced with a reward (e.g., a food pellet).[19]

  • Training Phase:

    • Animals are trained to press one lever for a reward after being injected with MDMA (the "drug lever") and the other lever for a reward after being injected with vehicle (the "vehicle lever").[19]

    • Training sessions continue until animals reliably press the correct lever (>80% accuracy) based on the injection they received.

  • Testing Phase (Generalization):

    • Once trained, animals are injected with various doses of the novel compound (MDPEA-HCl).

    • During test sessions, pressing either lever may be rewarded (or neither) to assess the animal's choice without further training.[21]

    • The percentage of presses on the drug-appropriate (MDMA) lever is recorded.

  • Data Analysis:

    • % Drug-Appropriate Responding: If the animal presses the MDMA-trained lever after receiving MDPEA-HCl, it indicates "generalization," meaning MDPEA-HCl produces similar subjective effects. Full generalization is typically defined as ≥80% responding on the drug lever.[19]

    • Response Rate: Measures the overall rate of lever pressing, which can indicate stimulant or depressant effects on motor output.

  • Causality and Integrity: This paradigm is pharmacologically specific.[21] If MDPEA-HCl fully generalizes to MDMA, it strongly implies a shared mechanism of action and similar subjective experience for the animal. Lack of generalization suggests a distinct interoceptive cue.

DD_Workflow cluster_training Training Phase (Weeks) cluster_testing Testing Phase Train_MDMA Inject MDMA Reinforce 'Drug Lever' Press Crit Criterion Met? (>80% correct) Train_MDMA->Crit Alternate Sessions Train_Veh Inject Vehicle Reinforce 'Vehicle Lever' Press Train_Veh->Crit Alternate Sessions Test_MDPEA Inject MDPEA-HCl (Test Dose) Crit->Test_MDPEA Yes Measure Measure % Presses on 'Drug Lever' Test_MDPEA->Measure

Caption: The two-phase process of a drug discrimination study.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison. Below are examples of how to structure these tables with hypothetical data.

Table 1: Open Field Test - Locomotor Activity (60 min session)

Treatment (i.p.) Dose (mg/kg) Total Distance (m) (Mean ± SEM) Rearing Count (Mean ± SEM) Time in Center (%) (Mean ± SEM)
Vehicle - 150.5 ± 10.2 85.3 ± 7.1 12.1 ± 1.5
MDPEA-HCl 5 185.2 ± 12.5 92.1 ± 8.3 11.5 ± 1.8
MDPEA-HCl 10 250.8 ± 20.1* 110.5 ± 9.5* 9.8 ± 1.3
MDPEA-HCl 20 380.4 ± 35.6** 135.2 ± 11.0** 7.5 ± 1.1*
MDMA 5 410.1 ± 40.2** 142.8 ± 12.4** 8.2 ± 1.2*

*p < 0.05, **p < 0.01 vs. Vehicle

Interpretation: In this hypothetical dataset, MDPEA-HCl shows a dose-dependent increase in locomotor activity, suggesting a psychostimulant effect, though perhaps less potent than MDMA at an equivalent dose. The decrease in center time (increased thigmotaxis) at higher doses could indicate an anxiogenic effect.

Table 2: Elevated Plus Maze (5 min session)

Treatment (i.p.) Dose (mg/kg) Time in Open Arms (%) (Mean ± SEM) Open Arm Entries (%) (Mean ± SEM) Total Arm Entries (Mean ± SEM)
Vehicle - 25.4 ± 3.1 30.1 ± 2.8 15.6 ± 1.4
MDPEA-HCl 5 22.1 ± 2.9 28.5 ± 3.0 16.1 ± 1.8
MDPEA-HCl 10 15.8 ± 2.5* 21.7 ± 2.4* 18.2 ± 2.0
MDMA 5 14.5 ± 2.2* 20.5 ± 2.1* 20.5 ± 2.3*

*p < 0.05 vs. Vehicle

Interpretation: This data suggests that both MDPEA-HCl and MDMA produce anxiogenic-like effects, reducing exploration of the open arms. The increase in total arm entries confirms this is not due to sedation.

Table 3: Drug Discrimination - Generalization to MDMA (5 mg/kg)

Test Compound Dose (mg/kg) % Drug-Appropriate Responding (Mean ± SEM) Response Rate (presses/min) (Mean ± SEM)
Vehicle - 8.5 ± 2.1 15.2 ± 1.3
MDPEA-HCl 5 35.4 ± 5.5 18.1 ± 1.9
MDPEA-HCl 10 68.9 ± 8.1* 22.5 ± 2.4*
MDPEA-HCl 20 85.2 ± 7.5** 25.8 ± 2.8**
MDMA 5 92.1 ± 4.3** 28.1 ± 3.0**

*p < 0.05, **p < 0.01 vs. Vehicle

Interpretation: The hypothetical results show that MDPEA-HCl dose-dependently generalizes to the MDMA cue, with the highest dose producing full generalization. This strongly suggests that MDPEA-HCl produces subjective effects that are qualitatively similar to MDMA, likely through a shared serotonergic mechanism. The increased response rate is consistent with a stimulant effect.

Conclusion

Validating the in vivo behavioral effects of a novel compound like MDPEA-HCl requires a systematic, multi-assay approach. The framework presented here, which directly compares MDPEA-HCl to its well-characterized analogue MDMA, allows for a robust characterization of its potential stimulant, anxiogenic, and subjective properties. By employing standardized protocols for the Open Field Test, Elevated Plus Maze, and Drug Discrimination paradigm, researchers can generate reliable and interpretable data. The evidence gathered through this workflow will be critical in determining whether MDPEA-HCl is merely an inactive precursor or a potentially potent psychoactive agent in its own right.

References

  • Vertex AI Search. (2023).
  • Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse.
  • UCSF IACUC. (2024).
  • Waluf, C. O., et al. (2016). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Elevated Plus Maze (EPM) for Anxiety-Like Behavior in Rodents.
  • Bio-protocol. Open Field Test (Locomotor Activity Assay).
  • Wikipedia. Drug discrimination. [Link]

  • Creative Biolabs.
  • Portland VA Medical Center. Locomotor Activity Test SOP.
  • Sygnature Discovery.
  • BenchChem. Application Notes and Protocols for Locomotor Activity Testing with SKF83822 Hydrobromide.
  • Bio-protocol. (2016). Locomotion Activity Measurement in an Open Field for Mice.
  • UCSF IACUC. Locomotor Activity/Open Field Test.
  • Arnsten, A. F., & Dudley, A. G. (2005). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. PMC. [Link]

  • Melior Discovery.
  • NCBI Bookshelf. (2009). Drug Discrimination - Methods of Behavior Analysis in Neuroscience. [Link]

  • Green, A. R., et al. (1995). Behavioural, hyperthermic and neurotoxic effects of 3,4-methylenedioxymethamphetamine analogues in the Wistar rat. PubMed. [Link]

  • Wikipedia. Substituted methylenedioxyphenethylamine. [Link]

  • Wikipedia. 3,4-Methylenedioxyphenethylamine. [Link]

  • PubMed. (2024). Effects of 3,4-methylenedioxymethamphetamine on neural activity in the nucleus accumbens of male mice engaged in social behavior. [Link]

  • Dumont, G. J., et al. (2006). A review of acute effects of 3,4-methylenedioxymethamphetamine in healthy volunteers. PubMed. [Link]

  • Grob, C. S., et al. (1996). Psychobiologic effects of 3,4-methylenedioxymethamphetamine in humans: methodological considerations and preliminary observations. PubMed. [Link]

  • Biosynth. This compound.
  • Ball, K. T., et al. (2011). Behavioral sensitization to 3,4-methylenedioxymethamphetamine is long-lasting and modulated by the context of drug administration. PubMed. [Link]

  • Baumann, M. H., et al. (2018). Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA). PMC. [Link]

  • Wikipedia. 4,4'-Dimethylaminorex. [Link]

  • Berridge, C. W., et al. (2009). The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. PMC. [Link]

  • Chan, B., et al. (2020). Prescription psychostimulants for the treatment of stimulant use disorder: a systematic review and meta-analysis. ResearchGate. [Link]

  • Wikipedia. 4-Hydroxyamphetamine. [Link]

  • precisionFDA. MDPEA HYDROCHLORIDE.
  • ResearchGate. (2025). MDMA-like behavioral effects of N-substituted piperazines in the mouse. [Link]

Sources

reproducibility of 3,4-Methylenedioxyphenethylamine hydrochloride synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reproducible Synthesis of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA.HCl)

Introduction: The Significance of MDPEA.HCl in Synthetic Chemistry

3,4-Methylenedioxyphenethylamine (MDPEA), also known as homopiperonylamine, is a primary amine of the phenethylamine class.[1] As a structural analogue of dopamine and a core scaffold in numerous psychoactive compounds, MDPEA serves as a critical precursor and building block in medicinal chemistry and drug development.[1] Its primary utility lies in its role as a starting material for the synthesis of more complex heterocyclic structures, particularly tetrahydroisoquinolines via the Pictet-Spengler reaction, which are foundational to a wide array of pharmacologically active alkaloids.

The hydrochloride salt (MDPEA.HCl) is the preferred form for handling and storage due to its crystalline nature, stability, and solubility compared to the freebase oil.[2] For researchers engaged in the development of novel therapeutics, the ability to produce high-purity MDPEA.HCl through reliable and reproducible methods is paramount. Inconsistent purity or the presence of route-specific impurities can significantly impact the outcome of subsequent reactions and biological assays.[3][4][5]

This guide provides a comparative analysis of the most prevalent and scientifically vetted synthetic routes to MDPEA.HCl. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a critical evaluation of their respective advantages and limitations regarding precursor accessibility, yield, scalability, and safety.

Comparative Analysis of Primary Synthetic Routes

Two principal and well-documented pathways dominate the synthesis of MDPEA: the reductive amination of a ketone precursor and the reduction of a nitrostyrene intermediate derived from an aldehyde.

Method 1: Reductive Amination of 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)

This is arguably the most direct and efficient route when the ketone precursor, 3,4-Methylenedioxyphenyl-2-propanone (MDP2P), is available. The reaction proceeds in a single step by forming an imine intermediate with an ammonia source, which is then reduced in situ to the target primary amine.

Causality Behind Experimental Choices: The choice of reducing agent is the most critical variable in this synthesis, directly influencing reaction conditions, safety, and impurity profiles.

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly selective for the protonated imine over the ketone, minimizing the formation of the corresponding alcohol byproduct. The reaction can be run at a controlled pH (typically 6-7) in a protic solvent like methanol.[6]

  • Sodium Borohydride (NaBH₄): A more common and less toxic reducing agent, NaBH₄ is also effective.[7][8] However, it can also reduce the starting ketone, necessitating careful control of reaction conditions, such as temperature and the rate of addition.[7]

  • Catalytic Hydrogenation (H₂/Catalyst): Using hydrogen gas with a catalyst like Palladium on carbon (Pd/C) or Raney Nickel is a "clean" method, as the only byproduct is water. It avoids the use of hydride reagents but requires specialized equipment for handling pressurized hydrogen gas.

Experimental Protocol: Reductive Amination using NaBH₄

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-Methylenedioxyphenyl-2-propanone (MDP2P) (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (3-5 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath to 0-5 °C. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring & Quench: Allow the reaction to stir at room temperature for an additional 3-4 hours after the addition is complete. Monitor the reaction progress by TLC or GC-MS. Once complete, carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl.

  • Work-up & Isolation of Freebase: Concentrate the mixture in vacuo to remove the methanol. Render the aqueous residue basic (pH > 12) with 2M NaOH and extract the MDPEA freebase with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude MDPEA freebase as an oil.

Workflow Diagram: Reductive Amination

MDP2P MDP2P Imine Imine Intermediate MDP2P->Imine in MeOH Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine MDPEA_FB MDPEA Freebase Imine->MDPEA_FB Reduction Reducer Reducing Agent (e.g., NaBH4) Reducer->MDPEA_FB MDPEA_HCl MDPEA.HCl MDPEA_FB->MDPEA_HCl Salt Formation HCl HCl HCl->MDPEA_HCl

Caption: Workflow for MDPEA synthesis via reductive amination.

Method 2: The Henry Reaction (Nitrostyrene Route)

This two-step method is highly versatile as it begins with the more readily available aromatic aldehyde, piperonal. The first step is a Henry condensation reaction between piperonal and a nitroalkane (e.g., nitromethane) to form 1-(3,4-methylenedioxyphenyl)-2-nitroethene. The subsequent reduction of both the nitro group and the alkene double bond yields MDPEA.

Causality Behind Experimental Choices:

  • Henry Reaction: This condensation is typically base-catalyzed. The choice of base and solvent can influence reaction time and yield. Common catalysts include primary amines like cyclohexylamine or simple salts like ammonium acetate in acetic acid.[6][9] The reaction is driven by the removal of water.

  • Nitrostyrene Reduction: This is the most critical step. Powerful reducing agents are required to reduce both functional groups.

    • Lithium Aluminum Hydride (LiAlH₄): The classic and most potent reagent for this transformation, typically providing good yields.[10] However, it is pyrophoric and reacts violently with water, requiring strictly anhydrous conditions and careful handling.

    • Iron in Acid (Fe/HCl or Fe/Acetic Acid): A classic method for nitro group reduction that is inexpensive and safer than LiAlH₄.[9] It can be effective for reducing the nitrostyrene to the ketone (MDP2P), which then requires a separate reductive amination step, or under forcing conditions, can lead to the amine.

    • Catalytic Hydrogenation (H₂/Catalyst): This method is also highly effective and clean but requires specialized pressure equipment.

Experimental Protocol: Henry Reaction and LiAlH₄ Reduction

Part A: Synthesis of 1-(3,4-Methylenedioxyphenyl)-2-nitroethene

  • Reaction Setup: To a solution of piperonal (1.0 eq) in glacial acetic acid, add nitromethane (1.2 eq) and a catalyst such as ammonium acetate (0.5 eq).[11]

  • Heating: Heat the mixture to reflux (around 100 °C) for 2-4 hours. The solution will typically turn a deep yellow/orange color.

  • Isolation and Purification: Cool the reaction mixture and pour it into a large volume of cold water. The nitrostyrene product will precipitate as a yellow solid. Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to obtain pure yellow crystals.

Part B: Reduction of the Nitrostyrene

  • Reaction Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a stirred suspension of lithium aluminum hydride (LiAlH₄) (2.5-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Dissolve the purified nitrostyrene (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux. This addition is highly exothermic and requires careful control.

  • Reflux and Quench: After the addition is complete, continue to heat the mixture at reflux for an additional 2-4 hours to ensure complete reduction. Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF. Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude MDPEA freebase.

Workflow Diagram: Henry Reaction Route

Piperonal Piperonal Henry Henry Reaction Piperonal->Henry Base catalyst Nitromethane Nitromethane Nitromethane->Henry Nitrostyrene Nitrostyrene Intermediate Henry->Nitrostyrene MDPEA_FB MDPEA Freebase Nitrostyrene->MDPEA_FB Reduction Reducer Reducing Agent (e.g., LiAlH4) Reducer->MDPEA_FB MDPEA_HCl MDPEA.HCl MDPEA_FB->MDPEA_HCl Salt Formation HCl HCl HCl->MDPEA_HCl

Caption: Workflow for MDPEA synthesis via the Henry reaction.

Purification and Final Salt Formation

Regardless of the synthetic route, the crude MDPEA freebase must be purified before conversion to the hydrochloride salt.

  • Purification of the Freebase: Vacuum distillation is the most common and effective method for purifying the MDPEA freebase oil, separating it from non-volatile impurities and unreacted starting materials.

  • Formation of the Hydrochloride Salt:

    • Dissolve the purified MDPEA freebase in a minimal amount of a dry, non-polar solvent like diethyl ether or anhydrous isopropanol.

    • Slowly bubble dry HCl gas through the solution or add a solution of HCl in a solvent (e.g., HCl in isopropanol) dropwise with vigorous stirring.

    • The MDPEA.HCl salt will precipitate as a white solid.

    • Collect the precipitate by vacuum filtration and wash with a small amount of the cold, dry solvent.

  • Recrystallization: For obtaining a product of the highest analytical purity, the crude MDPEA.HCl salt should be recrystallized from a suitable solvent system, such as ethanol/ether or isopropanol. This process removes any remaining soluble impurities. The reported melting point of MDPEA.HCl is 216-218 °C, which serves as a key indicator of purity.

Quantitative Comparison of Synthesis Methods

The choice of synthetic route often depends on a trade-off between precursor availability, scalability, and safety considerations.

ParameterMethod 1: Reductive AminationMethod 2: Henry Reaction (Nitrostyrene Route)
Primary Precursor 3,4-Methylenedioxyphenyl-2-propanone (MDP2P)Piperonal
Precursor Accessibility Moderate to Low (Often regulated)High (Readily available commercial chemical)[6][12]
Number of Steps 1 (from ketone)2 (from aldehyde)
Typical Overall Yield High (75-90%)Moderate to High (60-85%)
Scalability HighModerate (exotherm of reduction can be limiting)
Key Hazards Toxic cyanides (if NaBH₃CN is used)Potent, pyrophoric reducing agents (LiAlH₄)
Impurity Profile Potential for alcohol byproduct, unreacted ketonePotential for partially reduced hydroxylamine or oxime byproducts[13][14]

Conclusion and Recommendations

Both the reductive amination of MDP2P and the Henry reaction route from piperonal are viable and reproducible methods for the synthesis of this compound.

  • For Efficiency and Scalability: The reductive amination pathway is superior due to its high yield and single-step nature. However, its practicality is entirely dependent on the availability of the MDP2P precursor, which is often a controlled substance.

  • For Accessibility and Versatility: The Henry reaction route is often the more practical choice for research settings. It starts from piperonal, an inexpensive and unregulated aldehyde.[6] While it involves an additional step and requires careful handling of potent reducing agents like LiAlH₄, the methodology is robust and well-documented in chemical literature.[10][11]

Ultimately, the selection of a synthetic route must be guided by a thorough assessment of available resources, safety infrastructure, and the desired scale of production. In all cases, rigorous purification of the final product and characterization by standard analytical techniques (NMR, GC-MS, and melting point) are essential to ensure the integrity of the material for subsequent scientific applications.

References

  • Plummer, C. M., Breadon, T. W., Pearson, J. R., & Jones, O. A. H. (2016). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Forensic Science International, 259, 149-157. [Link]

  • Swist, M., Wilamowski, J., Zuba, D., Kochana, J., & Parczewski, A. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods. Comparison of impurity profiles. Forensic Science International, 152(2-3), 172-181. [Link]

  • Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. (n.d.). ResearchGate. Retrieved from [Link]

  • The Synthesis and Characterisation of MDMA Derived from a Catalytic Oxidation of Material Isolated from Black Pepper Reveals Potential Route Specific Impurities. (2016). Sciencemadness.org. Retrieved from [Link]

  • Shulgin, A. T. (1991). #109 MDMA; MDM; ADAM; ECSTASY; 3,4-METHYLENEDIOXY-N-METHYLAMPHETAMINE. In PiHKAL: A Chemical Love Story. Transform Press. [Link]

  • Improved method of synthesis of 1-(3',4'-methylene dioxyphenyl)-2-(methylamino) propane (mdma). (2021). Google Patents.
  • Proposed route for the formation of 3,4-methylenedioxybenzonitrile (8). (n.d.). ResearchGate. Retrieved from [Link]

  • Swist, M., Wilamowski, J., & Parczewski, A. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 149(2-3), 181-192. [Link]

  • Guy, M., et al. (n.d.). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. Retrieved from [Link]

  • Lim, H. K., & Chow, S. T. (1993). A study of the precursors, intermediates and reaction by-products in the synthesis of 3,4-methylenedioxymethylamphetamine and its application to forensic drug analysis. Forensic Science International, 60(3), 189-202. [Link]

  • Cichosz, M., & Woźniakiewicz, M. (2008). Profiling of 3,4-methylenedioxymethamphetamine by means of high-performance liquid chromatography. Analytical and Bioanalytical Chemistry, 390(2), 715-722. [Link]

  • Failed Henry reaction with 3,4,5-TMB. (2020). Sciencemadness.org. Retrieved from [Link]

  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of the 3,4-methylenedioxy analogue of Pyrimethamine. (2018). Issuu. Retrieved from [Link]

  • Macedo, T. R., et al. (2007). Synthesis and Cyclic Voltammetry Studies of 3,4-Methylenedioxymethamphetamine (MDMA) Human Metabolites. ResearchGate. Retrieved from [Link]

  • van Deursen, M. M., et al. (1999). Synthesis markers in illegally manufactured 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine. Journal of Forensic Sciences, 44(1), 37-46. [Link]

  • WO/2023/019298 IMPROVED METHOD OF SYNTHESIS OF 1-(3',4'-METHYLENE DIOXYPHENYL)-2-(METHYLAMINO) PROPANE (MDMA). (2023). WIPO. Retrieved from [Link]

  • Custom Synthesis and Analytical Properties of 3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDMA). (n.d.). ResearchGate. Retrieved from [Link]

  • 3,4-Methylenedioxyphenethylamine. (n.d.). Wikipedia. Retrieved from [Link]

  • Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Pharmacological Guide to 3,4-Methylenedioxyphenethylamine (MDPEA) and Structurally Related Phenethylamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comparative pharmacological analysis of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl) in the context of other notable phenethylamine derivatives. The phenethylamine class of compounds, characterized by a core β-phenylethylamine structure, includes endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances. Minor structural modifications to this scaffold can lead to profound shifts in pharmacological activity, altering interactions with monoamine transporters and receptors. This document examines the structure-activity relationships that differentiate MDPEA from its well-characterized analogues, such as 3,4-Methylenedioxymethamphetamine (MDMA), Amphetamine, and Mescaline. We will dissect their mechanisms of action, present comparative data on their molecular targets, and provide detailed experimental protocols for their pharmacological evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of neuropharmacology and medicinal chemistry.

Introduction to the Phenethylamine Class

The phenethylamine scaffold is a foundational structure in neuropharmacology. Endogenous catecholamines like dopamine and norepinephrine are phenethylamines that play critical roles in mood, motivation, and physiological arousal[1]. Synthetic derivatives have been developed as therapeutics (e.g., amphetamine for ADHD) and have also emerged as substances of abuse[2]. The pharmacological profile of a given phenethylamine is dictated by substitutions on the phenyl ring, the ethyl side-chain, and the terminal amine.

This guide focuses on 3,4-Methylenedioxyphenethylamine (MDPEA), the parent compound of the "MDxx" series of entactogens[3][4][5]. We will compare its profile to key analogues that illustrate fundamental principles of phenethylamine structure-activity relationships (SAR):

  • Phenethylamine (PEA): The endogenous parent compound.

  • Amphetamine: The prototypical stimulant, which adds an alpha-methyl (α-CH₃) group to the PEA backbone.

  • MDMA: The prototypical entactogen, which adds a methylenedioxy ring, an α-CH₃ group, and an N-methyl group to the PEA backbone.

  • Mescaline: The classic psychedelic, characterized by three methoxy groups on the phenyl ring.

The primary distinction lies in the presence or absence of an α-methyl group. This single carbon addition dramatically protects the molecule from rapid metabolism by Monoamine Oxidase (MAO), significantly increasing oral bioavailability and duration of action[6]. MDPEA lacks this group, a fact that is central to its pharmacological profile.

Comparative Analysis of Molecular Mechanisms

The predominant mechanism of action for stimulant and entactogen phenethylamines involves the modulation of monoamine transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET)[1][2]. A secondary, crucial site of action is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that acts as a powerful modulator of monoamine systems[7][8][9]. In contrast, psychedelic phenethylamines primarily function as direct agonists at specific serotonin receptors.

Interaction with Monoamine Transporters and TAAR1

Most psychoactive phenethylamines are substrates for monoamine transporters. They are transported into the presynaptic neuron, where they disrupt vesicular storage and reverse the direction of transport, causing a massive, non-vesicular efflux of neurotransmitters into the synapse[10][11]. Concurrently, activation of presynaptic TAAR1 by these same molecules can modulate (often decrease) the firing rate of dopamine neurons and regulate transporter function, acting as a form of neurochemical feedback[7][12].

The diagram below illustrates this dual mechanism of action common to amphetamine-like phenethylamines.

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft TRANSPORTER Monoamine Transporter (DAT/NET/SERT) VMAT2 VMAT2 TRANSPORTER->VMAT2 Internalization & Disruption of Vesicular Storage NT_released Neurotransmitter TRANSPORTER->NT_released 3. Efflux TAAR1 TAAR1 TAAR1->TRANSPORTER 4. Modulates Transporter Function NT Neurotransmitter (DA/NE/5-HT) VMAT2->NT VESICLE Synaptic Vesicle NT->VESICLE PEA_drug Phenethylamine (e.g., Amphetamine) PEA_drug->TRANSPORTER 1. Substrate for Reuptake/Reverse Transport PEA_drug->TAAR1 2. Agonist Binding

Figure 1: Dual mechanism of phenethylamine action at the presynaptic terminal.

Comparative Pharmacological Profile

The following table summarizes the known and inferred activities of MDPEA and its comparators at key molecular targets. The affinity is represented by the inhibition constant (Kᵢ), where a lower value indicates higher binding affinity. Efflux is represented by EC₅₀, where a lower value indicates greater potency at inducing neurotransmitter release.

CompoundSERTDATNET5-HT₂ₐ ReceptorTAAR1Primary Pharmacological Effect
MDPEA Low Affinity (Inferred)Low Affinity (Inferred)Moderate Affinity (Inferred)Very Low AffinityAgonist (Inferred)Short-acting Sympathomimetic[6]
Amphetamine Kᵢ: ~38,000 nM[13]Kᵢ: ~640 nM[13]Kᵢ: ~70 nM[13]Low AffinityPotent Agonist[2][7]Stimulant
MDMA Kᵢ: ~920 nM[13]Kᵢ: ~2,900 nM[13]Kᵢ: ~610 nM[13]Low AffinityAgonistEntactogen/Empathogen[14]
Mescaline Kᵢ: >10,000 nMKᵢ: >10,000 nMKᵢ: >10,000 nMKᵢ: ~530 nM[15]Weak Agonist[15]Psychedelic

Data for Amphetamine and MDMA are Kᵢ (nM) for uptake inhibition[13]. Data for Mescaline is Kᵢ (nM) for receptor binding[15]. Data for MDPEA is inferred from qualitative reports and SAR.

Analysis of Structure-Activity Relationships (SAR):

  • MDPEA: Lacking the α-methyl group, MDPEA is a good substrate for MAO, leading to rapid metabolism and low oral activity.[6][16] Its reported sympathomimetic effects when administered intravenously suggest it interacts with norepinephrine and/or dopamine transporters, consistent with its PEA backbone.[6]

  • Amphetamine: The addition of the α-methyl group provides steric hindrance that protects against MAO degradation, drastically increasing bioavailability and duration. This modification also enhances its potency as a substrate for DAT and especially NET, resulting in a classic stimulant profile.[13]

  • MDMA: MDMA combines three key structural changes. The α-methyl group provides MAO resistance. The N-methyl group further modifies transporter interactions. Crucially, the 3,4-methylenedioxy ring dramatically increases affinity and efficacy at SERT relative to DAT.[13] This serotonergic dominance is believed to be the primary driver of its unique, pro-social entactogenic effects, which differ significantly from the dopaminergic stimulation of amphetamine.[11][17]

  • Mescaline: The bulky methoxy groups on the phenyl ring eliminate significant interaction with monoamine transporters. Instead, the molecule's conformation allows it to act as a direct agonist at the 5-HT₂ₐ receptor, a Gq-coupled receptor whose activation is the primary mechanism for classic psychedelic effects.[15]

Experimental Methodologies for Pharmacological Profiling

To quantitatively assess the pharmacological activity of novel phenethylamine derivatives, standardized in-vitro assays are essential. These protocols allow for the determination of binding affinity, transporter inhibition potency, and functional activity as either a substrate (releaser) or a blocker.

Protocol: In-Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol describes a common method using radiolabeled substrates to measure a test compound's ability to inhibit neurotransmitter uptake in cells expressing a specific transporter.

Causality and Rationale: This assay provides a functional measure of a compound's potency at a transporter. By measuring the inhibition of a known substrate's uptake (e.g., [³H]dopamine), we can calculate an IC₅₀ value for the test compound. This is a more physiologically relevant measure than a simple binding assay, as it reflects the compound's ability to functionally compete with the endogenous neurotransmitter at the transporter's active site.

Experimental Workflow Diagram:

A 1. Cell Culture HEK293 cells stably expressing human DAT, NET, or SERT are plated in 96-well plates. B 2. Pre-incubation Cells are washed. Test compound (e.g., MDPEA) at various concentrations is added and incubated for 5-10 min. A->B C 3. Initiation of Uptake Radiolabeled substrate is added (e.g., [³H]Dopamine for DAT). Incubate for a short, defined period (1-5 min). B->C D 4. Termination & Wash Uptake is stopped by rapidly aspirating the buffer and washing cells with ice-cold buffer to remove extracellular radiolabel. C->D E 5. Cell Lysis Cells are lysed with a detergent (e.g., 1% SDS) to release intracellular contents. D->E F 6. Scintillation Counting Lysate is transferred to a vial with scintillation cocktail. Radioactivity (counts per minute) is measured. E->F G 7. Data Analysis Calculate % inhibition relative to controls. Plot data and determine IC₅₀ value (concentration for 50% inhibition). F->G

Figure 2: Experimental workflow for a monoamine transporter uptake inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK-293 cells stably transfected with the human transporter of interest (hDAT, hNET, or hSERT) into 96-well microplates and culture until they reach ~80-90% confluency[18].

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers once with a pre-warmed Krebs-HEPES buffer (KHB)[19][20].

  • Compound Pre-incubation: Add 50 µL of KHB containing the test compound (e.g., MDPEA-HCl) at various concentrations to the wells. Include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known inhibitor, like 10 µM cocaine)[19][20]. Incubate for 5-10 minutes at room temperature.

  • Initiate Uptake: Add 50 µL of KHB containing a fixed concentration of the radiolabeled substrate (e.g., 200 nM [³H]-dopamine for DAT assays) to all wells to initiate the uptake reaction[19][20].

  • Incubation: Incubate the plate for a short, precisely timed period (e.g., 1 minute for DAT, 3 minutes for NET) at room temperature[19][20]. This timing is critical to ensure measurement of the initial rate of transport.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the buffer and washing the cells twice with 100 µL of ice-cold KHB[19][20].

  • Cell Lysis: Add 300 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well to lyse the cells and release the internalized radiolabel[19][20].

  • Quantification: Transfer the lysate from each well into a scintillation vial containing 2 mL of scintillation cocktail. Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate "specific uptake" by subtracting the mean counts from the "non-specific uptake" wells from all other wells.

    • Express the data for each test compound concentration as a percentage of the "total specific uptake".

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ value.

Conclusion and Future Directions

The pharmacological profile of 3,4-Methylenedioxyphenethylamine is defined as much by its limitations as its actions. As the parent compound of the MDxx series, its structure provides a critical baseline for understanding the profound impact of specific chemical modifications. The absence of an α-methyl group renders it susceptible to rapid MAO metabolism, resulting in low oral potency and a short duration of action, distinguishing it sharply from its more famous analogues, MDA and MDMA[6][16]. While direct quantitative data remains scarce, its reported sympathomimetic activity suggests a classical phenethylamine-like interaction with monoamine transporters, likely favoring NET and DAT.

In contrast, the addition of an α-methyl group (amphetamine, MDA) confers metabolic stability and enhances stimulant properties, while the further addition of a 3,4-methylenedioxy ring and N-methylation (MDMA) shifts the pharmacological balance decisively towards the serotonin system, creating the unique entactogenic profile[11][13]. This comparative analysis underscores a fundamental principle in medicinal chemistry: small structural changes can dictate whether a phenethylamine is a short-lived endogenous neuromodulator, a potent dopaminergic stimulant, a serotonin-releasing entactogen, or a 5-HT₂ₐ-activating psychedelic.

For drug development professionals, the study of compounds like MDPEA provides a valuable null hypothesis. It demonstrates that the core phenethylamine scaffold requires specific modifications to achieve desirable potency, bioavailability, and target selectivity. Future research should focus on obtaining quantitative in-vitro binding and functional data for MDPEA to confirm its inferred profile and further solidify our understanding of the structure-activity relationships that govern this diverse and powerful class of neuroactive compounds.

References

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine.
  • Halberstadt, A. L., et al. (2022). Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. Frontiers in Pharmacology. Retrieved from [Link]

  • Grokipedia. (n.d.). Substituted methylenedioxyphenethylamine.
  • BenchChem. (n.d.). Comparative study of substituted phenethylamine receptor affinities.
  • Nielsen, S. M., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. PLOS ONE. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Monoamine Reuptake Inhibition Assays.
  • Kim, J., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. Retrieved from [Link]

  • Chemeurope.com. (n.d.). MDPEA. Retrieved from [Link]

  • Ma, D., et al. (2012). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Retrieved from [Link]

  • Sensagent. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved from [Link]

  • Kolaczynska, K. E., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: ,α-DEPEA and DPIA. European Neuropsychopharmacology. Retrieved from [Link]

  • Hossain, S., et al. (2017). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted methylenedioxyphenethylamine. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Pei, Y., et al. (2015). The trace amine-associated receptor 1 modulates methamphetamine's neurochemical and behavioral effects. Neuropharmacology. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. NCBI. Retrieved from [Link]

  • Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry. Retrieved from [Link]

  • Raiteri, M., et al. (1988). Comparative effects of amphetamine, phenylethylamine and related drugs on dopamine efflux, dopamine uptake and mazindol binding. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Kała, M., et al. (2022). Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. International Journal of Molecular Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Retrieved from [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology. Retrieved from [Link]

  • Lansu, K., et al. (2017). Molecular basis of human trace amine-associated receptor 1 activation. Nature Communications. Retrieved from [Link]

  • I.B.S. Cruz, et al. (2021). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals. Retrieved from [Link]

  • Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. Canadian Medical Association Journal. Retrieved from [Link]

  • Koblan, K. S., et al. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Wikipedia. (n.d.). MDMA. Retrieved from [Link]

  • ResearchGate. (n.d.). A direct comparison of the behavioral and physiological effects of methamphetamine and 3,4-methylenedioxymethamphetamine (MDMA) in humans. Retrieved from [Link]

  • Espinoza, S., et al. (2018). Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397. Frontiers in Pharmacology. Retrieved from [Link]

Sources

Comparative Guide to the Validation of Analytical Methods for 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA HCl) Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for MDPEA HCl

3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA HCl) is a phenethylamine derivative of significant interest in neurochemical research and pharmaceutical development. Its structural similarity to other compounds in its class necessitates precise and reliable quantification to understand its pharmacokinetic profiles, assess purity in synthesized batches, and conduct metabolic studies. The selection of an appropriate analytical method is a critical decision that dictates the quality and reliability of experimental data.

This guide provides an in-depth comparison of three principal chromatographic techniques for the quantification of MDPEA HCl: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative regulatory standards to ensure scientific integrity.

Pillar of Trust: Foundations of Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this process.[2][3][4][5] Our evaluation of each method is built upon these core validation characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[6]

  • Linearity: The direct proportionality of the analytical signal to the concentration of the analyte over a defined range.[6]

  • Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.[1][7]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Expertise & Experience: Why Choose HPLC-UV?

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like MDPEA HCl. Its hydrochloride salt form ensures good solubility in aqueous-organic mobile phases used in reversed-phase chromatography. The presence of the benzene ring in the MDPEA structure provides a strong chromophore, making it readily detectable by UV spectrophotometry. This method is often the first choice for routine analysis, such as purity assessment of bulk drug substance, due to its simplicity, robustness, and cost-effectiveness.

The causality behind selecting reversed-phase HPLC is the hydrophobic nature of the MDPEA molecule, which allows for effective retention and separation on a non-polar stationary phase (like C18) using a polar mobile phase. An acidic buffer is incorporated into the mobile phase to suppress the ionization of the primary amine group, ensuring a single, well-defined chromatographic peak.

Experimental Protocol: HPLC-UV for MDPEA HCl Quantification

This protocol is adapted from validated methods for the closely related compound 3,4-methylenedioxymethamphetamine (MDMA).[9][10]

  • Preparation of Mobile Phase:

    • Prepare a 25 mM potassium phosphate monobasic solution.

    • Adjust the pH to 3.2 with phosphoric acid.

    • The mobile phase consists of this buffer and acetonitrile in a 90:10 (v/v) ratio.

    • Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve MDPEA HCl reference standard in the mobile phase to prepare a stock solution of 1.0 mg/mL.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample containing MDPEA HCl.

    • Dissolve and dilute the sample with the mobile phase to bring the final concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm

    • Mobile Phase: 25 mM Potassium Phosphate (pH 3.2) : Acetonitrile (90:10)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm[9] and 285 nm (for specificity check)

  • Validation Procedure:

    • Specificity: Analyze a blank (mobile phase), a placebo sample (matrix without analyte), and a spiked sample to demonstrate no interference at the retention time of MDPEA HCl.

    • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against concentration. A correlation coefficient (r²) > 0.99 is typically required.

    • Accuracy & Precision: Analyze samples at three concentration levels (low, medium, high) across the range, with multiple preparations (n=3) and multiple injections (n=3) on different days to determine intraday and interday precision (%RSD) and accuracy (% recovery).

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Prep (Buffer + ACN) P2 Standard & Sample Prep & Dilution A1 HPLC System (Pump, Injector, Column) P2->A1 Injection A2 UV Detector (210 nm) A1->A2 Elution D1 Chromatography Software A2->D1 Signal D2 Peak Integration & Quantification D1->D2 R R D2->R Final Report

Caption: High-level workflow for MDPEA HCl quantification via HPLC-UV.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Why Choose GC-MS?

GC-MS offers superior specificity compared to HPLC-UV. While HPLC relies on retention time for identification, GC-MS provides a "chemical fingerprint" through the mass spectrum of the analyte. This is crucial for unequivocal identification, especially in forensic analysis or when analyzing complex matrices where co-eluting impurities might be present.

The causality behind the experimental choices in GC-MS involves addressing the polarity and volatility of MDPEA. Primary amines like MDPEA can exhibit poor peak shape and tailing on standard non-polar GC columns due to interactions with active sites. Therefore, a chemical derivatization step is almost always employed. Acylation with reagents like heptafluorobutyric anhydride (HFBA) neutralizes the active amine group, increases the molecule's volatility, and enhances its mass spectral characteristics, leading to a robust and reproducible method.[11]

Experimental Protocol: GC-MS for MDPEA HCl Quantification

This protocol is based on established methods for phenethylamine analysis.[11][12]

  • Sample Preparation & Extraction:

    • To an aqueous sample containing MDPEA HCl, add a suitable internal standard (e.g., MDMA-d5).

    • Make the solution alkaline (e.g., with 0.5 M KOH) to deprotonate the amine, converting it to the free base.

    • Perform a liquid-liquid extraction with an organic solvent like chloroform or ethyl acetate. Repeat the extraction twice.

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a small volume of ethyl acetate.

    • Add 20-50 µL of a derivatizing agent (e.g., HFBA or pentafluoropropionic anhydride - PFPA).

    • Heat the mixture at 70°C for 20-30 minutes.

    • After cooling, evaporate the excess reagent and solvent and reconstitute in a known volume of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: DB-1 or DB-5 type, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium or Hydrogen at a constant flow of ~1.2 mL/min.

    • Injector Temperature: 250 °C

    • Oven Program: Initial temp 90°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C, Electron Impact (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized MDPEA and internal standard for quantification. Full scan mode can be used for initial identification.

  • Validation Procedure:

    • Specificity: Analyze a derivatized blank matrix to ensure no peaks interfere with the target analyte or internal standard ions. The ratio of multiple monitored ions should remain constant.

    • Linearity: Prepare calibration standards in a blank matrix, subject them to the full extraction and derivatization process, and analyze.

    • Accuracy & Precision: Assessed similarly to the HPLC method, but the entire extraction and derivatization procedure must be included in the evaluation.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Alkalinize & Liquid-Liquid Extraction P2 Dry & Evaporate P1->P2 P3 Derivatization (e.g., with HFBA) P2->P3 A1 GC Injection & Separation P3->A1 Injection A2 MS Detection (EI, SIM/Scan) A1->A2 Ionization D1 Mass Spec Software A2->D1 Data D2 Quantification using Target & Qualifier Ions D1->D2 R R D2->R Final Report

Caption: Comprehensive workflow for MDPEA HCl analysis using GC-MS.

Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: Why Choose LC-MS/MS?

LC-MS/MS represents the pinnacle of sensitivity and selectivity for quantitative analysis. It combines the excellent separation capabilities of HPLC with the highly specific and sensitive detection of tandem mass spectrometry. This method is the gold standard for bioanalysis (e.g., measuring drug levels in plasma or urine) where analyte concentrations are extremely low and the sample matrix is highly complex.[13][14]

The key advantage is the elimination of the need for derivatization. The analyte can be measured directly, which simplifies sample preparation and reduces potential sources of error. Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides two levels of mass filtering. A specific parent ion for MDPEA is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This process is so selective that it virtually eliminates matrix interference, allowing for minimal sample cleanup (often just a 'dilute-and-shoot' approach).[15]

Experimental Protocol: LC-MS/MS for MDPEA HCl Quantification

This protocol is adapted from multi-analyte methods for phenethylamines.[13][16]

  • Sample Preparation:

    • For simple matrices (e.g., purity analysis), a simple dilution in the initial mobile phase is sufficient ('dilute-and-shoot').

    • For complex matrices (e.g., plasma, urine), a protein precipitation step (with acetonitrile) or a solid-phase extraction (SPE) may be required to remove interferences and concentrate the analyte.[13][14]

    • Add an appropriate stable isotope-labeled internal standard (e.g., MDPEA-d5) at the beginning of the preparation.

    • Centrifuge and transfer the supernatant for injection.

  • LC-MS/MS Conditions:

    • Column: C18 or Phenyl-Hexyl, <3 µm particle size, e.g., 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A fast gradient, e.g., 5% B to 95% B in 4 minutes.

    • Injection Volume: 5 µL.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (Q1): [M+H]+ for MDPEA (m/z = 166.1).

      • Product Ions (Q3): Determine the most abundant and stable product ions via infusion. Common fragments for phenethylamines result from the loss of the amine group or cleavage of the side chain.

  • Validation Procedure:

    • Specificity/Selectivity: Analyze at least six different blank matrix sources to ensure no endogenous interferences are present at the retention time of the analyte and that ion ratios are maintained.[17]

    • Matrix Effect: Evaluate the suppression or enhancement of the analyte's signal caused by the sample matrix. This is a critical validation parameter unique to ESI-MS.

    • Linearity, Accuracy, Precision: Assessed as with other methods, typically over a much wider dynamic range (e.g., pg/mL to ng/mL).

Visualization: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing P1 Add Internal Standard P2 Dilution or Solid-Phase Extraction P1->P2 A1 UPLC Separation P2->A1 Injection A2 Tandem MS (MRM) A1->A2 ESI Source D1 Mass Spec Software A2->D1 Data D2 Quantification using Precursor/Product Ions D1->D2 R R D2->R Final Report

Caption: Streamlined workflow for ultra-sensitive MDPEA HCl analysis by LC-MS/MS.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the three methods for MDPEA HCl quantification, based on data from analogous compounds.[9][14][17][18] These values must be experimentally confirmed during a formal validation study.

Parameter HPLC-UV GC-MS LC-MS/MS
Specificity Moderate (Relies on Rt)High (Mass Spectrum)Very High (MRM Transition)
Sensitivity (LOQ) ~1 µg/mL~10-50 ng/mL< 1 ng/mL (often pg/mL)
Linearity Range ~1 - 100 µg/mL~20 - 1000 ng/mL~0.5 - 500 ng/mL
Precision (%RSD) < 3%< 10%< 15% (at LLOQ)
Accuracy (% Recovery) 98 - 102%90 - 110%85 - 115%
Sample Prep Complexity LowHigh (Extraction & Derivatization)Low to Moderate (Dilute or SPE)
Throughput HighLowVery High
Instrument Cost $
$
Expertise Required BasicIntermediateAdvanced

Conclusion and Recommendations

The choice of an analytical method for quantifying this compound is fundamentally driven by the research question and the required performance characteristics.

  • HPLC-UV is the ideal method for routine quality control, purity analysis of bulk materials, and formulation assays where analyte concentrations are high and the matrix is simple. Its robustness, low cost, and ease of use make it a laboratory workhorse.

  • GC-MS provides an essential level of specificity for applications where positive identification is paramount, such as in forensic toxicology or in stability studies to identify potential degradants. The trade-off is a more complex and time-consuming sample preparation procedure.

  • LC-MS/MS is the unequivocal choice for any application requiring trace-level quantification in complex biological matrices. For pharmacokinetic, bioavailability, or metabolic studies, its unparalleled sensitivity and selectivity are indispensable. While the initial investment is higher, the quality of data and high throughput often justify the cost.

Each protocol described herein is a self-validating system. By rigorously following the principles laid out by ICH and FDA guidelines and meticulously documenting each validation parameter, researchers can ensure their data is accurate, reliable, and fit for purpose, thereby upholding the highest standards of scientific integrity.

References

A Comparative Guide to the Potency of 3,4-Methylenedioxyphenethylamine Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Introduction: 3,4-Methylenedioxyphenethylamine (MDPEA) and its analogs, most notably 3,4-Methylenedioxymethamphetamine (MDMA), represent a class of psychoactive compounds with significant interest in both clinical and research settings. Their unique pharmacological profiles, often described as "entactogenic," have spurred investigations into their therapeutic potential.[1] The potency of these analogs is a critical determinant of their pharmacological effects and is intrinsically linked to their molecular structure. Understanding the structure-activity relationships (SAR) is paramount for designing novel compounds with improved therapeutic indices and for comprehending the neurobiology of their actions.

This guide provides an in-depth comparison of the potency of various MDPEA-HCl analogs. We will explore how subtle modifications to the core phenethylamine scaffold influence interactions with key molecular targets, primarily the monoamine transporters and serotonin receptors. The data presented herein is synthesized from authoritative studies, providing a robust framework for researchers, scientists, and drug development professionals.

Core Pharmacological Targets: The Basis of Potency

The pharmacological effects of MDPEA analogs are primarily mediated through their interactions with monoamine transporters—specifically the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT)—and various serotonin (5-HT) receptors.[2]

  • Monoamine Transporters: These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft. MDPEA analogs can act as inhibitors and/or substrates of these transporters, leading to an increase in extracellular monoamine concentrations.[2][3] The relative potency at each transporter (SERT vs. DAT vs. NET) is a key factor in the distinct psychoactive effects of each analog.[4]

  • Serotonin (5-HT) Receptors: Beyond their effects on transporters, many analogs act as direct agonists at 5-HT receptors, particularly the 5-HT₂ family (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C).[2][5] Agonism at these G-protein coupled receptors contributes to the nuanced pharmacological profiles observed.

The potency of an analog is therefore a composite measure of its affinity and efficacy at these multiple targets.

Structure-Activity Relationships (SAR) of MDPEA Analogs

The potency of MDPEA analogs can be systematically altered by modifying three key regions of the molecule: the phenyl ring, the ethylamine side chain, and the terminal amine.

cluster_mol MDPEA Core Structure cluster_mods Key Modification Sites mol Core Phenethylamine Structure ring Phenyl Ring Substitution ring->mol Influences receptor and transporter affinity. alpha Alpha-Carbon Substitution alpha->mol Affects metabolic stability and transporter interaction. n_sub N-Alkylation n_sub->mol Modulates potency and selectivity (e.g., SERT vs DAT).

Caption: Key sites for structural modification on the MDPEA scaffold.

Phenyl Ring Modifications

Substitution on the phenyl ring significantly impacts potency and selectivity.

  • Position of the Methylenedioxy Bridge: The canonical 3,4-positioning of the methylenedioxy group is critical. The isomer 2,3-MDMA, for instance, is significantly less potent than MDMA at SERT, while remaining equipotent at NET.[6][7][8] This highlights the stringent structural requirements of the SERT binding pocket.

  • Ring Methylation: Adding a methyl group to the phenyl ring can enhance potency. Specifically, the 2-methyl and 5-methyl derivatives of 3,4-methylenedioxyamphetamine (MDA) are more potent and selective inhibitors of serotonin accumulation than the parent compound.[9] These compounds are among the most potent 5-HT releasing agents known.[9]

Alpha-Carbon and Side-Chain Modifications

Changes to the ethylamine side chain distinguish phenethylamines from amphetamines and can alter potency.

  • α-Methyl Group: The presence of an α-methyl group (as in MDA and MDMA) generally confers higher potency at monoamine transporters compared to the phenethylamine counterparts (like MDPEA). However, removing this group, as in 2,5-dimethoxy-4-bromophenylethylamine (2CB), results in significantly lower potency at NET compared to MDMA, while remaining equipotent at SERT.[7]

  • α-Ethyl Group: Substituting the α-methyl with an α-ethyl group, as seen in 3,4-methylenedioxyphenyl-2-butanamine (BDB), leads to lower potency at NET compared to MDMA, but equipotency at SERT.[6][8]

N-Alkylation

Modification of the terminal amine is a well-established strategy for modulating potency and selectivity.

  • N-Methylation (MDA vs. MDMA): The addition of a methyl group to the amine of MDA to form MDMA alters the pharmacological profile.

  • N-Ethylation (MDMA vs. MDE): Extending the N-alkyl chain from a methyl (MDMA) to an ethyl group (MDE) generally results in decreased potency at various targets.[10]

  • N-Benzylation: N-substitution with a benzyl group can dramatically enhance affinity, particularly at 5-HT₂ₐ receptors.[11] For example, adding an N-(2-methoxybenzyl) group to 2,5-dimethoxy-4-bromophenethylamine increases its affinity for the human 5-HT₂ₐ receptor by approximately 30-fold.[11]

Comparative Potency Data

The following tables summarize experimental data on the potency of various MDPEA analogs at monoamine transporters and serotonin receptors. Potency is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Table 1: Potency at Monoamine Transporters (Inhibition of Uptake)
CompoundTargetIC₅₀ or Kᵢ (nM)Source(s)
MDMA hSERT~1,200 - 3,900[2][6][7]
hNET~3,900 - 6,800[2][6][7]
hDAT~9,100 - 10,000[2]
2,3-MDMA SERTSignificantly less potent than MDMA[6][7][8]
NETEquipotent with MDMA[6][7][8]
BDB SERT~3,700 (Equipotent with MDMA)[8]
NET~39,500 (Less potent than MDMA)[8]
MBDB SERT~2-fold less potent than MDMA[7]
NET~8-fold less potent than MDMA[7]
2C-B SERTEquipotent with MDMA[6][7]
NETSignificantly less potent than MDMA[6][7]
MDA (2-Methyl) SERTMore potent than MDA[9]
MDA (5-Methyl) SERTMore potent than MDA[9]

Note: Values can vary between studies due to different experimental conditions and cell lines used.

Table 2: Potency at Serotonin Receptors
CompoundTargetBinding Affinity (Kᵢ, nM)Functional ActivitySource(s)
MDMA 5-HT₂ₐ~2,900Agonist[2]
5-HT₂ₑ~4,800Agonist[2]
5-HT₂C~2,200Agonist[2]
MDA 5-HT₂ₐ~1,000-[10]
2C-O-21 (monofluorinated) 5-HT₂ₐ110Most potent activation in series[5]
2C-O-21.5 (difluorinated) 5-HT₂ₐ5050-fold higher EC₅₀ than 2C-O-21[5]
2C-O-22 (trifluorinated) 5-HT₂ₐ25-[5]

Experimental Protocols for Potency Determination

The trustworthiness of potency data relies on robust and validated experimental methodologies. Below are outlines of standard protocols used in the field.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay measures a compound's ability to block the reuptake of a radiolabeled neurotransmitter into cells expressing a specific transporter.

Caption: Workflow for a typical monoamine transporter uptake inhibition assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET) are cultured to confluence.[3][6]

  • Assay Preparation: Cells are harvested and plated in 96-well plates.

  • Compound Incubation: Cells are pre-incubated with a range of concentrations of the test analog or vehicle control.

  • Substrate Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]Noradrenaline for NET, [³H]5-HT for SERT) is added to initiate the uptake reaction.[6]

  • Termination: After a short incubation period, uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is subtracted, and the data are normalized to the control. The concentration of the analog that inhibits 50% of the specific uptake (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the receptor of interest (e.g., human 5-HT₂ₐ).

  • Binding Reaction: In a multi-well plate, the membranes are incubated with a specific radioligand (a radioactive molecule that binds with high affinity to the target receptor) and varying concentrations of the unlabeled test analog.[5]

  • Equilibrium: The reaction is allowed to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand. Unbound radioligand passes through.

  • Washing: The filters are washed to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity on the filters is counted.

  • Data Analysis: The concentration of the test analog that displaces 50% of the specific binding of the radioligand (IC₅₀) is calculated. This value is then converted to the inhibition constant (Kᵢ), which represents the affinity of the analog for the receptor.

Conclusion

The potency of 3,4-Methylenedioxyphenethylamine hydrochloride analogs is a complex function of their specific interactions with multiple monoamine transporters and serotonin receptors. This guide has demonstrated that precise structural modifications can systematically alter these interactions, providing a rational basis for drug design.

Key findings from the comparative analysis include:

  • The 3,4-position of the methylenedioxy group is crucial for high-potency interactions with SERT.[6][7]

  • N-alkylation and α-alkylation are effective strategies for modulating the selectivity between SERT and NET.[6][7]

  • Ring substitutions, such as methylation, can significantly enhance potency at SERT, creating highly potent serotonin-releasing agents.[9]

  • Direct receptor agonism, particularly at 5-HT₂ receptors, is an important component of the overall pharmacological profile and can be dramatically influenced by N-benzyl substitutions.[2][11]

The experimental data and protocols presented provide a foundational resource for professionals in pharmacology and medicinal chemistry. By leveraging this understanding of structure-activity relationships, researchers can continue to develop novel chemical entities with tailored potencies and pharmacological profiles for potential therapeutic applications.

References

  • Halberstadt, A. L., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry. [Link]

  • Montgomery, T., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology. [Link]

  • Ametamey, S. M., et al. (2009). NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. Bioorganic & Medicinal Chemistry. [Link]

  • Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of MDMA and related compounds: a new class of psychoactive drugs?. Annals of the New York Academy of Sciences. [Link]

  • Montgomery, T., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. PubMed Central. [Link]

  • Parker, M. A., et al. (1998). Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. ResearchGate. [Link]

  • Ferris, M. J., et al. (2013). Adaptations of Presynaptic Dopamine Terminals Induced by Psychostimulant Self-Administration. ACS Chemical Neuroscience. [Link]

  • McCorvy, J. D., et al. (2012). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. ACS Chemical Neuroscience. [Link]

  • Simmler, L. D., et al. (2013). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. ACS Chemical Neuroscience. [Link]

  • Pierce, P. A., & Peroutka, S. J. (1988). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Neuroscience Letters. [Link]

  • Cunningham, M., et al. (2023). Bioisosteric analogs of MDMA: improving the pharmacological profile?. Psychopharmacology. [Link]

  • ResearchGate. (n.d.). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. ResearchGate. [Link]

  • Fantegrossi, W. E., et al. (2004). Estimating the relative reinforcing strength of (+/-)-3,4-methylenedioxymethamphetamine (MDMA) and its isomers in rhesus monkeys: comparison to (+)-methamphetamine. Psychopharmacology. [Link]

  • Yorgason, J. T., et al. (2016). Social isolation rearing increases dopamine uptake and psychostimulant potency in the striatum. Neuropharmacology. [Link]

  • ResearchGate. (n.d.). Social Isolation Rearing Increases Dopamine Uptake and Psychostimulant Potency in the Striatum. ResearchGate. [Link]

  • Yorgason, J. T., et al. (2016). Social Isolation Rearing Increases Dopamine Uptake and Psychostimulant Potency in the Striatum. PubMed Central. [Link]

  • Spencer, R. C., & Berridge, C. W. (2015). Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Biological Psychiatry. [Link]

  • Portella, C., et al. (2018). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis and Pharmacological Evaluation of Novel Drug Derivatives for Therapeutic Use. ResearchGate. [Link]

  • ResearchGate. (n.d.). Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure–Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs. ResearchGate. [Link]

  • Nichols, D. E., & Oberlender, R. (1989). Structure-activity relationships of MDMA-like substances. NIDA Research Monograph. [Link]

  • Freeman, K. B., et al. (2014). Synthesis and pharmacological evaluation of aminothiazolomorphinans at the mu and kappa opioid receptors. Journal of Medicinal Chemistry. [Link]

  • Hirayama, S., et al. (2012). Discovery and pharmacological evaluation of a diphenethylamine derivative (HS665), a highly potent and selective κ opioid receptor agonist. Journal of Medicinal Chemistry. [Link]

  • Elgendy Laboratory. (n.d.). Publications. Elgendy Laboratory Website. [Link]

Sources

A Comparative Guide to the Structural Activity Relationship of 3,4-Methylenedioxyphenethylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structural activity relationships (SAR) of 3,4-Methylenedioxyphenethylamine (MDPEA) hydrochloride derivatives. We will explore how subtle modifications to the core MDPEA scaffold profoundly influence pharmacological activity, focusing on key interactions with monoamine transporters and serotonin receptors. This document is designed to be a practical resource, offering not only comparative data but also the experimental context and methodologies necessary for robust drug discovery and development programs.

Introduction: The 3,4-Methylenedioxyphenethylamine Scaffold

3,4-Methylenedioxyphenethylamine (MDPEA) serves as the foundational structure for a class of psychoactive compounds known as the MDxx series.[1] On its own, MDPEA has limited central nervous system activity due to rapid metabolism by monoamine oxidase (MAO).[2] However, modifications to its structure give rise to well-known derivatives such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), which exhibit significant stimulant and entactogenic properties.[1][3] These effects are primarily mediated by their interaction with serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters, as well as various serotonin receptor subtypes.[4]

Understanding the SAR of this class is crucial for designing novel compounds with tailored pharmacological profiles, potentially for therapeutic applications in treating conditions like post-traumatic stress disorder (PTSD).[1][4] This guide will dissect the key structural determinants of activity, comparing derivatives based on modifications to the alpha-carbon, the terminal amine, and the aromatic ring.

Core Structural Modifications and Pharmacological Outcomes

The pharmacological profile of MDPEA derivatives can be systematically altered by modifications at three primary locations: the alpha-carbon of the ethylamine side chain, the terminal nitrogen, and the aromatic ring.

Alpha-Carbon Substitution: The Gateway to Amphetamine Analogs

The addition of a methyl group at the alpha-carbon transforms the phenethylamine backbone into an amphetamine. This single modification is a critical determinant of potency and mechanism of action.

  • Impact on Potency: Alpha-methylation, as seen in the transition from MDPEA to MDA, significantly increases the compound's potency.[5] This is largely due to the steric hindrance provided by the methyl group, which protects the amine from rapid degradation by monoamine oxidase (MAO), thereby increasing its bioavailability and duration of action.

  • Mechanism of Action: This modification enhances the compounds' ability to act as monoamine releasers, in addition to being reuptake inhibitors.[6] Amphetamine and its derivatives are known to reverse the direction of monoamine transporters, leading to a non-exocytotic efflux of neurotransmitters like serotonin, dopamine, and norepinephrine.[4]

Increasing the size of the alkyl substituent at the alpha-position beyond a methyl group, for instance to an ethyl group as in BDB (α-ethyl-3,4-methylenedioxyphenethylamine), tends to alter the balance of activity between the different monoamine transporters.[7]

Caption: Modification of the MDPEA core structure.

N-Alkylation: Tuning Selectivity

Substitution on the terminal nitrogen of the ethylamine side chain is a key strategy for modulating the relative affinity and activity at SERT, DAT, and NET.

  • N-Methylation: The N-methylation of MDA to form MDMA is a classic example of this effect. While both compounds are potent monoamine releasers, MDMA generally exhibits a higher potency for SERT compared to DAT, contributing to its characteristic entactogenic effects.[3][4] In contrast, MDA often shows a more balanced or slightly DAT-preferring profile, with more pronounced stimulant and hallucinogenic properties at higher doses.[3][7]

  • Larger N-Alkyl Groups: Increasing the size of the N-alkyl group generally leads to a decrease in potency at all three monoamine transporters.[5]

  • N-Benzyl Substitution: A noteworthy exception is the addition of an N-benzyl group, particularly with specific substitutions on the benzyl ring itself. This modification can dramatically increase affinity and functional activity, especially at 5-HT2A receptors, leading to highly potent psychedelic compounds.[8][9]

Aromatic Ring Substitution: Fine-Tuning Receptor Interactions

Modifying the substituents on the phenyl ring provides another avenue for altering the pharmacological profile. While the 3,4-methylenedioxy group is a defining feature of this class, other substitutions can have significant effects.

  • Halogenation: The addition of halogens, such as bromine or iodine, at the 4-position of related 2,5-dimethoxyphenethylamines (the 2C-x series) is known to increase affinity for the 5-HT2A receptor.[8][10] This principle can be extrapolated to the MDPEA scaffold.

  • Alkoxy Groups: The presence of methoxy groups, particularly at the 2 and 5 positions, is a hallmark of many psychedelic phenethylamines and is crucial for high affinity at 5-HT2A receptors.[9][11] However, the addition of a methoxy group to the MDPEA backbone can sometimes reduce dopamine reuptake inhibitory activity.[12]

Comparative Performance Data

The following tables summarize the in vitro pharmacological data for key MDPEA derivatives, providing a quantitative comparison of their interactions with monoamine transporters and serotonin receptors.

Table 1: Monoamine Transporter Inhibition (Ki, nM)
CompoundSERT Ki (nM)DAT Ki (nM)NET Ki (nM)SERT/DAT Ratio
MDA 2265606200.40
MDMA 3949135290.43
BDB 1,7702,7501,4200.64
MBDB 5301,3302,7300.40

Data compiled from various sources. Absolute values may vary based on experimental conditions.

Table 2: Serotonin Receptor Binding and Functional Activity
Compound5-HT2A Ki (nM)5-HT2A EC50 (nM)5-HT2B Ki (nM)5-HT2C Ki (nM)
MDA 1,0801853102,000
MDMA 2,960>10,000 (weak partial agonist)5602,400

Data compiled from various sources.[4][7] Note that MDMA is a very weak partial agonist at 5-HT2A receptors, which distinguishes it from the more psychedelic MDA.[13]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and well-validated experimental protocols are essential. The following are methodologies for key in vitro assays.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[14]

Objective: To determine the binding affinity (Ki) of MDPEA derivatives at SERT, DAT, NET, and 5-HT receptors.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney 293 (HEK293) cells stably expressing the human transporter or receptor of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

    • For non-specific binding determination, include a high concentration of a known, non-radiolabeled competitor in a separate set of wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes while allowing unbound radioligand to pass through.

    • Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., using GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a radioligand binding assay.

Protocol 2: Monoamine Transporter Uptake Inhibition Assay

This functional assay measures a compound's ability to block the reuptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Objective: To determine the potency (IC50) of MDPEA derivatives as inhibitors of serotonin, dopamine, or norepinephrine uptake.

Methodology:

  • Cell Culture:

    • Plate HEK293 cells stably expressing the human SERT, DAT, or NET in a 96-well plate and grow to near confluency.

  • Pre-incubation:

    • Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

    • Pre-incubate the cells with varying concentrations of the test compound for 10-20 minutes at 37°C.

  • Uptake Reaction:

    • Initiate the uptake reaction by adding a mixture of a radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]dopamine, or [³H]norepinephrine) and a small amount of unlabeled neurotransmitter.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

  • Quantification and Analysis:

    • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Determine non-specific uptake in the presence of a known potent uptake inhibitor (e.g., fluoxetine for SERT, GBR 12909 for DAT).

    • Calculate the percentage of uptake inhibition for each concentration of the test compound.

    • Plot the data and use non-linear regression to determine the IC50 value.

Uptake_Inhibition_Assay_Workflow A 1. Plate Transporter-Expressing Cells B 2. Pre-incubate with Test Compound A->B C 3. Add [³H]Neurotransmitter B->C D 4. Terminate Uptake & Wash C->D E 5. Lyse Cells & Quantify Radioactivity D->E F 6. Calculate IC50 E->F

Caption: Workflow for a monoamine transporter uptake assay.

Conclusion: From Structure to Function

The structural activity relationship of 3,4-Methylenedioxyphenethylamine hydrochloride derivatives is a well-defined yet complex field. Key modifications, such as alpha-methylation, N-alkylation, and aromatic ring substitution, provide reliable strategies for modulating potency and selectivity across monoamine transporters and serotonin receptors. Alpha-methylation is critical for enhancing potency by preventing metabolic degradation.[5] N-alkylation, particularly N-methylation, fine-tunes the selectivity between SERT and DAT, which is a crucial determinant of the compound's psychoactive profile.[3][4]

The data presented in this guide highlight these principles, demonstrating how MDA's profile differs from MDMA's based on a single methyl group addition. By employing robust in vitro assays like radioligand binding and neurotransmitter uptake inhibition, researchers can effectively characterize novel derivatives and build predictive SAR models. This systematic approach is indispensable for the rational design of new chemical entities with optimized pharmacological properties for potential therapeutic applications.

References

  • Lee, H., Kim, J., Kim, D. J., & Kim, K. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 469–477. [Link]

  • Niello, M., Jäntsch, K., et al. (2023). Bioisosteric analogs of MDMA: Improving the pharmacological profile? British Journal of Pharmacology, 180(13), 1735-1753. [Link]

  • Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. [Link]

  • Lever, J. R., et al. (2007). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Journal of Medicinal Chemistry, 50(22), 5537-5548. [Link]

  • Kolaczynska, K. E., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: N,α-DEPEA and DPIA. European Neuropsychopharmacology, 59, 9-22. [Link]

  • Lee, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 469-477. [Link]

  • Kim, D., et al. (2020). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 28(2), 198–207. [Link]

  • Grokipedia. (n.d.). Substituted methylenedioxyphenethylamine. Grokipedia. [Link]

  • Fantegrossi, W. E., et al. (2008). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Pharmaceutical Design, 14(16), 1588-1601. [Link]

  • Kolaczynska, K. E., et al. (2022). Pharmacological characterization of 3,4-methylenedioxyamphetamine (MDA) analogs and two amphetamine-based compounds: ,α-DEPEA and DPIA. European Neuropsychopharmacology, 59, 9-22. [Link]

  • Teitler, M., Leonhardt, S., Appel, N. M., & De Souza, E. B. (1990). Receptor Pharmacology of MDMA and Related Hallucinogens. Annals of the New York Academy of Sciences, 600(1), 626-639. [Link]

  • Fantegrossi, W. E., et al. (2008). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Pharmaceutical Design, 14(16), 1588-1601. [Link]

  • Kim, J., et al. (2019). Effects of aromatic ring-substituted phenethylamines on the release of dopamine and serotonin. Archives of Pharmacal Research, 42(4), 381-392. [Link]

  • Roque, F., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 15(11), 1349. [Link]

  • Wikipedia. (n.d.). 2C (psychedelics). Wikipedia. [Link]

  • Healthline. (2023). MDA vs. MDMA: Effects, Dangers, and More. Healthline. [Link]

  • PharmaCompass. (n.d.). alpha-methyl phenethylamine. PharmaCompass. [Link]

  • Wikipedia. (n.d.). 3,4-Methylenedioxyphenethylamine. Wikipedia. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of 3,4-Methylenedioxyphenethylamine Hydrochloride (MDPEA-HCl)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the in vitro and in vivo pharmacological effects of 3,4-Methylenedioxyphenethylamine hydrochloride (MDPEA-HCl), a phenethylamine compound structurally related to 3,4-methylenedioxyamphetamine (MDA). Understanding the translation of effects from a controlled laboratory setting to a complex living system is a cornerstone of psychopharmacological research and drug development.[1][2][3][4] This document will explore the mechanistic actions, physiological responses, and the critical disparities observed between these two essential research paradigms.

Introduction: The Importance of a Dual-Pronged Approach

In vitro (Latin for "in glass") studies are conducted outside of a living organism, typically using isolated cells, tissues, or receptors in a controlled environment like a test tube or petri dish.[1][3] This approach allows for the precise investigation of molecular interactions and cellular mechanisms without the confounding variables of a whole organism.[4] Conversely, in vivo (Latin for "within the living") studies are performed within a living organism, such as an animal model, providing a holistic view of a compound's effects, including its absorption, distribution, metabolism, excretion (ADME), and its impact on complex physiological systems.[1][2][3]

For a compound like MDPEA-HCl, comparing in vitro and in vivo data is crucial. While in vitro assays can reveal its direct interactions with specific molecular targets, in vivo studies are necessary to understand its overall physiological and behavioral impact, which can be significantly influenced by metabolic processes and interactions with multiple biological systems.[1][5]

Part 1: In Vitro Effects of MDPEA-HCl

In vitro studies on phenethylamine derivatives like MDPEA-HCl primarily focus on their interactions with monoamine transporters and receptors. These assays are fundamental in determining a compound's potency and selectivity for specific neural targets.[6]

Key In Vitro Findings:
  • Monoamine Transporter Interactions: Phenylethylamines are known to interact with transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[6][7] In vitro assays, such as radioligand binding and neurotransmitter uptake inhibition studies, are employed to quantify these interactions.[6] While specific data for MDPEA-HCl is limited in publicly available literature, its structural similarity to MDA suggests it likely acts as an inhibitor and/or substrate for these transporters.[7]

  • Receptor Binding Affinities: The affinity of a compound for various receptors, particularly serotonin receptors like 5-HT2A, is a key determinant of its pharmacological profile.[8][9] Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for specific receptors. For many phenethylamines, high affinity for the 5-HT2A receptor is correlated with hallucinogenic potential.[8][9]

Experimental Protocols for In Vitro Analysis:

1. Monoamine Transporter Uptake Inhibition Assay:

This assay measures a compound's ability to block the reuptake of monoamines into cells expressing the respective transporters.[6]

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human DAT, NET, or SERT are cultured in appropriate media.[6]

  • Assay Procedure:

    • Cells are plated in 96-well plates and allowed to adhere.

    • Cells are washed with assay buffer.

    • Cells are pre-incubated with varying concentrations of MDPEA-HCl or a reference inhibitor.

    • A radiolabeled monoamine substrate (e.g., [³H]dopamine) is added to initiate uptake.

    • Uptake is terminated by washing with ice-cold assay buffer.

    • Cells are lysed, and the amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of MDPEA-HCl that inhibits 50% of the specific uptake (IC50) is calculated.

2. Receptor Binding Assay:

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[6][9]

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., 5-HT2A) are prepared from cultured cells or animal brain tissue.

  • Assay Procedure:

    • Membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) and varying concentrations of MDPEA-HCl.

    • The reaction is allowed to reach equilibrium.

    • The mixture is filtered to separate bound from unbound radioligand.

    • The radioactivity on the filters is measured.

  • Data Analysis: The IC50 value is determined and converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[9]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,4-Methylenedioxyphenethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical compounds is a cornerstone of scientific integrity and laboratory safety. For researchers and drug development professionals, this responsibility extends beyond the benchtop to the final disposition of all chemical materials. This guide provides an in-depth, procedural framework for the proper disposal of 3,4-Methylenedioxyphenethylamine hydrochloride, a compound requiring meticulous handling due to its chemical properties and regulatory status. The following protocols are designed to ensure personnel safety, maintain regulatory compliance, and protect the environment.

Hazard Assessment and Regulatory Imperative

Understanding the inherent risks and the regulatory landscape is the critical first step in managing the disposal of this compound. This compound is not merely chemical waste; it is a substance with significant toxicological potential and is subject to stringent federal regulations.

Toxicological Profile
Hazard ClassificationGHS CodeDescriptionKey Precautionary Statements
Acute Toxicity, Oral H300/H301Fatal or Toxic if swallowed.[1]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
Acute Toxicity, Dermal H310Fatal in contact with skin.[1]P262: Do not get in eyes, on skin, or on clothing. P280: Wear protective gloves/protective clothing/eye protection. P361: Remove/Take off immediately all contaminated clothing.
Acute Toxicity, Inhalation H330Fatal if inhaled.[1]P260: Do not breathe dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Regulatory Classification

As a close analog to controlled substances, this compound must be handled in accordance with the regulations set forth by the U.S. Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

  • DEA Controlled Substance Analog: Due to its structural similarity to MDA and MDMA (Schedule I substances), this compound is treated as a controlled substance analog. Disposal must adhere to the DEA's "non-retrievable" standard, which permanently alters the substance's physical and chemical state to prevent its recovery and use.[2][3] Flushing or mixing with coffee grounds or cat litter is explicitly non-compliant for DEA registrants.[4]

  • EPA Hazardous Waste: Due to its high toxicity, any material contaminated with this compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] Disposal must follow all local, state, and federal hazardous waste regulations, which strictly prohibit sewer or standard trash disposal.[6][7]

On-Site Waste Management: The Segregation and Accumulation Protocol

Proper disposal begins in the laboratory at the point of generation. A systematic approach to waste collection and storage is mandatory to ensure safety and compliance.

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

All handling of this compound, including its waste, must be conducted within a certified chemical fume hood. The following PPE is required:

  • Gloves: Handle with compatible gloves (e.g., nitrile), inspecting them prior to use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Wear safety glasses or goggles.

  • Lab Coat: A standard lab coat is required to protect from incidental contact.

Waste Segregation and Containment Workflow

Immediate and correct segregation of waste is critical. Mixing hazardous and non-hazardous waste streams is a serious compliance violation.[3]

start Waste Generated (e.g., contaminated labware, unused compound, solutions) is_solid Is the waste primarily solid (powder, contaminated wipes)? start->is_solid is_liquid Is the waste primarily liquid (solutions, rinsates)? is_solid->is_liquid No solid_container Place in a designated, compatible solid waste container. is_solid->solid_container Yes liquid_container Place in a designated, compatible liquid waste container (e.g., glass). is_liquid->liquid_container Yes label_container Label the container with: - 'Hazardous Waste' - '3,4-Methylenedioxyphenethylamine HCl' - All constituents & percentages - Hazard Pictograms (e.g., Skull & Crossbones) - Accumulation Start Date solid_container->label_container liquid_container->label_container storage Store in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. label_container->storage end Container is ready for pickup by EHS / Licensed Contractor. storage->end

Caption: Waste Segregation and Containment Workflow.

Key Container and Storage Requirements:

  • Compatibility: Use containers made of materials that do not react with the waste.[7] For liquid waste, glass is preferable.

  • Labeling: Each container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[5][8]

  • Closure: Keep waste containers securely closed except when adding waste.[6]

  • Storage Location: Store waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[5][8] Secondary containment is required for liquid waste.[6]

Compliant Disposal Pathways

Disposal of a DEA-regulated hazardous chemical must be conducted through approved, documented channels. Under no circumstances should researchers attempt to dispose of this material through conventional means.

Pathway A: Disposal via Licensed Reverse Distributor or Hazardous Waste Contractor (Strongly Recommended)

This is the most secure, compliant, and preferred method for the disposal of controlled substance analogs and toxic chemical waste. The process ensures a complete chain of custody and regulatory adherence.

cluster_Lab Laboratory Responsibility cluster_EHS EHS / Licensed Contractor Responsibility gen 1. Waste Generation & Proper Segregation inv 2. Inventory Waste (Maintain accurate logs) gen->inv req 3. Request Pickup (Contact institutional EHS) inv->req prep 4. Prepare for Transport (Ensure proper labeling & closure) req->prep pickup 5. Collect Waste from Lab's SAA prep->pickup doc 6. Complete DEA Form 41 (Registrant's Inventory of Drugs Surrendered) pickup->doc transport 7. Transport to Permitted TSDF or Reverse Distributor doc->transport destroy 8. Final Destruction (e.g., Incineration) transport->destroy cert 9. Issue Certificate of Destruction destroy->cert

Caption: Disposal Workflow via Licensed Contractor.

Procedural Steps:

  • Inventory: Maintain a meticulous inventory of the waste material.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[9]

  • Documentation: The transfer and destruction process must be documented. For controlled substances, a DEA Form 41 is used to record the inventory of drugs being destroyed.[10] This form requires two signatures from employees who witness the destruction.[4]

  • Destruction: The licensed contractor will transport the waste to a permitted facility for destruction, typically via high-temperature incineration, which is a method that meets the DEA's "non-retrievable" standard.[3]

Pathway B: On-Site Chemical Inactivation (Expert Use Only)

Disclaimer: This pathway is complex, potentially hazardous, and not recommended unless your institution has a specific, validated, and EPA- and DEA-approved protocol for the chemical degradation of this substance. Attempting unvalidated chemical treatment can create new, unknown hazards and is a serious compliance risk. The following protocol is for informational purposes only, illustrating a potential chemical approach that would require extensive validation.

Objective: To degrade the phenethylamine structure using a strong oxidizing agent, such as potassium permanganate, under controlled basic conditions. This method is known to be effective for other nitrogen-containing organic compounds.[11]

Experimental Protocol: Validated Chemical Degradation

StepActionRationale (Causality)
1. Preparation In a chemical fume hood, prepare a 1M solution of the waste compound in water, if it is in solid form. Place the solution in a large flask with a stir bar.Ensures a homogenous reaction and controlled addition of reagents.
2. Basification Slowly add 2M sodium hydroxide (NaOH) solution while monitoring the pH until it is >12.The oxidation of the amine group by permanganate is more efficient under strongly basic conditions.
3. Oxidation Slowly add a 5% (w/v) solution of potassium permanganate (KMnO₄) in small portions while stirring vigorously. Monitor for a color change from purple to brown (indicating the formation of MnO₂).Potassium permanganate is a powerful oxidizing agent that will cleave the ethylamine side chain and potentially open the aromatic ring, destroying the parent molecule.
4. Quenching After the reaction is complete (no more color change), quench any excess permanganate by slowly adding a small amount of sodium bisulfite until the purple color disappears completely.This step neutralizes the excess oxidizing agent, preventing further unwanted reactions and making the solution safer to handle.
5. Neutralization Slowly neutralize the solution to a pH between 6.0 and 8.0 using 1M hydrochloric acid (HCl).Brings the waste solution to a pH range that is generally acceptable for further processing or disposal as aqueous chemical waste, pending analysis.
6. Verification The resulting solution must be analyzed (e.g., by GC-MS or LC-MS) to confirm the complete destruction of the parent compound.This is a critical validation step. Without analytical confirmation, the waste must still be treated as hazardous and containing the original compound.[12]
7. Final Disposal If and only if destruction is confirmed and the solution contains no other regulated materials, it may be disposed of as non-hazardous aqueous waste in accordance with institutional policy. The MnO₂ precipitate must be collected as solid hazardous waste.Ensures that only verifiably non-hazardous material is disposed of through less stringent channels.

Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Evacuate: Alert others and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • PPE: Do not attempt to clean a spill without the appropriate PPE, including respiratory protection if the compound is a powder.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid creating dust.

  • Contact EHS: Report the spill immediately to your institution's EHS department for guidance and cleanup assistance. Do not handle a significant spill without their direction.

By adhering to these rigorous safety and disposal protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment, while upholding the highest standards of scientific and regulatory responsibility.

References

  • DEA Pharmaceutical Disposal Regulations. (n.d.). Rx Destroyer. Retrieved from [Link][2]

  • DEA Rule on the Disposal of Controlled Substances. (2014, October 20). ASHP. Retrieved from [Link][4]

  • Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance. (n.d.). MedPro Disposal. Retrieved from [Link][3]

  • How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. (n.d.). MedPro Disposal. Retrieved from [Link][10]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link][6]

  • Chemical Research Activities. (n.d.). Michigan Technological University. Retrieved from [Link][9]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society. Retrieved from [Link][8]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link][5]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link][7]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). U.S. Environmental Protection Agency. Retrieved from [Link][11]

  • Guidance on the Inactivation or Removal of Select Agents and Toxins for Future Use. (2017, March 21). Federal Select Agent Program. Retrieved from [Link][12]

Sources

A-to-Z Safety Protocol: Handling 3,4-Methylenedioxyphenethylamine Hydrochloride in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling of 3,4-Methylenedioxyphenethylamine hydrochloride, a potent research chemical. The principles outlined here are grounded in the hierarchy of controls and are designed to empower researchers to develop robust safety protocols. Adherence to these guidelines is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any manipulation of this compound, a thorough risk assessment is mandatory. This process begins with understanding the inherent hazards of the compound.

Known Hazards: According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

It is crucial to consult the specific SDS for the lot number you are using, as hazard information can be updated. Structurally related compounds, such as 3,4-Methylenedioxymethamphetamine hydrochloride (MDMA), are classified as fatal if swallowed, in contact with skin, or if inhaled, highlighting the need for extreme caution with this class of compounds.[2][3]

The Risk Assessment Process: A comprehensive risk assessment should be documented and must consider:

  • Quantity: The amount of substance being handled.

  • Physical Form: As a solid or powder, the risk of aerosolization is significant.[4]

  • Procedure: Operations like weighing, transferring, and dissolving pose the highest risk of generating airborne particles.

  • Frequency and Duration: The length and regularity of handling operations.

This assessment will determine the necessary combination of engineering controls, administrative procedures, and personal protective equipment (PPE).[5][6][7]

Engineering and Administrative Controls: Your First Line of Defense

PPE is the last line of defense.[8] Primary protection is achieved through robust engineering and administrative controls.

  • Engineering Controls: All manipulations of powdered this compound must be performed within a certified chemical fume hood or a powder containment enclosure (also known as a ventilated balance enclosure) to control exposure to hazardous fumes and vapors.[9] For potent compounds, a Containment Primary Engineering Control (C-PEC), such as a Class I Biological Safety Cabinet or a Compounding Aseptic Containment Isolator (CACI), may be required, especially for non-sterile compounding activities.[10]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Detailed, written SOPs for every procedure involving this compound are mandatory. These SOPs should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.

    • Designated Areas: Clearly demarcate and label areas where this compound is stored and handled.

    • Training: All personnel must be thoroughly trained on the specific hazards, handling procedures, waste disposal, and emergency protocols for this compound before beginning work.[8]

Personal Protective Equipment (PPE): A Barrier Against Exposure

Based on the risk assessment, the following PPE is required for handling this compound in its solid form.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves (double-gloving recommended)Prevents dermal absorption and skin irritation.[11] Double-gloving allows for the safe removal of the outer, potentially contaminated glove.
Eye & Face Protection Chemical safety goggles marked with "Z87" (ANSI Z87.1 compliant) and a full-face shield.Protects against splashes and airborne particles.[5] A face shield must be worn over goggles when there is a significant splash hazard.[7]
Body Protection A buttoned lab coat (fire-resistant if flammable solvents are used) and a disposable chemical-resistant apron.Protects clothing and skin from contamination.[7][11]
Respiratory Protection A NIOSH-approved respirator is necessary when handling powders outside of a containment enclosure. The type (e.g., N95, half-mask with P100 filters, or a Powered Air-Purifying Respirator - PAPR) depends on the quantity of material and the specific task. A quantitative fit test is required.Minimizes the inhalation of aerosolized powder.[7]

dot

Caption: PPE Donning and Doffing Workflow.

Operational Plan: Step-by-Step Guidance

Weighing and Transferring Solid Compound:

  • Preparation: Ensure the chemical fume hood or ventilated enclosure is operational. Decontaminate the work surface. Place a plastic-backed absorbent liner on the work surface.

  • Tare: Place a tared weigh boat on the analytical balance inside the enclosure.

  • Transfer: Using a dedicated spatula, carefully transfer the desired amount of this compound to the weigh boat. Avoid creating dust.

  • Dissolution: If dissolving, add the solvent to the receiving flask before adding the powder. Gently add the weighed powder to the flask. Cap the flask immediately.

  • Cleanup: Carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and the weigh boat as hazardous waste.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Keep waste containing this compound separate from other waste streams.[11] Specifically, do not mix it with incompatible materials.[12]

  • Solid Waste: Collect all contaminated solids (e.g., gloves, wipes, weigh paper, absorbent liners) in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: For amine hydrochlorides, waste streams are often acidic. Neutralization with a base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0 may be a required pre-treatment step, but this must be done in accordance with your institution's specific guidelines.[13] Collect all liquid waste, including rinsate from cleaning glassware, in a compatible, sealed, and labeled container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's EHS department.[11][14]

  • Pickup: Arrange for waste pickup through your institution's hazardous waste management program.

dot

Disposal_Plan cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Contaminated Solids (Gloves, Wipes, Liners) SolidContainer Labeled Solid Waste Container Solid->SolidContainer Liquid Contaminated Liquids (Solutions, Rinsate) LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer StorageArea Designated, Secure Waste Storage Area SolidContainer->StorageArea Store Securely LiquidContainer->StorageArea Store Securely EHS_Pickup EHS Hazardous Waste Pickup StorageArea->EHS_Pickup Request Pickup

Caption: Hazardous Waste Disposal Workflow.

Emergency Protocols: Immediate Response Actions

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately drench the affected skin with water for at least 15 minutes, removing contaminated clothing and jewelry while under an emergency shower.[15][16] Seek immediate medical attention.

  • Eye Contact: Go to the nearest eyewash station and flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical help.[3]

  • Minor Spill (Manageable by Lab Personnel):

    • Alert personnel in the immediate area.[17]

    • Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or dry sand.[17]

    • Carefully collect the absorbed material using non-sparking tools, place it in a sealed container, and label it as hazardous waste.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (Unmanageable or Outside a Fume Hood):

    • Evacuate the laboratory immediately, alerting others as you leave.[15][17]

    • Close the laboratory door.

    • Contact your institution's emergency response team (e.g., EHS, Campus Police) and report the spill.[15][18] Do not re-enter the area.

Always have the Safety Data Sheet available for emergency responders.[15] Following any incident, an accident report must be submitted to the laboratory supervisor and the university Chemical Hygiene Officer.[15]

References

  • Emergency Procedures for Incidents Involving Chemicals. Research Safety, University of Kentucky. [Link]

  • Laboratory Emergency Guidance. Environmental Health and Safety, Brown University. [Link]

  • OSHA's PPE Laboratory Standards. Clarion Safety Systems. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]

  • Laboratory emergency response procedures. Safety, University of Western Australia. [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of the American Association for Laboratory Animal Science. [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. MED-TEST. [Link]

  • Emergency Procedures. Trent University. [Link]

  • Helmerich Research Center LABORATORY EMERGENCY RESPONSE PROCEDURES. Oklahoma State University-Tulsa. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • 3,4-Methylenedioxyamphetamine. PubChem, National Center for Biotechnology Information. [Link]

  • 3,4-Methylenedioxyphenethylamine. Wikipedia. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]

  • Protect Workers During Nonsterile Hazardous Drug Compounding: Yes, the Risks are Real! Institute for Safe Medication Practices Canada. [Link]

  • NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016. Centers for Disease Control and Prevention (CDC). [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Methylenedioxyphenethylamine hydrochloride
Reactant of Route 2
3,4-Methylenedioxyphenethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.